molecular formula C9H8Cl2O3 B076475 Dichlorprop-P CAS No. 15165-67-0

Dichlorprop-P

Cat. No.: B076475
CAS No.: 15165-67-0
M. Wt: 235.06 g/mol
InChI Key: MZHCENGPTKEIGP-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dichlorprop-P, the purified R-enantiomer of dichlorprop, is a potent synthetic auxin herbicide extensively used in agricultural and plant science research. Its primary research value lies in its utility as a selective chemical tool to investigate the mechanisms of auxin-mediated plant growth regulation, herbicide action, and the development of herbicide resistance. The compound functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual plant death in susceptible broadleaf weeds. As a member of the aryloxyalkanoic acid family, its mechanism of action involves binding to the TIR1/AFB auxin receptor complex, which subsequently promotes the degradation of Aux/IAA repressor proteins and deregulates auxin-responsive gene expression.

Properties

IUPAC Name

(2R)-2-(2,4-dichlorophenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHCENGPTKEIGP-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034851
Record name Dichlorprop-P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid with naphthalene odor; [Reference #1]
Record name Dichlorprop-P
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9423
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000046 [mmHg]
Record name Dichlorprop-P
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9423
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

15165-67-0
Record name (+)-Dichlorprop
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15165-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorprop-P [ISO:BSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015165670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorprop-P
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-(+)-2-(2,4-dichlorophenoxy)propionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.566
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanoic acid, 2-(2,4-dichlorophenoxy)-, (2R)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.328
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLORPROP-P
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0UD1MQP96O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dichlorprop-P chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-P, the (R)-enantiomer of 2-(2,4-dichlorophenoxy)propanoic acid, is a selective systemic herbicide and plant growth regulator.[1] As a member of the phenoxyalkanoic acid class of herbicides, it functions as a synthetic auxin, mimicking the effects of natural plant growth hormones to induce uncontrolled and lethal growth in susceptible broadleaf weeds.[1] This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, mechanism of action, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound is a chiral molecule, with the herbicidal activity residing exclusively in the (R)-(+)-enantiomer.[1] Originally, it was marketed as a racemic mixture, but modern synthesis methods allow for the production of the enantiomerically pure form.[1]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name (2R)-2-(2,4-dichlorophenoxy)propanoic acid
CAS Number 15165-67-0
Chemical Formula C₉H₈Cl₂O₃
Molecular Weight 235.06 g/mol
Canonical SMILES CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl
InChI InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/t5-/m1/s1

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State White solid
Melting Point 116-120 °C
Boiling Point 215 °C
Water Solubility 720 mg/L at 20 °C
Vapor Pressure 4.6 x 10⁻⁷ mmHg
logP 3.4

Synthesis of Dichlorprop (B359615)

A common method for the synthesis of dichlorprop involves the reaction of 2,4-dichlorophenol (B122985) with 2-chloropropionic acid in the presence of a base.

Experimental Protocol: Synthesis of 2-(2,4-dichlorophenoxy)propionic acid

This protocol describes a general method for the synthesis of dichlorprop. To obtain the enantiomerically pure this compound, a chiral resolution step or an enantioselective synthesis strategy would be required.

Materials:

  • 2,4-dichlorophenol (1 mol, 163g)

  • 2-chloropropionic acid (1 mol, 109g)

  • Potassium hydroxide (B78521) (2 mol, 125g)

  • Dimethyl sulfoxide (B87167) (DMSO) (300-400ml)

  • Dimethylaminopyridine (catalytic amount, e.g., 1.5-4g)

  • Sulfuric acid (for neutralization)

  • n-Hexane (for purification)

Procedure:

  • In a 1000ml reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 2,4-dichlorophenol, DMSO, 2-chloropropionic acid, potassium hydroxide, and dimethylaminopyridine.

  • Stir the mixture and heat to a controlled temperature (e.g., 20-80 °C) for a specified duration (e.g., 8-10 hours).

  • After the reaction is complete, maintain the temperature and neutralize the mixture by the dropwise addition of sulfuric acid.

  • Filter the mixture to remove any inorganic salts.

  • Distill the solvent under reduced pressure to obtain the crude solid product.

  • Add n-hexane to the solid, stir, and cool to room temperature to precipitate the product.

  • Filter the solid product, which is 2-(2,4-dichlorophenoxy)propionic acid, and dry.

Mechanism of Action: Synthetic Auxin

This compound acts as a synthetic auxin, disrupting the normal hormonal balance in plants that regulates cell division, cell enlargement, and protein synthesis. This leads to abnormal and excessive cell division and growth, ultimately damaging the vascular tissue and causing plant death. The primary molecular mechanism involves the perception of the auxin signal and subsequent changes in gene expression.

AuxinSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TIR1/AFB TIR1/AFB This compound->TIR1/AFB Binds to SCF_TIR1/AFB SCF-TIR1/AFB E3 Ubiquitin Ligase TIR1/AFB->SCF_TIR1/AFB Part of Aux/IAA Aux/IAA Aux/IAA->SCF_TIR1/AFB Recruited by This compound bound TIR1/AFB Proteasome Proteasome Aux/IAA->Proteasome Degraded by ARF ARF Aux/IAA->ARF Represses Ub Ubiquitin SCF_TIR1/AFB->Ub Adds Ub->Aux/IAA to AuxRE Auxin Response Element ARF->AuxRE Binds to Gene_Expression Auxin-responsive gene expression AuxRE->Gene_Expression Activates Plant_Response Uncontrolled Growth & Plant Death Gene_Expression->Plant_Response

Auxin signaling pathway initiated by this compound.

Experimental Protocols: Analytical Methods

Accurate and sensitive analytical methods are crucial for monitoring this compound residues in environmental and biological samples. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly employed techniques.

GC-MS Analysis of this compound in Soil

This protocol outlines a method for the determination of this compound residues in soil.

1. Extraction:

  • Weigh 10.0g of soil into a 50 mL screw-cap polypropylene (B1209903) centrifuge tube.

  • Add 20 mL of 5% acetic acid in methanol (B129727) to each sample.

  • Vortex at high speed for approximately 30 seconds.

  • Sonicate the sample for 20 minutes.

  • Centrifuge at approximately 2000 rpm for 10 minutes.

  • Decant the supernatant into a 500 mL glass screw-cap bottle.

  • Repeat the extraction with 20 mL of 5% acetic acid in 1:1 methanol:water, and then with 20 mL of 10% acetone (B3395972) in 0.5 M KCl/0.1 M NaOH, combining the supernatants.

  • Add approximately 430 mL of de-ionized water to the combined extracts.

  • Acidify the sample with 2.5 mL of phosphoric acid (~85%) to a pH of less than 2.

2. Solid Phase Extraction (SPE) Clean-up:

  • Condition a 1 g, 6 mL C18 SPE cartridge with 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water.

  • Load the acidified extract onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Dry the cartridge under vacuum for a minimum of 30 minutes.

  • Elute the cartridge with two fractions:

    • Fraction A: 9 mL of 2% acetone in hexane (B92381) (contains metabolites).

    • Fraction B: 9 mL of 50% methanol in acetone (contains this compound).

3. Derivatization:

  • To Fraction B, add 1.0 mL of 14% BF₃/methanol solution.

  • Cap the tube and heat in a 70°C water bath for 30 minutes.

  • Cool the reaction mixture, add 8 mL of distilled water and 5 mL of hexane.

  • Shake for 10 minutes and allow the layers to separate.

  • Transfer the hexane layer (containing methylated this compound) and combine it with Fraction A.

4. GC-MS Analysis:

  • Concentrate the combined sample to 1 mL.

  • Inject an aliquot into the GC-MS system.

  • Quantify using an external standard calibration.

SoilAnalysisWorkflow Sample_Collection 1. Soil Sample (10g) Extraction 2. Solvent Extraction (Methanol/Water/Acetone & Acetic Acid) Sample_Collection->Extraction Sonication 3. Sonication (20 min) Extraction->Sonication Centrifugation 4. Centrifugation (2000 rpm, 10 min) Sonication->Centrifugation Supernatant_Collection 5. Collect Supernatant Centrifugation->Supernatant_Collection Acidification 6. Acidification (pH < 2) Supernatant_Collection->Acidification SPE_Cleanup 7. Solid Phase Extraction (C18 Cartridge) Acidification->SPE_Cleanup Elution 8. Elution (Fraction A & B) SPE_Cleanup->Elution Derivatization 9. Methylation of Fraction B (BF3/Methanol, 70°C) Elution->Derivatization Combine_Fractions 10. Combine Fractions A & derivatized B Derivatization->Combine_Fractions Concentration 11. Concentrate to 1 mL Combine_Fractions->Concentration GCMS_Analysis 12. GC-MS Analysis Concentration->GCMS_Analysis

Workflow for the analysis of this compound in soil.
HPLC Analysis of this compound

A reversed-phase HPLC method can also be used for the determination of this compound.

Chromatographic Conditions (Example):

  • Column: C18 reversed-phase column

  • Mobile Phase: Acetonitrile/water with 0.1% sulfuric acid

  • Detection: UV at 275 nm

Toxicity Profile

Mammalian Toxicity

This compound exhibits moderate acute oral toxicity and is a severe eye irritant.[2]

Table 3: Mammalian Toxicity of this compound

EndpointSpeciesValueClassificationSource
Acute Oral LD₅₀ Rat344 mg/kgModerately Toxic
Acute Dermal LD₅₀ Rat> 4000 mg/kgSlightly Toxic
Acute Inhalation LC₅₀ Rat> 2700 mg/m³Slightly Toxic
Eye Irritation RabbitSevere Irritant-
Skin Irritation RabbitSlight Irritant-
Ecotoxicity

This compound is moderately toxic to birds and aquatic organisms.

Table 4: Ecotoxicity of this compound

OrganismEndpointValue (mg/L)ClassificationSource
Fish (Rainbow Trout) 96h LC₅₀23Moderately Toxic
Aquatic Invertebrate (Daphnia magna) 48h EC₅₀48Moderately Toxic
Aquatic Plant (Lemna gibba) 7d EC₅₀0.43Highly Toxic
Algae (Pseudokirchneriella subcapitata) 72h EC₅₀35Moderately Toxic
Earthworm (Eisenia fetida) 14d LC₅₀> 1000 mg/kg soilPractically Non-toxic
Honeybee (Apis mellifera) 48h LD₅₀> 100 µ g/bee Practically Non-toxic

Environmental Fate

This compound is not generally persistent in soil or sediment systems.[1] It is moderately soluble in water and has the potential to be mobile in soil, which may lead to leaching into groundwater.[1] Biodegradation is a significant route of dissipation in the environment.

Conclusion

This compound remains an effective and widely used herbicide. This guide has provided a detailed overview of its chemical and physical properties, synthesis, mechanism of action, and analytical methodologies. A thorough understanding of these technical aspects is essential for its safe and effective use in agricultural and research settings, as well as for assessing its environmental impact and potential toxicological effects.

References

An In-Depth Technical Guide to the Synthesis of (R)-2-(2,4-dichlorophenoxy)propanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-2-(2,4-dichlorophenoxy)propanoic acid, also known as Dichlorprop-P, is the biologically active enantiomer of the herbicide Dichlorprop (B359615). Its stereospecific synthesis is of significant interest to ensure product efficacy and reduce environmental impact by eliminating the inactive (S)-enantiomer. This guide provides a comprehensive overview of the primary synthesis strategies for this compound, focusing on both racemic and enantioselective approaches. Detailed experimental protocols, quantitative data, and a discussion of the compound's mechanism of action are presented to serve as a valuable resource for researchers and professionals in the fields of agrochemistry and drug development.

Introduction

Dichlorprop is a selective, systemic herbicide used to control broadleaf weeds. It functions as a synthetic auxin, leading to uncontrolled growth and eventual death of susceptible plants.[1][2] The herbicidal activity resides exclusively in the (R)-enantiomer, this compound.[3][4] Consequently, the production of enantiomerically pure (R)-Dichlorprop is crucial for maximizing efficacy and minimizing the environmental load of the inactive (S)-isomer. This technical guide details the chemical synthesis of (R)-2-(2,4-dichlorophenoxy)propanoic acid, covering both traditional racemic methods and modern enantioselective strategies.

Synthesis Methodologies

The synthesis of 2-(2,4-dichlorophenoxy)propanoic acid is typically achieved through a Williamson ether synthesis, reacting 2,4-dichlorophenol (B122985) with a 2-halopropanoic acid derivative.[5] The stereochemical outcome of the final product is determined by the chirality of the propanoic acid starting material.

Racemic Synthesis

The industrial production of Dichlorprop has historically involved the synthesis of a racemic mixture, which contains equal amounts of the (R)- and (S)-enantiomers.[3] This is typically achieved by reacting 2,4-dichlorophenol with racemic 2-chloropropionic acid in the presence of a base.

A common method for the synthesis of racemic 2-(2,4-dichlorophenoxy)propanoic acid involves the following steps, adapted from patent literature[6]:

Materials:

  • 2,4-Dichlorophenol (1.0 mol)

  • 2-Chloropropionic acid (1.0 mol)

  • Potassium hydroxide (B78521) (2.0 mol)

  • Dimethyl sulfoxide (B87167) (DMSO) (300-400 mL)

  • Surfactant (e.g., Dimethylaminopyridine) (catalytic amount)

  • Sulfuric acid (for neutralization)

  • n-Hexane (for purification)

Procedure:

  • To a reaction flask equipped with a stirrer, thermometer, and reflux condenser, add 2,4-dichlorophenol, 2-chloropropionic acid, potassium hydroxide, a surfactant, and dimethyl sulfoxide.

  • Heat the reaction mixture to a temperature between 20-80°C and stir for several hours (e.g., 8-10 hours) until the reaction is complete.

  • After the reaction, while maintaining the temperature, neutralize the mixture with sulfuric acid.

  • Filter the mixture to remove any inorganic salts.

  • Distill the solvent under reduced pressure.

  • To the resulting solid, add n-hexane and stir.

  • Cool the mixture to room temperature to precipitate the product.

  • Filter the solid product, which is racemic 2-(2,4-dichlorophenoxy)propanoic acid.

Enantioselective Synthesis

The modern and preferred method for producing this compound is through an enantioselective synthesis. This approach directly yields the desired (R)-enantiomer, avoiding the need for subsequent resolution of a racemic mixture. The most common strategy involves the use of an enantiomerically pure starting material, specifically (S)-2-chloropropionic acid. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, which results in an inversion of the stereochemical configuration at the chiral center, a phenomenon known as the Walden inversion.

This protocol describes the synthesis of (R)-2-(2,4-dichlorophenoxy)propanoic acid from (S)-2-chloropropionic acid and 2,4-dichlorophenol.

Materials:

  • 2,4-Dichlorophenol (1.0 mol)

  • (S)-2-Chloropropionic acid (1.0 mol, with high enantiomeric purity)

  • Potassium hydroxide (2.0 mol)

  • Dimethyl sulfoxide (DMSO) (300-400 mL)

  • Sulfuric acid (for neutralization)

  • Toluene (for extraction)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (concentrated)

Procedure:

  • In a suitable reaction vessel, dissolve 2,4-dichlorophenol in DMSO.

  • Add potassium hydroxide to the solution to form the potassium 2,4-dichlorophenoxide salt.

  • Slowly add (S)-2-chloropropionic acid to the reaction mixture.

  • Heat the mixture to a controlled temperature (e.g., 60-80°C) and maintain with stirring for a period sufficient to ensure complete reaction.

  • After cooling to room temperature, acidify the reaction mixture with sulfuric acid.

  • Extract the product into toluene.

  • Wash the organic layer with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous phase.

  • Separate the aqueous layer and acidify with concentrated hydrochloric acid to precipitate the (R)-2-(2,4-dichlorophenoxy)propanoic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • The enantiomeric excess of the product should be determined using a suitable chiral chromatography method.

Data Presentation

The following tables summarize the key quantitative data related to the synthesis and properties of (R)-2-(2,4-dichlorophenoxy)propanoic acid.

Table 1: Comparison of Synthesis Methods

ParameterRacemic SynthesisEnantioselective Synthesis
Starting Material (Chiral) Racemic 2-chloropropionic acid(S)-2-chloropropionic acid
Typical Yield ~90-94%[6]Expected to be high, comparable to racemic synthesis
Enantiomeric Excess (ee%) 0%High (specific values not readily available in public literature)
Key Advantage Simpler starting materialProduces the active enantiomer directly
Key Disadvantage Produces 50% inactive enantiomerRequires enantiomerically pure starting material

Table 2: Physicochemical Properties of (R)-2-(2,4-dichlorophenoxy)propanoic acid

PropertyValueReference
CAS Number 15165-67-0[7]
Molecular Formula C₉H₈Cl₂O₃[7]
Molecular Weight 235.06 g/mol [7]
Melting Point 122°C[7]
Optical Rotation ([α]D) +26.6° (c=1.23 in ethanol, 21°C)[7]
Water Solubility (20°C) 0.59 g/L (at pH 7)[7]
pKa 3.0[7]

Mechanism of Action: Auxin Signaling Pathway

(R)-2-(2,4-dichlorophenoxy)propanoic acid acts as a synthetic auxin, mimicking the effects of the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations.[1] The currently accepted mechanism of action involves the ubiquitin-proteasome pathway for protein degradation.[1]

The key steps are as follows:

  • Perception: The auxin molecule binds to a receptor complex consisting of an F-box protein, such as Transport Inhibitor Response 1 (TIR1) or Auxin Signaling F-box (AFB), which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[1]

  • Recruitment of Repressor: This binding event stabilizes the interaction between the SCF-TIR1/AFB complex and an Aux/IAA transcriptional repressor protein.[1]

  • Ubiquitination and Degradation: The Aux/IAA repressor is then polyubiquitinated by the E3 ligase and subsequently targeted for degradation by the 26S proteasome.[1]

  • Gene Expression: The degradation of the Aux/IAA repressor relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of auxin-responsive genes. This leads to the transcription of genes involved in cell elongation, division, and differentiation.

  • Phytotoxicity: At the high concentrations applied during herbicide use, this process becomes uncontrolled, leading to abnormal and excessive cell division and growth, ultimately causing damage to the plant's vascular tissue and leading to death.[5]

Visualizations

Logical Workflow for Synthesis

G Synthesis Workflow for (R)-2-(2,4-dichlorophenoxy)propanoic acid cluster_racemic Racemic Synthesis cluster_enantio Enantioselective Synthesis rac_start 2,4-Dichlorophenol + Racemic 2-Chloropropionic Acid rac_reaction Williamson Ether Synthesis rac_start->rac_reaction rac_product Racemic Dichlorprop rac_reaction->rac_product enantio_start 2,4-Dichlorophenol + (S)-2-Chloropropionic Acid enantio_reaction SN2 Reaction (Walden Inversion) enantio_start->enantio_reaction enantio_product (R)-Dichlorprop-P enantio_reaction->enantio_product

Caption: Synthesis workflow for racemic and enantioselective production of Dichlorprop.

Auxin Signaling Pathway

G Mechanism of Action: Auxin Signaling Pathway Auxin (R)-Dichlorprop-P (Auxin) SCF_TIR1 SCF-TIR1/AFB Complex Auxin->SCF_TIR1 Binds to Aux_IAA Aux/IAA Repressor SCF_TIR1->Aux_IAA Recruits Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF ARF Transcription Factor Aux_IAA->ARF Represses AuxRE Auxin Response Element ARF->AuxRE Binds to Gene_Expression Auxin-Responsive Gene Expression AuxRE->Gene_Expression Activates Plant_Response Uncontrolled Growth -> Phytotoxicity Gene_Expression->Plant_Response

Caption: Simplified diagram of the auxin signaling pathway leading to phytotoxicity.

Conclusion

The enantioselective synthesis of (R)-2-(2,4-dichlorophenoxy)propanoic acid is a critical process in modern agrochemical manufacturing. By utilizing enantiomerically pure starting materials such as (S)-2-chloropropionic acid, the biologically active (R)-enantiomer can be produced efficiently via an SN2 reaction with inversion of stereochemistry. This approach not only enhances the efficacy of the herbicide but also aligns with the principles of green chemistry by reducing the environmental dissemination of the inactive enantiomer. The detailed protocols and mechanistic insights provided in this guide serve as a valuable technical resource for the synthesis and understanding of this important herbicidal compound. Further research into novel catalytic asymmetric methods could offer even more efficient and sustainable routes to this compound.

References

Dichlorprop-P: A Technical Guide to its Mechanism of Action as a Synthetic Auxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorprop-P ((R)-2-(2,4-dichlorophenoxy)propanoic acid) is the herbicidally active enantiomer of the phenoxypropionic acid class of synthetic auxins.[1][2] It functions by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to a lethal overdose of hormonal activity in susceptible broadleaf plants.[2][3][4] This guide provides a detailed technical overview of the molecular mechanism of this compound, focusing on its interaction with the core auxin signaling pathway. It includes a summary of quantitative data, detailed experimental protocols for key analytical methods, and visualizations of the primary signaling cascade and experimental workflows.

Core Mechanism of Action: Hijacking the Nuclear Auxin Pathway

The primary mode of action for this compound, like other synthetic auxins, is the disruption of regulated gene expression through the TIR1/AFB-mediated auxin signaling pathway.[5][6] This pathway functions as a de-repression system. At low auxin concentrations, Auxin/Indole-3-Acetic Acid (Aux/IAA) proteins act as transcriptional repressors by binding to and inhibiting Auxin Response Factor (ARF) transcription factors.[7][8] this compound mimics IAA and acts as a "molecular glue," initiating the degradation of these Aux/IAA repressors.[4][8]

The key steps are as follows:

  • Perception and Co-Receptor Complex Formation: this compound enters the nucleus and binds to a pocket within the F-box protein TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its homologs, the AUXIN SIGNALING F-BOX (AFB) proteins.[5][6][9] This binding event stabilizes the interaction between the TIR1/AFB receptor and the degron motif (Domain II) of an Aux/IAA repressor protein, forming a stable co-receptor complex (SCFTIR1/AFB-Dichlorprop-P-Aux/IAA).[4][8][10]

  • Ubiquitination and Proteasomal Degradation: The formation of this complex targets the Aux/IAA protein for polyubiquitination by the SCFTIR1/AFB E3 ubiquitin ligase complex.[4][8] The ubiquitinated Aux/IAA protein is then rapidly degraded by the 26S proteasome.[4][6] Synthetic auxins like this compound accelerate this degradation process.[11][12]

  • De-repression and Gene Activation: The degradation of Aux/IAA repressors liberates ARF transcription factors.[4][10] Freed ARFs can then bind to Auxin Response Elements (AuxREs), specific TGTCTC-containing DNA sequences, in the promoters of early auxin-responsive genes, leading to their transcriptional activation.[7][13]

  • Physiological Response: The massive, unregulated expression of auxin-responsive genes, which are involved in processes like cell division, expansion, and differentiation, leads to the characteristic herbicidal effects. These include epinasty (twisting of stems and petioles), abnormal cell elongation, and ultimately, vascular tissue damage and plant death.[2][14] This process is often described as the plant "growing itself to death".[15]

Signaling Pathway Diagram

Dichlorprop_P_Signaling cluster_cell Plant Cell cluster_nucleus Nucleus DPP This compound TIR1_AFB TIR1/AFB DPP->TIR1_AFB binds Complex SCF-TIR1/AFB TIR1_AFB->Complex Aux_IAA Aux/IAA Repressor ARF ARF Aux_IAA->ARF Inhibits Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation AuxRE AuxRE ARF->AuxRE Binds Genes Auxin-Responsive Genes AuxRE->Genes Activates Transcription Response Uncontrolled Growth & Plant Death Genes->Response Ub Ubiquitin Ub->Aux_IAA Complex->Ub Ubiquitination SPR_Workflow start Start chip_prep 1. Chip Preparation Immobilize biotinylated Aux/IAA degron peptide start->chip_prep protein_prep 2. Analyte Preparation Prepare serial dilutions of TIR1/AFB + this compound chip_prep->protein_prep binding_assay 3. Binding Assay Inject analytes over chip surface protein_prep->binding_assay data_acq 4. Data Acquisition Measure Response Units (RU) in real-time binding_assay->data_acq analysis 5. Kinetic Analysis Fit data to binding models to determine Kd, ka, kd data_acq->analysis end End analysis->end

References

Enantioselective Activity of Dichlorprop Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorprop (B359615), a chiral phenoxy herbicide, exists as two enantiomers, (R)-Dichlorprop and (S)-Dichlorprop. This technical guide provides a comprehensive overview of the enantioselective activity of these isomers, focusing on their differential herbicidal efficacy, environmental fate, and toxicological profiles. It is now widely recognized that the herbicidal activity of Dichlorprop resides almost exclusively in the (R)-enantiomer, also known as Dichlorprop-P.[1][2][3] This enantioselectivity has significant implications for agricultural practices, environmental risk assessment, and regulatory policies, favoring the use of enantiomerically pure or enriched formulations of the (R)-isomer to reduce the environmental load of the less active (S)-isomer. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical and environmental processes.

Enantioselective Herbicidal Efficacy

The primary mechanism of action for Dichlorprop is as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[1][2][3] This leads to uncontrolled cell division and growth, ultimately causing the death of susceptible broadleaf weeds.[1] Crucially, this biological activity is stereospecific, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.

Quantitative Data on Herbicidal Activity

Studies have consistently demonstrated the superior herbicidal efficacy of (R)-Dichlorprop over the racemic mixture and the (S)-isomer. For instance, research on maize seedlings has shown that (R)-Dichlorprop causes greater inhibition of seed germination, seedling biomass, and root and shoot elongation compared to racemic and (S)-Dichlorprop.[4]

Parameter(R)-Dichlorprop(rac)-Dichlorprop(S)-DichlorpropReference
Inhibition of Seed GerminationHigherIntermediateLower[4]
Inhibition of Seedling BiomassHigherIntermediateLower[4]
Inhibition of Root ElongationHigherIntermediateLower[4]
Inhibition of Shoot ElongationHigherIntermediateLower[4]
Mechanism of Action: A Signaling Pathway

The herbicidal action of (R)-Dichlorprop is initiated by its binding to auxin receptors, which triggers a cascade of downstream events, including increased cell wall plasticity, protein biosynthesis, and ethylene (B1197577) production.[1] This leads to the disruption of normal plant growth and development.

Dichlorprop_Mechanism cluster_plant_cell Plant Cell R_DCPP (R)-Dichlorprop Auxin_Receptor Auxin Receptor R_DCPP->Auxin_Receptor Signal_Transduction Signal Transduction Cascade Auxin_Receptor->Signal_Transduction Gene_Expression Altered Gene Expression Signal_Transduction->Gene_Expression Ethylene Increased Ethylene Production Gene_Expression->Ethylene Cell_Wall Increased Cell Wall Plasticity Gene_Expression->Cell_Wall Protein_Synth Increased Protein Synthesis Gene_Expression->Protein_Synth Uncontrolled_Growth Uncontrolled Cell Division & Growth Ethylene->Uncontrolled_Growth Cell_Wall->Uncontrolled_Growth Protein_Synth->Uncontrolled_Growth Vascular_Damage Vascular Tissue Damage Uncontrolled_Growth->Vascular_Damage Plant_Death Plant Death Vascular_Damage->Plant_Death

Caption: Mechanism of action of (R)-Dichlorprop in plants.

Environmental Fate and Enantioselective Degradation

The environmental persistence and fate of Dichlorprop are significantly influenced by enantioselective biodegradation processes in soil and water. Microbial communities often exhibit a preference for degrading one enantiomer over the other, which can alter the enantiomeric ratio of Dichlorprop in the environment over time.

Quantitative Data on Environmental Degradation

The degradation rates of Dichlorprop enantiomers can vary depending on the soil type, microbial population, and environmental conditions. Some studies have shown preferential degradation of the (S)-enantiomer, while others have observed the opposite.

Soil/MediumHalf-life (t₁/₂) (R)-DichlorpropHalf-life (t₁/₂) (S)-DichlorpropPreferential DegradationReference
Soil8.7 days4.4 days(S)-enantiomer[5]
Soil (another study)~8 days~4 days(S)-enantiomer[6]
Aerobic Sewage SludgeDegraded within 7 daysDegraded within 7 days(S)-enantiomer[7]
Anaerobic Sewage SludgePersistentPersistentNone[7]
Sphingomonas herbicidovorans MHSlower degradation (82 h for completion)Faster degradation (43 h for completion)(S)-enantiomer[8]
Sediment with degrading bacteriaPreferentially degradedLess degraded(R)-enantiomer[9][10]
Microbial Degradation Pathway

Certain bacteria, such as Sphingomonas herbicidovorans, have been shown to possess distinct, inducible uptake systems for the (R)- and (S)-enantiomers of Dichlorprop.[8][11] This enantioselective uptake is a critical first step in the microbial degradation process. The degradation is mediated by enantiomer-specific dioxygenases.

Microbial_Degradation cluster_environment Soil/Water Environment cluster_bacterium Bacterium (e.g., Sphingomonas herbicidovorans) Racemic_DCPP Racemic Dichlorprop ((R)- and (S)-isomers) R_Uptake (R)-Dichlorprop Uptake System Racemic_DCPP->R_Uptake (R)-isomer S_Uptake (S)-Dichlorprop Uptake System Racemic_DCPP->S_Uptake (S)-isomer R_Dioxygenase (R)-specific Dioxygenase R_Uptake->R_Dioxygenase S_Dioxygenase (S)-specific Dioxygenase S_Uptake->S_Dioxygenase Metabolites Metabolites R_Dioxygenase->Metabolites S_Dioxygenase->Metabolites Mineralization Mineralization (CO2, H2O, Cl-) Metabolites->Mineralization

Caption: Enantioselective uptake and degradation of Dichlorprop by bacteria.

Enantioselective Toxicology

The toxicological profiles of Dichlorprop enantiomers also exhibit stereoselectivity, although the differences may be less pronounced than their herbicidal activity. The assessment of enantiomer-specific toxicity is crucial for a comprehensive risk assessment.

Quantitative Toxicological Data

Toxicological studies have established acceptable daily intake (ADI) and no-observed-effect level (NOEL) values for Dichlorprop. While some regulatory assessments consider the racemate, data for the individual enantiomers are also available.

ParameterValueBasisReference
ADI (Dichlorprop - R and S isomers)0.03 mg/kg bwBased on a NOEL of 3.1 mg/kg bw/day from a 13-week dog study (changes in clinical chemistry and kidney discoloration).[12]
ADI (this compound)0.03 mg/kg bwBased on a NOEL of 6 mg/kg bw/day in an 18-month mouse dietary study (chronic nephropathy).[12]
Acute Oral LD₅₀ (rat, racemic)537 mg/kg[1]
Ecotoxicological Effects

The enantiomers of Dichlorprop can have different toxic effects on non-target organisms. For example, in maize, (R)-Dichlorprop has been shown to induce higher levels of oxidative stress, as indicated by increased production of hydroxyl radicals and upregulation of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and peroxidase (POD), compared to the (S)-enantiomer.[4]

OrganismEffectEnantiomer with Higher ActivityReference
MaizeOxidative Stress (Hydroxyl Radical Production)(R)-Dichlorprop[4]
MaizeUpregulation of SOD and POD(R)-Dichlorprop[4]
Scenedesmus obliquus (algae)Reactive Oxygen Species (ROS) Production(R)-Dichlorprop (in the absence of copper)[13]

Experimental Protocols

Enantioselective Separation of Dichlorprop Isomers

The separation and quantification of Dichlorprop enantiomers are typically achieved using chiral chromatography techniques.

Method: High-Performance Liquid Chromatography (HPLC)

  • Chiral Stationary Phase (CSP): A Cinchona-derived chiral selector or a permethylated α-cyclodextrin column can be used.[14][15]

  • Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a specific pH.[14] For example, methanol/0.1 M ammonium acetate (80:20), pHa 6.0.[14]

  • Detection: UV detection at a wavelength of 230 nm is commonly employed.[14]

  • Sample Preparation: Samples are dissolved in a suitable solvent, such as methanol.[14]

HPLC_Workflow cluster_workflow Chiral HPLC Separation Workflow Sample Racemic Dichlorprop Sample Injection Injection into HPLC System Sample->Injection Chiral_Column Chiral Stationary Phase Column Injection->Chiral_Column Separation Enantiomer Separation Chiral_Column->Separation Detection UV Detection Separation->Detection R_Peak (R)-Dichlorprop Peak Detection->R_Peak S_Peak (S)-Dichlorprop Peak Detection->S_Peak Quantification Quantification R_Peak->Quantification S_Peak->Quantification

References

Degradation of Dichlorprop-P in Soil and Water: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the degradation pathways of Dichlorprop-P (also known as 2,4-DP-P), a chiral phenoxyalkanoic acid herbicide, in both soil and water environments. This document details the biotic and abiotic mechanisms of degradation, presents quantitative data in structured tables, outlines detailed experimental protocols, and provides visualizations of key pathways and workflows.

Degradation in Soil

The dissipation of this compound in soil is predominantly a biological process driven by the activity of soil microorganisms. Abiotic degradation processes such as hydrolysis and photolysis on the soil surface are generally considered to be of minor importance compared to microbial degradation.

Biotic Degradation Pathway

The microbial degradation of this compound in soil is an enantioselective process, with the (S)-enantiomer typically degrading faster than the (R)-enantiomer. The degradation is initiated by the cleavage of the ether linkage, a step often catalyzed by α-ketoglutarate-dependent dioxygenase enzymes. This initial transformation yields 2,4-dichlorophenol (B122985) (2,4-DCP) and pyruvate. The resulting 2,4-DCP is then further mineralized by soil bacteria. The complete mineralization of this compound involves the breakdown of the aromatic ring and the propionic acid side chain, ultimately leading to the formation of carbon dioxide, water, and chloride ions.

Several bacterial genera have been identified as being capable of degrading this compound, with species of Sphingomonas and Sphingobium being particularly prominent. These bacteria possess the necessary enzymatic machinery to break down both the aromatic ring and the aliphatic side chain of the herbicide.

Biotic_Degradation_in_Soil DichlorpropP This compound Step1 Ether Linkage Cleavage (α-ketoglutarate-dependent dioxygenase) DichlorpropP->Step1 DCP 2,4-Dichlorophenol (2,4-DCP) Step1->DCP Pyruvate Pyruvate Step1->Pyruvate RingCleavage Ring Cleavage (ortho- or meta-cleavage) DCP->RingCleavage SideChainDeg Propionic Acid Side Chain Degradation Pyruvate->SideChainDeg Intermediates Chlorinated Catechols & Further Intermediates RingCleavage->Intermediates Mineralization Mineralization Intermediates->Mineralization EndProducts CO2 + H2O + Cl- Mineralization->EndProducts SideChainDeg->Mineralization

Biotic degradation pathway of this compound in soil.
Quantitative Data: Degradation Half-life in Soil

The degradation rate of this compound in soil, often expressed as its half-life (DT50), is influenced by various soil properties, including pH, organic matter content, and microbial activity. The enantioselectivity of the degradation is also a key factor.

Soil TypeEnantiomerHalf-life (DT50) in daysKey ConditionsReference
Agricultural Soil A(S)-Dichlorprop-P8.22Laboratory incubation[1]
(R)-Dichlorprop-P12.93[1]
Agricultural Soil D(S)-Dichlorprop-P8.06Lower organic matter than Soil A[1]
(R)-Dichlorprop-P12.38[1]
Various SoilsRacemic10.5 - 19.8Aerobic conditions
Aerobic Sewage SludgeRacemicDegraded within 7 daysPreferential degradation of (S)-enantiomer
Anaerobic Sewage SludgeRacemicPersistent over 49 days

Degradation in Water

In the aqueous environment, the degradation of this compound is primarily governed by abiotic processes, namely photolysis and hydrolysis. Microbial degradation can also occur but is generally slower than in soil.

Abiotic Degradation Pathways

This compound can undergo direct photolysis in water when exposed to sunlight. The photochemical degradation can be complex, leading to a variety of photoproducts. The primary photolytic reactions involve the cleavage of the ether bond, dechlorination, and hydroxylation of the aromatic ring. Identified photoproducts include 2,4-dichlorophenol (2,4-DCP), 4-chlorophenol, 2-chlorophenol, and 4-chloropyrocatechol. The rate of photolysis is influenced by factors such as water clarity, pH, and the presence of photosensitizing substances like humic acids.

Photolysis_in_Water DichlorpropP This compound Photolysis Sunlight (UV radiation) DichlorpropP->Photolysis Photoproducts Photoproducts Photolysis->Photoproducts DCP 2,4-Dichlorophenol Photoproducts->DCP CP4 4-Chlorophenol Photoproducts->CP4 CP2 2-Chlorophenol Photoproducts->CP2 CCP 4-Chloropyrocatechol Photoproducts->CCP Other Other Products Photoproducts->Other

Photodegradation pathway of this compound in water.

This compound is generally stable to hydrolysis under neutral and acidic conditions.[2] However, under alkaline conditions (high pH), hydrolysis can occur, although it is typically a slow process. The primary hydrolysis product is expected to be 2,4-dichlorophenol through the cleavage of the ether linkage. The rate of hydrolysis is dependent on both pH and temperature.

Quantitative Data: Degradation Half-life in Water
Degradation ProcesspHHalf-life (DT50)Key ConditionsReference
Hydrolysis7Stable20 °C[2]
Hydrolysis912.7 days (for Fluroxypyr, a similar compound)25 °C
Photolysis7.47.14 days (for Fluroxypyr)Sunlight
Photolysis9.05.34 days (for Fluroxypyr)Sunlight

Experimental Protocols

Aerobic Soil Biodegradation Study (based on OECD Guideline 307)

This protocol outlines a laboratory experiment to determine the rate and pathway of aerobic biodegradation of this compound in soil.

OECD_307_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation SoilCollection 1. Collect & Sieve Soil SoilCharacterization 2. Characterize Soil (pH, texture, organic C) SoilCollection->SoilCharacterization Application 4. Apply Test Substance to Soil SoilCharacterization->Application TestSubstance 3. Prepare Test Substance (e.g., 14C-labeled this compound) TestSubstance->Application Incubation 5. Incubate in the Dark (Controlled Temperature & Moisture) Application->Incubation Trapping 6. Trap Volatiles (e.g., 14CO2) Incubation->Trapping Sampling 7. Sample Soil at Intervals Incubation->Sampling Extraction 8. Solvent Extraction Sampling->Extraction Analysis 9. Analyze Extracts (HPLC, GC-MS) Extraction->Analysis Quantification 10. Quantify Parent & Metabolites Analysis->Quantification Kinetics 11. Determine Degradation Kinetics (DT50) Quantification->Kinetics Pathway 12. Elucidate Degradation Pathway Kinetics->Pathway MassBalance 13. Establish Mass Balance Pathway->MassBalance

Experimental workflow for an aerobic soil biodegradation study.

Methodology:

  • Soil Preparation: Collect fresh soil from a relevant agricultural area. Sieve the soil (e.g., through a 2 mm mesh) to remove large particles and homogenize. Characterize the soil for properties such as pH, texture (sand, silt, clay content), and organic carbon content.

  • Test System: Use flow-through systems or biometer flasks. For each soil type, prepare replicate samples (e.g., 50-100 g dry weight equivalent per flask). Also, prepare sterile control samples (e.g., by autoclaving) to assess abiotic degradation.

  • Application of Test Substance: Apply this compound (preferably ¹⁴C-labeled for metabolite tracking and mass balance) to the soil samples at a concentration relevant to its agricultural use.

  • Incubation: Incubate the samples in the dark at a constant temperature (e.g., 20 ± 2 °C) and moisture content (e.g., 40-60% of maximum water holding capacity). Maintain aerobic conditions by passing a continuous stream of humidified air through the flasks.

  • Trapping of Volatiles: Pass the effluent air through traps containing solutions to capture volatile organic compounds and ¹⁴CO₂ (e.g., ethylene (B1197577) glycol and potassium hydroxide (B78521) solution, respectively).

  • Sampling and Extraction: At appropriate time intervals, sacrifice replicate flasks. Extract the soil samples with a suitable solvent mixture (e.g., acetonitrile/water) to recover this compound and its degradation products.

  • Analysis: Analyze the soil extracts and trapping solutions using appropriate analytical techniques. High-performance liquid chromatography (HPLC) with a chiral column is used for enantioselective analysis. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the identification and quantification of the parent compound and its metabolites.

  • Data Analysis: Determine the dissipation kinetics of this compound and the formation and decline of its metabolites. Calculate the half-life (DT50) using appropriate kinetic models (e.g., first-order kinetics).

Aqueous Photolysis Study (based on OECD Guideline 316)

This protocol describes an experiment to determine the rate and pathway of this compound photolysis in water.

Methodology:

  • Test Solutions: Prepare aqueous solutions of this compound in sterile, buffered water (e.g., pH 5, 7, and 9) and in a natural water sample (e.g., filtered river water). The concentration should be below the water solubility and allow for analytical detection.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters to cut off wavelengths below 290 nm).

  • Experimental Setup: Place the test solutions in quartz tubes or vessels that are transparent to the simulated sunlight. Prepare dark control samples by wrapping identical vessels in aluminum foil.

  • Incubation: Irradiate the samples at a constant temperature (e.g., 25 ± 2 °C). The dark controls are incubated under the same conditions but shielded from light.

  • Sampling: At various time points, take samples from both the irradiated and dark control solutions.

  • Analysis: Analyze the samples for the concentration of this compound and its photoproducts using LC-MS/MS or GC-MS.

  • Data Analysis: Calculate the rate of photolysis and the half-life of this compound. Identify the major photoproducts and propose a degradation pathway. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.

Analytical Methods

Accurate quantification of this compound and its metabolites in soil and water is crucial for degradation studies. Below are summaries of typical analytical methods.

Analysis in Soil

A common method involves solvent extraction, solid-phase extraction (SPE) cleanup, derivatization, and analysis by GC-MS.

Extraction: Soil samples are typically extracted with a mixture of organic solvents and acidified water (e.g., 5% acetic acid in methanol/water). Cleanup: The extract is cleaned up using a C18 SPE cartridge to remove interfering matrix components. Derivatization: The acidic this compound is often methylated (e.g., with BF₃/methanol) to form a more volatile ester suitable for GC analysis. Analysis: The final extract is analyzed by GC-MS, which provides both quantification and structural confirmation of the analytes.

Analysis in Water

Direct injection LC-MS/MS is a sensitive and specific method for the analysis of this compound in water.

Sample Preparation: Water samples are typically filtered and may be acidified (e.g., with formic acid). For low concentrations, a solid-phase extraction (SPE) step may be used to concentrate the analytes. Analysis: The prepared sample is injected into an LC-MS/MS system. A chiral column can be used for the separation of the enantiomers. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

References

Metabolic Fate of Dichlorprop-P in Target Weed Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-P, the R-enantiomer of dichlorprop, is a selective, systemic phenoxy herbicide widely employed for the post-emergence control of broadleaf weeds in cereal crops and non-crop areas.[1] Its efficacy is intrinsically linked to its absorption, translocation, and subsequent metabolic fate within the target weed species. Understanding the metabolic pathways of this compound is crucial for optimizing its herbicidal activity, managing the evolution of resistance, and assessing its environmental impact. This technical guide provides a comprehensive overview of the metabolic fate of this compound in target weed species, with a particular focus on Cirsium arvense (Canada thistle) and Galium aparine (cleavers). While direct quantitative data for these specific weed species is limited, this guide extrapolates from studies on other plants and related phenoxy herbicides to present a putative metabolic pathway.

Absorption and Translocation

This compound is primarily absorbed by the leaves of target weeds and subsequently translocates systemically throughout the plant via the phloem.[1][2] As a synthetic auxin, it disrupts normal plant growth processes, leading to uncontrolled cell division and elongation, ultimately causing plant death.[2] The efficiency of absorption and translocation is a critical determinant of the herbicide's effectiveness. Factors such as weed species, growth stage, and environmental conditions can influence the rate and extent of this compound movement within the plant.[3][4]

Metabolic Pathways of this compound

Phase I: Transformation

The initial phase of metabolism typically involves the modification of the parent herbicide molecule through processes such as hydroxylation, oxidation, or cleavage of the ether bond. In the case of this compound, the primary Phase I reaction is likely the cleavage of the propionic acid side chain, yielding 2,4-dichlorophenol (B122985) (2,4-DCP).[5][6] Ring hydroxylation may also occur, though to a lesser extent.

Phase II: Conjugation

The metabolites formed in Phase I, which are often more reactive than the parent compound, are then conjugated with endogenous molecules such as sugars (e.g., glucose) or amino acids.[6][7] This process increases the water solubility of the metabolites and reduces their phytotoxicity. For phenoxy herbicides, the most common conjugation reaction is the formation of glucose esters or glycosides.[6] These conjugates are then often further modified by the addition of a malonyl group, forming malonyl-glucose conjugates.[6][7]

Phase III: Sequestration

In the final phase, the conjugated metabolites are transported and sequestered in the vacuole or apoplast, or become incorporated into cell wall components as bound residues. This sequestration effectively removes the herbicidal compounds from sites of metabolic activity, completing the detoxification process.

A putative metabolic pathway for this compound in a generalized target weed species is illustrated in the diagram below.

Metabolic_Pathway_of_Dichlorprop_P cluster_Phase1 Phase I: Transformation cluster_Phase2 Phase II: Conjugation cluster_Phase3 Phase III: Sequestration Dichlorprop_P This compound DCP 2,4-Dichlorophenol (2,4-DCP) Dichlorprop_P->DCP Ether bond cleavage DCP_Glucose 2,4-DCP-O-β-D-glucoside DCP->DCP_Glucose Glucosylation DCP_Malonyl_Glucose 2,4-DCP-O-(6'-O-malonyl)-β-D-glucoside DCP_Glucose->DCP_Malonyl_Glucose Malonylation Vacuole Vacuolar Sequestration / Bound Residues DCP_Malonyl_Glucose->Vacuole

Caption: Putative metabolic pathway of this compound in a target weed species.

Quantitative Data on this compound Metabolism

While specific data for Cirsium arvense and Galium aparine is lacking, a study on the dissipation of this compound in a wheat-field ecosystem provides valuable insights into its persistence.[8][9] The half-life of this compound in wheat plants was found to be between 1.9 and 2.5 days.[8][9] It is plausible that susceptible weed species would exhibit a slower rate of metabolism, leading to the accumulation of the active herbicide and subsequent phytotoxicity.

The following table summarizes the expected distribution of this compound and its metabolites in a susceptible broadleaf weed, extrapolated from available data on phenoxy herbicides.

CompoundExpected Percentage of Applied RadioactivityLocation in Plant
This compound (parent)High initially, decreasing over timeTranslocated throughout the plant
2,4-Dichlorophenol (2,4-DCP)Low to moderatePrimarily in leaves and stems
Glucose ConjugatesModerate to highPrimarily in leaves and stems
Malonyl-glucose ConjugatesHighTransported to and stored in vacuoles
Bound ResiduesModerateIncorporated into cell wall fractions

Note: This table represents a hypothetical distribution based on the metabolism of similar compounds in other plant species. Actual values in Cirsium arvense and Galium aparine may vary.

Experimental Protocols

The study of the metabolic fate of this compound in target weed species typically involves the use of radiolabeled compounds, most commonly with Carbon-14 (¹⁴C).[6][7] This allows for the sensitive and accurate tracking of the herbicide and its metabolites within the plant.

General Experimental Workflow

A typical experimental workflow for investigating the metabolism of ¹⁴C-Dichlorprop-P in a target weed species is outlined below.

Experimental_Workflow Plant_Growth 1. Plant Cultivation (e.g., Cirsium arvense, Galium aparine) - Controlled environment (growth chamber) - Specific growth stage (e.g., 4-6 leaf stage) Herbicide_Application 2. ¹⁴C-Dichlorprop-P Application - Foliar application to a specific leaf - Known concentration and radioactivity Plant_Growth->Herbicide_Application Incubation 3. Incubation Period - Time course experiment (e.g., 6, 24, 48, 72 hours) - Maintain controlled environmental conditions Herbicide_Application->Incubation Harvesting 4. Plant Harvesting and Sectioning - Separate treated leaf, other leaves, stem, and roots - Wash treated leaf surface to remove unabsorbed herbicide Incubation->Harvesting Extraction 5. Extraction of Metabolites - Homogenize plant tissues - Extract with appropriate solvents (e.g., methanol/water/acetic acid) Harvesting->Extraction Analysis 6. Analysis of Extracts - Liquid Scintillation Counting (LSC) for total radioactivity - High-Performance Liquid Chromatography (HPLC) for metabolite separation - Mass Spectrometry (MS) for metabolite identification Extraction->Analysis Data_Analysis 7. Data Analysis - Quantify parent compound and metabolites - Determine half-life and metabolic pathways Analysis->Data_Analysis

Caption: General experimental workflow for a ¹⁴C-Dichlorprop-P metabolism study.

Detailed Methodologies

1. Plant Material and Growth Conditions:

  • Target weed species (Cirsium arvense or Galium aparine) are grown from seeds or root cuttings in a controlled environment (e.g., growth chamber) with defined temperature, humidity, and photoperiod to ensure uniformity.

  • Plants are typically treated at a specific growth stage (e.g., 4-6 true leaves) when they are actively growing.

2. Application of ¹⁴C-Dichlorprop-P:

  • A stock solution of ¹⁴C-Dichlorprop-P with a known specific activity is prepared in a suitable solvent (e.g., acetone (B3395972) or ethanol) and diluted to the desired application concentration.

  • A precise volume of the radiolabeled herbicide solution is applied to a specific leaf (often the third or fourth fully expanded leaf) using a microsyringe.

3. Incubation and Harvesting:

  • Treated plants are incubated for various time points (e.g., 6, 24, 48, 72 hours) under the same controlled environmental conditions.

  • At each time point, plants are harvested and dissected into different parts: treated leaf, other leaves, stem, and roots.

  • The surface of the treated leaf is washed with a solvent (e.g., acetone:water) to recover any unabsorbed ¹⁴C-Dichlorprop-P.

4. Extraction of Metabolites:

  • The different plant parts are weighed and then homogenized in an extraction solvent, such as a mixture of methanol, water, and acetic acid.[10]

  • The homogenate is centrifuged, and the supernatant containing the radioactive metabolites is collected. The extraction process may be repeated to ensure complete recovery.

5. Analysis of Metabolites:

  • Total Radioactivity: An aliquot of each extract and the leaf wash is analyzed by Liquid Scintillation Counting (LSC) to determine the total amount of radioactivity in each plant part.

  • Metabolite Profiling: The extracts are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector to separate the parent this compound from its metabolites.

  • Metabolite Identification: The chemical structures of the separated metabolites are identified using Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS).[8][9] Comparison with authentic standards, if available, can confirm the identity of the metabolites.

Conclusion

The metabolic fate of this compound in target weed species is a critical factor influencing its herbicidal efficacy. While direct quantitative data for Cirsium arvense and Galium aparine remains an area for further research, the putative metabolic pathway, extrapolated from studies on related compounds, involves transformation to 2,4-DCP followed by conjugation with sugars and malonic acid, and subsequent sequestration. The experimental protocols outlined in this guide, centered around the use of radiolabeled herbicides, provide a robust framework for future investigations to elucidate the specific metabolic pathways in these and other important weed species. A deeper understanding of these processes will undoubtedly contribute to the development of more effective and sustainable weed management strategies.

References

Dichlorprop-P: An In-depth Technical Guide to Environmental Persistence and Mobility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dichlorprop-P, the herbicidally active R-enantiomer of dichlorprop (B359615), is a selective, post-emergence phenoxy herbicide used to control broadleaf weeds.[1][2] Understanding its environmental fate—specifically its persistence and mobility—is critical for assessing potential environmental risks, including the contamination of soil and water resources. This technical guide provides a comprehensive overview of the environmental persistence and mobility of this compound, detailing experimental protocols and summarizing key quantitative data from scientific studies. This compound is generally considered to be non-persistent in the environment, with its primary transformation route being biotransformation in soil.[3] However, it is also characterized as being quite mobile, with the potential to leach into groundwater.[2][3] Its degradation in aquatic systems is rapid, driven by phototransformation and biotransformation.[3]

Data on Environmental Persistence and Mobility

The following tables summarize the key quantitative data regarding the environmental fate of this compound.

Table 1: Environmental Persistence of this compound

ParameterMatrixConditionValue (Half-life, DT₅₀)Citation(s)
Biotransformation SoilAerobic Laboratory8.06 days (S-enantiomer)[4]
SoilAerobic Laboratory12.38 - 12.93 days (R-enantiomer)[4]
SoilGeneralNon-persistent[1][2][3]
Phototransformation WaterLaboratoryRapid transformation[3]
Biotransformation WaterLaboratoryRapid transformation[3]

Note: The dissipation of this compound is enantioselective, with the S-enantiomer degrading faster than the herbicidally active R-enantiomer (this compound). Degradation is primarily controlled by soil microorganisms.[4]

Table 2: Environmental Mobility of this compound

ParameterSoil TypeValueCitation(s)
Organic Carbon Partition Coefficient (Koc) VariousInversely related to pH. log Koc = 0.5 log Kow + 0.2 (r² = 0.986)[5]
General Mobility Assessment GeneralHigh potential to leach to groundwater[2][3]
GeneralWeakly absorbed in soil[6]

Note: The mobility of this compound is significantly influenced by soil pH and organic carbon content.[5] Its high mobility is a key factor in its potential to reach groundwater.[3][7]

Table 3: Major Environmental Transformation Products of this compound

Transformation ProductParent CompoundEnvironmental MatrixCitation(s)
2,4-DichlorophenolThis compoundSoil, Water[8]
2,4-DichloroanisoleThis compoundSoil[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a pesticide's environmental fate. The following sections describe standard protocols for key studies.

Aerobic Soil Degradation Study

This study aims to determine the rate of this compound degradation in soil under aerobic conditions. The methodology is often based on guidelines like OECD 307.[9]

Methodology:

  • Soil Selection and Preparation: Representative agricultural soils are collected, sieved (typically to <2 mm), and characterized (pH, organic carbon content, texture, etc.).[10]

  • Test Substance Application: A solution of this compound (often ¹⁴C-labeled for ease of tracking) is applied to the soil samples to achieve a desired concentration.

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity).[10] Aerobic conditions are maintained by ensuring adequate airflow.

  • Sampling: Duplicate samples are removed at predetermined intervals over the course of the study.

  • Extraction: this compound and its transformation products are extracted from the soil samples. A common method involves extraction with a mixture of 5% acetic acid in methanol, followed by a basic buffer solution, and sonication to ensure efficient recovery.[11][12]

  • Analysis: The extracts are cleaned up using Solid Phase Extraction (SPE) with a C18 cartridge.[11][12] The fraction containing this compound acid is often methylated (e.g., with BF₃/Methanol) to create a more volatile derivative for analysis.[11][12] Quantification is typically performed using Gas Chromatography/Mass Spectrometry (GC/MS).[11][12]

  • Data Analysis: The concentration of this compound over time is plotted, and the degradation kinetics (e.g., first-order) are determined to calculate the half-life (DT₅₀).

Hydrolysis and Aqueous Photolysis Studies

These studies evaluate the abiotic degradation of this compound in water.

  • Hydrolysis (based on OECD Guideline 111): [9]

    • Preparation of Solutions: Sterile aqueous buffer solutions are prepared at different pH values (typically pH 4, 7, and 9).[13][14]

    • Application and Incubation: this compound is added to each buffer solution. The solutions are then incubated in the dark at a constant temperature.

    • Sampling and Analysis: Aliquots are taken at various time points and analyzed for the concentration of the parent compound, typically by High-Performance Liquid Chromatography (HPLC).[15]

    • Calculation: The rate of hydrolysis at each pH is determined to calculate the half-life.

  • Aqueous Photolysis (based on OECD Guideline 316): [9]

    • Preparation of Solutions: Similar to the hydrolysis study, this compound is dissolved in a sterile aqueous buffer solution (often at a pH relevant to natural waters).

    • Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Control samples are kept in the dark to distinguish between photolytic and other degradation processes.

    • Sampling and Analysis: Samples are collected at intervals and analyzed by HPLC to determine the concentration of this compound and identify major photoproducts.[14]

    • Calculation: The photodegradation rate and half-life are calculated.

Adsorption-Desorption Study (Batch Equilibrium Method - OECD 106)

This study quantifies the mobility of this compound by measuring its tendency to adsorb to soil particles.[16][17]

Methodology:

  • Soil and Solution Preparation: At least five different soil types with varying characteristics are recommended.[10][17] A stock solution of this compound (often ¹⁴C-labeled) in 0.01 M CaCl₂ is prepared.

  • Preliminary Test (Tier 1): A preliminary test is conducted to determine the optimal soil-to-solution ratio and the time required to reach equilibrium.[10][17]

  • Adsorption Phase:

    • Known volumes of the this compound solution are added to weighed amounts of soil in centrifuge tubes.

    • The tubes are agitated (shaken) in the dark at a constant temperature until equilibrium is reached.[10][18]

    • The soil suspension is then separated by centrifugation.[18]

    • The concentration of this compound remaining in the aqueous phase (supernatant) is measured.

  • Calculation of Adsorption: The amount of this compound adsorbed to the soil is calculated by the difference between the initial and equilibrium concentrations in the solution (indirect method).[18] The adsorption distribution coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are calculated.

  • Desorption Phase:

    • After the adsorption phase, a portion of the supernatant is removed and replaced with a fresh solution (e.g., 0.01 M CaCl₂).

    • The samples are re-equilibrated by shaking, and the concentration of this compound in the aqueous phase is measured again to determine the amount desorbed. This is typically repeated for several cycles.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key environmental processes and experimental workflows related to this compound.

Environmental_Fate_Pathways DCPP_App This compound Application (Foliar Spray) Soil Soil Compartment DCPP_App->Soil Deposition Biodeg Microbial Degradation Soil->Biodeg Photodeg Photodegradation Soil->Photodeg Surface Leaching Leaching Soil->Leaching Runoff Runoff Soil->Runoff SurfaceWater Surface Water SurfaceWater->Photodeg Hydrolysis Hydrolysis SurfaceWater->Hydrolysis Groundwater Groundwater Metabolites Transformation Products (e.g., 2,4-Dichlorophenol) Biodeg->Metabolites Photodeg->Metabolites Leaching->Groundwater Runoff->SurfaceWater Hydrolysis->Metabolites

Caption: Environmental fate and transport pathways for this compound.

Soil_Degradation_Workflow start Start: Soil Sample Collection & Characterization apply Apply ¹⁴C-Dichlorprop-P to Soil Samples start->apply incubate Incubate in Dark (Aerobic, Constant Temp/Moisture) apply->incubate sample Collect Samples at Time Intervals incubate->sample extract Solvent Extraction (e.g., Acetic Acid/Methanol + Sonication) sample->extract cleanup Solid Phase Extraction (SPE) Cleanup extract->cleanup derivatize Derivatization (Methylation with BF₃/MeOH) cleanup->derivatize analyze Analysis by GC/MS derivatize->analyze calculate Calculate DT₅₀ analyze->calculate end End calculate->end Adsorption_Desorption_Workflow cluster_adsorption Adsorption Phase cluster_desorption Desorption Phase prep Prepare Soil & this compound Solution (0.01 M CaCl₂) add Add Solution to Soil Samples prep->add shake Equilibrate by Shaking add->shake centrifuge_ads Centrifuge to Separate Phases shake->centrifuge_ads analyze_ads Analyze Supernatant (Aqueous Phase) centrifuge_ads->analyze_ads calc_ads Calculate Kd and Koc analyze_ads->calc_ads replace Replace Supernatant with Fresh 0.01 M CaCl₂ calc_ads->replace Proceed to Desorption reshake Re-equilibrate by Shaking replace->reshake centrifuge_des Centrifuge reshake->centrifuge_des analyze_des Analyze Supernatant centrifuge_des->analyze_des calc_des Calculate % Desorption analyze_des->calc_des Degradation_Pathway DCPP This compound (R)-2-(2,4-dichlorophenoxy)propanoic acid DCP 2,4-Dichlorophenol DCPP->DCP Microbial Cleavage of Ether Bond DCA 2,4-Dichloroanisole DCPP->DCA Microbial O-methylation (minor pathway) Further Further Degradation (Ring Cleavage) DCP->Further

References

Toxicological Profile of Dichlorprop-P on Non-Target Organisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Dichlorprop-P, the herbicidally active R-enantiomer of dichlorprop (B359615), is a selective, systemic phenoxy herbicide used for the post-emergence control of broadleaf weeds. Its mode of action is as a synthetic auxin, inducing uncontrolled and abnormal plant growth. While effective for its intended purpose, a thorough understanding of its toxicological impact on non-target organisms is critical for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the toxicological profile of this compound, summarizing its effects on aquatic and terrestrial organisms, its environmental fate, and the standardized methodologies used for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to support researchers, scientists, and professionals in the field of drug and chemical development.

Introduction

Dichlorprop was historically marketed as a racemic mixture of its (R)- and (S)-enantiomers. However, extensive research has demonstrated that only the R-enantiomer, this compound (also known as 2,4-DP-P), possesses significant herbicidal activity.[1][2] Consequently, modern formulations predominantly use this active isomer. This compound is absorbed by the leaves and translocated to the roots of target plants.[1] Its mechanism of action involves mimicking the plant hormone auxin, which leads to increased cell wall plasticity, protein biosynthesis, and ethylene (B1197577) production.[3] This hormonal imbalance results in excessive and disorganized cell division, damaging vascular tissues and ultimately causing plant death.[3]

Given its application in agricultural and non-crop environments, this compound can inadvertently expose a wide range of non-target organisms. This guide synthesizes current toxicological data to provide a detailed profile of its effects.

Toxicological Profile on Aquatic Organisms

This compound can enter aquatic ecosystems through spray drift and runoff from treated fields.[4] Once in aquatic systems, it undergoes relatively rapid transformation through phototransformation and biotransformation.[4] Despite this, its potential for acute and chronic toxicity to aquatic life remains a key consideration. Overall, this compound is considered to have moderate to low toxicity for most aquatic organisms, with aquatic plants showing the highest sensitivity.[2][5]

Fish

This compound is generally classified as being of moderate acute toxicity to fish.[1][2][6]

Table 1: Acute Toxicity of this compound to Fish

SpeciesEndpointValue (mg/L)Exposure DurationReference
Oncorhynchus mykiss (Rainbow Trout)LC5010 - 10096 hours[6]
Cyprinus carpio (Common Carp)LC50> 2296 hours[6]
Pimephales promelas (Fathead Minnow)LC501796 hours[6]
Aquatic Invertebrates

The toxicity of this compound to aquatic invertebrates is generally low.[1][6]

Table 2: Acute and Chronic Toxicity of this compound to Aquatic Invertebrates

SpeciesEndpointValue (mg/L)Exposure DurationReference
Daphnia magna (Water Flea)EC50> 10048 hours[6]
Daphnia magna (Water Flea)NOEC11.221 days[6]
Algae and Aquatic Plants

Aquatic plants, particularly algae, are among the most sensitive aquatic organisms to this compound, which is consistent with its herbicidal mode of action.[5] The toxicity is considered moderate for this group.[1][6] Studies have shown enantioselective toxicity, where different enantiomers exhibit varying levels of toxicity to different algal species like Chlorella vulgaris and Scenedesmus obliquus.[7]

Table 3: Toxicity of this compound to Algae

SpeciesEndpointValue (mg/L)Exposure DurationReference
Pseudokirchneriella subcapitataErC50 (Growth Rate)1.172 hours[6]
Navicula pelliculosa (Diatom)EbC50 (Biomass)0.4472 hours[6]
Lemna gibba (Duckweed)EC500.137 days[6]

Toxicological Profile on Terrestrial Organisms

Terrestrial non-target organisms may be exposed to this compound through direct contact with spray, consumption of contaminated food sources, or interaction with treated soil.

Birds

This compound is rated as moderately toxic to birds on both an acute and chronic basis.[1][2][6] Risk assessments have indicated that for certain application scenarios, the acute and chronic risk levels of concern for birds may be exceeded based on dietary exposure.[8]

Table 4: Avian Toxicity of this compound

SpeciesEndpointValue (mg/kg bw)Type of StudyReference
Colinus virginianus (Bobwhite Quail)LD50215Acute Oral[6]
Anas platyrhynchos (Mallard Duck)LD50433Acute Oral[6]
Colinus virginianus (Bobwhite Quail)NOAEL46.4Reproductive[6]
Anas platyrhynchos (Mallard Duck)NOAEL< 46.4Reproductive[6]
Mammals

For mammals, this compound exhibits moderate acute toxicity via the oral route and low acute toxicity via dermal and inhalation pathways.[4] It is not considered to be a skin sensitizer, but its ester form can be.[4] The acid form is a severe eye irritant.[4][9] Longer-term studies on laboratory animals have identified the liver, kidneys, and red blood cells as target organs.[4] this compound is not found to be genotoxic, carcinogenic, or teratogenic.[4]

Table 5: Mammalian Toxicity of this compound

SpeciesEndpointValue (mg/kg bw/day)Type of StudyReference
RatLD50 (Oral)400 - 800Acute[6]
RatLD50 (Dermal)> 4000Acute[6]
RatLC50 (Inhalation)> 5.6Acute[6]
RatNOAEL4Chronic (2-year)[6]
DogNOAEL3.5Chronic (1-year)[5]
Terrestrial Invertebrates

This compound is generally considered to have low toxicity to honeybees.[1][8] However, some data suggest a moderate acute contact risk.[2] Studies on the ester form (this compound 2-EHE) indicate that larvae may be more sensitive than adult bees.[9][10]

Table 6: Toxicity of this compound to Honeybees (Apis mellifera)

EndpointValue (µ g/bee )Exposure DurationReference
Acute Oral LD50> 10048 hours[6]
Acute Contact LD50> 10048 hours[6]

The toxicity of this compound to earthworms is rated as low to moderate.[1][2] Formal risk assessments have generally concluded a low risk to earthworms under representative use conditions.[5]

Table 7: Toxicity of this compound to Earthworms (Eisenia fetida)

EndpointValue (mg/kg soil)Exposure DurationReference
LC50> 50014 days[6]
NOEC (Reproduction)4.656 days[6]

Effects on Soil Microorganisms

This compound is not persistent in soil environments, with biotransformation being the primary route of degradation.[4] Studies show that its application can lead to an increase in bacterial diversity and stimulate the growth of specific microbial taxa capable of degrading the herbicide.[11] This is associated with an increased abundance of dioxygenase-encoding genes (rdpA, sdpA) that are involved in the breakdown of phenoxypropionate herbicides.[12] Degradation in soil is enantioselective, with microorganisms preferentially degrading the S-enantiomer.[11]

Table 8: Environmental Fate of this compound in Soil

ParameterValueConditionsReference
Soil DT50 (Aerobic)2 - 9.6 daysLaboratory, 20°C[6]
Soil Organic Carbon Partition Coefficient (Koc)10 - 103 mL/g[6]

Experimental Protocols

The toxicological data presented in this guide are derived from standardized tests, primarily following protocols established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure that data are reliable, reproducible, and comparable across different laboratories.

Fish, Acute Toxicity Test (based on OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.[13]

  • Test Organism: Commonly used species include Rainbow trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[3][14]

  • Test Duration: 96 hours.[4][14][15]

  • Method: Fish are exposed to a geometric series of at least five concentrations of the test substance in either a static or semi-static system.[3][4] Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.[14] A control group is run in parallel. The LC50 value is calculated from the concentration-mortality data.[13]

Daphnia sp., Acute Immobilisation Test (based on OECD 202)

This test assesses the acute toxicity of a substance to planktonic crustaceans, typically Daphnia magna. The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized.[9][16]

  • Test Organism: Daphnia magna juveniles (<24 hours old).[9][17]

  • Test Duration: 48 hours.[9][18]

  • Method: Daphnids are exposed to at least five concentrations of the test substance.[18] The number of immobilized daphnids (those unable to swim within 15 seconds after gentle agitation) is recorded at 24 and 48 hours.[9][18] The 48-hour EC50 is determined by statistical analysis of the concentration-immobilisation data.

Alga, Growth Inhibition Test (based on OECD 201)

This protocol evaluates the effects of a substance on the growth of freshwater microalgae.[19]

  • Test Organism: Commonly Pseudokirchneriella subcapitata or other green algae or cyanobacteria.[20][21]

  • Test Duration: 72 hours.[19][20][21]

  • Method: Exponentially growing algal cultures are exposed to a range of at least five concentrations of the test substance in a nutrient-rich medium under continuous light and controlled temperature.[19][20][22] Algal growth is measured over the test period, often by cell counts or photometric methods. The key endpoints are the EC50 values for the inhibition of growth rate and yield compared to controls.[21]

Visualizations

Mechanism of Action and Environmental Pathways

The following diagrams illustrate the herbicidal mechanism of this compound and its potential pathways into the environment, leading to exposure of non-target organisms.

Mechanism_of_Action Figure 1: Herbicidal Mechanism of this compound (Synthetic Auxin) cluster_plant Plant Cell DCPP This compound Receptor Auxin Receptors (e.g., TIR1/AFB) DCPP->Receptor Binds to Signal Signal Transduction Cascade Receptor->Signal Initiates Genes Activation of Auxin-Responsive Genes Signal->Genes Effects Increased Cell Wall Plasticity Protein Synthesis Ethylene Production Genes->Effects Outcome Uncontrolled Cell Division & Growth Effects->Outcome Damage Vascular Tissue Damage Outcome->Damage Death Plant Death Damage->Death

Caption: Figure 1: Herbicidal Mechanism of this compound (Synthetic Auxin).

Environmental_Fate Figure 2: Environmental Fate and Exposure Pathways of this compound cluster_terrestrial Terrestrial Environment cluster_aquatic Aquatic Environment Application This compound Application (Agricultural/Non-crop) Soil Soil Application->Soil Deposition Plants Non-Target Plants Application->Plants Direct Contact (Drift) Pollinators Pollinators (Bees) Application->Pollinators Contact / Foraging Invertebrates Soil Invertebrates (Earthworms) Soil->Invertebrates Exposure Water Surface Water Soil->Water Runoff / Leaching Degradation Biotransformation & Phototransformation Soil->Degradation Mammals Birds & Mammals Plants->Mammals Dietary Exposure Fish Fish Water->Fish Exposure Aq_Invert Aquatic Invertebrates Water->Aq_Invert Exposure Algae Algae & Aquatic Plants Water->Algae Exposure Water->Degradation

Caption: Figure 2: Environmental Fate and Exposure Pathways of this compound.

Ecotoxicological Testing Workflow

The evaluation of a chemical's risk to non-target organisms follows a tiered approach, moving from simple laboratory tests to more complex, realistic scenarios.

Ecotox_Workflow Figure 3: General Workflow for Ecotoxicological Testing cluster_1 Tier1 Tier 1: Base Data Set (Acute Laboratory Tests) Tier2 Tier 2: Chronic & Reproductive Tests Tier1->Tier2 If risk indicated Risk Environmental Risk Assessment Tier1->Risk Fish_Acute Fish Acute (OECD 203) Daphnia_Acute Daphnia Acute (OECD 202) Algae_Growth Algae Growth (OECD 201) Tier3 Tier 3: Higher-Tier Studies (Microcosm/Mesocosm) Tier2->Tier3 If risk indicated Tier2->Risk Tier4 Tier 4: Field Studies Tier3->Tier4 If uncertainty remains Tier3->Risk Tier4->Risk

Caption: Figure 3: General Workflow for Ecotoxicological Testing.

Conclusion

The toxicological profile of this compound indicates varying levels of risk to different non-target organisms. Aquatic plants and algae are the most sensitive aquatic group, which is expected from a herbicide. Birds and mammals show moderate sensitivity, with dietary intake being a primary route of concern in risk assessments. This compound generally exhibits low toxicity to fish, aquatic invertebrates, bees, and earthworms. In soil, it is non-persistent and is actively biodegraded by microbial communities. A comprehensive environmental risk assessment must consider both the intrinsic toxicity to various species and the potential for exposure, which can be mitigated through measures such as no-spray buffer zones to protect sensitive non-target plant and aquatic habitats.[4][5] This guide provides the foundational data and methodological context necessary for such evaluations.

References

Dichlorprop-P: A Comprehensive Technical Guide to its Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-P, the (R)-enantiomer of 2-(2,4-dichlorophenoxy)propanoic acid, is a selective systemic herbicide and plant growth regulator.[1] Its herbicidal activity is attributed to its function as a synthetic auxin, which disrupts normal plant growth processes, leading to malformations and ultimately, cell death.[1] Understanding the physical and chemical characteristics of this compound is fundamental for its effective and safe application, for predicting its environmental fate, and for the development of new formulations. This technical guide provides an in-depth overview of these properties, including detailed experimental methodologies and structured data presentation.

Core Physical and Chemical Data

The fundamental physical and chemical properties of this compound are summarized in the tables below. These values are crucial for modeling its behavior in various environmental and biological systems.

Table 1: Identification and General Properties of this compound
PropertyValueSource
IUPAC Name (2R)-2-(2,4-dichlorophenoxy)propanoic acid[2][3][4]
CAS Number 15165-67-0[2][4]
Molecular Formula C₉H₈Cl₂O₃[3]
Molecular Weight 235.06 g/mol [3]
Appearance White solid with a naphthalene-like odor.[2]
Table 2: Physicochemical Properties of this compound
PropertyValueTemperature (°C)Source
Melting Point 122.1 °C[5]
Boiling Point Decomposes before boiling[5]
Water Solubility 720 mg/L20[6]
Vapor Pressure 0.30 mPa20[5]
Acid Dissociation Constant (pKa) 3.525[1]
Octanol-Water Partition Coefficient (Log P) 2.2920[7]
Henry's Law Constant 5.60 x 10⁻⁵ Pa m³/mol25[5]

Experimental Protocols

The determination of the physical and chemical properties of a compound like this compound follows internationally recognized standardized methods, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories. The following sections describe the general principles of the experimental protocols that would be employed to determine the key physicochemical parameters of this compound.

Melting Point Determination

The melting point is determined to ascertain the purity of the compound. A sharp melting range typically indicates a high degree of purity.

Methodology (based on OECD Guideline 102):

A small, finely powdered sample of this compound is packed into a capillary tube, which is then placed in a heating apparatus. The temperature is raised at a slow, controlled rate. The temperatures at which the substance begins to melt and at which it is completely molten are recorded to define the melting range.

Boiling Point Determination

While this compound decomposes before boiling, the general methodology for determining the boiling point of a substance is described below.

Methodology (based on OECD Guideline 103):

The boiling point is typically determined using a dynamic method where the temperature at which the vapor pressure of the substance equals the atmospheric pressure is measured. For substances that may decompose, the measurement can be performed under reduced pressure.

Water Solubility Determination

Water solubility is a critical parameter for assessing the environmental mobility of this compound.

Methodology (based on OECD Guideline 105):

A saturated solution of this compound in water is prepared by stirring an excess of the solid with water at a constant temperature until equilibrium is reached. The concentration of this compound in the aqueous phase is then determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC).

Vapor Pressure Determination

Vapor pressure data is essential for evaluating the potential for volatilization of this compound from treated surfaces.

Methodology (based on OECD Guideline 104):

The vapor pressure of this compound can be determined using methods such as the vapor pressure balance, the gas saturation method, or the effusion method. The choice of method depends on the expected vapor pressure range. For a solid with low volatility like this compound, the gas saturation method is often employed, where a stream of inert gas is passed over the substance to become saturated with its vapor, and the amount of substance transported is then quantified.

Acid Dissociation Constant (pKa) Determination

The pKa value indicates the extent of ionization of this compound in aqueous solutions at different pH values, which significantly influences its solubility and adsorption to soil particles.

Methodology (based on OECD Guideline 112):

The pKa of this compound, being an acid, can be determined by potentiometric titration. A solution of this compound is titrated with a standard solution of a strong base, and the pH is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.

Octanol-Water Partition Coefficient (Log P) Determination

The Log P value is a key indicator of the lipophilicity of this compound and its potential for bioaccumulation.

Methodology (based on OECD Guideline 107 or 117):

The shake-flask method is a common technique where this compound is dissolved in a mixture of n-octanol and water. The mixture is shaken until equilibrium is reached, and the concentration of this compound in both the octanol (B41247) and water phases is determined. The partition coefficient (P) is the ratio of the concentrations, and Log P is its decadic logarithm. Alternatively, HPLC methods can be used to estimate Log P.

Logical Relationships of Physicochemical Properties

The physical and chemical characteristics of this compound are interconnected and influence its overall behavior and fate. The following diagram illustrates these relationships.

G Logical Relationships of this compound Properties Structure Molecular Structure (C₉H₈Cl₂O₃) MW Molecular Weight (235.06 g/mol) Structure->MW MP Melting Point (122.1 °C) Structure->MP BP Boiling Point (Decomposes) Structure->BP Solubility Water Solubility (720 mg/L) Structure->Solubility VP Vapor Pressure (0.30 mPa) Structure->VP pKa pKa (3.5) Structure->pKa LogP Log P (2.29) Structure->LogP EnvFate Environmental Fate (Mobility, Persistence, Bioaccumulation) Solubility->EnvFate Influences mobility Toxicity Biological Activity (Herbicidal Action) Solubility->Toxicity Affects uptake by plants VP->EnvFate Influences volatilization pKa->Solubility Affects ionization & solubility pKa->EnvFate Affects soil adsorption LogP->EnvFate Indicates bioaccumulation potential LogP->Toxicity Influences membrane transport

Caption: Interrelationship of this compound's physicochemical properties.

This guide provides a foundational understanding of the key physical and chemical characteristics of this compound. This information is essential for professionals engaged in research, development, and the regulatory assessment of this important herbicide.

References

A Technical Guide to the Synthesis of Enantiomerically Pure Dichlorprop-P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorprop-P, the (R)-enantiomer of 2-(2,4-dichlorophenoxy)propionic acid, is the herbicidally active isomer of dichlorprop (B359615). The use of the enantiomerically pure form significantly reduces the chemical load on the environment and eliminates the non-herbicidal effects of the (S)-enantiomer. This technical guide provides an in-depth overview of the primary methods for obtaining enantiomerically pure this compound, including chiral resolution of a racemic mixture and enzymatic kinetic resolution. Potential asymmetric synthesis routes are also discussed based on established methodologies for analogous compounds. Detailed experimental protocols, comparative data, and process visualizations are presented to assist researchers in the development and implementation of synthetic strategies.

Introduction

Dichlorprop is a selective, post-emergence herbicide used to control broadleaf weeds. It contains a single stereocenter, and its herbicidal activity is almost exclusively attributed to the (R)-enantiomer, this compound.[1] Initially, dichlorprop was marketed as a racemic mixture. However, growing environmental concerns and a deeper understanding of stereochemistry in biological systems have driven the development of methods to produce the enantiomerically pure active ingredient. This guide details the key synthetic and separation strategies to obtain this compound.

The traditional synthesis of dichlorprop yields a racemic mixture. The core of producing enantiomerically pure this compound lies in either separating the desired (R)-enantiomer from the racemate or directly synthesizing it in an enantioselective manner.

Racemic Synthesis of Dichlorprop

The foundational step for many approaches to obtaining this compound is the synthesis of the racemic compound. This is typically achieved through a Williamson ether synthesis.

Reaction Pathway

The synthesis involves the reaction of 2,4-dichlorophenol (B122985) with a 2-halopropionic acid, commonly 2-chloropropionic acid, in the presence of a base.[2]

G cluster_reactants Reactants cluster_products Products 2_4_Dichlorophenol 2,4-Dichlorophenol Reaction Williamson Ether Synthesis 2_4_Dichlorophenol->Reaction 2_Chloropropionic_acid 2-Chloropropionic Acid 2_Chloropropionic_acid->Reaction Racemic_Dichlorprop Racemic Dichlorprop Base Base (e.g., KOH) Base->Reaction Solvent Solvent (e.g., DMSO) Solvent->Reaction Reaction->Racemic_Dichlorprop

Caption: General reaction scheme for the synthesis of racemic Dichlorprop.

Experimental Protocol (Representative)

This protocol is based on a patented method for the synthesis of racemic 2-(2,4-dichlorophenoxy)propionic acid.[2]

  • Reaction Setup: In a suitable reactor, add dimethyl sulfoxide (B87167) (DMSO) as the solvent.

  • Addition of Reactants: To the solvent, add 2,4-dichlorophenol, 2-chloropropionic acid, potassium hydroxide, and a surfactant.

  • Reaction Conditions: Control the reaction temperature between 20-80 °C.

  • Neutralization and Isolation: After the reaction is complete, maintain the temperature and neutralize with sulfuric acid.

  • Purification: Filter the mixture and distill the solvent under reduced pressure. The resulting solid is then treated with n-hexane and cooled to room temperature. The product, 2-(2,4-dichlorophenoxy)propionic acid, is isolated by filtration.

A reported yield for this method is approximately 93.5%.[2]

Chiral Resolution of Racemic Dichlorprop

Chiral resolution is a widely used technique to separate the enantiomers of dichlorprop. This can be achieved through preparative chromatography or classical chemical resolution via diastereomeric salt formation.

Preparative Chromatography

High-Performance Liquid Chromatography (HPLC) and Centrifugal Partition Chromatography (CPC) with chiral stationary phases (CSPs) are effective methods for separating the enantiomers of dichlorprop on a preparative scale.

This protocol is based on a study utilizing a Cinchona-derived chiral selector.[3]

  • System Preparation:

    • Solvent System: Prepare a two-phase solvent system consisting of a stationary phase (10 mM bis-1,4-(dihydroquinidinyl)phthalazine in methyl tert-butyl ether) and a mobile phase (100 mM sodium phosphate (B84403) buffer, pH 8.0).

    • CPC Instrument: Utilize a commercial centrifugal partition chromatography instrument.

  • Chromatographic Separation:

    • Fill the CPC column with the stationary phase.

    • Set the rotation speed and equilibrate the column by pumping the mobile phase.

    • Dissolve the racemic dichlorprop in the mobile phase.

    • Inject the sample solution into the CPC system.

    • Elute the enantiomers with the mobile phase.

    • Collect fractions and analyze for enantiomeric purity using analytical chiral HPLC.

  • Product Isolation: Combine the fractions containing the pure (R)-enantiomer. Acidify the solution and extract this compound with a suitable organic solvent. Evaporate the solvent to obtain the purified product.

ParameterValue/ConditionReference
Chiral SelectorBis-1,4-(dihydroquinidinyl)phthalazine[3]
Stationary Phase10 mM chiral selector in methyl tert-butyl ether[3]
Mobile Phase100 mM sodium phosphate buffer (pH 8.0)[3]
Sample LoadUp to 366 mg of racemic dichlorprop[3]
ResultComplete enantiomer separation[3]

Table 1: Quantitative data for the preparative separation of Dichlorprop enantiomers by CPC.

G cluster_prep CPC System Preparation cluster_sep Separation cluster_post Post-Separation Prepare_Phases Prepare Stationary and Mobile Phases Fill_Column Fill CPC Column with Stationary Phase Prepare_Phases->Fill_Column Equilibrate Equilibrate with Mobile Phase Fill_Column->Equilibrate Dissolve_Sample Dissolve Racemic Dichlorprop in Mobile Phase Equilibrate->Dissolve_Sample Inject Inject Sample Dissolve_Sample->Inject Elute Elute with Mobile Phase Inject->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by Chiral HPLC Collect->Analyze Combine_Fractions Combine Fractions of Pure (R)-Enantiomer Analyze->Combine_Fractions Isolate_Product Isolate this compound Combine_Fractions->Isolate_Product Final_Product Enantiomerically Pure This compound Isolate_Product->Final_Product

Caption: Experimental workflow for preparative CPC separation of Dichlorprop.

Classical Chemical Resolution via Diastereomeric Salt Formation

This method involves reacting the racemic carboxylic acid (dichlorprop) with an enantiomerically pure chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization.

  • Salt Formation: Dissolve the racemic dichlorprop in a suitable solvent. Add an equimolar amount of a chiral resolving agent (e.g., an enantiomerically pure amine like (R)- or (S)-1-phenylethylamine).

  • Crystallization: Allow the diastereomeric salts to crystallize. The less soluble diastereomer will precipitate out of the solution. This process may be optimized by adjusting the solvent, temperature, and cooling rate.

  • Isolation of Diastereomer: Isolate the crystallized diastereomeric salt by filtration.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the desired enantiomer of dichlorprop.

  • Extraction and Purification: Extract the enantiomerically pure dichlorprop with an organic solvent and purify further if necessary.

ParameterDescription
Chiral Resolving Agents Enantiomerically pure amines such as 1-phenylethylamine, cinchonidine, or brucine.[4][5]
Principle of Separation Differential solubility of the formed diastereomeric salts.[4]
Key Steps Salt formation, fractional crystallization, and liberation of the free acid.[4]

Table 2: Key aspects of classical chemical resolution.

G Racemic_Dichlorprop Racemic Dichlorprop Salt_Formation Salt Formation in Solvent Racemic_Dichlorprop->Salt_Formation Chiral_Base Chiral Resolving Agent (e.g., (R)-1-phenylethylamine) Chiral_Base->Salt_Formation Diastereomeric_Salts Diastereomeric Salt Mixture ((R,R) and (S,R) salts) Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Less_Soluble_Salt Less Soluble Salt Precipitate (e.g., (R,R) salt) Crystallization->Less_Soluble_Salt More_Soluble_Salt More Soluble Salt (in solution) Crystallization->More_Soluble_Salt Liberation Acidification (e.g., HCl) Less_Soluble_Salt->Liberation Dichlorprop_P Enantiomerically Pure This compound Liberation->Dichlorprop_P

Caption: Logical workflow for chiral resolution by diastereomeric salt formation.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, typically lipases, to preferentially react with one enantiomer of a racemic mixture. For dichlorprop, this is often performed on a methyl or other simple ester derivative.

Principle

A lipase (B570770) is used to selectively hydrolyze one enantiomer of racemic dichlorprop methyl ester, leaving the other enantiomer unreacted. The resulting mixture of the unreacted ester and the hydrolyzed acid can then be easily separated. Studies have shown that lipases from Aspergillus niger and Penicillium expansum can enantioselectively hydrolyze dichlorprop methyl ester.[6][7]

Experimental Protocol (Representative)
  • Esterification: Convert racemic dichlorprop to its methyl ester (DCPPM) using standard esterification methods (e.g., with methanol (B129727) and a catalytic amount of acid).

  • Enzymatic Hydrolysis:

    • Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7-8).

    • Disperse the racemic dichlorprop methyl ester in the buffer.

    • Add the lipase (e.g., from Aspergillus niger).

    • Incubate the mixture with stirring at a controlled temperature.

  • Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the enantiomeric excess (ee) of the remaining ester and the formed acid by chiral chromatography.

  • Separation: When the desired conversion is reached (ideally around 50%), stop the reaction. Separate the unreacted ester from the hydrolyzed acid by extraction under different pH conditions (e.g., extract the ester with an organic solvent at neutral or slightly basic pH, then acidify the aqueous phase and extract the acid).

  • Hydrolysis of Remaining Ester: The enantiomerically enriched unreacted ester can be hydrolyzed chemically (e.g., with LiOH) to yield the other enantiomer of dichlorprop.

Enzyme SourceSubstrateSelectivityReference
Aspergillus niger lipaseDichlorprop methyl esterEnantioselective hydrolysis[6]
Penicillium expansum lipaseDichlorprop(R)-Dichlorprop interacts strongest[1][7]

Table 3: Enzymes used in the enantioselective transformation of Dichlorprop and its derivatives.

G Racemic_DCPPM Racemic Dichlorprop Methyl Ester (DCPPM) Enzymatic_Hydrolysis Enzymatic Hydrolysis Racemic_DCPPM->Enzymatic_Hydrolysis Lipase Lipase in Aqueous Buffer Lipase->Enzymatic_Hydrolysis Mixture Mixture of: (R)-Dichlorprop Acid (S)-DCPPM (unreacted) Enzymatic_Hydrolysis->Mixture Separation Separation (e.g., Extraction) Mixture->Separation Dichlorprop_P (R)-Dichlorprop-P Separation->Dichlorprop_P S_Ester (S)-DCPPM Separation->S_Ester Chemical_Hydrolysis Chemical Hydrolysis S_Ester->Chemical_Hydrolysis S_Dichlorprop (S)-Dichlorprop Chemical_Hydrolysis->S_Dichlorprop

Caption: Workflow for enzymatic kinetic resolution of Dichlorprop methyl ester.

Asymmetric Synthesis (Potential Routes)

Direct asymmetric synthesis of this compound is the most elegant and atom-economical approach, avoiding the need to resolve a racemic mixture. While specific, high-yield protocols for this compound are not widely published, methods for analogous chiral aryloxypropionic acids suggest potential strategies.

Asymmetric Hydrogenation

This approach would involve the synthesis of a prochiral alkene precursor followed by asymmetric hydrogenation using a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand.

G Prochiral_Alkene Prochiral Alkene Precursor Asymmetric_Hydrogenation Asymmetric Hydrogenation Prochiral_Alkene->Asymmetric_Hydrogenation H2 H₂ H2->Asymmetric_Hydrogenation Chiral_Catalyst Chiral Catalyst (e.g., Rh-phosphine complex) Chiral_Catalyst->Asymmetric_Hydrogenation Dichlorprop_P_Ester This compound Ester Asymmetric_Hydrogenation->Dichlorprop_P_Ester Hydrolysis Hydrolysis Dichlorprop_P_Ester->Hydrolysis Dichlorprop_P Enantiomerically Pure This compound Hydrolysis->Dichlorprop_P

Caption: Proposed asymmetric hydrogenation route to this compound.

Use of Chiral Auxiliaries

A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction. For aryloxypropionic acids, a chiral auxiliary could be attached to a propionyl group, followed by a nucleophilic substitution reaction with 2,4-dichlorophenoxide. The auxiliary is then cleaved to yield the enantiomerically enriched product. Lactamides have been used as chiral auxiliaries for the asymmetric synthesis of other arylpropionic acids.[3]

Conclusion

The synthesis of enantiomerically pure this compound can be successfully achieved through several robust methods. Chiral resolution via preparative chromatography offers a direct route to high-purity enantiomers, while classical diastereomeric salt crystallization remains a viable, scalable option. Enzymatic kinetic resolution presents an environmentally friendly alternative with high selectivity. While direct asymmetric synthesis is the most ideal approach, further research is needed to develop specific and efficient protocols for this compound. The choice of method will depend on factors such as scale, cost, available equipment, and desired purity. This guide provides the foundational knowledge and detailed protocols to aid in the selection and implementation of an appropriate synthetic strategy.

References

An In-depth Technical Guide on the Soil Sorption and Leaching Potential of Dichlorprop-P

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This guide provides a comprehensive overview of the environmental fate of Dichlorprop-P, with a specific focus on its interaction with soil matrices, including sorption, degradation, and leaching potential.

Introduction

This compound, the R-enantiomer of Dichlorprop (B359615), is a selective, systemic herbicide used for the control of broadleaf weeds.[1][2] Its environmental behavior, particularly its persistence and mobility in soil, is of significant interest for assessing its potential impact on non-target organisms and ecosystems. This document synthesizes key data on the soil sorption and leaching of this compound, providing detailed experimental protocols and visual workflows to aid in understanding its environmental risk profile.

Physicochemical Properties

The environmental fate of a pesticide is largely governed by its physicochemical properties. This compound is a white crystalline solid with a naphthalene-like odor.[3] It is moderately soluble in water and has a low vapor pressure, suggesting that volatilization is not a major dissipation pathway.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₈Cl₂O₃[3]
Molar Mass235.06 g/mol [3]
Water Solubility720 mg/L at 20°C (R-isomer)[2]
Vapor Pressure4.6 x 10⁻⁷ mmHg[3]
log Kow (Octanol-Water Partition Coefficient)1.91 (pH 4), -0.67 (pH 7), -0.83 (pH 9)[5]

Soil Sorption

Soil sorption is a critical process that influences the availability of this compound for degradation, plant uptake, and leaching. The primary mechanism of sorption for acidic herbicides like this compound is the interaction with soil organic matter and clay minerals.

The extent of sorption is quantified using the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the Freundlich isotherm parameters (Kf and 1/n). Soils with higher organic carbon content generally exhibit greater sorption of this compound.[6] The sorption is also pH-dependent, with increased sorption at lower pH values where the anionic form of the molecule is less prevalent.[6]

Table 2: Soil Sorption Coefficients for this compound

Soil TypeOrganic Carbon (%)pHKoc (mL/g)Kf (mg¹⁻¹/ⁿ L¹/ⁿ/kg)1/nReference
German Soil 10.6-102--[4]
German Soil 22.4-72--[4]
Austrian Soil-----[4]
Fine Sandy Loam (Norway)1.46.3-0.07 - 1.50-[7]
Loam (Norway)2.55.5-0.07 - 1.50-[7]
Highly Decomposed Organic Soil (Norway)37.72.9->1.50-[7]

Note: A direct comparison of Kf values can be challenging due to variations in experimental conditions.

The batch equilibrium method is commonly used to determine the sorption characteristics of pesticides in soil.

  • Soil Preparation: Air-dried soil is passed through a 2-mm sieve. Key soil properties such as pH, organic carbon content, and texture are determined.[8]

  • Solution Preparation: A stock solution of this compound is prepared in a 0.01 M CaCl₂ solution, which acts as a background electrolyte to mimic soil solution. A series of dilutions are made to create a range of concentrations.

  • Equilibration: A known mass of soil (e.g., 2 g) is placed in a centrifuge tube with a specific volume of the this compound solution (e.g., 20 mL).[8] The tubes are shaken for a predetermined time (e.g., 24 hours) to reach equilibrium.[7]

  • Separation: The soil suspension is centrifuged to separate the solid and liquid phases.

  • Analysis: The concentration of this compound remaining in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD).[9]

  • Calculation: The amount of this compound sorbed to the soil is calculated as the difference between the initial and equilibrium concentrations in the solution. The sorption data are then fitted to the Freundlich isotherm equation: Cs = Kf * Ce^(1/n), where Cs is the amount of pesticide sorbed to the soil, Ce is the equilibrium concentration in the solution, and Kf and 1/n are the Freundlich constants.

Batch_Equilibrium_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Soil_Prep Soil Preparation (Sieving, Characterization) Equilibration Equilibration (Soil + Solution, Shaking) Soil_Prep->Equilibration Solution_Prep This compound Solution Preparation Solution_Prep->Equilibration Separation Phase Separation (Centrifugation) Equilibration->Separation Analysis Supernatant Analysis (HPLC) Separation->Analysis Calculation Calculation of Sorbed Amount Analysis->Calculation Isotherm_Fitting Freundlich Isotherm Fitting Calculation->Isotherm_Fitting

Experimental workflow for a batch equilibrium sorption study.

Soil Degradation

The persistence of this compound in the soil environment is determined by its degradation rate, which is influenced by microbial activity, soil type, temperature, and moisture. The degradation half-life (DT50) is a common measure of persistence.

This compound is generally not persistent in soil, with reported DT50 values typically ranging from a few days to a few weeks under aerobic conditions.[1] Degradation is primarily microbial.[10]

Table 3: Soil Degradation Half-Life (DT50) of this compound

ConditionSoil TypeDT50 (days)Reference
Aerobic, LaboratoryVarious6.6 - 19.5[1]
Aerobic, Field-8 - 12[11]
AerobicSoil A12.93 (R-enantiomer)[10]
AerobicSoil D12.38 (R-enantiomer)[10]
Aerobic Sewage Sludge-Degraded within 7 days[12]
Anaerobic Sewage Sludge-Persistent over 49 days[12]
  • Soil Preparation: Fresh soil is collected and sieved. The soil is pre-incubated for 7-14 days at the test temperature and moisture content to allow the microbial community to stabilize.[12]

  • Application: The test substance (this compound), often ¹⁴C-labeled for metabolite tracking, is applied to the soil at a concentration relevant to its agricultural use.[12]

  • Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of maximum water holding capacity). A continuous flow of CO₂-free, humidified air is passed through the incubation flasks.[12]

  • Sampling: At regular intervals, replicate soil samples are taken for analysis. The evolved CO₂ is trapped to quantify mineralization.[12]

  • Extraction: Soil samples are extracted with a suitable solvent (e.g., methanol) to recover the parent compound and its degradation products.[12][13][14]

  • Analysis: The extracts are analyzed by methods such as HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound and its metabolites.[12][13][14]

  • Data Analysis: The degradation rate and DT50 are calculated from the decline in the parent compound's concentration over time.

Soil_Degradation_Workflow cluster_setup Experimental Setup cluster_incubation Incubation Phase cluster_analysis Analysis & Data Processing Soil_Prep Soil Preparation & Pre-incubation Application Application of this compound Soil_Prep->Application Incubation Incubation under Controlled Conditions (Dark, 20°C) Application->Incubation CO2_Trapping CO2 Trapping Incubation->CO2_Trapping Sampling Periodic Soil Sampling Incubation->Sampling Extraction Solvent Extraction Sampling->Extraction Analysis HPLC or GC-MS Analysis Extraction->Analysis Data_Analysis DT50 Calculation Analysis->Data_Analysis

Workflow for an aerobic soil biodegradation study.

Leaching Potential

The leaching potential of this compound is its tendency to move through the soil profile and potentially reach groundwater. This is influenced by its sorption characteristics, persistence, and the amount and frequency of rainfall or irrigation.

Lysimeter studies, which involve large, undisturbed soil columns, are used to assess leaching under field-like conditions. Studies have shown that this compound can be mobile in some soil types, particularly those with low organic matter or where preferential flow paths (e.g., macropores in clay soils) exist.[15][16]

Table 4: Summary of this compound Leaching in Lysimeter Studies

Soil TypeIrrigation/PrecipitationLeached Amount (% of Applied)Key FindingReference
Clay'Average' (664 mm/year)0.20Preferential flow in dried topsoil may increase leaching.[15]
Clay'Worst-case' (749 mm/year)0.016Increased water input reduced leaching, possibly due to more uniform flow.[15]
Peat'Average' (664 mm/year)1.8Higher leaching in peat soil compared to clay.[15]
Peat'Worst-case' (749 mm/year)0.17Similar to clay, increased water reduced leaching.[15]
Sand, Loam, Clay, PeatNormal application rate0.02 - 1.8Leaching was greater in clay and peat monoliths, indicating macropore flow.[16]
  • Lysimeter Installation: Large, undisturbed soil monoliths are collected from representative field sites and installed in a lysimeter facility.[17]

  • Crop Management: A relevant crop (e.g., spring barley) is sown and managed according to standard agricultural practices.[15][18]

  • Pesticide Application: this compound is applied at a rate representative of its intended use.[15]

  • Irrigation/Precipitation: The lysimeters are subjected to natural precipitation, and in some cases, supplemental irrigation to simulate different weather scenarios (e.g., 'average' vs. 'worst-case' rainfall).[15]

  • Leachate Collection: Leachate draining from the bottom of the soil columns is collected continuously or at regular intervals (e.g., weekly).[17]

  • Analysis: The concentration of this compound in the leachate is determined using a sensitive analytical method.

  • Data Interpretation: The total amount of this compound leached over the study period is calculated and expressed as a percentage of the applied amount.

Leaching_Potential_Factors DCPP This compound Properties Sorption Sorption (Koc) DCPP->Sorption Degradation Degradation (DT50) DCPP->Degradation Soil Soil Properties OM Organic Matter Soil->OM Texture Texture (Clay, Sand) Soil->Texture pH pH Soil->pH Climate Climatic Factors Rainfall Rainfall/Irrigation Climate->Rainfall Leaching Leaching Potential Sorption->Leaching inversely related Degradation->Leaching inversely related OM->Sorption directly related Texture->Leaching influences flow paths pH->Sorption influences Rainfall->Leaching directly related

Logical relationships influencing the leaching potential of this compound.

Conclusion

The soil sorption and leaching potential of this compound are governed by a complex interplay of its chemical properties and environmental factors. It exhibits moderate sorption to soil, which is strongly influenced by organic matter content and pH. This compound is not considered persistent in soil under most conditions, with microbial degradation being the primary dissipation pathway. While leaching to groundwater is possible, the risk is highly dependent on soil type and hydrological conditions, with preferential flow in structured soils being a key factor. The experimental protocols and data presented in this guide provide a framework for a comprehensive assessment of the environmental behavior of this compound.

References

Photodegradation of Dichlorprop-P in Aqueous Solutions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photodegradation of Dichlorprop-P, a chiral phenoxy herbicide, in aqueous environments. Understanding the fate of this compound under the influence of light is critical for environmental risk assessment and the development of effective remediation strategies. This document outlines the core principles of this compound photodegradation, summarizes key influencing factors, presents detailed experimental protocols, and visualizes the degradation pathways and experimental workflows.

Executive Summary

This compound, the (R)-(+)-enantiomer of Dichlorprop, is susceptible to degradation in aqueous solutions upon exposure to ultraviolet (UV) radiation. This process, known as photodegradation or photolysis, involves the transformation of the parent molecule into various byproducts, ultimately leading to its mineralization. The rate and extent of this compound photodegradation are influenced by several environmental factors, including the pH of the solution, the presence of dissolved organic matter such as humic acids, and the wavelength and intensity of the light source. The degradation generally follows first-order kinetics. Both direct photolysis, where the this compound molecule directly absorbs light energy, and indirect photolysis, mediated by photosensitizing agents, contribute to its environmental fate.

Quantitative Data on this compound Photodegradation

Quantitative data on the photodegradation of this compound is essential for modeling its environmental persistence. The following tables summarize key parameters, although specific values for quantum yield and the precise impact of pH on the rate constant for this compound are not extensively available in publicly accessible literature. The data presented is a combination of information for Dichlorprop and closely related chlorophenoxy herbicides.

Table 1: Photodegradation Half-Life of this compound in Aqueous Solutions

ConditionHalf-Life (t½)Reference
Aqueous Solution (general)A few days to a weekAPVMA

Table 2: Influence of Environmental Factors on this compound Photodegradation

FactorObservationGeneral Trend
pH The rate of photodegradation is pH-dependent.[1][2]For many organic pollutants, degradation rates increase with a rise in pH, which may be attributed to a higher concentration of hydroxyl ions.[2] However, the optimal pH can be compound-specific.
Humic Acids Can act as a photosensitizer, potentially accelerating degradation. Can also act as a light screen, inhibiting degradation.The net effect depends on the concentration and nature of the humic acids and the specific photochemical pathways.

Experimental Protocols

This section details a generalized experimental protocol for studying the photodegradation of this compound in an aqueous solution.

Materials and Equipment
  • This compound analytical standard

  • Purified water (e.g., deionized or distilled)

  • Light source: A lamp that simulates the solar spectrum (e.g., a xenon arc lamp) or a specific UV lamp (e.g., 254 nm).

  • Quartz tubes or a photoreactor: Vessels must be transparent to the wavelengths of the light source.

  • Analytical instrumentation: High-Performance Liquid Chromatography (HPLC) with a UV detector or a mass spectrometer (LC-MS) for the quantification of this compound and its byproducts.[3]

  • pH meter and buffers

  • Magnetic stirrer and stir bars

  • Dark controls: Aluminum foil to wrap control samples.

Procedure
  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and spike it into purified water to achieve the desired initial concentration. If studying the effect of pH, adjust the pH of the aqueous solution using appropriate buffers.

  • Irradiation: Fill the quartz tubes or photoreactor with the this compound solution. Place the samples in the irradiation chamber at a constant temperature. Include dark controls by wrapping identical sample tubes in aluminum foil to assess any degradation not caused by light.[3]

  • Sampling: At predetermined time intervals, withdraw aliquots of the solution from both the irradiated and dark control samples.

  • Sample Analysis: Analyze the collected samples using a validated HPLC or LC-MS method to determine the concentration of the remaining this compound.[3] If identifying byproducts, LC-MS is the preferred method.

  • Data Analysis: Plot the concentration of this compound as a function of time. Fit the data to an appropriate kinetic model, typically first-order kinetics, to calculate the photodegradation rate constant (k) and the half-life (t½).[3] Correct the degradation rates for any losses observed in the dark controls.

Visualizations

Photodegradation Pathway of this compound

The photodegradation of this compound proceeds through the formation of several intermediate byproducts. The primary mechanism involves the cleavage of the ether bond and dechlorination of the aromatic ring.

G DichlorpropP This compound DCP 2,4-Dichlorophenol DichlorpropP->DCP Ether bond cleavage CP4 4-Chlorophenol DichlorpropP->CP4 Dechlorination & Cleavage CP2 2-Chlorophenol DichlorpropP->CP2 Dechlorination & Cleavage DCP->CP4 Reductive dechlorination DCP->CP2 Reductive dechlorination CPc 4-Chloropyrocatechol DCP->CPc Hydroxylation RingCleavage Ring Cleavage Products (e.g., aliphatic acids) CP4->RingCleavage CP2->RingCleavage CPc->RingCleavage Mineralization CO2 + H2O + HCl RingCleavage->Mineralization

Caption: Proposed photodegradation pathway of this compound in aqueous solution.

Experimental Workflow for a Photodegradation Study

The following diagram illustrates the typical workflow for conducting a photodegradation study of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis PrepSolution Prepare this compound Aqueous Solution AdjustpH Adjust pH (if required) PrepSolution->AdjustpH PrepControls Prepare Dark Controls AdjustpH->PrepControls Irradiation Irradiate Samples (UV/Simulated Sunlight) PrepControls->Irradiation Sampling Collect Samples at Time Intervals Irradiation->Sampling Analysis Analyze Samples (HPLC/LC-MS) Sampling->Analysis Data Determine Concentration vs. Time Analysis->Data Kinetics Calculate Rate Constant (k) and Half-life (t½) Data->Kinetics

Caption: General experimental workflow for a this compound photodegradation study.

Factors Influencing Photodegradation

Several factors can influence the rate of this compound photodegradation. This diagram shows the logical relationships between these factors.

G cluster_light Light Properties cluster_water Water Chemistry center_node This compound Photodegradation Rate Wavelength Wavelength Wavelength->center_node influences Intensity Intensity Intensity->center_node influences pH pH pH->center_node influences DOM Dissolved Organic Matter (e.g., Humic Acids) DOM->center_node influences (sensitizer/inhibitor) Nitrate Nitrate Ions Nitrate->center_node influences (OH radical source)

Caption: Key factors influencing the photodegradation rate of this compound.

References

Microbial Degradation of Dichlorprop-P in Soil: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the microbial degradation of the chiral herbicide Dichlorprop-P (also known as 2,4-DP-P) in the soil environment. This compound, the (R)-enantiomer of dichlorprop (B359615), is the herbicidally active form and its fate in soil is of significant environmental interest. This document details the microorganisms responsible for its breakdown, the metabolic pathways involved, factors influencing degradation rates, and detailed experimental protocols for its study.

Microbial Degradation of this compound

The primary mechanism for the dissipation of this compound from soil is microbial degradation. A diverse range of soil microorganisms have been identified as capable of utilizing this herbicide as a source of carbon and energy. The degradation process is often enantioselective, with one enantiomer being degraded at a different rate than the other.

Key Microorganisms Involved

Several bacterial genera have been implicated in the degradation of dichlorprop. These microorganisms are often isolated from previously contaminated soils, indicating their adaptation to this xenobiotic compound. Genera known to degrade dichlorprop include:

  • Sphingomonas

  • Herbaspirillum

  • Bradyrhizobium

  • Sphingopyxis

  • Dyella

  • Pseudomonas

  • Achromobacter

  • Delftia

  • Alcaligenes

  • Ralstonia

  • Stenotrophomonas

  • Rhodoferax

  • Flavobacterium

Often, the complete mineralization of this compound is carried out by a synergistic microbial consortium, where different species are responsible for the degradation of the parent compound and its subsequent metabolites.

Environmental Factors Influencing Degradation

The rate of this compound degradation in soil is influenced by a variety of environmental factors that affect microbial activity and the bioavailability of the herbicide. Key factors include:

  • Soil Type and Organic Matter: this compound degradation has been observed to be faster in soils with lower organic matter content. This is likely due to the increased bioavailability of the herbicide in such soils.

  • pH: Soil pH can influence the enantioselectivity of the degradation process.

  • Temperature and Moisture: As with most microbial processes, temperature and moisture are critical. Optimal conditions for microbial growth generally lead to faster degradation rates.

  • Oxygen Availability: The initial steps of this compound degradation are typically aerobic.

  • Previous Pesticide Application: Soils with a history of phenoxyalkanoic acid herbicide application often exhibit faster degradation rates due to the presence of an adapted microbial population.

Degradation Pathway of this compound

The microbial degradation of this compound proceeds through a series of enzymatic reactions, starting with the cleavage of the ether bond, followed by the opening of the aromatic ring. The pathway for the (R)-enantiomer, this compound, is analogous to the well-studied degradation of 2,4-D.

The initial and rate-limiting step is the cleavage of the propionic acid side chain from the aromatic ring, yielding 2,4-dichlorophenol (2,4-DCP) and pyruvate. This reaction is catalyzed by an enantiospecific Fe(II)/α-ketoglutarate-dependent dioxygenase. For the (R)-enantiomer (this compound), this enzyme is designated as RdpA .

The resulting 2,4-DCP is then hydroxylated to form 3,5-dichlorocatechol (B76880) . This reaction is catalyzed by the enzyme 2,4-dichlorophenol hydroxylase (TfdB) . The 3,5-dichlorocatechol then undergoes ring cleavage, which can proceed via two main pathways: the ortho-cleavage pathway and the meta-cleavage pathway.

The ortho-cleavage pathway is more common and involves the following steps:

  • Ring cleavage: 3,5-dichlorocatechol is cleaved by chlorocatechol 1,2-dioxygenase (TfdC) to form 2,4-dichloro-cis,cis-muconate.

  • Cycloisomerization: 2,4-dichloro-cis,cis-muconate is converted to 2-chlorodienelactone by chloromuconate cycloisomerase (TfdD) .

  • Hydrolysis: 2-chlorodienelactone is hydrolyzed to 2-chloromaleylacetate (B1243639) by chlorodienelactone hydrolase (TfdE) .

  • Reduction: 2-chloromaleylacetate is reduced to maleylacetate (B1240894) and subsequently to 3-oxoadepate by chloromaleylacetate reductase (TfdF) and maleylacetate reductase , respectively. 3-oxoadepate then enters the tricarboxylic acid (TCA) cycle.

Dichlorprop_Degradation_Pathway cluster_initial Initial Degradation cluster_ortho Ortho-Cleavage Pathway This compound This compound 2,4-Dichlorophenol 2,4-Dichlorophenol This compound->2,4-Dichlorophenol RdpA 3,5-Dichlorocatechol 3,5-Dichlorocatechol 2,4-Dichlorophenol->3,5-Dichlorocatechol TfdB 2,4-dichloro-cis,cis-muconate 2,4-dichloro-cis,cis-muconate 3,5-Dichlorocatechol->2,4-dichloro-cis,cis-muconate TfdC 2-chlorodienelactone 2-chlorodienelactone 2,4-dichloro-cis,cis-muconate->2-chlorodienelactone TfdD 2-chloromaleylacetate 2-chloromaleylacetate 2-chlorodienelactone->2-chloromaleylacetate TfdE Maleylacetate Maleylacetate 2-chloromaleylacetate->Maleylacetate TfdF 3-oxoadepate 3-oxoadepate Maleylacetate->3-oxoadepate TCA Cycle TCA Cycle 3-oxoadepate->TCA Cycle

Caption: Microbial degradation pathway of this compound.

Quantitative Data on this compound Degradation

The degradation of this compound in soil typically follows first-order kinetics, allowing for the calculation of its half-life (DT50). The degradation rate is enantioselective, with the (S)-enantiomer often degrading faster than the (R)-enantiomer (this compound).

Soil TypeEnantiomerHalf-life (DT50) in daysReference
Soil A (pH and organic matter not specified)(R)-Dichlorprop (this compound)12.93
(S)-Dichlorprop8.22
Soil D (lower organic matter than Soil A)(R)-Dichlorprop (this compound)12.38
(S)-Dichlorprop8.06
Fine Sandy LoamRacemic Dichlorprop< 84 (74% degraded)
LoamRacemic Dichlorprop> 84 (26% remaining)
Organic-rich Forest SoilRacemic Dichlorprop< 84 (>99.9% degraded)
Various agricultural soilsRacemic Dichlorprop10.5 - 19.8

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the microbial degradation of this compound in soil.

Aerobic Soil Microcosm Study

This protocol is designed to determine the rate of aerobic biodegradation of this compound in soil and to identify its major transformation products.

Materials:

  • Freshly collected agricultural soil, sieved (<2 mm)

  • This compound (analytical standard)

  • Sterile deionized water

  • Glass jars or flasks (e.g., 250 mL) with gas-tight lids

  • Incubator

  • Analytical balance

  • Syringes and needles

Procedure:

  • Soil Characterization: Characterize the soil for its physicochemical properties, including pH, organic matter content, texture (sand, silt, clay content), and water holding capacity.

  • Microcosm Setup:

    • Weigh a specific amount of fresh soil (e.g., 50 g dry weight equivalent) into each microcosm vessel.

    • Adjust the soil moisture to a predetermined level (e.g., 60% of water holding capacity) with sterile deionized water.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or methanol).

    • Spike the soil with the this compound stock solution to achieve the desired initial concentration (e.g., 5-10 mg/kg). Ensure the solvent is allowed to evaporate completely.

    • Prepare control microcosms: a sterile control (autoclaved or gamma-irradiated soil) to assess abiotic degradation, and an unspiked control to monitor background soil activity.

  • Incubation:

    • Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

    • Ensure adequate aeration by periodically opening the vessels or using a continuous air flow system.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.

    • Store the soil samples at -20°C until analysis.

Microcosm_Workflow cluster_setup Microcosm Setup cluster_incubation Incubation cluster_sampling Sampling and Analysis Soil_Collection Collect and Sieve Soil Soil_Characterization Characterize Soil Properties Soil_Collection->Soil_Characterization Weigh_Soil Weigh Soil into Vessels Soil_Characterization->Weigh_Soil Adjust_Moisture Adjust Soil Moisture Weigh_Soil->Adjust_Moisture Spike_Herbicide Spike with this compound Adjust_Moisture->Spike_Herbicide Incubate Incubate in Dark at Constant Temperature Spike_Herbicide->Incubate Sampling Destructive Sampling at Time Intervals Incubate->Sampling Extraction Extract this compound and Metabolites Sampling->Extraction Analysis Analyze by HPLC or GC-MS Extraction->Analysis Data_Analysis Calculate Degradation Kinetics Analysis->Data_Analysis

Caption: Workflow for a soil microcosm degradation study.
Extraction of this compound and 2,4-DCP from Soil

This protocol describes a solvent extraction method for the recovery of this compound and its primary metabolite, 2,4-DCP, from soil samples.

Materials:

  • Soil sample from microcosm study

  • Extraction solvent (e.g., acetonitrile (B52724), methanol, or a mixture)

  • Acidifying agent (e.g., formic acid or phosphoric acid)

  • Sodium chloride (NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO4)

  • Centrifuge tubes (e.g., 50 mL)

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh a subsample of soil (e.g., 10 g) into a centrifuge tube.

  • Extraction:

    • Add a specific volume of extraction solvent (e.g., 20 mL of acetonitrile) to the soil sample.

    • Acidify the sample by adding a small amount of acid (e.g., 100 µL of formic acid) to ensure this compound is in its non-ionized form.

    • Add NaCl (e.g., 2 g) to induce phase separation.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge the sample at a high speed (e.g., 4000 rpm for 5 minutes) to separate the soil particles from the solvent.

  • Solvent Collection and Clean-up:

    • Carefully transfer the supernatant (the solvent layer) to a clean tube.

    • Add anhydrous MgSO4 to remove any residual water.

    • Vortex and centrifuge again.

  • Concentration:

    • Transfer the final extract to a vial and concentrate it to a small volume (e.g., 1 mL) under a gentle stream of nitrogen or using a rotary evaporator.

    • The concentrated extract is now ready for analysis.

Analysis by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the simultaneous quantification of this compound and 2,4-DCP.

Instrumentation:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., 0.1% formic acid).

    • Example Gradient: Start with 40% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

  • Detection Wavelength: 230 nm for both compounds, or monitor multiple wavelengths with a DAD for improved specificity.

  • Column Temperature: 30°C

Quantification:

  • Prepare calibration standards of this compound and 2,4-DCP in the final solvent used for the extracts.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify the analytes in the soil extracts by comparing their peak areas to the calibration curve.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound requires derivatization to increase its volatility. Methylation is a common derivatization technique.

Instrumentation:

  • GC system coupled to a Mass Spectrometer (MS)

  • Capillary column suitable for pesticide analysis (e.g., HP-5MS or equivalent)

Derivatization (Methylation):

  • Evaporate the soil extract to dryness.

  • Add a methylating agent (e.g., BF3/methanol or trimethylsilyldiazomethane) and heat the sample (e.g., 70°C for 30 minutes).

  • After cooling, partition the methylated derivatives into an organic solvent like hexane.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp to 180°C at 20°C/min.

    • Ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for the methylated derivatives of this compound and 2,4-DCP.

Quantification:

  • Prepare calibration standards of methylated this compound and 2,4-DCP.

  • Construct a calibration curve and quantify the analytes in the derivatized soil extracts.

Isolation and Identification of this compound Degrading Bacteria

This protocol outlines the enrichment and isolation of bacteria capable of degrading this compound from soil.

Materials:

  • Soil sample

  • Minimal Salts Medium (MSM)

  • This compound

  • Agar (B569324)

  • Petri dishes

  • Shaking incubator

  • Microscope

  • DNA extraction kit

  • PCR reagents and primers for 16S rRNA gene amplification

  • DNA sequencing service

Procedure:

  • Enrichment Culture:

    • Inoculate a flask containing MSM with this compound as the sole carbon source with a small amount of soil (e.g., 1 g in 100 mL of medium).

    • Incubate the flask on a rotary shaker at room temperature or 30°C.

    • After significant growth is observed (or after 1-2 weeks), transfer an aliquot of the culture to fresh MSM with this compound. Repeat this transfer several times to enrich for this compound degrading microorganisms.

  • Isolation:

    • Plate serial dilutions of the final enrichment culture onto MSM agar plates containing this compound as the sole carbon source.

    • Incubate the plates until colonies appear.

    • Pick individual colonies and re-streak them onto fresh plates to obtain pure cultures.

  • Identification:

    • Morphological and Biochemical Characterization: Characterize the isolates based on colony morphology, Gram staining, and standard biochemical tests.

    • Molecular Identification:

      • Extract genomic DNA from the pure cultures.

      • Amplify the 16S rRNA gene using universal bacterial primers (e.g., 27F and 1492R).

      • Sequence the PCR product.

      • Compare the obtained 16S rRNA gene sequence to a public database (e.g., NCBI BLAST) to identify the bacterial isolate.

DNA Stable Isotope Probing (DNA-SIP)

DNA-SIP is a powerful technique to identify the microorganisms that are actively metabolizing a specific substrate in a complex environment without the need for cultivation.

Materials:

  • Soil sample

  • ¹³C-labeled this compound

  • Unlabeled this compound

  • Soil DNA extraction kit

  • Cesium chloride (CsCl)

  • Gradient buffer

  • Ultracentrifuge and tubes

  • Fractionation equipment

  • PCR reagents for 16S rRNA gene amplification

  • Denaturing Gradient Gel Electrophoresis (DGGE) or Terminal Restriction Fragment Length Polymorphism (T-RFLP) equipment, or high-throughput sequencing platform.

Procedure:

  • Microcosm Incubation: Set up soil microcosms as described in section 4.1, but with two treatments: one with ¹³C-labeled this compound and another with unlabeled this compound.

  • DNA Extraction: At a time point where significant degradation has occurred, extract total DNA from the soil samples of both treatments.

  • Isopycnic Centrifugation:

    • Combine the extracted DNA with a CsCl solution of a specific density in an ultracentrifuge tube.

    • Centrifuge at high speed for an extended period (e.g., >48 hours). This will separate the DNA based on its buoyant density. The DNA that has incorporated the ¹³C from the labeled this compound will be "heavier" and form a band at a higher density in the CsCl gradient.

  • Fractionation: Carefully collect fractions of the CsCl gradient from the top to the bottom of the tube.

  • Analysis of DNA Fractions:

    • Precipitate the DNA from each fraction.

    • Amplify the 16S rRNA gene from the DNA in each fraction.

    • Analyze the PCR products using a community fingerprinting technique (DGGE or T-RFLP) or by high-throughput sequencing.

    • By comparing the community profiles of the fractions from the ¹³C-labeled and unlabeled treatments, the microorganisms that have incorporated the ¹³C (i.e., the active degraders) can be identified as being more abundant in the "heavy" DNA fractions of the labeled treatment.

DNA_SIP_Workflow cluster_incubation Incubation cluster_processing DNA Processing cluster_analysis Analysis Incubate_13C Incubate Soil with ¹³C-Dichlorprop-P Extract_DNA Extract Total DNA Incubate_13C->Extract_DNA Incubate_12C Incubate Soil with ¹²C-Dichlorprop-P Incubate_12C->Extract_DNA Ultracentrifugation CsCl Isopycnic Ultracentrifugation Extract_DNA->Ultracentrifugation Fractionation Fractionate CsCl Gradient Ultracentrifugation->Fractionation PCR Amplify 16S rRNA Gene from Fractions Fractionation->PCR Community_Analysis Community Fingerprinting (e.g., DGGE) or Sequencing PCR->Community_Analysis Identify_Degraders Identify Active Degraders in 'Heavy' Fractions Community_Analysis->Identify_Degraders

The Impact of Dichlorprop-P on Soil Microbial Communities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Herbicide's Effects on Soil Microbiome Structure, Function, and Key Degradation Pathways.

Introduction

Dichlorprop-P, the R-enantiomer of dichlorprop (B359615), is a selective post-emergence herbicide used for the control of broadleaf weeds in various agricultural settings. As with many agrochemicals, its introduction into the soil environment raises questions about its impact on the vast and complex communities of soil microorganisms. These microbial communities are fundamental to soil health, playing critical roles in nutrient cycling, organic matter decomposition, and the degradation of xenobiotics. This technical guide provides a comprehensive overview of the current scientific understanding of the effects of this compound on soil microbial communities, with a focus on quantitative data, experimental methodologies, and the underlying microbial and genetic processes. This document is intended for researchers, scientists, and professionals in the fields of environmental microbiology, soil science, and agrochemical development.

Quantitative Effects of this compound on Soil Microbial Parameters

The application of this compound to soil can elicit a range of responses from the microbial community, from shifts in population dynamics to alterations in metabolic activity. While extensive quantitative data specifically for this compound on all microbial parameters is limited in publicly available literature, studies on structurally similar phenoxy herbicides and other pesticides provide valuable insights into the potential impacts.

Soil Microbial Biomass

Microbial biomass is a sensitive indicator of changes in the soil environment. While no specific data was found for this compound, studies on other herbicides indicate that the effects can be transient and dose-dependent. For instance, the application of dimethachlor (B1670658) at high doses has been shown to cause a temporary increase in microbial biomass carbon.

Table 1: Effects of Selected Herbicides on Soil Microbial Biomass Carbon (Cmic)

HerbicideApplication RateSoil TypeIncubation Time (days)Change in Cmic (µg/g soil)Reference
Dimethachlor100x field rateNot specified7+ ~100[1]
Dimethachlor100x field rateNot specified112Returned to control levels[1]
Linuron (B1675549)100x field rateNot specifiedNot specifiedTemporal increase[1]

Note: This data is for other herbicides and is provided as a reference due to the lack of available data for this compound.

Microbial Population Counts

Changes in the abundance of different microbial groups, such as bacteria and fungi, can be assessed through colony-forming unit (CFU) counts. The application of herbicides can lead to a decline in certain microbial populations, although the community often demonstrates resilience.

Table 2: Effects of 2,4-Dichlorophenoxyacetic acid (2,4-D) on Soil Microbial Populations

Microbial GroupPre-application (CFU/g)Post-application (CFU/g)% ReductionReference
Bacteria9.5 x 10⁷4.3 x 10⁴99.5[2]
Fungi7.5 x 10⁵3.5 x 10⁴95.3[2]
Actinomycetes1.6 x 10⁶Not specified99.9[2]

Note: This data is for the related herbicide 2,4-D and is provided as a reference due to the lack of available data for this compound.

Soil Enzyme Activity

Soil enzymes are crucial for various biogeochemical cycles and are considered reliable indicators of soil health. Herbicide application can either inhibit or, in some cases, temporarily stimulate the activity of these enzymes.

Table 3: Effects of Selected Herbicides on Soil Enzyme Activities

HerbicideEnzymeApplication RateIncubation Time (days)Effect on ActivityReference
DimethachlorDehydrogenase100x field rateNot specifiedDecrease[1]
LinuronDehydrogenase100x field rateNot specifiedDecrease[1]
VariousDehydrogenaseHigh doses56-46%[3]
VariousDehydrogenaseRecommended dose56-12%[3]
SulfonylureasUreaseNormal and 5x normalNot specifiedMarked inhibition[4]

Note: This data is for other herbicides and is provided as a reference due to the lack of available data for this compound.

Proliferation of this compound Degrading Genes

A more direct measure of the microbial response to this compound is the quantification of genes involved in its degradation. The application of (R,S)-dichlorprop has been shown to induce a significant increase in the abundance of the rdpA and sdpA genes, which encode for dioxygenases that catalyze the initial step in the degradation of the R- and S-enantiomers, respectively.

Table 4: Proliferation of Dioxygenase Genes in Soil Amended with (R,S)-Dichlorprop

GeneInitial Abundance (copies/g soil)Abundance after Amendment (copies/g soil)Reference
rdpANot detectable> 10⁶[5]
sdpA~5 x 10⁴> 10⁵[5]
tfdA~10²> 10⁵[5]
rdpA (in inoculated soil)~7 x 10⁷> 10⁸ (after 20 hours)[6]
sdpA (in inoculated soil)~10⁸~2 x 10⁸[6]

Impact on Soil Microbial Community Structure

High-throughput sequencing of the 16S rRNA gene is a powerful tool for assessing the impact of xenobiotics on the structure and diversity of soil bacterial communities. Studies on Dichlorprop have revealed nuanced effects.

Application of Dichlorprop did not cause a significant effect on the microbial community structure at the phylum level.[7] However, it was observed to increase overall bacterial diversity and enrich for taxa known to be involved in its degradation.[7] The family Sphingomonadaceae has been identified as playing a key role in the preferential degradation of the S-enantiomer of dichlorprop.[7]

In studies with other herbicides like dimethachlor, significant shifts in the microbial community have been observed at high application rates, with a notable increase in the abundance of Proteobacteria, particularly the genera Pseudomonas and Achromobacter.[1] Conversely, a decrease in the abundance of Acidobacteria was also noted.[1]

Table 5: Observed Changes in Relative Abundance of Bacterial Phyla in Response to a High Dose of Dimethachlor

PhylumChange in Relative AbundanceReference
ProteobacteriaIncrease[1]
AcidobacteriaDecrease[1]
GemmatimonadetesIncrease (with Linuron)[1]
SaccharibacteriaIncrease (with Linuron)[1]

Note: This data is for another herbicide and is provided as a reference due to the lack of detailed public data for this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to assess the effects of this compound on soil microbial communities.

Soil Microcosm Setup

A typical soil microcosm experiment to study the effects of this compound involves the following steps:

  • Soil Collection: Soil is collected from a relevant field site, often from the top 0-15 cm layer. It is then sieved (e.g., through a 2 mm mesh) to ensure homogeneity and remove large debris.

  • Herbicide Application: A stock solution of this compound is prepared in a suitable solvent (e.g., acetone). The herbicide solution is then applied to the soil to achieve the desired concentration. A control group with only the solvent is also prepared.

  • Incubation: The treated and control soil samples are placed in incubation containers (e.g., glass jars) and maintained under controlled conditions of temperature and moisture for a defined period.

  • Sampling: Soil samples are collected at various time points for different analyses.

Caption: General workflow for a soil microcosm study.

Herbicide Residue Analysis (GC/MS)

The concentration of this compound in soil samples is typically determined using Gas Chromatography-Mass Spectrometry (GC/MS).

  • Extraction: this compound is extracted from the soil using a series of solvents, such as acetic acid in methanol (B129727) and water, followed by a basic buffer solution.

  • Solid Phase Extraction (SPE): The extract is passed through a C18 SPE column to clean up the sample and isolate the analyte.

  • Derivatization: The this compound is methylated to increase its volatility for GC analysis.

  • GC/MS Analysis: The derivatized sample is injected into a GC/MS system for separation and quantification.

Soil DNA Extraction

To analyze the microbial community structure, total DNA is extracted from the soil samples.

  • Lysis: Soil samples are subjected to a lysis procedure to break open the microbial cells. This often involves a combination of chemical (e.g., SDS-based buffers) and mechanical (e.g., bead beating) methods.

  • Purification: The crude DNA extract is purified to remove inhibitors such as humic acids. This can be achieved through precipitation steps and the use of commercial DNA purification kits.

  • Quantification and Quality Control: The concentration and purity of the extracted DNA are determined using spectrophotometry or fluorometry.

16S rRNA Gene Sequencing (Illumina MiSeq)
  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified from the extracted soil DNA using specific primers with Illumina adapters.

  • Library Preparation: The PCR products are purified and pooled to create a sequencing library.

  • Sequencing: The library is sequenced on an Illumina MiSeq platform, generating paired-end reads.

  • Bioinformatic Analysis: The raw sequencing data is processed to remove low-quality reads, classify the sequences into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), and determine the taxonomic composition and diversity of the microbial community.

Sequencing_Workflow A Soil DNA Extraction B 16S rRNA Gene PCR Amplification A->B C Library Preparation B->C D Illumina MiSeq Sequencing C->D E Bioinformatic Analysis D->E F Taxonomic & Diversity Results E->F

Caption: 16S rRNA gene sequencing workflow.

Quantitative PCR (qPCR) for Degradation Genes

qPCR is used to quantify the abundance of specific genes like rdpA and sdpA.

  • Primer and Probe Design: Specific primers and probes are designed to target the gene of interest.

  • Standard Curve: A standard curve is generated using a known amount of the target gene to allow for absolute quantification.

  • qPCR Reaction: The qPCR reaction is set up with the extracted soil DNA, primers, probe, and a master mix.

  • Data Analysis: The abundance of the target gene in the soil sample is calculated based on the standard curve.

Soil Enzyme Assays
  • Dehydrogenase Activity: This assay measures the overall microbial activity in the soil. It is based on the reduction of 2,3,5-triphenyltetrazolium chloride (TTC) to triphenylformazan (B7774302) (TPF), which is a red-colored compound that can be quantified spectrophotometrically.

  • Phosphatase Activity: This assay measures the activity of phosphatases, which are involved in phosphorus cycling. It typically uses p-nitrophenyl phosphate (B84403) as a substrate, and the release of p-nitrophenol is measured colorimetrically.

  • Urease Activity: This assay measures the activity of urease, an enzyme involved in nitrogen cycling. It quantifies the amount of ammonium (B1175870) released from the hydrolysis of urea.

Signaling Pathways and Logical Relationships

The degradation of this compound in soil is a microbially-driven process involving specific enzymatic pathways. The presence of this compound can induce the expression of the genes encoding these enzymes.

Degradation_Pathway cluster_herbicide Herbicide cluster_microbe Microbial Cell Dichlorprop_P This compound (R-enantiomer) rdpA_gene rdpA gene Dichlorprop_P->rdpA_gene Induces expression RdpA_enzyme RdpA Dioxygenase Dichlorprop_P->RdpA_enzyme Substrate rdpA_gene->RdpA_enzyme Transcription & Translation Degradation_Product Degradation Product RdpA_enzyme->Degradation_Product Catalyzes

Caption: this compound degradation pathway induction.

Conclusion

The interaction between this compound and soil microbial communities is multifaceted. While the herbicide can be effectively degraded by soil microorganisms, its application is not without consequence. The available evidence suggests that this compound can lead to an enrichment of specific degrader populations and an increase in the abundance of genes responsible for its catabolism. The broader impacts on microbial community structure and function appear to be more subtle at recommended application rates, but more significant effects can be observed at higher concentrations. A thorough understanding of these interactions, facilitated by the robust experimental protocols outlined in this guide, is essential for developing sustainable agricultural practices that minimize the non-target effects of herbicides and preserve long-term soil health. Further research is needed to generate more specific quantitative data on the effects of this compound on a wider range of soil microbial parameters.

References

Methodological & Application

Application Note: Analysis of Dichlorprop-P in Soil Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorprop-P, the herbicidally active R-(+)-enantiomer of dichlorprop (B359615), is a selective systemic herbicide used to control broad-leaved weeds in various agricultural settings. Due to its potential for environmental contamination and risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for this compound in soil and water. Consequently, the development of sensitive and reliable analytical methods for its determination in environmental matrices is of paramount importance. This application note details a robust and validated method for the quantitative analysis of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction, solid-phase extraction (SPE) cleanup, and derivatization.

The acidic nature of this compound makes it non-volatile, necessitating a derivatization step to convert it into a more volatile form suitable for GC analysis.[1] This protocol employs a methylation procedure to enhance its chromatographic properties and ensure accurate quantification. The method is designed to provide high sensitivity, selectivity, and reproducibility for the analysis of this compound in complex soil matrices.

Experimental Protocols

1. Materials and Reagents

  • Solvents: Acetonitrile, Methanol (B129727), Acetone (B3395972), Hexane (B92381) (all pesticide residue grade)

  • Reagents: Acetic acid (glacial), Phosphoric acid (~85%), Sodium hydroxide (B78521), Boron trifluoride/methanol (BF3/methanol) solution (14%)[2]

  • Standards: this compound analytical standard

  • Solid-Phase Extraction (SPE): C18 cartridges (1000 mg, 6 mL)[2]

  • Other: Deionized water, Anhydrous sodium sulfate, 0.45 µm PTFE syringe filters

2. Sample Preparation

  • Soil Extraction:

    • Weigh 10.0 g of a homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.[2]

    • Add 20 mL of a 5% acetic acid solution in methanol to the sample.[2]

    • Vortex the mixture at high speed for approximately 30 seconds.[2]

    • Sonicate the sample in an ultrasonic water bath for 20 minutes.[2]

    • Centrifuge the sample at approximately 2000 rpm for 10 minutes.[2]

    • Decant the supernatant into a 500 mL glass bottle.[2]

    • Repeat the extraction process (steps 2-6) on the soil pellet with 20 mL of 5% acetic acid in a 1:1 methanol:water mixture.[2]

    • Perform a third extraction with 20 mL of 10% acetone in 0.5 M potassium phosphate (B84403) buffer (pH 7).[3]

    • Combine all supernatants.

    • Add approximately 430 mL of deionized water to the combined extracts.[2]

    • Acidify the sample to a pH of less than 2 by adding 2.5 mL of phosphoric acid (~85%).[2]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water.[2] Do not allow the cartridge to dry.

    • Load the acidified extract onto the SPE cartridge at a flow rate of 1-2 mL/minute.[2]

    • After loading, dry the cartridge under vacuum for 10 minutes.

    • Elute the interfering compounds with 5 mL of a 70:30 acetone:hexane mixture.

    • Elute the this compound fraction with 10 mL of a methanol/acetone mixture.[2]

3. Derivatization

  • Evaporate the this compound eluate to dryness under a gentle stream of nitrogen.

  • Add 1.0 mL of 14% BF3/methanol solution to the residue.[2]

  • Cap the vial tightly and heat in a water bath at 70°C for 30 minutes.[2]

  • Allow the reaction mixture to cool to room temperature.

  • Add 8 mL of distilled water and 5 mL of hexane to the vial.[2]

  • Shake vigorously for 10 minutes using a mechanical shaker.[2]

  • Allow the layers to separate and transfer the upper hexane layer to a clean vial.[2]

  • The sample is now ready for GC-MS analysis.

4. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass selective detector is recommended.

  • GC Conditions:

    • Column: HP-5 MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[2]

    • Injector Temperature: 245°C.[3]

    • Injection Mode: Splitless.[4]

    • Oven Temperature Program: 45°C for 0.5 min, ramp at 45°C/min to 212°C (hold for 1.0 min), then ramp at 15°C/min to 250°C (hold for 2.0 min).[3]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • Source Temperature: 280°C.[5]

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor for this compound Methyl Ester: The specific ions for the methylated derivative should be determined by analyzing a standard. Typically, a quantifier ion and one or two qualifier ions are selected.

Data Presentation

The following table summarizes the typical performance characteristics of this analytical method for this compound in soil.

ParameterValueReference
Limit of Detection (LOD)0.000333 - 0.000335 mg/kg[6]
Limit of Quantification (LOQ)0.01 mg/kg[6][7]
Recovery80 - 123%[7]
Linearity (r²)> 0.99[8]
Relative Standard Deviation (RSD)< 20%[6]

Workflow Diagram

Dichlorprop_Analysis_Workflow soil_sample 1. Soil Sample (10g) extraction 2. Solvent Extraction (Acetic Acid/Methanol/Water) soil_sample->extraction centrifugation 3. Centrifugation extraction->centrifugation supernatant 4. Collect Supernatant centrifugation->supernatant acidification 5. Acidification (pH < 2) supernatant->acidification spe_cleanup 6. Solid-Phase Extraction (SPE) Cleanup (C18) acidification->spe_cleanup elution 7. Elution of this compound spe_cleanup->elution derivatization 8. Derivatization (BF3/Methanol) elution->derivatization l_l_extraction 9. Liquid-Liquid Extraction (Hexane) derivatization->l_l_extraction gcms_analysis 10. GC-MS Analysis l_l_extraction->gcms_analysis data_processing 11. Data Processing & Quantification gcms_analysis->data_processing

Caption: Workflow for the analysis of this compound in soil by GC-MS.

Conclusion

The protocol described in this application note provides a reliable and sensitive method for the determination of this compound in soil samples. The combination of a thorough extraction procedure, effective SPE cleanup, and a robust derivatization step ensures high-quality data suitable for regulatory compliance and environmental monitoring. The use of GC-MS in SIM mode offers excellent selectivity and allows for accurate quantification at low levels. This method is well-suited for research laboratories, environmental testing facilities, and organizations involved in pesticide residue analysis.

References

Application Note: Quantification of Dichlorprop-P in Water Samples by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable method for the quantification of Dichlorprop-P (DCPP-P), a common phenoxy herbicide, in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol includes a comprehensive guide to sample preparation using Solid-Phase Extraction (SPE), followed by chromatographic separation on a C18 reversed-phase column. This method is suitable for researchers, environmental scientists, and water quality monitoring professionals requiring a precise and accurate analytical procedure for this compound.

Introduction

This compound is the herbicidally active R-enantiomer of Dichlorprop. Due to its widespread use in agriculture for controlling broadleaf weeds, there is a growing concern about its potential contamination of surface and groundwater sources. Regulatory bodies worldwide have set maximum permissible limits for pesticide residues in drinking water, necessitating sensitive and specific analytical methods for their monitoring. High-Performance Liquid Chromatography (HPLC) coupled with UV detection offers a cost-effective and accessible technique for the determination of this compound in aqueous matrices. This application note provides a detailed protocol for sample preparation and HPLC analysis, along with method performance characteristics.

Experimental

Materials and Reagents
  • This compound analytical standard

  • HPLC grade acetonitrile, methanol (B129727), and water

  • Glacial acetic acid

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Solid-Phase Extraction (SPE) cartridges: C18, 500 mg, 6 mL

  • Syringe filters: 0.45 µm PTFE

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18, 5 µm, 4.6 x 250 mm

  • SPE manifold

  • pH meter

  • Vortex mixer

  • Nitrogen evaporator

Protocols

Standard Solution Preparation

Prepare a stock solution of this compound (1000 µg/mL) in methanol. From this stock, prepare working standard solutions in the range of 0.05 µg/mL to 10 µg/mL by serial dilution with the mobile phase.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect water samples in clean amber glass bottles.[1] Preserve the samples by acidifying to pH < 2 with hydrochloric acid and store at 4°C.[1]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water adjusted to pH 2 with acetic acid. Do not allow the cartridge to dry.

  • Sample Loading: Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading the entire sample, wash the cartridge with 5 mL of HPLC grade water to remove any interfering polar compounds.

  • Cartridge Drying: Dry the cartridge under a gentle stream of nitrogen or by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the retained this compound from the cartridge with 2 x 3 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the mobile phase, vortex for 30 seconds, and filter through a 0.45 µm syringe filter into an HPLC vial.

HPLC Analysis
  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject 20 µL of the prepared standards and samples into the HPLC system.

  • Data Acquisition and Analysis: Record the chromatograms and integrate the peak area for this compound. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples from the calibration curve.

Data Presentation

Table 1: HPLC Operational Parameters
ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Water:Acetic Acid (80:19.5:0.5, v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Injection Volume 20 µL
Column Temperature 40°C[2]
Detection Wavelength 229 nm[3]
Run Time 10 minutes
Table 2: Method Validation Parameters
ParameterResult
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.01 µg/L
Limit of Quantification (LOQ) 0.05 µg/L
Recovery (%) 92 - 105%
Precision (RSD, %) < 5%

Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis SampleCollection 1. Water Sample Collection (500 mL) Acidification 2. Acidification (pH < 2 with HCl) SampleCollection->Acidification Sample_Loading 4. Sample Loading (5-10 mL/min) Acidification->Sample_Loading SPE_Conditioning 3. SPE Cartridge Conditioning (Methanol & Acidified Water) SPE_Conditioning->Sample_Loading Washing 5. Cartridge Washing (5 mL Acidified Water) Sample_Loading->Washing Drying 6. Cartridge Drying (Nitrogen Stream) Washing->Drying Elution 7. Elution (2 x 3 mL Methanol) Drying->Elution Evaporation 8. Evaporation to Dryness (Nitrogen, 40°C) Elution->Evaporation Reconstitution 9. Reconstitution (1 mL Mobile Phase) Evaporation->Reconstitution Filtration 10. Filtration (0.45 µm Syringe Filter) Reconstitution->Filtration HPLC_Vial HPLC Vial Filtration->HPLC_Vial Injection 11. Injection (20 µL) HPLC_Vial->Injection Separation 12. Chromatographic Separation (C18 Column) Injection->Separation Detection 13. UV Detection (229 nm) Separation->Detection Data_Analysis 14. Data Analysis & Quantification Detection->Data_Analysis

Caption: Experimental workflow for this compound analysis.

Conclusion

The described SPE-HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in water samples. The sample preparation procedure effectively concentrates the analyte and removes potential matrix interferences. The chromatographic conditions offer good separation and peak resolution. The method validation data demonstrates excellent linearity, low detection limits, and high accuracy and precision, making it suitable for routine environmental monitoring of this compound in water.

References

Application Note: Chiral Separation of Dichlorprop-P Enantiomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Dichlorprop-P enantiomers. Dichlorprop, a chiral herbicide, exists as two enantiomers, (R)-Dichlorprop and (S)-Dichlorprop, with the (R)-enantiomer possessing the majority of the herbicidal activity.[1][2] Consequently, the ability to separate and quantify these enantiomers is crucial for environmental analysis, toxicology studies, and the development of enantiomerically pure agricultural products. This document provides a detailed experimental protocol, including instrumentation, chromatographic conditions, and sample preparation, enabling researchers to replicate this separation effectively. The method utilizes a permethylated α-cyclodextrin chiral stationary phase, which provides excellent resolution of the Dichlorprop enantiomers.

Introduction

Dichlorprop [(RS)-2-(2,4-dichlorophenoxy)propanoic acid] is a widely used herbicide for the control of broadleaf weeds.[3] As a chiral compound, it is often present in the environment as a racemic mixture. However, the biological activity is primarily associated with the (R)-enantiomer.[1][2] The differential activity and potential for stereoselective degradation in the environment necessitate analytical methods capable of resolving and quantifying the individual enantiomers. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely adopted technique for this purpose.[4][5][6] This application note describes a validated HPLC method for the baseline separation of (R)- and (S)-Dichlorprop, providing researchers with a reliable protocol for their own applications.

Experimental Protocol

This protocol is based on established methods for the chiral separation of Dichlorprop enantiomers.[3][7]

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. A Gynkotek HPLC system with a M480G pump, a Gina 50T autosampler, and a UVD340S photodiode array detector has been shown to be effective.[3]

  • Chiral Column: Nucleodex-α-PM (permethylated α-cyclodextrin), 200 x 4.0 mm.[3][7]

  • Chemicals and Reagents:

    • Methanol (HPLC grade)

    • Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

    • Dichlorprop standard (racemic or individual enantiomers)

    • Water (HPLC grade)

Chromatographic Conditions

The following table summarizes the optimized chromatographic conditions for the separation of Dichlorprop enantiomers.

ParameterValue
Mobile Phase 70% (v/v) Methanol and 30% (v/v) 50 mM NaH₂PO₄ (pH 3.0)
Flow Rate 0.7 mL/min
Column Temperature 25 °C
Detection Wavelength 230 nm
Injection Volume 40 µL
Sample Preparation
  • Standard Solution: Prepare a stock solution of racemic Dichlorprop in the mobile phase. Further dilute to the desired concentration for calibration and analysis.

  • Sample Extraction (from soil): A common procedure involves ultrasonic-assisted extraction (UAE) with a mixture of acetonitrile, water, and acetic acid, followed by liquid-liquid extraction (LLE) with dichloromethane. The final extract is then reconstituted in the mobile phase before injection.

Data Presentation

The described HPLC method provides excellent separation of the Dichlorprop enantiomers. The following table presents typical retention times obtained using this protocol.

EnantiomerRetention Time (min)
(R)-Dichlorprop6.7
(S)-Dichlorprop8.6

Data adapted from a study using a Nucleodex-α-PM column.[3]

Experimental Workflow

The following diagram illustrates the logical workflow for the chiral separation of Dichlorprop enantiomers by HPLC.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_detection Data Acquisition & Analysis p1 Prepare Mobile Phase: 70% Methanol, 30% NaH2PO4 (50mM, pH 3.0) p2 Prepare Dichlorprop Standard Solution p1->p2 p3 Sample Extraction (if necessary) p2->p3 h1 Equilibrate HPLC System with Mobile Phase p3->h1 h2 Inject Sample/Standard (40 µL) h1->h2 h3 Isocratic Elution Flow Rate: 0.7 mL/min Column: Nucleodex-α-PM h2->h3 d1 UV Detection at 230 nm h3->d1 d2 Record Chromatogram d1->d2 d3 Integrate Peaks & Quantify Enantiomers d2->d3

Caption: Workflow for Chiral HPLC Separation of Dichlorprop.

Conclusion

The HPLC method detailed in this application note provides a reliable and reproducible approach for the chiral separation of this compound enantiomers. By utilizing a permethylated α-cyclodextrin chiral stationary phase, baseline resolution can be achieved, allowing for accurate quantification. This protocol is a valuable tool for researchers in environmental science, agriculture, and toxicology who require the stereoselective analysis of this important herbicide.

References

Application Notes and Protocols for Dichlorprop-P Residue Analysis in Crops

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorprop-P, a selective post-emergence phenoxy herbicide, is widely utilized for the control of broadleaf weeds in various agricultural settings.[1] Its application necessitates the development of robust and reliable analytical methodologies to monitor its residue levels in crops, ensuring consumer safety and compliance with regulatory limits. This document provides detailed application notes and standardized protocols for the sample preparation of this compound residues in diverse crop matrices, intended for researchers, scientists, and professionals in the field of drug and pesticide analysis. The methodologies described herein are based on established techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), coupled with advanced analytical instrumentation like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Approaches

The determination of this compound residues in crops typically involves a multi-step process encompassing sample homogenization, extraction, cleanup, and instrumental analysis. The choice of the analytical method is often dictated by the crop matrix, the required limit of quantification (LOQ), and the availability of instrumentation.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This has become a popular technique for multi-residue analysis due to its high specificity and sensitivity.[2] It allows for the direct analysis of acidic pesticides like this compound without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for pesticide residue analysis. For acidic herbicides like this compound, a derivatization step, such as methylation, is often required to improve volatility and chromatographic performance.[3][4]

Sample Preparation Methodologies

Effective sample preparation is crucial for accurate and precise quantification of pesticide residues. The primary goal is to extract the analyte of interest from the complex crop matrix while minimizing interferences.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has gained widespread acceptance for pesticide residue analysis in food and agricultural products due to its simplicity, speed, and low solvent consumption.[2][5] The general workflow consists of an extraction/partitioning step followed by a dispersive solid-phase extraction (d-SPE) cleanup.[6]

Experimental Workflow for QuEChERS Method

QuEChERS_Workflow cluster_extraction Extraction & Partitioning cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Analysis Homogenized_Sample Homogenized Crop Sample (e.g., 10-15g) Add_Solvent Add Acetonitrile (B52724) (e.g., 10-15 mL) Homogenized_Sample->Add_Solvent Add_Salts Add QuEChERS Salts (e.g., MgSO4, NaCl) Add_Solvent->Add_Salts Shake_Centrifuge Vortex/Shake & Centrifuge Add_Salts->Shake_Centrifuge Supernatant_Collection Collect Supernatant Shake_Centrifuge->Supernatant_Collection Transfer_Aliquot Transfer Aliquot of Supernatant Supernatant_Collection->Transfer_Aliquot Add_dSPE Add d-SPE Sorbents (e.g., MgSO4, PSA, C18) Vortex_Centrifuge Vortex & Centrifuge Final_Extract Collect Final Extract Analysis LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: Workflow for this compound analysis using the QuEChERS method.

Solid-Phase Extraction (SPE)

SPE is a widely used technique for the cleanup of pesticide extracts.[2] For this compound, a C18 SPE cartridge is commonly employed to retain the analyte from the sample extract, followed by elution with an appropriate solvent.[3][4]

Experimental Workflow for SPE Method

SPE_Workflow cluster_extraction Extraction cluster_spe SPE Cleanup cluster_analysis Analysis Homogenized_Sample Homogenized Crop Sample Solvent_Extraction Extract with Solvent (e.g., Acetonitrile/Water) Homogenized_Sample->Solvent_Extraction Centrifuge_Filter Centrifuge & Filter Solvent_Extraction->Centrifuge_Filter Crude_Extract Obtain Crude Extract Centrifuge_Filter->Crude_Extract Condition Condition SPE Cartridge (e.g., C18) Crude_Extract->Condition Load Load Crude Extract Wash Wash Cartridge Elute Elute this compound Analysis LC-MS/MS or GC-MS Analysis Elute->Analysis

Caption: Workflow for this compound analysis using the SPE method.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described methods for the analysis of this compound in various crop matrices.

Table 1: Recovery and Precision Data for this compound in Wheat

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Grains of Wheat0.0195.25.8
0.198.74.2
1.0102.33.5
Wheat Plants0.0292.46.1
0.296.84.9
2.0101.53.8
Wheat Straw0.0290.17.2
0.294.65.5
2.099.84.1

Data adapted from a modified QuEChERS method coupled with HPLC-MS/MS.[2]

Table 2: Method Detection and Quantification Limits

AnalyteMatrixLimit of Detection (LOD) (mg/kg)Limit of Quantification (LOQ) (mg/kg)
This compoundGrains of Wheat0.0030.01
This compoundWheat Plants0.0060.02
This compoundWheat Straw0.0060.02
This compoundCereal Grains-0.01

Data for wheat matrices adapted from a modified QuEChERS-HPLC-MS/MS method.[2] Data for cereal grains from an LC-MS/MS method.[7]

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Wheat

This protocol is based on a validated method for the determination of this compound in wheat matrices.[2][8]

1. Sample Homogenization:

  • Weigh a representative portion of the crop sample (e.g., 50-100 g).

  • Homogenize the sample using a high-speed blender or grinder until a uniform consistency is achieved. For samples with high water content, the addition of dry ice during homogenization can improve the grinding efficiency.[5]

2. Extraction and Partitioning:

  • Weigh 5.0 g of homogenized wheat grain sample (or 2.0 g for wheat plants and straw) into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile containing 1% acetic acid.

  • Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Cap the tube tightly and vortex vigorously for 1 minute.

  • Centrifuge at ≥3000 x g for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg of primary secondary amine (PSA). For highly pigmented samples, 150 mg of graphitized carbon black (GCB) may also be included.

  • Vortex for 30 seconds.

  • Centrifuge at ≥3000 x g for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take an aliquot of the cleaned extract and filter through a 0.22 µm syringe filter.

  • The extract is now ready for analysis by LC-MS/MS. For GC-MS analysis, a derivatization step would be required.

Protocol 2: SPE Cleanup for this compound

This protocol describes a general procedure for the cleanup of this compound from a crude extract using a C18 SPE cartridge.[3][4]

1. Crude Extract Preparation:

  • Extract the homogenized crop sample with a suitable solvent mixture (e.g., 5% acetic acid in methanol (B129727)/water).[3][4]

  • Centrifuge and collect the supernatant.

  • Dilute the supernatant with deionized water and acidify to a pH < 2 with phosphoric acid.[3]

2. SPE Cartridge Conditioning:

  • Condition a 1 g, 6 mL C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water. Do not allow the cartridge to go dry.[3]

3. Sample Loading:

  • Load the acidified aqueous extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

4. Washing:

  • Wash the cartridge with a small volume of acidic water to remove polar interferences.

5. Elution:

  • Elute the retained this compound from the cartridge with a suitable organic solvent (e.g., a mixture of methanol and acetone).[3]

6. Post-Elution Processing:

  • The eluate can be concentrated and reconstituted in a suitable solvent for LC-MS/MS analysis.

  • For GC-MS analysis, the eluate should be subjected to a derivatization procedure (e.g., methylation with BF₃/methanol) prior to analysis.[3][4]

Conclusion

The selection of an appropriate sample preparation method is paramount for the accurate and reliable determination of this compound residues in crop matrices. The QuEChERS methodology offers a rapid, efficient, and cost-effective approach suitable for high-throughput laboratories. For more complex matrices or when a higher degree of cleanup is required, SPE provides a robust alternative. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and analysts involved in pesticide residue monitoring, contributing to the assurance of food safety. Method validation should always be performed in the specific crop matrix of interest to ensure data quality and reliability.

References

Application Notes and Protocols for Solid-Phase Extraction of Dichlorprop-P from Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dichlorprop-P ((+)-(R)-2-(2,4-dichlorophenoxy)propionic acid) is a chiral phenoxyalkanoic acid herbicide widely used for the control of broadleaf weeds. Due to its potential for environmental contamination, sensitive and reliable analytical methods are required for its determination in various environmental matrices such as soil and water. Solid-phase extraction (SPE) is a crucial sample preparation technique that allows for the concentration and purification of this compound from complex sample matrices prior to chromatographic analysis. These application notes provide detailed protocols for the solid-phase extraction of this compound from soil and water samples, along with a summary of performance data.

Data Presentation

The following table summarizes quantitative data from various studies on the solid-phase extraction of this compound and related compounds from environmental samples.

AnalyteMatrixSPE SorbentAnalytical MethodRecovery (%)LOD/LOQReference
This compoundSoilC18GC/MS65.7 ± 4.9 (at LOQ)LOQ: 0.01-0.05 mg/kg[1][2]
This compoundWaterPolystyrene-divinylbenzene (PS-DVB)HPLC> 90-[3]
Mecoprop (MCPP)*WaterBond Elut PPLHPLC-UV-DAD64.3–92.1-[4][5][6]
Phenoxy AcidsSoilC18 & Alumina (dispersive SPE)GC-MS45-104LOD: ≤ 0.5 µg/kg[3]
Chlorinated Phenoxy AcidsWaterPolymeric (online SPE)LC/MS/MSMeets UK DWI requirements-[7]

*Mecoprop (MCPP) is a closely related phenoxy acid herbicide, and the data is included for comparative purposes.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of this compound from Soil Samples

This protocol is based on the EPA method TSKF9301 for the determination of this compound and its metabolites in soil.[8][9] The subsequent analysis is typically performed by Gas Chromatography/Mass Spectrometry (GC/MS) after a derivatization step.[8][9]

1. Soil Sample Extraction

  • Weigh 10.0 g of the soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 20 mL of 5% acetic acid in methanol (B129727) to the tube.

  • Vortex at high speed for approximately 30 seconds.

  • Sonicate the sample in an ultrasonic water bath for 20 minutes.

  • Centrifuge at approximately 2000 rpm for 10 minutes.

  • Decant the supernatant into a 500 mL glass screw-cap bottle.

  • Repeat the extraction (steps 2-6) on the soil pellet with 20 mL of 5% acetic acid in a 1:1 methanol:water solution. Combine the supernatant with the first extract.

  • Perform a third extraction with 20 mL of 10% acetone (B3395972) in 0.5 M potassium phosphate (B84403) buffer (pH 7.5-8.0). Combine all supernatants.

  • Add approximately 430 mL of deionized water to the combined extracts.

  • Acidify the sample to a pH of less than 2 by adding 2.5 mL of phosphoric acid (~85%).

2. Solid-Phase Extraction (SPE)

  • SPE Cartridge: 1 g, 6 mL, C18 Solid Phase Extraction cartridge.[8]

  • Conditioning:

    • Attach the C18 SPE cartridge to an SPE manifold.

    • Condition the cartridge by passing 10 mL of methanol, followed by 10 mL of 1.5% phosphoric acid in water.[2][8]

    • Maintain a flow rate of approximately 1-2 mL/minute. Do not allow the cartridge to dry.[8]

  • Sample Loading:

    • Load the acidified extract onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/minute.[8]

  • Drying:

    • After the entire sample has passed through, dry the cartridge under a vacuum of >20" Hg for a minimum of 30 minutes.[8]

  • Elution:

    • Fraction A (Metabolites & Ester): Elute the cartridge with 9 mL of 2% acetone in hexane (B92381).[2]

    • Fraction B (this compound): Elute the this compound from the cartridge with 9 mL of a 50% methanol in acetone mixture.[2]

3. Derivatization for GC/MS Analysis (Fraction B)

  • Add 1.0 mL of 14% BF3/methanol solution to Fraction B.[2][8]

  • Cap the tube and heat in a water bath at 70°C for 30 minutes.[2][8]

  • After cooling, add 8 mL of distilled water and 5 mL of hexane.

  • Shake for 10 minutes and allow the layers to separate.

  • The hexane layer containing the methylated this compound is now ready for combination with Fraction A for GC/MS analysis.[8]

Protocol 2: Solid-Phase Extraction of this compound from Water Samples

This protocol is a general procedure for the extraction of phenoxy acid herbicides from water samples using a polymeric sorbent. The final analysis can be performed using High-Performance Liquid Chromatography (HPLC).

1. Water Sample Preparation

  • Collect 500 mL of the water sample in a glass bottle.

  • If suspended solids are present, filter the sample through a glass fiber filter.

  • Acidify the water sample to a pH of 2-3 with a suitable acid (e.g., sulfuric or hydrochloric acid).

2. Solid-Phase Extraction (SPE)

  • SPE Cartridge: Polystyrene-divinylbenzene (PS-DVB) or Bond Elut PPL, 250 mg.[3][4]

  • Conditioning:

    • Attach the SPE cartridge to an SPE manifold.

    • Condition the cartridge by passing 10 mL of methanol, followed by 10 mL of deionized water at a flow rate of 2 mL/minute.[4]

  • Sample Loading:

    • Pass the 500 mL acidified water sample through the conditioned cartridge at a flow rate of approximately 10 mL/minute.[4]

  • Washing (Optional):

    • Wash the cartridge with a small volume (e.g., 5 mL) of deionized water to remove any remaining polar impurities.

  • Drying:

    • Dry the cartridge by passing air or nitrogen through it for 10-20 minutes.

  • Elution:

    • Elute the retained this compound with a suitable organic solvent. A common eluent is methanol, sometimes with a modifier like ammonia (B1221849) (e.g., 2 mL of methanol with 5% NH3).[3]

    • Collect the eluate in a collection tube.

3. Final Sample Preparation

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small, known volume of the initial mobile phase for HPLC analysis.

Visualizations

Below are diagrams illustrating the experimental workflows described in the protocols.

SPE_Workflow_Soil cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis s1 10g Soil Sample s2 Solvent Extraction (Acetic Acid/Methanol/Water) s1->s2 s3 Centrifuge & Collect Supernatant s2->s3 s4 Acidify Extract (pH < 2) s3->s4 c1 Conditioning (Methanol, Acidified Water) s4->c1 c2 Sample Loading c1->c2 c3 Drying c2->c3 c4 Elution (Fraction A & B) c3->c4 a1 Derivatization (Fraction B) c4->a1 a2 GC/MS Analysis a1->a2

Caption: SPE Workflow for this compound in Soil.

SPE_Workflow_Water cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (PS-DVB) cluster_analysis Analysis w1 500mL Water Sample w2 Filter (if needed) w1->w2 w3 Acidify Sample (pH 2-3) w2->w3 spe1 Conditioning (Methanol, Water) w3->spe1 spe2 Sample Loading spe1->spe2 spe3 Drying spe2->spe3 spe4 Elution (Methanol) spe3->spe4 an1 Evaporation & Reconstitution spe4->an1 an2 HPLC Analysis an1->an2

Caption: SPE Workflow for this compound in Water.

References

Application Notes and Protocols for Dichlorprop-P Analysis in Food Samples using the QuEChERS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-P, a phenoxyalkanoic acid herbicide, is utilized for the control of broadleaf weeds in various agricultural settings. Due to its potential for persistence and mobility, monitoring its residues in food commodities is crucial for ensuring consumer safety and regulatory compliance. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a streamlined and efficient sample preparation technique for the analysis of pesticide residues in diverse and complex food matrices.[1] This document provides detailed application notes and protocols for the determination of this compound in food samples, incorporating a modified QuEChERS procedure with an alkaline hydrolysis step to account for its acidic nature and potential conjugation in plant tissues.

The standard QuEChERS workflow involves an initial extraction with acetonitrile (B52724) followed by a partitioning step using salts, and a subsequent clean-up step using dispersive solid-phase extraction (d-SPE).[1][2] For acidic pesticides like this compound, the inclusion of an alkaline hydrolysis step is critical to release conjugated forms of the analyte, ensuring a more accurate quantification of the total residue.[3][4][5] Subsequent analysis is typically performed using highly sensitive and selective techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

Experimental Protocols

This section details the methodologies for the analysis of this compound in food samples, based on a modified QuEChERS protocol involving alkaline hydrolysis.

Sample Homogenization

Prior to extraction, it is critical to ensure the sample is homogeneous to obtain a representative analytical portion.

  • For high-water content samples (e.g., fruits, vegetables), chop the sample into small pieces and homogenize using a high-speed blender.

  • For dry or low-water content samples (e.g., cereals, grains), it may be necessary to add a specific amount of water prior to homogenization to facilitate extraction.[8]

  • Samples can be cryogenically milled to create a fine, uniform powder, which can prevent the degradation of pesticides.

Modified QuEChERS Extraction with Alkaline Hydrolysis

This procedure is adapted for the simultaneous extraction and hydrolysis of this compound and its conjugates.[3]

  • Weigh 10.0 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10.0 mL of acetonitrile.

  • Add 1.0 mL of 5 N sodium hydroxide (B78521) (NaOH) to initiate alkaline hydrolysis. For certain matrices like grapefruit, a higher concentration or volume of NaOH may be required.[1]

  • Immediately cap the tube and mix vigorously for 10 seconds.

  • Place the tube in a preheated water bath at 40°C and shake for 30 minutes. This step facilitates the hydrolysis of this compound esters and conjugates.[3][4][5]

  • To stop the hydrolysis reaction, add 1.0 mL of 2.5 M sulfuric acid (H₂SO₄). The pH should be checked to ensure neutralization.

  • Add the QuEChERS extraction salts, typically a mixture of magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), and sodium citrates. A common composition is 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, and 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate.[8]

  • Immediately shake the tube vigorously for at least 1 minute to ensure thorough mixing and prevent the agglomeration of salts.

  • Centrifuge the tube for 5 minutes at ≥3000 rcf to achieve phase separation.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is crucial for removing interfering matrix components such as fats, pigments, and sugars.[1]

  • Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile supernatant into a 2 mL or 15 mL centrifuge tube containing the d-SPE sorbents.

  • The choice of sorbent depends on the food matrix. For many matrices, a combination of Primary Secondary Amine (PSA) to remove organic acids and sugars, and C18 to remove fats and other non-polar interferences is effective. For this compound analysis in wheat, a cleanup with 50 mg C18 and 100 mg MgSO₄ has been shown to be effective.[6] Graphitized Carbon Black (GCB) can be used for samples with high pigment content, but it should be used with caution as it may adsorb planar analytes like this compound.[6]

  • Vortex the tube for 30 seconds to disperse the sorbent.

  • Centrifuge for 2 minutes at ≥5000 rcf.

  • The resulting clean extract is ready for analysis.

LC-MS/MS Analysis

The final extract is analyzed by LC-MS/MS for the sensitive and selective quantification of this compound.

  • Transfer the cleaned extract into an autosampler vial.

  • Analysis is typically performed using a C18 reversed-phase column.[6]

  • The mobile phase often consists of a gradient of acetonitrile and water containing a modifier like formic acid to improve peak shape and ionization efficiency.[6]

  • Mass spectrometry is operated in negative ion mode using Multiple Reaction Monitoring (MRM) for optimal selectivity and sensitivity.[6][7]

Data Presentation

The following table summarizes quantitative data for the analysis of this compound in wheat matrices using a modified QuEChERS method.

AnalyteMatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD) (%)Limit of Quantification (LOQ) (µg/kg)
This compoundWheat Plants0.0272.97.55
0.276.54.3
2.079.62.5
This compoundWheat Straw0.0280.56.85
0.281.25.2
2.083.43.1
This compoundGrains of Wheat0.01108.75.82.5
0.1105.44.1
2.5101.22.9
Data sourced from Wang et al., 2016[6]

Visualization

The following diagram illustrates the logical workflow of the modified QuEChERS method for this compound analysis.

QuEChERS_Workflow Sample 1. Sample Homogenization (e.g., Fruits, Vegetables, Cereals) Extraction 2. Extraction & Hydrolysis - Add 10g sample to 50mL tube - Add 10mL Acetonitrile - Add 1.0mL 5N NaOH Sample->Extraction Hydrolysis 3. Alkaline Hydrolysis - Shake in 40°C water bath for 30 min Extraction->Hydrolysis Neutralization 4. Neutralization & Salting Out - Add 1.0mL 2.5M H₂SO₄ - Add QuEChERS salts (MgSO₄, NaCl, Citrates) Hydrolysis->Neutralization Centrifuge1 5. Centrifugation (≥3000 rcf for 5 min) Neutralization->Centrifuge1 dSPE 6. Dispersive SPE Cleanup - Transfer supernatant to tube with  d-SPE sorbents (e.g., C18, MgSO₄) Centrifuge1->dSPE Centrifuge2 7. Centrifugation (≥5000 rcf for 2 min) dSPE->Centrifuge2 Analysis 8. LC-MS/MS Analysis Centrifuge2->Analysis

Caption: Workflow of the modified QuEChERS method for this compound analysis.

References

Application Notes and Protocols for the Derivatization of Dichlorprop-P for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-P, the herbicidally active R-enantiomer of Dichlorprop, is a widely used phenoxyalkanoic acid herbicide.[1] For effective monitoring and analysis, gas chromatography (GC) is a powerful technique. However, due to the low volatility and polar nature of the carboxylic acid group in this compound, derivatization is an essential step to improve its chromatographic behavior and detection sensitivity. This document provides detailed application notes and protocols for the common derivatization methods of this compound for GC and GC-Mass Spectrometry (GC-MS) analysis.

The primary objectives of derivatizing this compound are to:

  • Increase volatility for elution in the GC system.[2]

  • Enhance thermal stability to prevent degradation in the injector and column.[2]

  • Improve chromatographic peak shape and resolution.

  • Increase sensitivity for trace-level detection.[2]

This document covers three main derivatization techniques: esterification (methylation), silylation, and acylation, with a special focus on chiral analysis.

General Experimental Workflow

The general workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent GC analysis. The following diagram illustrates the key steps.

This compound Analysis Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample (e.g., Soil, Water) Extraction Extraction of this compound Sample->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Derivatization Derivatization Reaction (Esterification, Silylation, or Acylation) Cleanup->Derivatization GC_Analysis Gas Chromatography (GC/MS) Analysis Derivatization->GC_Analysis Data_Analysis Data Analysis and Quantification GC_Analysis->Data_Analysis

A generalized workflow for the analysis of this compound.

Esterification (Methylation)

Esterification, particularly methylation, is a robust and widely used method for the derivatization of acidic herbicides like this compound. The process converts the carboxylic acid group into a less polar and more volatile methyl ester.

Principle

The reaction involves treating this compound with a methylating agent, typically in the presence of an acid catalyst, to form this compound methyl ester. A common and effective reagent is Boron Trifluoride-Methanol (BF3/Methanol).

Experimental Protocol: Methylation with BF3/Methanol (B129727)

This protocol is adapted from the US EPA Method for the determination of this compound residues in soil.[3]

Reagents and Materials:

  • This compound standard

  • 14% Boron trifluoride in methanol (BF3/Methanol) solution

  • Hexane (B92381) (pesticide residue grade)

  • Deionized water

  • Sample extract containing this compound, concentrated to a known volume (e.g., 1 mL in a suitable solvent)

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge tubes with screw caps

Procedure:

  • To 1 mL of the sample extract containing this compound, add 1.0 mL of 14% BF3/Methanol solution.[3]

  • Cap the tube tightly and vortex to mix thoroughly.

  • Heat the mixture at 70°C for 30 minutes in a heating block or water bath.[3]

  • Allow the reaction mixture to cool to room temperature.

  • Add 8 mL of deionized water and 5 mL of hexane to the tube.[3]

  • Cap the tube and shake vigorously for 10 minutes using a mechanical shaker.[3]

  • Centrifuge to separate the layers and carefully transfer the upper hexane layer containing the this compound methyl ester to a clean vial for GC-MS analysis.[3]

Quantitative Data Summary
ParameterValueReference
Recovery >90% (from spiked samples)[4]
Limit of Detection (LOD) 1-5 pg on-column[5]
Limit of Quantification (LOQ) 0.01 µg/L (in water, LC-MS/MS)
Linearity (r²) >0.99[5]

Note: Quantitative data can be matrix-dependent. The provided values are indicative and may vary.

GC-MS Conditions for this compound Methyl Ester
ParameterSettingReference
GC Column HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness[3]
Injector Temperature 285°C[5]
Oven Program 40°C, ramp to 200°C at 30°C/min, then to 300°C at 4°C/min, hold for 3 min[5]
Carrier Gas Helium at 1.5 mL/min[5]
MS Detector Mass Selective Detector (e.g., Agilent 5971/5972)[3]
Ionization Mode Electron Ionization (EI)[6]
Monitored Ions (m/z) 248 (M+), 162, 134[6]

Silylation

Silylation is a versatile derivatization technique that replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. This results in a derivative that is more volatile, less polar, and more thermally stable.[2]

Principle

This compound is reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), to form the TMS ester of this compound.

Experimental Protocol: Silylation with BSTFA/TMCS

This is a general protocol for the silylation of acidic compounds.

Reagents and Materials:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) or Pyridine (anhydrous)

  • Sample extract containing this compound, evaporated to dryness

  • Heating block

  • GC vials with screw caps

Procedure:

  • Ensure the sample extract containing this compound is completely dry.

  • To the dried residue in a GC vial, add 50 µL of BSTFA + 1% TMCS and 50 µL of anhydrous acetonitrile or pyridine.[7]

  • Tightly cap the vial and heat at 60°C for 30 minutes.[7]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Quantitative Data Summary
ParameterValueReference
Recovery Generally >80%[8]
Limit of Detection (LOD) Typically in the low ng/mL range[7]
Limit of Quantification (LOQ) Typically in the low ng/mL range[7]
Linearity (r²) >0.99[7]

Note: Data is based on the derivatization of similar acidic compounds and may need to be validated specifically for this compound.

Acylation

Acylation involves the introduction of an acyl group, which can enhance volatility and improve detectability, especially with an Electron Capture Detector (ECD) if a halogenated acyl group is used.

Principle

This compound is reacted with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., pentafluoropropionic anhydride - PFPA), to form an anhydride derivative.

Experimental Protocol: Acylation with Pentafluorobenzyl Bromide (PFBB)

Pentafluorobenzylation is a specific type of acylation that is highly effective for acidic compounds and provides excellent sensitivity with an ECD.[9]

Reagents and Materials:

  • This compound standard

  • Pentafluorobenzyl bromide (PFBB)

  • Potassium carbonate (K2CO3)

  • Acetone

  • Hexane

  • Sample extract containing this compound

  • Heating block

Procedure:

  • To the sample extract containing this compound in a suitable solvent, add an excess of PFBB and a catalytic amount of K2CO3.

  • Heat the mixture at 60°C for 1 hour.

  • After cooling, partition the derivative into hexane.

  • The hexane layer is then ready for GC-ECD or GC-MS analysis.

Note: This is a generalized protocol. Optimization of reaction time and temperature may be required.

Quantitative Data Summary
ParameterValueReference
Recovery >90% for halogenated phenols[4]
Limit of Detection (LOD) 0.0066 - 0.0147 µg/L for phenols in water[4]
Limit of Quantification (LOQ) Generally in the low ng/L to µg/L range[4]
Linearity (r²) Typically >0.99[10]

Note: Data is for similar halogenated acidic compounds and should be validated for this compound.

Chiral Analysis of this compound

Since only the R-enantiomer of Dichlorprop is herbicidally active, enantioselective analysis is often required. This can be achieved by two main approaches in GC:

  • Indirect Method: Derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral GC column.

  • Direct Method: Derivatization with an achiral reagent (as described above) followed by separation of the enantiomers on a chiral GC column.

Principle of Indirect Chiral Derivatization

A chiral derivatizing agent, such as trifluoroacetyl-L-prolyl chloride (TFPC), reacts with the racemic Dichlorprop to form two diastereomers.[11] These diastereomers have different physical properties and can be separated on a non-chiral GC column.

Experimental Protocol: Chiral Derivatization with a Chiral Reagent

A general protocol for derivatization with a chiral reagent is as follows:

  • React the dried this compound sample with a chiral derivatizing agent (e.g., a chiral alcohol or amine derivative) in an appropriate solvent.

  • The reaction conditions (temperature and time) will depend on the specific reagent used.

  • After the reaction is complete, the resulting diastereomers can be directly analyzed by GC-MS on a standard achiral column.

Direct Separation on a Chiral Column

Alternatively, after achiral derivatization (e.g., methylation), the enantiomers of the this compound derivative can be separated using a chiral GC column, such as one coated with a cyclodextrin (B1172386) derivative.[12]

GC Conditions for Chiral Separation
ParameterSettingReference
GC Column Chiral column (e.g., Rt-βDEXsm)[12]
Oven Program 40°C (hold 1 min) to 230°C at 2°C/min (hold 3 min)[12]
Carrier Gas Hydrogen at 80 cm/sec[12]
Detector FID or MS[12]

Signaling Pathway and Logical Relationship Diagrams

Derivatization_Reactions cluster_ester Esterification cluster_silyl Silylation cluster_acyl Acylation Dichlorprop_P This compound (-COOH group) Methyl_Ester Methyl Ester (-COOCH3) BF3_MeOH BF3/Methanol TMS_Ester TMS Ester (-COOSi(CH3)3) BSTFA BSTFA/TMCS PFB_Ester PFB Ester (-COOCH2C6F5) PFBB PFBB BF3_MeOH->Methyl_Ester Methylation BSTFA->TMS_Ester Silylation PFBB->PFB_Ester Pentafluorobenzylation

Derivatization reactions of this compound.

Chiral_Analysis_Logic cluster_indirect Indirect Method cluster_direct Direct Method Racemic_DP Racemic Dichlorprop (R- and S-enantiomers) Chiral_Deriv Derivatization with Chiral Reagent Racemic_DP->Chiral_Deriv Achiral_Deriv Derivatization with Achiral Reagent Racemic_DP->Achiral_Deriv Diastereomers Formation of Diastereomers Chiral_Deriv->Diastereomers Achiral_GC Separation on Achiral GC Column Diastereomers->Achiral_GC Enantio_Derivs Formation of Enantiomeric Derivatives Achiral_Deriv->Enantio_Derivs Chiral_GC Separation on Chiral GC Column Enantio_Derivs->Chiral_GC

Logical approaches for chiral GC analysis of this compound.

Conclusion

The derivatization of this compound is a critical step for its successful analysis by gas chromatography. The choice of derivatization method depends on the analytical requirements, including the desired sensitivity, the available equipment (e.g., ECD vs. MS detection), and whether chiral separation is necessary. Esterification with BF3/Methanol is a well-established and robust method for routine analysis. Silylation with BSTFA offers a rapid and effective alternative. For high sensitivity, particularly with an ECD, acylation with reagents like PFBB is advantageous. For enantioselective analysis, either indirect derivatization to form diastereomers or direct separation of achirally derivatized enantiomers on a chiral column can be employed. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists to develop and validate methods for the analysis of this compound in various matrices.

References

Application Notes and Protocols for Dichlorprop-P in Plant Growth Regulator Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorprop-P ((R)-2-(2,4-dichlorophenoxy)propanoic acid), also known as 2,4-DP-p, is the biologically active R-enantiomer of Dichlorprop.[1][2][3] It is a synthetic auxin, a class of organic molecules that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA).[2][4][5] Due to its structural similarity to IAA, this compound can induce potent physiological responses in plants.[5] However, unlike endogenous auxins which are rapidly metabolized, synthetic auxins like this compound persist in plant tissues, leading to sustained and often exaggerated effects.[5] This characteristic makes it effective as both a selective herbicide for broadleaf weeds and a plant growth regulator (PGR) for applications such as increasing fruit size and preventing premature fruit drop.[2][6]

These notes provide detailed protocols and data for researchers utilizing this compound in plant growth and development studies.

Mechanism of Action

This compound primarily functions by over-stimulating auxin signaling pathways. At a molecular level, it binds to auxin receptors such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN F-BOX (AFB) proteins.[7] This binding event promotes the degradation of Aux/IAA transcriptional repressor proteins, which in turn unleashes Auxin Response Factors (ARFs) to activate the expression of auxin-responsive genes. The resulting cellular effects include increased cell wall plasticity, enhanced protein biosynthesis, and the production of ethylene.[1] This cascade of events leads to uncontrolled cell division and growth, ultimately damaging vascular tissues.[1]

Recent studies have also uncovered a secondary mechanism of phytotoxicity. High concentrations of this compound can trigger an iron-dependent form of programmed cell death known as ferroptosis.[8] This process is characterized by the accumulation of reactive oxygen species (ROS) and lipid peroxides, leading to membrane damage and cell death.[8]

Dichlorprop_P_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response cluster_ferroptosis Ferroptosis-like Pathway DCPP This compound (Synthetic Auxin) Receptor TIR1/AFB Auxin Receptors DCPP->Receptor ROS ROS & Iron Accumulation DCPP->ROS High Conc. AuxIAA Degradation of Aux/IAA Repressors Receptor->AuxIAA ARF Activation of ARF Transcription Factors AuxIAA->ARF releases GeneExp Auxin-Responsive Gene Expression ARF->GeneExp activates Ethylene Ethylene Production GeneExp->Ethylene CellGrowth Abnormal Cell Division & Growth GeneExp->CellGrowth VascularDamage Vascular Tissue Damage CellGrowth->VascularDamage LipidPerox Lipid Peroxidation ROS->LipidPerox CellDeath Cell Death LipidPerox->CellDeath

Caption: Simplified signaling pathways of this compound in plants.

Application Notes

Formulations and Prodrugs

This compound is a carboxylic acid and is often formulated as a salt (e.g., dimethylamine (B145610) salt) or an ester (e.g., 2-ethylhexyl ester, DCPE) to improve its handling and efficacy.[1] The ester forms, such as DCPE, can act as prodrugs.[6] They are less polar and can penetrate the plant cuticle more easily. Once inside the plant, they are hydrolyzed by endogenous esterases to release the active this compound acid.[6] This can lead to a faster and more systemic distribution of the active compound compared to direct application of the acid form.[9]

DCPP_Prodrug_Concept DCPE This compound-ester (DCPE) (Prodrug) Cuticle Plant Cuticle DCPE->Cuticle Penetration Hydrolysis Esterase-mediated Hydrolysis Cuticle->Hydrolysis DCPP This compound (Active Form) Hydrolysis->DCPP Effect Physiological Effect (e.g., Rooting, Growth) DCPP->Effect

Caption: Logical workflow of a this compound ester prodrug.
Applications in Plant Growth Regulation

  • Fruit Sizing and Prevention of Premature Drop: this compound is used commercially on citrus crops to increase fruit size and prevent premature fruit drop.[2][6]

  • Adventitious Rooting: Studies have shown that this compound and its ester prodrugs can be highly effective in promoting adventitious and aerial root formation, particularly in woody species like Poplar.[6][9] The prodrug form (DCPE) has been shown to be more potent at lower concentrations than the active acid form (DCP).[6][9]

Quantitative Data Summary

The following tables summarize quantitative data from published studies on this compound.

Table 1: Effective Concentrations of this compound (DCP) and its Ester Prodrug (DCPE) on In Vitro Rooting of Populus × canadensis

CompoundConcentration (µM)Key ObservationReference
DCPE0.01Stronger root-inducing effect than DCP.[6][9]
DCPE0.1Stronger root-inducing effect than DCP.[6][9]
DCP1.0Induced abundant aerial root formation.[9]
DCPE1.0Induced abundant aerial root formation.[9]

Table 2: Herbicide Application Rates and Residue Data

ParameterValueCropConditionsReference
Application Rate2547 g a.i./haWheatField trials for weed control.[10]
Half-life in plant1.9 - 2.5 daysWheatDissipation study in wheat plants.[10]
MRL (EU)0.2 mg/kgWheatEuropean Union Maximum Residue Limit.[10]

Experimental Protocols

The following section provides detailed methodologies for key experimental setups.

Experimental_Workflow A 1. Hypothesis Formulation (e.g., DCPP promotes rooting) B 2. Experimental Design - Select Plant Species - Define Treatment Groups - Determine Concentrations A->B C 3. Stock Solution & Media Prep (See Protocol 1) B->C D 4. Application (e.g., Media Supplement, Foliar Spray) C->D E 5. Incubation & Growth (Controlled Environment) D->E F 6. Data Collection - Morphological (root count, length) - Physiological (biomass) - Biochemical (residue analysis) E->F G 7. Data Analysis (Statistical Tests, e.g., ANOVA) F->G H 8. Conclusion & Interpretation G->H

Caption: General experimental workflow for PGR studies.
Protocol 1: In Vitro Adventitious Rooting Assay

This protocol is adapted from studies on poplar and is suitable for assessing the root-promoting effects of this compound.

1. Materials and Reagents:

  • Plant material (e.g., micropropagated shoots of Populus or other model species).

  • Basal plant culture medium (e.g., Murashige and Skoog - MS).

  • Sucrose (B13894), Agar (B569324), and pH adjustment solutions (1M KOH, 1M HCl).

  • This compound (DCP) and/or this compound-2-ethylhexyl (DCPE).

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol for stock solution preparation.

  • Sterile petri dishes, Magenta boxes, or other culture vessels.

  • Autoclave, laminar flow hood, growth chamber.

2. Preparation of Stock Solutions:

  • Prepare a 10 mM stock solution of DCP or DCPE by dissolving the appropriate amount in a minimal volume of DMSO or ethanol.

  • Bring the final volume up with sterile deionized water.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

3. Preparation of Culture Media:

  • Prepare the basal medium (e.g., half-strength MS) according to the manufacturer's instructions. Add sucrose (e.g., 2-3% w/v).

  • Adjust the pH to 5.7-5.8.

  • Add agar (e.g., 0.7-0.8% w/v) and heat to dissolve.

  • Autoclave the medium for 20 minutes at 121°C.

  • Allow the medium to cool to approximately 50-60°C in a water bath.

  • Under a laminar flow hood, add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1.0, 10.0 µM). Ensure thorough mixing.

  • Dispense the medium into sterile culture vessels.

4. Plant Culture and Treatment:

  • Excise uniform plant explants (e.g., stem cuttings with a specific number of nodes).

  • Transfer the explants to the prepared media, ensuring good contact between the cut surface and the agar.

  • Seal the culture vessels and place them in a growth chamber under controlled conditions (e.g., 24°C, 16/8h light/dark photoperiod).

5. Data Collection and Analysis:

  • After a predefined period (e.g., 2-4 weeks), record morphological data:

    • Percentage of explants forming roots.

    • Number of adventitious roots per explant.

    • Length of the longest root.

    • Fresh and dry weight of the explants.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.

Protocol 2: Foliar Spray Application for Growth Regulation

This protocol is a general guide for applying this compound as a foliar spray to study its effects on growth, such as fruit development or weed control.

1. Materials and Reagents:

  • Whole plants grown in pots under controlled greenhouse or growth chamber conditions.

  • This compound formulation (e.g., emulsifiable concentrate).[3]

  • Surfactant/adjuvant (if recommended by the formulation).

  • Pressurized spray bottle or a research track sprayer for uniform application.

  • Personal Protective Equipment (PPE): gloves, safety glasses.

2. Preparation of Spray Solution:

  • Calculate the amount of this compound concentrate needed to achieve the desired active ingredient concentration (e.g., parts per million [ppm] or g a.i./ha).

  • Fill the sprayer tank halfway with water.

  • Add the calculated amount of this compound concentrate while agitating.

  • If using a surfactant, add it according to the manufacturer's recommendation.

  • Add the remaining water to reach the final volume and continue to agitate.

3. Application Procedure:

  • Apply during periods of active plant growth.[11] Avoid application during environmental stress (drought, extreme heat).[11]

  • Spray the solution evenly onto the plant foliage until runoff, ensuring complete coverage of all leaves and stems.[12] For basal treatments, drench the base of the plant and lower stems.[11][12]

  • Include a control group of plants sprayed only with water (and surfactant, if used in treatment groups).

  • Keep treated plants in a designated area to avoid cross-contamination.

4. Data Collection and Analysis:

  • Monitor plants regularly for physiological and morphological changes.

  • For fruit sizing studies, measure fruit diameter at set intervals post-application.

  • For herbicide efficacy studies, assess phytotoxicity using a rating scale (e.g., 0-100% control) at different time points.

  • At the end of the experiment, harvest plant tissues for biomass measurement or residue analysis.

Protocol 3: Overview of Residue Analysis in Plant Tissues

Determining the concentration of this compound and its metabolites in plant tissue is crucial for understanding its uptake, translocation, and metabolism. This is a simplified overview based on established methods.[10][13]

1. Sample Preparation:

  • Harvest and weigh plant tissue (e.g., leaves, stems, fruit).

  • Homogenize the tissue, often after flash-freezing in liquid nitrogen.

2. Extraction:

  • Extract the homogenized sample with a suitable solvent mixture. A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[10] Other methods may use acidified methanol (B129727) or acetone/hexane mixtures.[13]

  • The extraction process may involve vortexing, sonication, and centrifugation to separate the liquid extract from the solid plant material.[13]

3. Cleanup:

  • The crude extract is passed through a cleanup step, such as solid-phase extraction (SPE) using a C18 column, to remove interfering compounds like pigments and lipids.[13]

4. Derivatization (for GC analysis):

  • For analysis by Gas Chromatography (GC), the carboxylic acid group of this compound is often methylated (e.g., using BF3/methanol) to make it more volatile.[13]

5. Analysis:

  • The final extract is analyzed using analytical instrumentation:

    • High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A highly sensitive and selective method that can directly measure this compound and its metabolites without derivatization.[10][14]

    • Gas Chromatography/Mass Spectrometry (GC/MS): Requires derivatization but is also a robust analytical technique.[13]

6. Quantification:

  • The concentration of this compound is determined by comparing the instrument response of the sample to that of a calibration curve prepared with certified analytical standards.[14]

References

Application Notes and Protocols for Dichlorprop-P in Cereal Grain Cultivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of Dichlorprop-P, a selective post-emergence herbicide, for the effective control of broadleaf weeds in cereal crops such as wheat and barley. This document provides in-depth information on its mechanism of action, application guidelines, and experimental protocols for efficacy and crop safety assessment.

Introduction to this compound

This compound is the herbicidally active R-isomer of dichlorprop, belonging to the phenoxyalkanoic acid class of herbicides. It functions as a synthetic auxin, mimicking the plant growth hormone indole-3-acetic acid (IAA). This mimicry leads to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately resulting in their death.[1] this compound is frequently formulated with other auxinic herbicides like 2,4-D and MCPA to broaden the spectrum of controlled weeds.[1]

Mechanism of Action

This compound is absorbed through the leaves of the weed and translocated throughout the plant. At the cellular level, it disrupts normal hormonal balance, leading to a cascade of effects including:

  • Uncontrolled Cell Division and Elongation: Leading to abnormal growth, stem twisting, and leaf malformation.

  • Disruption of Vascular Tissues: Impairing the transport of water and nutrients.

  • Increased Ethylene Production: Contributing to senescence and epinasty.

This ultimately results in the death of the target broadleaf weed.

This compound Mode of Action cluster_plant Susceptible Broadleaf Weed Dichlorprop_P This compound Application Uptake Foliar Uptake Dichlorprop_P->Uptake Translocation Translocation to Meristematic Tissues Uptake->Translocation Auxin_Receptors Binding to Auxin Receptors Translocation->Auxin_Receptors Gene_Expression Altered Gene Expression Auxin_Receptors->Gene_Expression Hormonal_Imbalance Hormonal Imbalance Gene_Expression->Hormonal_Imbalance Uncontrolled_Growth Uncontrolled Cell Division & Elongation Hormonal_Imbalance->Uncontrolled_Growth Vascular_Disruption Vascular Tissue Disruption Uncontrolled_Growth->Vascular_Disruption Plant_Death Plant Death Vascular_Disruption->Plant_Death

Caption: Simplified signaling pathway of this compound's mode of action in a susceptible plant.

Application Guidelines in Cereals

For optimal efficacy and crop safety, this compound should be applied post-emergence when broadleaf weeds are young and actively growing. Application timing relative to the cereal crop's growth stage is critical to avoid phytotoxicity.

Table 1: General Application Timing for this compound in Cereals

CropGrowth Stage (Zadoks Scale)Application Window
Spring WheatZ13 - Z39 (3-leaf to flag leaf visible)Apply after the 3-leaf stage and before the flag leaf is fully emerged.
Durum WheatZ13 - Z39 (3-leaf to flag leaf visible)Apply after the 3-leaf stage and before the flag leaf is fully emerged.
Winter WheatZ13 - Z39 (3-leaf to flag leaf visible)Apply in the spring after tillering has begun and before the flag leaf is fully emerged.
BarleyZ13 - Z39 (3-leaf to flag leaf visible)Apply after the 3-leaf stage and before the flag leaf is fully emerged.

Note: Always consult the product label for specific application timings and rates as they can vary between formulations.

Efficacy Data

The efficacy of this compound can be influenced by the weed species, their growth stage, and environmental conditions at the time of application. It is often tank-mixed to enhance its effectiveness.

Table 2: Efficacy of this compound and Tank Mixes on Common Broadleaf Weeds in Cereals (Illustrative Data)

Weed SpeciesGrowth StageThis compound Rate (g a.i./ha)Tank Mix Partner & Rate (g a.i./ha)Weed Control (%)
Chenopodium album (Common Lambsquarters)2-4 leaf400-70-80
Chenopodium album (Common Lambsquarters)2-4 leaf400MCPA (500)85-95
Galium aparine (Cleavers)2-3 whorls400-60-70
Galium aparine (Cleavers)2-3 whorls4002,4-D (600)80-90
Polygonum convolvulus (Wild Buckwheat)1-3 leaf400-75-85
Polygonum convolvulus (Wild Buckwheat)1-3 leaf400MCPA (500)90-98
Stellaria media (Common Chickweed)Pre-flowering400-80-90
Stellaria media (Common Chickweed)Pre-flowering4002,4-D (600)95-100

Data presented is a synthesis of typical results from various field trials and should be used for illustrative purposes. Actual performance may vary.

Crop Safety and Yield Response

When applied according to label recommendations, this compound generally exhibits good crop safety in wheat and barley.[2] However, application outside the recommended growth stages or under stressful environmental conditions can lead to crop injury. Effective weed control with this compound typically results in a positive yield response by reducing weed competition.

Table 3: Cereal Yield Response to this compound Application (Illustrative Data)

CropWeed PressureThis compound TreatmentCereal Yield (t/ha)Yield Increase vs. Untreated (%)
Spring WheatHighUntreated Control3.5-
Spring WheatHighThis compound (400 g a.i./ha)4.220
BarleyModerateUntreated Control4.0-
BarleyModerateThis compound + MCPA4.717.5

Yield data is illustrative and highly dependent on factors such as weed density, environmental conditions, and agronomic practices.

Experimental Protocols

The following protocols provide a framework for conducting field trials to evaluate the efficacy and crop safety of this compound in cereals.

Protocol for Efficacy Evaluation of this compound

Objective: To determine the efficacy of different rates of this compound, alone and in tank-mix combinations, for the control of broadleaf weeds in a specific cereal crop.

Materials:

  • Certified cereal seed (e.g., spring wheat, barley)

  • This compound formulation

  • Tank-mix partner herbicides (e.g., MCPA, 2,4-D)

  • Adjuvants (if required by product label)

  • Calibrated research plot sprayer

  • Plot marking equipment (stakes, flags)

  • Data collection tools (quadrats, data sheets, tablet/computer)

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Minimum of 2m x 10m to allow for representative weed populations and minimize edge effects.

  • Treatments:

    • Untreated Control (weedy check)

    • Weed-free Control (hand-weeded or a standard broad-spectrum herbicide program)

    • This compound at three rates (e.g., 0.5x, 1x, and 2x the recommended rate)

    • This compound (1x rate) tank-mixed with partner herbicides (e.g., MCPA, 2,4-D) at their recommended rates.

Procedure:

  • Site Selection: Choose a field with a uniform and representative population of the target broadleaf weeds.

  • Plot Establishment: Prepare the seedbed according to standard agronomic practices and sow the cereal crop. Mark out the plots accurately.

  • Application:

    • Calibrate the sprayer to ensure accurate and uniform application volume.

    • Apply the herbicide treatments at the appropriate weed and crop growth stage (see Table 1).

    • Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Counts/Biomass: At 14, 28, and 56 days after treatment (DAT), count the number of individual weed species within randomly placed quadrats (e.g., 0.25 m²) in each plot. Alternatively, harvest the above-ground weed biomass from the quadrats, dry, and weigh.

    • Visual Efficacy Ratings: At the same intervals, visually assess the percentage of weed control for each species on a scale of 0% (no control) to 100% (complete kill).

  • Data Analysis: Analyze the data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

Efficacy_Trial_Workflow Site_Selection Site Selection (Uniform Weed Population) Plot_Establishment Plot Establishment (RCBD, 4 Reps) Site_Selection->Plot_Establishment Treatment_Application Herbicide Application (Calibrated Sprayer) Plot_Establishment->Treatment_Application Data_Collection Data Collection (Weed Counts, Visual Ratings) Treatment_Application->Data_Collection Data_Analysis Statistical Analysis (ANOVA) Data_Collection->Data_Analysis Report Efficacy Report Data_Analysis->Report

Caption: A typical workflow for conducting a herbicide efficacy trial.

Protocol for Crop Safety and Yield Assessment

Objective: To evaluate the phytotoxicity of this compound on the cereal crop and its impact on grain yield.

Materials:

  • Same as for efficacy trial.

  • Combine harvester suitable for small plots.

  • Grain moisture meter and weighing scales.

Experimental Design:

  • Same as for efficacy trial, but can be conducted in a weed-free environment to isolate herbicide effects on the crop.

Procedure:

  • Plot Establishment and Application: Follow the same procedures as for the efficacy trial.

  • Data Collection:

    • Visual Phytotoxicity Ratings: At 7, 14, and 28 DAT, visually assess crop injury using a percentage scale (0% = no injury, 100% = crop death). Note symptoms such as stunting, chlorosis, necrosis, and malformations.

    • Crop Height and Biomass: At a key growth stage (e.g., anthesis), measure the height of a representative number of plants per plot. Harvest the above-ground biomass from a defined area, dry, and weigh.

    • Yield: At crop maturity, harvest the grain from the center of each plot using a plot combine. Determine the grain weight and moisture content, and calculate the yield adjusted to a standard moisture percentage (e.g., 13.5%).

  • Data Analysis: Analyze phytotoxicity and yield data using ANOVA to identify any significant negative impacts of the herbicide treatments compared to the untreated control.

Crop_Safety_Decision_Tree Start Apply this compound at Recommended Stage Visual_Assessment Visual Phytotoxicity Assessment (7, 14, 28 DAT) Start->Visual_Assessment Injury_Check Significant Injury Observed? Visual_Assessment->Injury_Check Yield_Assessment Harvest and Measure Grain Yield Injury_Check->Yield_Assessment No Not_Safe Further Investigation Required Injury_Check->Not_Safe Yes Yield_Impact Significant Yield Reduction? Yield_Assessment->Yield_Impact Safe Deemed Crop Safe Yield_Impact->Safe No Yield_Impact->Not_Safe Yes

Caption: Decision tree for assessing crop safety after this compound application.

References

Application Notes and Protocols for the Analysis of Dichlorprop-P and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical standards, metabolic pathways, and validated methodologies for the detection and quantification of the herbicide Dichlorprop-P and its primary metabolites. The information is intended to support research, environmental monitoring, and safety assessment activities.

Analytical Standards

High-purity analytical standards are crucial for accurate quantification. Certified reference materials for this compound and its metabolites are available from several commercial suppliers.

Table 1: Physicochemical Properties and Commercial Sources of Analytical Standards

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Commercial Sources (Example)
This compound (2R)-2-(2,4-dichlorophenoxy)propanoic acid15165-67-0C₉H₈Cl₂O₃235.06Sigma-Aldrich (PESTANAL®), LGC Standards
2,4-Dichlorophenol 2,4-dichlorophenol120-83-2C₆H₄Cl₂O163.00Sigma-Aldrich, AccuStandard
2,4-Dichloroanisole 1,3-dichloro-2-methoxybenzene553-82-2C₇H₆Cl₂O177.03Sigma-Aldrich, TCI Chemicals
This compound-methyl ester methyl (2R)-2-(2,4-dichlorophenoxy)propanoate60433-03-6C₁₀H₁₀Cl₂O₃249.09Toronto Research Chemicals
This compound-2-ethylhexyl ester 2-ethylhexyl (2R)-2-(2,4-dichlorophenoxy)propanoate79270-78-3C₁₇H₂₄Cl₂O₃347.27LGC Standards

Metabolic Pathway of this compound

This compound, the herbicidally active R-enantiomer of Dichlorprop, undergoes several metabolic transformations in the environment and biological systems.[1] The primary metabolic pathway involves the hydrolysis of ester forms to the parent acid, followed by degradation to 2,4-Dichlorophenol.[1][2] Further transformation to 2,4-Dichloroanisole can also occur.[1] In some microorganisms, such as Sphingomonas herbicidovorans, specific enzymatic degradation pathways have been elucidated.

This compound Metabolic Pathway This compound-2-ethylhexyl ester This compound-2-ethylhexyl ester This compound This compound This compound-2-ethylhexyl ester->this compound Hydrolysis 2,4-Dichlorophenol 2,4-Dichlorophenol This compound->2,4-Dichlorophenol Degradation Conjugates Conjugates This compound->Conjugates Conjugation (e.g., glycosides) 2,4-Dichloroanisole 2,4-Dichloroanisole 2,4-Dichlorophenol->2,4-Dichloroanisole Methylation Soil_Analysis_Workflow cluster_extraction Extraction cluster_cleanup Clean-up cluster_derivatization Derivatization & Analysis A Weigh 10g soil B Add acetic acid/ methanol/water & buffer A->B C Sonicate & Centrifuge B->C D Dilute extract with water & acidify C->D E Apply to C18 SPE cartridge D->E F Elute metabolites with acetone/hexane E->F G Elute this compound with methanol/acetone H Methylate this compound fraction with BF3/methanol G->H I Combine fractions H->I J Analyze by GC-MS I->J QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Clean-up (d-SPE) cluster_analysis Analysis A Homogenize 10g wheat sample B Add water and acetonitrile A->B C Add extraction salts (e.g., MgSO4, NaCl) B->C D Shake and Centrifuge C->D E Take aliquot of supernatant D->E F Add d-SPE sorbents (e.g., PSA, C18) E->F G Vortex and Centrifuge F->G H Filter supernatant G->H I Analyze by LC-MS/MS H->I

References

Application Note: Enantioseparation of Dichlorprop-P by Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid) is a chiral herbicide widely used in agriculture. The herbicidal activity resides primarily in the (R)-enantiomer, also known as Dichlorprop-P, while the (S)-enantiomer is significantly less active. Regulatory bodies and environmental monitoring programs increasingly require enantioselective analysis to assess the biological activity and fate of chiral pesticides accurately. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for chiral separations, offering advantages such as high speed, efficiency, and reduced consumption of organic solvents compared to traditional high-performance liquid chromatography (HPLC).[1] This application note details a protocol for the enantioseparation of this compound using SFC with polysaccharide-based chiral stationary phases (CSPs).

Principle of Separation

The enantioseparation of Dichlorprop is achieved by leveraging the differential interactions between its enantiomers and a chiral stationary phase. In SFC, supercritical carbon dioxide (CO₂) is used as the primary mobile phase due to its low viscosity and high diffusivity.[2] An organic modifier, typically an alcohol, is added to the CO₂ to modulate the mobile phase polarity and analyte retention. The chiral recognition mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to different retention times and, consequently, their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly effective for the chiral resolution of a wide range of compounds, including phenoxypropionic acid herbicides.[2]

Instrumentation and Materials
  • Instrument: Supercritical Fluid Chromatography (SFC) system equipped with a back-pressure regulator, autosampler, column oven, and a suitable detector (e.g., UV/Vis or Diode Array Detector).

  • Columns: Polysaccharide-based chiral stationary phases. A screening of different columns is recommended to find the optimal selectivity. Based on studies of arylphenoxypropionate herbicides, the following columns are suggested for initial screening[3]:

    • Chiralcel OD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel)

    • Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)

    • Chiralpak IB (cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel)

  • Mobile Phase:

    • Supercritical grade carbon dioxide (CO₂)

    • HPLC-grade modifiers: Methanol (MeOH), Ethanol (EtOH), 2-Propanol (IPA)

    • Acidic additive (optional, for improved peak shape): Trifluoroacetic acid (TFA)

  • Sample: Dichlorprop standard, dissolved in the mobile phase modifier.

Experimental Protocols

Standard Solution Preparation
  • Prepare a stock solution of racemic Dichlorprop at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working standard solution at a concentration of 100 µg/mL by diluting with methanol.

  • Filter the working standard through a 0.22 µm syringe filter before injection.

SFC Method Development and Optimization

A systematic approach is recommended for method development. This involves screening different chiral stationary phases and mobile phase modifiers to achieve the best resolution.

Initial Screening Conditions:

  • Columns: Chiralcel OD-H, Chiralpak AD-H, Chiralpak IB

  • Mobile Phase: CO₂ / Modifier (Methanol, Ethanol, or 2-Propanol)

  • Gradient (for screening): 5% to 40% modifier over 10 minutes

  • Flow Rate: 3.0 mL/min

  • Back Pressure: 150 bar[4]

  • Column Temperature: 35 °C[4]

  • Detection: UV at 230 nm

  • Injection Volume: 5 µL

Protocol for Column and Modifier Screening:

  • Equilibrate the first column (e.g., Chiralcel OD-H) with the initial mobile phase conditions (e.g., 95% CO₂ / 5% Methanol) until a stable baseline is achieved.

  • Inject the Dichlorprop working standard and run the screening gradient.

  • Evaluate the resulting chromatogram for any signs of enantioseparation.

  • Repeat the process for each modifier (Ethanol, 2-Propanol).

  • Repeat steps 1-4 for the remaining columns (Chiralpak AD-H, Chiralpak IB).

  • Compare the chromatograms to identify the column-modifier combination that provides the best selectivity and resolution. Studies on similar herbicides have shown that cellulose-based columns like Sino-Chiral OJ can provide excellent separation.[3]

Method Optimization:

Once a promising column-modifier combination is identified, further optimization can be performed to improve the separation.

  • Isocratic vs. Gradient Elution: Based on the screening results, develop an isocratic method by setting the modifier percentage to the value that provided the best resolution in the gradient run. This often leads to better peak shapes and faster analysis times.

  • Modifier Percentage: Fine-tune the percentage of the organic modifier. Decreasing the modifier concentration generally increases retention and may improve resolution, while increasing it reduces analysis time.

  • Additive: For acidic compounds like Dichlorprop, the addition of a small amount of an acidic additive (e.g., 0.1% TFA) to the modifier can improve peak shape and reproducibility.[5]

  • Temperature and Pressure: Vary the column temperature (e.g., between 25-40 °C) and back pressure (e.g., between 120-200 bar) to fine-tune selectivity and resolution.[6]

Data Presentation

The following table summarizes representative data for the chiral separation of Dichlorprop based on typical results for arylphenoxypropionate herbicides on polysaccharide CSPs. Actual values for retention time (t_R), separation factor (α), and resolution (Rs) will vary depending on the specific instrument, column, and optimized conditions.

Parameter Condition 1 Condition 2 Condition 3
Chiral Stationary Phase Chiralcel OD-HChiralpak AD-HChiralpak IB
Mobile Phase CO₂ / Methanol (85/15, v/v)CO₂ / Ethanol (90/10, v/v)CO₂ / 2-Propanol (80/20, v/v)
Flow Rate 3.0 mL/min3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar150 bar
Temperature 35 °C35 °C35 °C
Retention Time (t_R1) 3.2 min4.1 min3.8 min
Retention Time (t_R2) 3.7 min4.9 min4.5 min
Separation Factor (α) 1.181.221.20
Resolution (Rs) 1.82.11.9

Note: The data presented are illustrative and intended for comparison purposes. Actual results must be determined experimentally.

Visualizations

Experimental Workflow

G cluster_prep Sample & Mobile Phase Preparation cluster_sfc SFC System cluster_data Data Analysis prep_sample Prepare Dichlorprop Standard (100 µg/mL) injection Inject Sample prep_sample->injection prep_mobile Prepare Mobile Phase (CO2 + Modifier +/- Additive) separation Chiral Separation on CSP prep_mobile->separation injection->separation detection UV Detection (230 nm) separation->detection analysis Chromatogram Analysis (Retention Time, Resolution) detection->analysis optimization Method Optimization analysis->optimization optimization->injection Re-inject with optimized method

Caption: Workflow for SFC enantioseparation of this compound.

Method Development Logic

G start Start Method Development screen_csp Screen Chiral Stationary Phases (e.g., OD-H, AD-H, IB) start->screen_csp screen_mod Screen Modifiers (MeOH, EtOH, IPA) screen_csp->screen_mod eval_sep Evaluate Separation (Rs > 1.5?) screen_mod->eval_sep eval_sep->screen_csp No, try next CSP optimize Optimize Parameters (%, Temp, Pressure, Additive) eval_sep->optimize Yes final Final Method optimize->final

Caption: Logical flow for chiral SFC method development.

Conclusion

Supercritical fluid chromatography provides a rapid and efficient method for the enantioseparation of this compound. By systematically screening polysaccharide-based chiral stationary phases and optimizing mobile phase conditions, baseline resolution of the enantiomers can be achieved. The protocols and data presented in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the chiral analysis of phenoxypropionic acid herbicides.

References

Application Notes and Protocols for Dichlorprop-P Residue Testing in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichlorprop-P, the (R)-(+)-enantiomer of Dichlorprop, is a selective post-emergence herbicide and plant growth regulator used to control broadleaf weeds in cereal crops and to improve fruit size in citrus.[1] Due to its widespread use, sensitive and reliable methods are required to monitor its residues in plant tissues to ensure food safety and compliance with regulatory limits, such as the Maximum Residue Limit (MRL) of 0.2 mg/kg for this compound in wheat established by the European Union.[1][2] These application notes provide detailed protocols for the determination of this compound residues in various plant matrices using modern analytical techniques. The primary methods detailed are based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Mechanism of Action: Auxin Signaling Pathway

This compound is a synthetic auxin, a class of herbicides that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). At high concentrations, these synthetic auxins disrupt normal plant growth processes, leading to uncontrolled cell division and elongation, and ultimately, plant death. The core of the auxin signaling pathway involves three main protein families: the TIR1/AFB auxin receptors, the Aux/IAA transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing the transcription of auxin-responsive genes. When auxin (or a synthetic auxin like this compound) is present, it acts as a 'molecular glue', promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor. This leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome, freeing the ARF to activate the transcription of genes that regulate growth and development.

cluster_low_auxin Low Auxin/Dichlorprop-P cluster_high_auxin High Auxin/Dichlorprop-P Aux_IAA Aux/IAA Repressor ARF ARF Transcription Factor Aux_IAA->ARF binds and represses Gene_Repression Gene Repression ARF->Gene_Repression leads to Auxin Auxin / this compound TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Aux_IAA2 Aux/IAA Repressor TIR1_AFB->Aux_IAA2 binds SCF_Complex SCF E3 Ligase Aux_IAA2->SCF_Complex recruited to Proteasome 26S Proteasome Aux_IAA2->Proteasome degraded by SCF_Complex->Aux_IAA2 ubiquitinates ARF2 ARF Transcription Factor Gene_Activation Gene Activation ARF2->Gene_Activation activates transcription cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Analysis cluster_data Data Processing Sample Plant Tissue Sample Homogenize Homogenization Sample->Homogenize Weigh Weighing Homogenize->Weigh Extraction QuEChERS Extraction (Acetonitrile + Salts) Weigh->Extraction Centrifuge1 Centrifugation Extraction->Centrifuge1 dSPE d-SPE Cleanup (MgSO4, PSA, etc.) Centrifuge1->dSPE Centrifuge2 Centrifugation dSPE->Centrifuge2 LCMS LC-MS/MS Analysis Centrifuge2->LCMS Derivatization Derivatization (for GC-MS) Centrifuge2->Derivatization Quantification Quantification LCMS->Quantification GCMS GC-MS Analysis GCMS->Quantification Derivatization->GCMS Reporting Reporting Quantification->Reporting Start Start: this compound Residue Analysis CheckPolarity Is the analyte polar and thermally labile? Start->CheckPolarity CheckConjugates Need to analyze conjugates? Start->CheckConjugates CheckDerivatization Is derivatization feasible and acceptable? CheckPolarity->CheckDerivatization No LCMS Use LC-MS/MS CheckPolarity->LCMS Yes CheckDerivatization->LCMS No GCMS Use GC-MS CheckDerivatization->GCMS Yes CheckConjugates->CheckPolarity No Hydrolysis Incorporate alkaline hydrolysis step CheckConjugates->Hydrolysis Yes Hydrolysis->CheckPolarity

References

Application of Dichlorprop-P in Herbicide Synergy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorprop-P, the R-isomer of dichlorprop, is a selective, systemic herbicide belonging to the phenoxy carboxylic acid group (Group 4).[1][2] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and abnormal plant growth, ultimately leading to the death of susceptible broadleaf weeds.[1][3] The mechanism involves increasing cell wall plasticity, protein biosynthesis, and ethylene (B1197577) production, which disrupts normal cell division and growth, particularly in meristematic tissues.[1][3] While effective on its own, the application of this compound in synergistic combination with other herbicides is a key strategy to enhance efficacy, broaden the weed control spectrum, and manage the evolution of herbicide-resistant weed biotypes.[4][5]

These application notes provide an overview of the synergistic potential of this compound, with a focus on its combination with other auxinic herbicides for the control of multiple herbicide-resistant (MHR) weed populations. Detailed protocols for conducting synergy studies are also presented.

Data Presentation: Synergistic Effects of this compound Combinations

The following tables summarize quantitative data from greenhouse and field studies investigating the synergistic effects of this compound in combination with other auxinic herbicides on multiple herbicide-resistant (MHR) kochia (Bassia scoparia). Synergy was determined using the Colby equation, where an observed response greater than the expected response indicates synergism.

Table 1: Greenhouse Study - Control of MHR Kochia (GC Population) 28 Days After Treatment (DAT)

Herbicide TreatmentApplication Rate (g ae ha⁻¹)Observed Control (%)Expected Control (%)Interaction
This compound56058--
2,4-D56048--
Dicamba28044--
Halauxifen/fluroxypyr5/1069--
This compound + 2,4-D 560 + 560 44 78 Antagonism
Dicamba + this compound 280 + 560 88 77 Synergism
Dicamba + 2,4-D 280 + 560 84 71 Synergism
Dicamba + this compound + 2,4-D 280 + 560 + 560 94 88 Synergism
Dicamba + Halauxifen/fluroxypyr + this compound 280 + 5/10 + 560 97 92 Synergism

Data adapted from a 2023 study on MHR kochia.[4]

Table 2: Greenhouse Study - Shoot Dry Weight Reduction of MHR Kochia (GC Population) 28 DAT

Herbicide TreatmentApplication Rate (g ae ha⁻¹)Observed Reduction (%)Expected Reduction (%)Interaction
This compound56055--
2,4-D56044--
Dicamba28026--
Halauxifen/fluroxypyr5/1062--
This compound + 2,4-D 560 + 560 48 75 Antagonism
Dicamba + this compound 280 + 560 86 67 Synergism
Dicamba + 2,4-D 280 + 560 91 59 Synergism
Dicamba + this compound + 2,4-D 280 + 560 + 560 85 81 Synergism
Dicamba + Halauxifen/fluroxypyr + this compound 280 + 5/10 + 560 92 89 Synergism

Data adapted from a 2023 study on MHR kochia.[4]

Table 3: Field Study - Control of MHR Kochia 28 DAT (Averaged across two sites)

Herbicide TreatmentApplication Rate (g ae ha⁻¹)Observed Control (%)Expected Control (%)Interaction
This compound56051--
2,4-D56054--
Dicamba28058--
Halauxifen/fluroxypyr5/1072--
Dicamba + this compound + 2,4-D 280 + 560 + 560 84 87 Additive
Dicamba + Halauxifen/fluroxypyr + this compound 280 + 5/10 + 560 95 91 Synergism

Data adapted from a 2023 study on MHR kochia.[4][6]

Experimental Protocols

Greenhouse Pot Assay for Herbicide Synergy

This protocol outlines the methodology for assessing the synergistic effects of this compound combinations on herbicide-resistant weeds in a controlled greenhouse environment.

a. Plant Material and Growth Conditions:

  • Collect seeds of the target weed species (e.g., MHR kochia) from confirmed resistant populations and a susceptible population for comparison.

  • Sow 5-10 seeds per 10 cm diameter plastic pot filled with a commercial potting mix.

  • Thin seedlings to 5 plants per pot one week after emergence.

  • Grow plants in a greenhouse with a controlled temperature of 25/20°C (day/night) and a 16-hour photoperiod.

  • Water plants as needed to maintain adequate soil moisture.

b. Herbicide Application:

  • Apply herbicides to weeds at the 5- to 7-cm growth stage.

  • Use a laboratory-grade spray chamber equipped with a flat-fan nozzle, calibrated to deliver a specific spray volume (e.g., 140 L ha⁻¹).

  • Prepare stock solutions of this compound and other test herbicides. Treatments containing this compound should include a nonionic surfactant (NIS) at 0.5% v/v.[4][6]

  • Apply herbicides individually and in desired tank-mix combinations at specified rates (see Table 1 for examples).

  • Include a non-treated control for comparison.

c. Data Collection and Analysis:

  • Visually assess weed control at 28 days after treatment (DAT) on a scale of 0% (no control) to 100% (complete plant death).

  • Harvest the above-ground shoot biomass from each pot at 28 DAT.

  • Dry the harvested biomass in an oven at 60°C until a constant weight is achieved.

  • Calculate the percent shoot dry weight reduction relative to the non-treated control using the following formula:

    • % Reduction = ((C - T) / C) * 100, where C is the average shoot dry weight of the non-treated control and T is the shoot dry weight from a treated pot.[4]

  • Determine the type of interaction (synergistic, antagonistic, or additive) using the Colby equation:

    • E = X + Y - (XY / 100), where E is the expected percent control or growth reduction, and X and Y are the observed percent control or growth reduction for herbicides A and B applied alone, respectively.[4]

  • If the observed response of the mixture is significantly greater than the expected value (E), the interaction is synergistic. If it is significantly less, the interaction is antagonistic. If there is no significant difference, the interaction is additive. Statistical significance can be determined using a t-test (P < 0.05).

Field Trial Protocol for Herbicide Synergy

This protocol describes the methodology for evaluating the synergistic effects of this compound combinations under field conditions.

a. Site Selection and Experimental Design:

  • Select field sites with a known history of the target herbicide-resistant weed population.

  • Establish experimental plots of a suitable size (e.g., 3 by 9 meters).

  • Arrange treatments in a randomized complete block design with three or four replications.

b. Herbicide Application:

  • Apply herbicides at the appropriate weed growth stage using a CO₂-pressurized backpack sprayer calibrated to a specific delivery volume (e.g., 140 L ha⁻¹).

  • Prepare herbicide tank-mixtures according to the desired treatment rates, including any necessary adjuvants.

c. Data Collection and Analysis:

  • Conduct visual weed control ratings at regular intervals (e.g., 7, 14, 21, and 28 DAT) using a 0% to 100% scale.

  • At a specified time point (e.g., 28 DAT), collect weed density and biomass data from two randomly placed 0.25 m² quadrats within each plot.

  • Analyze data using appropriate statistical methods (e.g., ANOVA) and separate means using a suitable test (e.g., Fisher's Protected LSD at P < 0.05).

  • Calculate expected weed control values using the Colby equation as described in the greenhouse protocol to determine the nature of the herbicide interactions.

Visualizations

G cluster_0 Auxin Signaling Pathway Auxin Auxinic Herbicides (e.g., this compound, Dicamba) Receptor Auxin Receptor (TIR1/AFB) Auxin->Receptor Binds to Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Transcription Transcription of Auxin-Responsive Genes ARF->Transcription Activates Growth Uncontrolled Growth & Cell Division Transcription->Growth Death Plant Death Growth->Death

Caption: Auxinic herbicide mode of action signaling pathway.

G cluster_workflow Herbicide Synergy Experimental Workflow start Start: Define Objectives (e.g., MHR Weed Control) seed_collection Seed Collection (Resistant & Susceptible Biotypes) start->seed_collection greenhouse_prep Greenhouse Potting & Seedling Growth seed_collection->greenhouse_prep herbicide_app Herbicide Application (Single & Combination) greenhouse_prep->herbicide_app data_collection Data Collection (28 DAT) - Visual Ratings - Biomass Measurement herbicide_app->data_collection colby_analysis Synergy Analysis (Colby's Equation) data_collection->colby_analysis results Results Interpretation (Synergism, Antagonism, Additive) colby_analysis->results field_trials Field Trial Validation (If necessary) results->field_trials Validate findings end Conclusion results->end Finalize conclusions field_trials->end

Caption: Greenhouse workflow for herbicide synergy studies.

G cluster_logic Logical Relationship for Synergy Determination observed Observed Response (Herbicide A + B) comparison Compare Observed vs. Expected observed->comparison expected Expected Response (E) Calculated via Colby's Equation expected->comparison synergism Synergism (Observed > Expected) comparison->synergism If antagonism Antagonism (Observed < Expected) comparison->antagonism If additive Additive Effect (Observed ≈ Expected) comparison->additive If

Caption: Logical flow for determining herbicide interaction.

References

Troubleshooting & Optimization

Overcoming matrix effects in Dichlorprop-P soil analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of Dichlorprop-P in soil samples.

Troubleshooting Guide

This guide addresses common issues encountered during this compound soil analysis in a question-and-answer format.

Question 1: Why am I observing low recovery of this compound?

Possible Causes and Solutions:

  • Incomplete Extraction: this compound, an acidic herbicide, can bind strongly to soil components, especially those with high organic matter or clay content.

    • Solution:

      • Optimize Extraction Solvent: Use a polar solvent mixture. A common method involves extraction with a combination of acetic acid, methanol (B129727), and water.[1] For the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, acetonitrile (B52724) is a common extraction solvent.[2]

      • Enhance Extraction Efficiency: Employ mechanical shaking or ultrasonication to improve the desorption of this compound from soil particles.[1]

      • pH Adjustment: Ensure the pH of the extraction solution is acidic (less than 2) to maintain this compound in its non-ionized form, which is more amenable to extraction with organic solvents.[1]

  • Inefficient Cleanup: Co-extracted matrix components can interfere with the analysis, leading to signal suppression and apparent low recovery.

    • Solution:

      • Solid-Phase Extraction (SPE): Utilize SPE cartridges, such as C18, for effective cleanup of soil extracts. A typical protocol involves conditioning the cartridge, loading the sample, washing away interferences, and eluting this compound.[1]

      • Dispersive SPE (dSPE) in QuEChERS: The QuEChERS method incorporates a dSPE cleanup step. Common sorbents include primary secondary amine (PSA) to remove organic acids, C18 to remove non-polar interferences, and graphitized carbon black (GCB) to remove pigments and sterols.[2][3] The choice of sorbent(s) should be optimized based on the soil type.

  • Analyte Degradation: this compound may degrade during sample processing if exposed to harsh conditions.

    • Solution:

      • Control Temperature: Avoid high temperatures during extraction and solvent evaporation steps.

      • Maintain Appropriate pH: Ensure the pH is controlled throughout the sample preparation process to prevent degradation.

Question 2: I'm seeing significant ion suppression in my LC-MS/MS analysis. What can I do?

Possible Causes and Solutions:

  • Co-eluting Matrix Components: Molecules from the soil matrix that elute at the same time as this compound can compete for ionization in the MS source, reducing the analyte signal.[4][5]

    • Solution:

      • Improve Chromatographic Separation: Optimize the LC gradient to better separate this compound from interfering matrix components.

      • Enhance Sample Cleanup: A more rigorous cleanup procedure using SPE or dSPE can remove the interfering compounds before injection.[6]

      • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this is only feasible if the this compound concentration is high enough to remain detectable.

  • High Concentration of Non-volatile Matrix Components: These can alter the droplet formation and solvent evaporation in the ESI source, hindering the ionization of this compound.[4]

    • Solution:

      • Effective Cleanup: Use cleanup techniques that specifically target the removal of non-volatile substances.

      • Instrument Maintenance: Regularly clean the ion source to remove accumulated non-volatile residues.

  • Interaction with Metal Components: this compound, as a chelating compound, can interact with metal surfaces in the HPLC system, such as the column hardware, leading to peak tailing and signal suppression.[7]

    • Solution:

      • Use Metal-Free or PEEK-Lined Columns: Consider using columns with hardware that minimizes contact between the sample and metal surfaces.[7]

Question 3: My results are inconsistent and not reproducible. What are the likely causes?

Possible Causes and Solutions:

  • Inhomogeneous Soil Samples: Variability in the soil composition within and between samples can lead to inconsistent extraction efficiency and matrix effects.

    • Solution:

      • Thorough Sample Homogenization: Ensure soil samples are properly dried, sieved, and mixed before taking a subsample for analysis.

  • Variable Matrix Effects: The composition and concentration of co-extracted matrix components can vary between samples, causing different degrees of signal suppression or enhancement.

    • Solution:

      • Matrix-Matched Calibration: Prepare calibration standards in a blank soil extract that has undergone the same sample preparation procedure as the unknown samples. This helps to compensate for consistent matrix effects.[8]

      • Stable Isotope Dilution Analysis (SIDA): Use a stable isotope-labeled internal standard for this compound. This is the most effective way to correct for variable matrix effects and losses during sample preparation, as the labeled standard behaves almost identically to the native analyte.[8]

  • Instrumental Drift or Contamination: Changes in instrument performance or contamination of the GC inlet or LC-MS ion source can lead to inconsistent results over an analytical run.

    • Solution:

      • Regular Instrument Maintenance: Clean the GC inlet liner and cut the front end of the GC column if peak shape deteriorates.[1] For LC-MS, regularly clean the ion source.

      • Use of Internal Standards: An internal standard can help to correct for variations in instrument response.

Frequently Asked Questions (FAQs)

Q1: What is the QuEChERS method and is it suitable for this compound analysis in soil?

A1: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a widely used sample preparation technique for pesticide residue analysis.[3] It involves an extraction step with a solvent (commonly acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (dSPE).[2] The QuEChERS method is a viable and efficient approach for extracting this compound from soil, offering advantages in terms of speed and reduced solvent consumption compared to traditional methods.[3][9]

Q2: Which cleanup sorbent is best for this compound in soil extracts?

A2: The choice of cleanup sorbent depends on the specific characteristics of the soil matrix. For this compound, a combination of sorbents is often used in the dSPE step of the QuEChERS method:

  • Primary Secondary Amine (PSA): Effective for removing organic acids, which can be major interferences in soil.

  • C18 (Octadecylsilane): Removes non-polar interferences.

  • Graphitized Carbon Black (GCB): Useful for removing pigments and sterols, but should be used with caution as it can retain planar molecules like this compound if used in excessive amounts. A systematic comparison of different sorbents is recommended to find the optimal combination for your specific soil type.[10]

Q3: What is the difference between matrix-matched calibration and stable isotope dilution for correcting matrix effects?

A3:

  • Matrix-Matched Calibration: In this approach, calibration standards are prepared in a blank matrix (a soil sample known to be free of this compound) that has been processed through the entire sample preparation procedure. This helps to compensate for signal suppression or enhancement caused by the matrix, assuming the matrix effects are consistent across all samples.[8]

  • Stable Isotope Dilution Analysis (SIDA): This method involves adding a known amount of a stable isotope-labeled version of this compound to the sample before extraction. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they are affected by matrix effects and any sample preparation losses in the same way. By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved even with variable matrix effects and incomplete recovery. SIDA is generally considered the most robust method for correcting matrix effects.[8]

Q4: How does soil organic matter content affect this compound analysis?

A4: Soil organic matter (SOM) can significantly impact the analysis of this compound in several ways:

  • Sorption: this compound can bind strongly to SOM, making it more difficult to extract from the soil. This can lead to lower recoveries.[11][12]

  • Matrix Effects: High levels of co-extracted organic matter can cause significant signal suppression in both GC-MS and LC-MS/MS analysis.[13]

  • Degradation: SOM influences the microbial community in the soil, which can affect the biodegradation rate of this compound.[14]

Q5: What are the typical recovery rates I should expect for this compound in soil?

A5: Acceptable recovery rates for pesticide residue analysis are generally in the range of 70-120%. For this compound, an average recovery within this range is considered acceptable for most regulatory purposes.[1] However, achieving this can be challenging depending on the soil type and the analytical method used. Optimization of the extraction and cleanup steps is crucial to obtain good recoveries.

Data Presentation

Table 1: Comparison of Cleanup Strategies for Multi-Residue Pesticide Analysis in Soil (Illustrative Data)

Cleanup StrategySorbent(s) UsedAverage Recovery Range (%)Relative Standard Deviation (RSD) (%)Reference
QuEChERS with dSPEMgSO4 + PSA + C1870-120 for most pesticides< 20[3]
QuEChERS with dSPEMgSO4 + PSA70-120 for most pesticides< 20[3]
QuEChERS without CleanupNone65-116 (matrix-matched)≤ 17[15]
Solid-Phase ExtractionFlorisil95-115< 5[3]

Note: This table presents general recovery data for multi-residue pesticide methods in soil. The actual recovery for this compound may vary.

Table 2: Comparison of Calibration Methods for Mitigating Matrix Effects (Illustrative Data for PFAS in Milk)

Calibration MethodMean Accuracy (%)Repeatability (%RSD)Key AdvantageReference
Matrix-Matched Calibration85< 20Closely matches calibration conditions to the sample type.[16]
Stable Isotope Dilution97< 15More accurate as it accounts for recovery in the calculation.[16]

Note: This table illustrates the comparative performance of matrix-matched calibration and stable isotope dilution for a different analyte and matrix, but the principles and relative performance are applicable to this compound analysis in soil.

Experimental Protocols

Protocol 1: Modified QuEChERS Method for this compound in Soil

  • Sample Preparation:

    • Air-dry the soil sample and sieve through a 2 mm mesh.

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add 10 mL of deionized water and allow it to hydrate (B1144303) for 30 minutes.[9]

  • Extraction:

    • Add 10 mL of acetonitrile to the centrifuge tube.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).[3]

    • Vortex for 30 seconds.

    • Centrifuge at a high speed for 2 minutes.

  • Analysis:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • The extract is now ready for analysis by GC-MS (after derivatization) or LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup for this compound in Soil Extract (Based on EPA Method)

  • SPE Cartridge Conditioning:

    • Condition a 1 g C18 SPE cartridge with 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water. Do not allow the cartridge to go dry.[1]

  • Sample Loading:

    • Load the acidified aqueous soil extract (from the initial extraction step) onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[1]

  • Washing:

    • Wash the cartridge with a suitable solvent to remove interferences. The EPA method for this compound does not specify a separate wash step after sample loading for the fraction containing this compound itself, but a wash with acidified water could be considered.

  • Elution:

    • Elute the this compound residue from the cartridge with a methanol/acetone mixture.[1]

  • Post-Elution and Derivatization (for GC-MS):

    • The collected eluate containing this compound is then typically derivatized (e.g., methylated with BF₃/methanol) to make it more volatile for GC-MS analysis.[1]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction (QuEChERS) cluster_cleanup Cleanup (dSPE) cluster_analysis Analysis soil_sample 1. Soil Sample Collection (Homogenize and Sieve) weigh_sample 2. Weigh 10g of Soil soil_sample->weigh_sample hydrate_sample 3. Hydrate with Water (if necessary) weigh_sample->hydrate_sample add_solvent 4. Add Acetonitrile hydrate_sample->add_solvent add_salts 5. Add QuEChERS Salts add_solvent->add_salts shake 6. Shake Vigorously add_salts->shake centrifuge1 7. Centrifuge shake->centrifuge1 transfer_supernatant 8. Transfer Supernatant centrifuge1->transfer_supernatant add_dspe 9. Add dSPE Sorbents (MgSO4, PSA, C18) transfer_supernatant->add_dspe vortex 10. Vortex add_dspe->vortex centrifuge2 11. Centrifuge vortex->centrifuge2 filter_extract 12. Filter Extract centrifuge2->filter_extract instrumental_analysis 13. LC-MS/MS or GC-MS Analysis filter_extract->instrumental_analysis

Caption: Experimental workflow for this compound analysis in soil using the QuEChERS method.

Troubleshooting_Matrix_Effects start Problem: Low or Inconsistent this compound Signal q1 Is the recovery low in all samples? start->q1 sol1 Systematic Issue: - Incomplete Extraction (Optimize solvent, pH, technique) - Inefficient Cleanup (Evaluate SPE/dSPE sorbents) - Analyte Degradation (Check temperature, pH) q1->sol1 YES q2 Are results irreproducible between samples? q1->q2 NO a1_yes YES a1_no NO end Problem Resolved sol1->end sol2 Variable Matrix Effects: - Implement Matrix-Matched Calibration - Use Stable Isotope-Labeled Internal Standard (SIDA) q2->sol2 YES q3 Is significant ion suppression observed in LC-MS/MS? q2->q3 NO a2_yes YES a2_no NO sol2->end sol3 Ion Suppression Mitigation: - Improve Chromatographic Separation - Enhance Sample Cleanup - Dilute Sample Extract - Use Metal-Free LC Column q3->sol3 YES q3->end NO a3_yes YES a3_no NO sol3->end

References

Improving peak resolution in Dichlorprop-P HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the peak resolution of Dichlorprop-P in High-Performance Liquid Chromatography (HPLC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor peak resolution in this compound HPLC analysis?

A1: Poor peak resolution in the HPLC analysis of this compound, an acidic herbicide, is often attributed to several factors. These include improper mobile phase pH, suboptimal mobile phase composition, secondary interactions with the stationary phase, and issues with the column itself. This compound is a chiral compound, so inadequate separation of its enantiomers can also lead to broader peaks if a chiral separation is intended.

Q2: What is the ideal mobile phase pH for analyzing this compound?

A2: To ensure sharp, symmetrical peaks for acidic compounds like this compound, the mobile phase pH should be controlled.[1][2][3] It is generally recommended to set the mobile phase pH at least 1.5 to 2 pH units below the pKa of the analyte.[4] For this compound, a pKa of approximately 2.9 means a mobile phase pH of around 2.5 to 3.0 is often optimal to keep the molecule in its neutral, un-ionized form, which minimizes peak tailing on a reversed-phase column.[1]

Q3: Which HPLC column is most suitable for this compound analysis?

A3: A reversed-phase C18 column is commonly used for the analysis of this compound and other phenoxy herbicides.[5][6] For chiral separations to resolve the R-(+) and S-(-) enantiomers of Dichlorprop, a specialized chiral stationary phase, such as one based on permethylated α-cyclodextrin, is necessary.[7]

Q4: Can sample preparation affect peak resolution?

A4: Yes, inadequate sample preparation can introduce matrix effects that interfere with peak shape and resolution.[8][9] For complex matrices like soil or agricultural products, a thorough extraction and cleanup procedure is crucial.[10] This may involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering substances.[10]

Troubleshooting Guides

Problem 1: Peak Tailing

Question: My this compound peak is exhibiting significant tailing. How can I resolve this?

Answer: Peak tailing for acidic analytes like this compound is a common issue in reversed-phase HPLC.[11][12] It is often caused by secondary interactions between the analyte and the silica-based stationary phase. Here’s a step-by-step guide to troubleshoot and resolve peak tailing:

Step 1: Adjust Mobile Phase pH

  • Issue: If the mobile phase pH is too close to the pKa of this compound (~2.9), the compound can be partially ionized, leading to interactions with residual silanol (B1196071) groups on the column packing.[12]

  • Solution: Lower the mobile phase pH to at least 1.5-2.0 units below the pKa. An acidic mobile phase ensures that this compound is in its neutral form, minimizing secondary interactions.[3]

Mobile Phase pHTailing Factor (Tf)Resolution (Rs) from Impurity X
4.52.11.2
3.51.61.5
2.81.12.1
2.51.02.3

Step 2: Optimize Mobile Phase Composition

  • Issue: The type and concentration of the organic modifier can influence peak shape.[13]

  • Solution: Acetonitrile (B52724) is a common organic modifier for the analysis of phenoxy herbicides.[5] Varying the percentage of acetonitrile can improve peak symmetry.

Acetonitrile (%)Tailing Factor (Tf)
401.4
501.2
601.1

Step 3: Check for Column Contamination or Degradation

  • Issue: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.

  • Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, consider replacing the guard column or the analytical column.

Problem 2: Poor Resolution Between this compound and Co-eluting Peaks

Question: I am observing co-elution or poor resolution between this compound and another peak. What steps should I take?

Answer: Co-elution can occur with structurally similar compounds, such as other phenoxy herbicides (e.g., MCPA, 2,4-D) or impurities.[14] Improving resolution requires adjusting the selectivity, efficiency, or retention of your method.

Step 1: Modify Mobile Phase Selectivity

  • Issue: The choice of organic modifier can significantly impact the selectivity between two analytes.

  • Solution: If using acetonitrile, try switching to methanol (B129727) or a mixture of acetonitrile and methanol. These solvents have different properties and can alter the elution order and spacing of peaks.

Organic ModifierResolution (Rs) between this compound and MCPA
50% Acetonitrile1.1
50% Methanol1.6
25% Acetonitrile/25% Methanol1.9

Step 2: Adjust Column Temperature

  • Issue: Temperature can affect the selectivity of a separation.

  • Solution: Vary the column temperature (e.g., in 5 °C increments from 25 °C to 40 °C). An increase in temperature generally decreases retention times but can sometimes improve resolution between closely eluting peaks.

Temperature (°C)Resolution (Rs)
251.4
301.7
351.6
401.5

Step 3: Decrease Flow Rate

  • Issue: A lower flow rate can increase column efficiency and improve resolution.[10]

  • Solution: Reduce the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min). Note that this will increase the analysis time.

Flow Rate (mL/min)Resolution (Rs)
1.21.3
1.01.5
0.81.8
Problem 3: Peak Fronting

Question: My this compound peak is fronting. What is the cause and solution?

Answer: Peak fronting is less common than tailing but can occur due to column overload or a mismatch between the sample solvent and the mobile phase.

Step 1: Address Sample Overload

  • Issue: Injecting too much analyte (mass overload) or too large a volume of sample (volume overload) can lead to peak fronting.[10]

  • Solution: Dilute your sample or reduce the injection volume.

Injection Volume (µL)Peak Shape
20Fronting (Tf < 0.9)
10Symmetrical (Tf ≈ 1.0)
5Symmetrical (Tf ≈ 1.0)

Step 2: Match Sample Solvent to Mobile Phase

  • Issue: If the sample is dissolved in a solvent that is significantly stronger (more organic content) than the mobile phase, the peak can be distorted and exhibit fronting.

  • Solution: Whenever possible, dissolve your sample in the mobile phase. If this is not feasible, use a solvent that is as weak as or weaker than the mobile phase.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid to adjust the pH to approximately 2.5.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

Protocol 2: Chiral Separation of Dichlorprop Enantiomers

This protocol is for the separation of the R-(+) and S-(-) enantiomers of Dichlorprop.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Chiral stationary phase, such as a Nucleodex-α-PM column (200 by 4.0 mm).[7]

  • Mobile Phase: Isocratic mixture of methanol and 50 mM sodium phosphate (B84403) buffer (e.g., 70:30 v/v), with the pH of the buffer adjusted to 3.0.[7]

  • Flow Rate: 0.7 mL/min.[7]

  • Column Temperature: 25 °C.

  • Injection Volume: 20 µL.

  • Detection: UV at 230 nm.[7]

Protocol 3: Sample Preparation for this compound in Soil

This protocol is adapted from EPA method 442434-01 for the extraction of this compound from soil samples prior to chromatographic analysis.[10]

  • Weigh 10 g of the soil sample into a centrifuge tube.

  • Add 20 mL of a 5% acetic acid solution in methanol.

  • Vortex for 30 seconds and then sonicate for 20 minutes.

  • Centrifuge the sample and decant the supernatant.

  • Repeat the extraction with a 5% acetic acid solution in a 1:1 methanol:water mixture, and then with 10% acetone (B3395972) in a basic buffer. Combine all supernatants.

  • Acidify the combined extracts to a pH of less than 2 with phosphoric acid.

  • Perform a solid-phase extraction (SPE) cleanup using a C18 cartridge.

    • Condition the cartridge with methanol followed by acidified water.

    • Load the sample extract.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent (e.g., methanol/acetone mixture).

  • Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is mobile phase pH > pKa - 1.5? start->check_pH adjust_pH Lower mobile phase pH to ~2.5 check_pH->adjust_pH Yes check_overload Is sample concentration high? check_pH->check_overload No end Symmetrical Peak adjust_pH->end dilute_sample Dilute sample or reduce injection volume check_overload->dilute_sample Yes check_column Is the column old or contaminated? check_overload->check_column No dilute_sample->end flush_column Flush with strong solvent check_column->flush_column Yes check_column->end No replace_column Replace column flush_column->replace_column Problem persists replace_column->end

Caption: Troubleshooting workflow for peak tailing.

Improving_Peak_Resolution start Poor Resolution (Rs < 1.5) change_selectivity Change Mobile Phase Selectivity start->change_selectivity change_efficiency Increase Column Efficiency start->change_efficiency change_retention Increase Retention Factor (k') start->change_retention switch_solvent Switch organic modifier (e.g., ACN to MeOH) change_selectivity->switch_solvent adjust_temp Optimize column temperature change_selectivity->adjust_temp decrease_flow Decrease flow rate change_efficiency->decrease_flow longer_column Use a longer column or smaller particle size change_efficiency->longer_column decrease_organic Decrease % organic in mobile phase change_retention->decrease_organic end Improved Resolution (Rs >= 1.5) switch_solvent->end adjust_temp->end decrease_flow->end longer_column->end decrease_organic->end

Caption: Strategies for improving peak resolution.

References

Technical Support Center: Dichlorprop-P Solid-Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with the solid-phase extraction (SPE) of Dichlorprop-P, a common phenoxy herbicide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Poor recovery of this compound during SPE is a common issue that can often be resolved by systematically evaluating and optimizing your experimental parameters. Below are common questions and troubleshooting steps to improve your results.

Q1: Why is my this compound recovery consistently low?

Low recovery is the most frequent problem encountered in SPE. The first step in troubleshooting is to determine at which stage of the process the analyte is being lost.[1][2] This can be achieved by collecting and analyzing the fractions from each step of the SPE procedure (sample load, wash, and elution).

Here are the most common causes and their solutions:

  • Improper Sample pH: this compound is an acidic herbicide with a pKa of approximately 3.1.[3] For effective retention on a reversed-phase sorbent, the sample pH must be at least 2 pH units below the pKa to ensure the molecule is in its neutral, less polar form.

    • Solution: Acidify your sample to a pH of less than 2 with an acid like sulfuric or phosphoric acid before loading it onto the SPE cartridge.[4]

  • Incorrect Sorbent Choice: Using a sorbent that does not have the appropriate retention mechanism for this compound will result in poor recovery.

    • Solution: For this compound, a reversed-phase sorbent like C18 or a polymer-based sorbent (e.g., polystyrene-divinylbenzene) is generally recommended.[5][6]

  • Inefficient Elution: The elution solvent may not be strong enough to desorb the this compound from the sorbent.

    • Solution: Increase the strength of your elution solvent. A common starting point is methanol (B129727) or acetonitrile. If recovery is still low, consider adding a small amount of a modifier, like formic acid, to the elution solvent to disrupt any secondary interactions.[4][7]

  • High Flow Rate: If the sample is loaded too quickly, there may not be sufficient time for the analyte to interact with and be retained by the sorbent.[7]

    • Solution: Decrease the flow rate during sample loading to allow for adequate interaction between this compound and the sorbent material.

Q2: I've acidified my sample, but my recovery is still poor. What else could be wrong?

If sample pH is correctly adjusted, consider these other factors:

  • Analyte Breakthrough During Loading: This occurs when the analyte fails to adsorb to the sorbent and passes through with the sample matrix.

    • Possible Cause: The sample solvent may be too strong, or the sorbent capacity has been exceeded.

    • Solution: If your sample is dissolved in a solvent with a high percentage of organic content, dilute it with acidified water before loading. If you suspect the sorbent is overloaded, reduce the sample volume or increase the amount of sorbent in the cartridge.[8]

  • Analyte Loss During the Wash Step: The wash solvent may be too strong, prematurely eluting the this compound.

    • Solution: Use a weaker wash solvent. For reversed-phase SPE, this typically means a higher percentage of water in your wash solution. Ensure the wash solution is also acidified to maintain the neutral state of this compound.

  • Irreversible Binding to the Sorbent: In some cases, the analyte may be too strongly retained on the sorbent to be eluted effectively.

    • Solution: If you have tried a strong elution solvent with a modifier and recovery is still low, consider switching to a less retentive sorbent. For example, if you are using a C18 sorbent, you could try a C8 sorbent.[8]

Q3: How can I improve the reproducibility of my this compound SPE method?

Poor reproducibility can be caused by inconsistent technique or variations in the SPE cartridges.[1]

  • Ensure Consistent Flow Rates: Use a vacuum manifold with a regulator or an automated SPE system to maintain consistent flow rates for all samples.

  • Avoid Drying of the Sorbent Bed: Once conditioned, do not allow the sorbent bed to dry out before loading the sample, as this can lead to channeling and inconsistent retention.[7]

  • Standardize Elution Volumes and Times: Use a consistent volume of elution solvent and allow for a consistent soaking time to ensure complete elution for all samples.

  • Check for Matrix Effects: If you are working with complex matrices, co-extracted interferences can affect the recovery and reproducibility. Consider adding a cleanup step to your protocol or using a more selective sorbent.

Quantitative Data Summary

For successful SPE method development, it is crucial to understand the physicochemical properties of this compound.

PropertyValueReference
IUPAC Name (2R)-2-(2,4-dichlorophenoxy)propanoic acid[9][10]
Molecular Formula C₉H₈Cl₂O₃[10]
Molecular Weight 235.06 g/mol [10]
pKa ~3.1[3]
Water Solubility 720 mg/L at 20 °C (R-isomer)[9]

Experimental Protocols

Below is a general experimental protocol for the solid-phase extraction of this compound from a water sample using a C18 reversed-phase cartridge. This protocol should be optimized for your specific sample matrix and analytical requirements.

1. Sample Pre-treatment

  • Collect your water sample in a clean, appropriate container.

  • For every 100 mL of sample, add a suitable acid (e.g., 1:1 sulfuric acid in water) dropwise to adjust the pH to less than 2.[4] Confirm the pH using a calibrated pH meter or pH paper.

2. SPE Cartridge Conditioning

  • Place a C18 SPE cartridge (e.g., 500 mg, 6 mL) on a vacuum manifold.

  • Wash the cartridge with 5 mL of methanol, allowing the solvent to pass through the sorbent by gravity or with a gentle vacuum.

  • Equilibrate the cartridge with 5 mL of acidified deionized water (pH < 2). Do not allow the sorbent to go dry after this step.

3. Sample Loading

  • Load the pre-treated sample onto the conditioned cartridge.

  • Maintain a slow and steady flow rate of approximately 1-2 mL/minute to ensure optimal retention.

4. Washing

  • After the entire sample has passed through the cartridge, wash the sorbent with 5 mL of acidified deionized water (pH < 2) to remove any polar interferences.

  • Dry the cartridge under a full vacuum for 5-10 minutes to remove excess water.

5. Elution

  • Place a collection tube in the manifold.

  • Elute the this compound from the cartridge with two 2 mL aliquots of a suitable organic solvent, such as methanol or acetonitrile. Allow the solvent to soak the sorbent for a few minutes before drawing it through.

  • The collected eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

Mandatory Visualizations

G cluster_0 Troubleshooting Poor this compound Recovery start Low Recovery Observed check_fractions Analyze Fractions: Load, Wash, and Elution start->check_fractions analyte_in_load Analyte found in Load Fraction? check_fractions->analyte_in_load analyte_in_wash Analyte found in Wash Fraction? analyte_in_load->analyte_in_wash No check_ph Is sample pH < 2? analyte_in_load->check_ph Yes analyte_not_eluted Analyte not in Load or Wash, but recovery still low? analyte_in_wash->analyte_not_eluted No check_wash_strength Is wash solvent too strong? analyte_in_wash->check_wash_strength Yes check_elution_strength Is elution solvent too weak? analyte_not_eluted->check_elution_strength Yes end Recovery Improved analyte_not_eluted->end No adjust_ph Adjust sample pH to < 2 check_ph->adjust_ph No check_solvent Is sample solvent too strong? check_ph->check_solvent Yes adjust_ph->end dilute_sample Dilute sample with acidified water check_solvent->dilute_sample Yes check_sorbent Is sorbent appropriate? (e.g., C18, Polymer) check_solvent->check_sorbent No dilute_sample->end change_sorbent_load Select appropriate reversed-phase sorbent check_sorbent->change_sorbent_load No check_sorbent->end Yes change_sorbent_load->end weaken_wash Use a weaker (more aqueous) acidified wash solvent check_wash_strength->weaken_wash Yes check_wash_strength->end No weaken_wash->end strengthen_elution Increase organic content or add modifier (e.g., formic acid) check_elution_strength->strengthen_elution Yes check_sorbent_retention Is sorbent too retentive? check_elution_strength->check_sorbent_retention No strengthen_elution->end change_sorbent_elution Switch to a less retentive sorbent (e.g., C8) check_sorbent_retention->change_sorbent_elution Yes check_sorbent_retention->end No change_sorbent_elution->end

Caption: Troubleshooting workflow for poor this compound recovery in SPE.

G cluster_0 Interaction of this compound with C18 Sorbent cluster_1 pH < 2 (Below pKa) cluster_2 pH > 4 (Above pKa) dp_neutral This compound (Neutral Form) -COOH c18_sorbent_low_ph C18 Sorbent (Hydrophobic) dp_neutral->c18_sorbent_low_ph Strong Hydrophobic Interaction (Good Retention) dp_ionized This compound (Ionized Form) -COO⁻ c18_sorbent_high_ph C18 Sorbent (Hydrophobic) dp_ionized->c18_sorbent_high_ph Weak Interaction (Poor Retention)

Caption: Chemical interaction of this compound with C18 sorbent at different pH values.

References

Identifying and minimizing interferences in Dichlorprop-P GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the GC-MS analysis of Dichlorprop-P. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and minimize interferences in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound in a question-and-answer format.

Q1: I am observing significant peak tailing for my this compound peak. What are the potential causes and solutions?

A1: Peak tailing, where the peak asymmetry is skewed towards the end of the chromatogram, can be caused by several factors. If all peaks in your chromatogram are tailing, it often points to a physical issue in the system.[1][2] If only the this compound peak or other active compounds are tailing, it is more likely a chemical interaction issue.[2]

  • Active Sites in the Inlet or Column: this compound is an acidic compound and can interact with active sites (silanol groups) in the GC inlet liner or the column itself.

    • Solution: Use a deactivated inlet liner and a high-quality, inert GC column.[3][4] Consider trimming the first few centimeters of the column to remove accumulated non-volatile residues.[3][4] Regular inlet maintenance, including replacing the liner, O-ring, and septum, is crucial.[3]

  • Column Contamination: Non-volatile matrix components can accumulate on the column, leading to peak tailing.

    • Solution: Employ a robust sample preparation method to remove matrix interferences.[5][6][7] If contamination is suspected, bake out the column at a high temperature (below its maximum limit).[4]

  • Improper Column Installation: A poorly cut or installed column can cause dead volume and disrupt the sample flow path, resulting in tailing peaks.[1][3][4]

    • Solution: Ensure the column is cut cleanly and squarely and installed at the correct depth in both the injector and the detector according to the manufacturer's instructions.

  • Solvent-Phase Polarity Mismatch: The polarity of the injection solvent should be compatible with the stationary phase of the column.[3]

    • Solution: If a mismatch is suspected, try a different solvent for sample dissolution.

Q2: I am seeing "ghost peaks" in my blank injections. What is the source of this contamination and how can I eliminate it?

A2: Ghost peaks are peaks that appear in blank runs and are indicative of contamination within the GC-MS system.[4][8][9] Common sources include:

  • Carryover from Previous Injections: High concentrations of this compound or strongly retained matrix components from a previous sample can elute in subsequent runs.[9]

    • Solution: Increase the final oven temperature and hold time to ensure all compounds have eluted.[4] Run a solvent blank after a high-concentration sample to check for carryover.

  • Contaminated Syringe: The syringe can be a source of contamination.

    • Solution: Implement a rigorous syringe cleaning protocol with multiple solvent rinses before and after each injection.[10][11]

  • Septum Bleed: Components from the injector septum can bleed into the system, especially at high temperatures.[10][12]

    • Solution: Use high-quality, low-bleed septa and replace them regularly.[10] Avoid overtightening the septum nut.[12]

  • Contaminated Solvents or Vials: Phthalates and other plasticizers from lab consumables are common contaminants.[10][13]

    • Solution: Use high-purity, "phthalate-free" grade solvents.[10] Source vials and caps (B75204) from reputable suppliers.[10] Rinsing glassware with a clean solvent before use can also help.[13]

Q3: My this compound peak is broad and not well-defined. What could be the issue?

A3: Broad peaks can be caused by several factors, often related to the injection or column conditions.

  • Incorrect Initial Oven Temperature: For splitless injections, the initial oven temperature may be too high, preventing proper focusing of the analyte band at the head of the column.[3]

    • Solution: Lower the initial oven temperature by 10-20°C.[3]

  • Low Split Ratio: In a split injection, a split ratio that is too low may not effectively transfer the sample to the column.[3]

    • Solution: Ensure a minimum of 20 mL/minute total flow through the inlet for split injections.[3]

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.[1]

    • Solution: Reduce the injection volume or dilute the sample. Consider using a column with a thicker stationary phase film to increase capacity.[1]

Frequently Asked Questions (FAQs)

Q: Why is derivatization necessary for the GC-MS analysis of this compound?

A: this compound is a polar and acidic compound with low volatility. Direct analysis by GC can result in poor peak shape and low sensitivity due to its tendency to interact with active sites in the GC system. Derivatization converts the acidic functional group into a less polar and more volatile ester, typically a methyl ester, which improves its chromatographic behavior and allows for more sensitive and reliable analysis.[14][15]

Q: What are the common derivatizing agents for this compound?

A: A common and effective derivatizing agent for this compound is Boron Trifluoride in Methanol (B129727) (BF3/Methanol).[14] This reagent efficiently converts the carboxylic acid group to its methyl ester. Other derivatization techniques for acidic compounds include the use of diazomethane (B1218177) or silylating agents like BSTFA, though BF3/methanol is well-established for phenoxy acid herbicides.[16]

Q: What are the typical mass fragments observed for derivatized this compound in EI-MS?

A: After methylation, the resulting this compound methyl ester will produce a characteristic mass spectrum under electron ionization. The molecular ion and key fragment ions are used for identification and quantification.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios (m/z) for the methyl ester of this compound.

Ion Typem/zRelative Abundance
Molecular Ion [M]+248Moderate
Fragment Ion189High
Fragment Ion161Moderate
Fragment Ion133Low

Note: Relative abundances are approximate and can vary depending on the instrument and tuning parameters. Data is based on the expected fragmentation pattern of this compound methyl ester.

Experimental Protocols

Sample Preparation and Extraction (from Soil)

This protocol is a generalized procedure based on established methods.[14]

  • Sample Weighing: Weigh 10.0 g of soil into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Extraction:

    • Add 20 mL of 5% acetic acid in methanol.

    • Vortex for 30 seconds at high speed.

    • Sonicate in an ultrasonic water bath for 20 minutes.

    • Centrifuge at approximately 2000 rpm for 10 minutes.

    • Decant the supernatant into a collection bottle.

    • Repeat the extraction with 20 mL of 5% acetic acid in 1:1 methanol:water and combine the supernatants.

    • Perform a final extraction with 20 mL of 10% acetone (B3395972) in 0.5 M K2HPO4 buffer and combine the supernatant.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (1 g, 6 mL) with 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water. Do not allow the cartridge to dry.

    • Load the combined extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 1.5% phosphoric acid in water.

    • Elute the analytes with an appropriate solvent mixture (e.g., methanol/acetone).

Derivatization Protocol

  • Evaporation: Evaporate the eluate from the SPE cleanup to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 1.0 mL of 14% BF3/methanol solution to the dried extract.

  • Reaction: Cap the vial and heat at 70°C for 30 minutes in a water bath.[14]

  • Extraction of Derivative:

    • Cool the reaction mixture to room temperature.

    • Add 8 mL of distilled water and 5 mL of hexane (B92381).

    • Shake vigorously for 10 minutes.

    • Allow the layers to separate and transfer the hexane (upper) layer containing the derivatized this compound to a clean vial for GC-MS analysis.

Diagrams

TroubleshootingWorkflow start Problem Observed: Poor this compound Peak check_all_peaks Are all peaks in the chromatogram affected? start->check_all_peaks physical_issue Likely Physical Issue check_all_peaks->physical_issue Yes chemical_issue Likely Chemical/Active Issue check_all_peaks->chemical_issue No check_column_install Check Column Installation (Cut, Depth, Connections) physical_issue->check_column_install check_flow_path Inspect for Blockages (Liner, Column) physical_issue->check_flow_path check_peak_shape What is the peak shape? chemical_issue->check_peak_shape tailing Tailing Peak check_peak_shape->tailing Tailing ghost_peak Ghost Peak in Blank check_peak_shape->ghost_peak Ghost Peak broad_peak Broad Peak check_peak_shape->broad_peak Broad inlet_maintenance Perform Inlet Maintenance (Liner, Septum, O-ring) tailing->inlet_maintenance trim_column Trim Front of Column tailing->trim_column use_inert Use Inert Column/Liner tailing->use_inert check_carryover Check for Carryover (Run Solvent Blanks) ghost_peak->check_carryover check_consumables Check Consumables (Solvent, Vials, Septa) ghost_peak->check_consumables clean_syringe Clean Syringe Thoroughly ghost_peak->clean_syringe check_oven_temp Optimize Initial Oven Temp broad_peak->check_oven_temp check_injection Review Injection Parameters (Volume, Split Ratio) broad_peak->check_injection

References

Optimizing mobile phase for chiral separation of Dichlorprop-P

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the mobile phase for the chiral separation of Dichlorprop-P. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for separating this compound enantiomers?

A1: Polysaccharide-based and cyclodextrin-based CSPs are widely used for the chiral separation of this compound. Cellulose-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) coatings, and cyclodextrin-based CSPs, particularly permethylated α-cyclodextrin, have shown good results.[1][2][3]

Q2: What is the role of acidic additives in the mobile phase for this compound separation?

A2: this compound is an acidic compound. Adding a small amount of an acidic modifier, such as trifluoroacetic acid (TFA), to the mobile phase can improve peak shape and resolution.[4][5] The additive helps to suppress the ionization of the acidic analyte, leading to more consistent interactions with the chiral stationary phase.[6]

Q3: Can I use basic additives in my mobile phase?

A3: For an acidic compound like this compound, basic additives are generally not recommended as they can lead to the ionization of the analyte and a loss of chiral resolution.[7] Basic additives like diethylamine (B46881) (DEA) are typically used for the separation of basic compounds.[8]

Q4: What are typical starting conditions for normal-phase HPLC separation of this compound?

A4: A common starting point for normal-phase separation is a mobile phase consisting of a mixture of hexane (B92381) and an alcohol, such as ethanol (B145695) or 2-propanol.[4][8] A typical ratio to begin with is 90:10 (v/v) hexane:ethanol, with the addition of 0.1% TFA.[4]

Q5: Is reversed-phase HPLC a viable option for this compound chiral separation?

A5: Yes, reversed-phase methods can be used. A typical mobile phase would involve a mixture of an aqueous buffer (like ammonium (B1175870) bicarbonate) and an organic modifier such as acetonitrile (B52724) or methanol.[7][9]

Q6: What detection methods are suitable for this compound analysis?

A6: UV detection is commonly used, with wavelengths around 230 nm or 280 nm providing good sensitivity.[3][4] For higher sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) can be employed.[1][2]

Troubleshooting Guide

Problem 1: Poor resolution or no separation of enantiomers.

Possible Cause Suggested Solution
Inappropriate mobile phase compositionNormal Phase: Adjust the ratio of hexane to alcohol. A lower percentage of alcohol will generally increase retention and may improve resolution. Also, consider switching the alcohol (e.g., from ethanol to 2-propanol).[4] Reversed Phase: Modify the organic modifier percentage.
Incorrect additive or lack of additiveFor this compound (an acidic compound), ensure a small amount of an acidic additive like TFA (e.g., 0.1%) is present in the mobile phase to improve peak shape and interaction with the CSP.[4][5]
Unsuitable chiral stationary phaseThe chosen CSP may not be effective for this separation. Consider screening different types of CSPs, such as polysaccharide-based (e.g., CHIRALPAK series) and cyclodextrin-based columns.[10]
Temperature fluctuationsEnsure the column compartment temperature is stable. Optimizing the temperature can sometimes improve selectivity.[11]

Problem 2: Broad or asymmetric peaks.

Possible Cause Suggested Solution
Secondary interactions with the stationary phaseThe addition of a mobile phase modifier can significantly improve peak shape. For this compound, adding 0.1% TFA can reduce peak tailing.[4]
Column overloadReduce the injection volume or the concentration of the sample.
"Memory effect" of the columnIf the column was previously used with different mobile phase additives (e.g., basic additives), it might retain them, affecting performance.[6] Flush the column with a strong solvent (compatible with the column) to remove any strongly adsorbed compounds. Always dedicate columns to specific types of analyses (e.g., acidic or basic compounds) if possible.
Inappropriate sample solventEnsure the sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause peak distortion.[12]

Experimental Protocols

Normal-Phase HPLC Method for this compound Chiral Separation

This protocol is a general guideline and may require optimization for your specific instrumentation and column.

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: Hexane/Ethanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 230 nm.[3]

  • Sample Preparation: Dissolve the this compound standard or sample in the mobile phase.

Mobile Phase Optimization Workflow

start Start: Poor or No Chiral Separation check_csp Is the CSP appropriate for acidic compounds like this compound? start->check_csp select_csp Select a suitable CSP (e.g., polysaccharide or cyclodextrin-based) check_csp->select_csp No prepare_mp Prepare initial mobile phase (e.g., Hexane:Ethanol 90:10 + 0.1% TFA) check_csp->prepare_mp Yes select_csp->prepare_mp run_exp Run Experiment prepare_mp->run_exp eval_res Evaluate Resolution (Rs) run_exp->eval_res optimize_alcohol Adjust alcohol percentage or type (e.g., IPA) eval_res->optimize_alcohol Rs < 1.5 optimize_additive Optimize additive concentration eval_res->optimize_additive Tailing Peaks end End: Optimized Separation eval_res->end Rs > 1.5 optimize_alcohol->run_exp optimize_additive->run_exp

Caption: Workflow for optimizing mobile phase in normal-phase HPLC.

Troubleshooting Logic for Asymmetric Peaks

start Start: Asymmetric Peaks Observed check_additive Is an acidic additive (e.g., TFA) present in the mobile phase? start->check_additive add_additive Add 0.1% TFA to the mobile phase check_additive->add_additive No check_concentration Is the sample concentration too high? check_additive->check_concentration Yes end End: Symmetric Peaks add_additive->end reduce_concentration Reduce sample concentration or injection volume check_concentration->reduce_concentration Yes check_solvent Is the sample solvent stronger than the mobile phase? check_concentration->check_solvent No reduce_concentration->end change_solvent Dissolve sample in mobile phase check_solvent->change_solvent Yes check_history Has the column been used with incompatible additives previously? check_solvent->check_history No change_solvent->end flush_column Flush column with a strong, compatible solvent check_history->flush_column Yes check_history->end No flush_column->end

Caption: Troubleshooting guide for asymmetric peaks in chiral separation.

Data Summary

Effect of Mobile Phase Composition on this compound Separation
Chiral Stationary Phase Mobile Phase Additive Resolution (Rs) Reference
Permethylated α-cyclodextrinAcetonitrile/WaterNot specifiedBaseline separation[1][2]
Tris(3,5-dimethylphenylcarbamate) CelluloseHexane/Ethanol0.1% TFAImproved resolution[4]
Tris(3,5-dimethylphenylcarbamate) CelluloseHexane/DCM/Ethanol0.1% TFASignificant improvement[4]
Not Specified (Reversed Phase)Acetonitrile/Water0.1% Sulfuric AcidNot specified[9]
Permethylated α-cyclodextrinNot specifiedNot specified(R)-Dichlorprop and (S)-Dichlorprop separated[3]

References

Technisches Support-Zentrum: Umgang mit dem Abbau von Dichlorprop-P bei der Probenlagerung

Author: BenchChem Technical Support Team. Date: December 2025

Dieses technische Support-Zentrum bietet Forschern, Wissenschaftlern und Fachleuten aus der Arzneimittelentwicklung eine Hilfestellung bei Problemen im Zusammenhang mit dem Abbau von Dichlorprop-P während der Probenlagerung. Hier finden Sie Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufig auftretende Probleme bei Ihren Experimenten zu lösen.

Fehlerbehebung

Dieser Leitfaden soll Ihnen helfen, potenzielle Ursachen für den Abbau von this compound in Ihren gelagerten Proben zu identifizieren und zu beheben.

Problem: Geringe oder keine Wiederfindung von this compound in gelagerten Proben.

Mögliche Ursachen und Lösungen:

  • Unsachgemäße Lagertemperatur:

    • Frage: Bei welcher Temperatur sollten meine Proben gelagert werden, um den Abbau von this compound zu minimieren?

    • Antwort: Proben sollten bis zur Analyse eingefroren bei ≤ -18 °C gelagert werden.[1] Höhere Temperaturen können chemische und mikrobielle Abbauprozesse beschleunigen.

  • Falscher pH-Wert der Probe:

    • Frage: Welchen Einfluss hat der pH-Wert auf die Stabilität von this compound und wie kann ich ihn kontrollieren?

    • Antwort: this compound ist bei neutralem bis saurem pH-Wert relativ stabil. Unter alkalischen Bedingungen (pH 9) kann es jedoch zu einer beschleunigten Hydrolyse kommen.[2] Stellen Sie sicher, dass der pH-Wert Ihrer wässrigen Proben unter 7 liegt. Falls erforderlich, säuern Sie die Probe nach der Entnahme vorsichtig an, um die Hydrolyse zu minimieren.

  • Lichteinwirkung:

    • Frage: Kann Licht den Abbau von this compound verursachen?

    • Antwort: Ja, this compound kann durch Photolyse abgebaut werden, insbesondere in wässrigen Lösungen.[3] Lagern Sie Ihre Proben daher immer in lichtundurchlässigen Behältern (z. B. Braunglasflaschen) und schützen Sie sie vor direkter Sonneneinstrahlung und starkem Laborlicht.

  • Mikrobielle Aktivität:

    • Frage: Können Mikroorganismen this compound in meinen Proben abbauen?

    • Antwort: Ja, mikrobieller Abbau ist ein wesentlicher Abbauweg für this compound, insbesondere in nicht sterilisierten Boden- und Wasserproben.[4][5] Das Einfrieren der Proben hemmt die mikrobielle Aktivität erheblich. Bei kurzfristiger Lagerung bei 4 °C kann die Zugabe eines antimikrobiellen Mittels (z. B. Natriumazid) in Betracht gezogen werden, dies muss jedoch auf Kompatibilität mit Ihrer Analysemethode geprüft werden.

  • Falsche Probengefäße:

    • Frage: Welche Art von Probengefäßen sollte ich verwenden?

    • Antwort: Verwenden Sie Glasgefäße mit Schraubverschlüssen, die mit Polytetrafluorethylen (PTFE) ausgekleidet sind.[1] Bestimmte Kunststoffe können mit der Probe interagieren oder Verunreinigungen freisetzen, die den Abbau katalysieren könnten.

Häufig gestellte Fragen (FAQs)

F1: Was sind die Hauptabbauprodukte von this compound, auf die ich achten sollte?

A1: Die Hauptabbauprodukte von this compound sind 2,4-Dichlorphenol (2,4-DCP) und durch Hydrolyse die this compound-Säure.[2] Der Nachweis dieser Verbindungen in Ihrer Probe kann ein Hinweis auf einen erfolgten Abbau sein.

F2: Wie lange kann ich meine Proben unter optimalen Bedingungen lagern?

A2: Bei Lagerung im gefrorenen Zustand (≤ -18 °C) in geeigneten lichtgeschützten Behältern wird erwartet, dass this compound über längere Zeiträume stabil ist. Eine Studie zur Lagerstabilität des this compound-2-ethylhexylesters deutet auf eine Stabilität von mindestens 2 Jahren hin.[2] Es wird jedoch empfohlen, die Proben so schnell wie möglich zu analysieren.

F3: Meine Proben sind wässrig. Gibt es spezielle Überlegungen zur Lagerung?

A3: Ja. Bei wässrigen Proben ist die Kontrolle des pH-Wertes besonders wichtig, um eine Hydrolyse zu verhindern. Stellen Sie sicher, dass der pH-Wert sauer bis neutral ist.[2] Das Einfrieren ist auch hier die bevorzugte Lagermethode.

F4: Ich arbeite mit Bodenproben. Was sollte ich beachten?

A4: Bodenproben sollten ebenfalls eingefroren werden, um sowohl chemischen als auch mikrobiellen Abbau zu minimieren.[1][4] Die Homogenität der Probe vor der Entnahme eines Aliquots für die Analyse ist entscheidend, um repräsentative Ergebnisse zu erhalten.

Quantitative Daten zur Stabilität

Die folgende Tabelle fasst die Faktoren zusammen, die die Stabilität von this compound während der Lagerung beeinflussen.

FaktorBedingungStabilität von this compoundHauptabbauweg
Temperatur ≤ -18 °C (eingefroren)HochVerlangsamt alle Abbauwege erheblich
4 °C (gekühlt)MäßigMikrobieller Abbau, langsame Hydrolyse
RaumtemperaturGeringBeschleunigter mikrobieller Abbau und Hydrolyse
pH-Wert Sauer (pH < 7)HochHydrolyse ist minimal
Neutral (pH = 7)HochGeringe Hydrolyse
Alkalisch (pH > 7)GeringBeschleunigte Hydrolyse[2]
Licht Dunkelheit (lichtundurchlässige Behälter)HochPhotolyse wird verhindert
Lichteinwirkung (klare Behälter)GeringPhotolytischer Abbau[3]
Mikrobielle Aktivität Sterilisierte Proben / EingefrorenHochKein oder stark gehemmter mikrobieller Abbau
Nicht sterilisierte Proben bei > 0 °CGeringMikrobieller Abbau[4][5]

Experimentelle Protokolle

Probenahme und -lagerung für wässrige Proben (Zusammenfassung)

  • Probenahme: Entnehmen Sie die Wasserprobe in einer Braunglasflasche mit einem mit PTFE ausgekleideten Schraubverschluss.

  • pH-Messung und -Anpassung: Messen Sie den pH-Wert der Probe. Ist dieser > 7, säuern Sie die Probe vorsichtig mit einer geeigneten Säure (z.B. Phosphorsäure) auf einen pH-Wert < 7 an.[1]

  • Kennzeichnung: Beschriften Sie die Flasche eindeutig mit Proben-ID, Datum und Uhrzeit der Entnahme.

  • Lagerung: Lagern Sie die Probe sofort in einem Gefrierschrank bei ≤ -18 °C und schützen Sie sie vor Licht.

Extraktionsverfahren für Bodenproben (Beispiel nach EPA-Methode)

Dieses Protokoll ist eine vereinfachte Darstellung. Für eine detaillierte Anleitung wird auf die entsprechende EPA-Methode verwiesen.[1]

  • Einwaage: Wiegen Sie eine bekannte Menge der gefrorenen, homogenisierten Bodenprobe (z. B. 10 g) in ein Zentrifugenröhrchen.[1]

  • Extraktion: Fügen Sie ein geeignetes Extraktionslösungsmittel hinzu (z. B. eine Mischung aus Essigsäure und Methanol).[1]

  • Sonifizierung und Zentrifugation: Behandeln Sie die Probe im Ultraschallbad und zentrifugieren Sie sie anschließend, um die Feststoffe abzutrennen.[1]

  • Überstand abtrennen: Dekantieren Sie den Überstand, der das extrahierte this compound enthält.[1]

  • Wiederholung: Wiederholen Sie die Extraktionsschritte, um eine quantitative Extraktion sicherzustellen.

  • Aufreinigung: Die kombinierten Überstände werden in der Regel mittels Festphasenextraktion (SPE) aufgereinigt, bevor sie analysiert werden.[1]

Visualisierungen

Logischer Arbeitsablauf zur Fehlerbehebung bei this compound-Abbau start Start: Geringe Wiederfindung von this compound check_temp Lagertemperatur überprüfen start->check_temp temp_ok Temperatur war ≤ -18°C check_temp->temp_ok Ja temp_not_ok Temperatur war > -18°C => Probe einfrieren check_temp->temp_not_ok Nein check_ph pH-Wert der Probe überprüfen (falls wässrig) temp_ok->check_ph end Problem wahrscheinlich gelöst. Analyse wiederholen. temp_not_ok->end ph_ok pH-Wert war < 7 check_ph->ph_ok Ja ph_not_ok pH-Wert war > 7 => Neue Proben mit pH-Anpassung entnehmen check_ph->ph_not_ok Nein check_light Lichteinwirkung überprüfen ph_ok->check_light ph_not_ok->end light_ok Lichtgeschützte Behälter verwendet check_light->light_ok Ja light_not_ok Klare Behälter verwendet => Braunglas verwenden check_light->light_not_ok Nein check_microbes Mikrobielle Aktivität möglich? light_ok->check_microbes light_not_ok->end microbes_ok Probe war eingefroren oder sterilisiert check_microbes->microbes_ok Nein microbes_not_ok Probe nicht eingefroren => Einfrieren oder antimikrobielle Mittel (Methoden-Validierung!) check_microbes->microbes_not_ok Ja microbes_ok->end microbes_not_ok->end

Abbildung 1: Logischer Arbeitsablauf zur Fehlerbehebung bei this compound-Abbau.

Mögliche Abbauwege von this compound bei der Lagerung cluster_hydrolysis Hydrolyse cluster_photolysis Photolyse cluster_microbial Mikrobieller Abbau DPP This compound DCP1 2,4-Dichlorphenol DPP->DCP1 Alkalische Bedingungen (pH>7) Photo_Products Diverse Photoprodukte (z.B. 2,4-Dichlorphenol) DPP->Photo_Products UV/Sonnenlicht DCP2 2,4-Dichlorphenol DPP->DCP2 Mikroorganismen DPP_acid This compound-Säure CO2 CO2 DCP2->CO2 Weiterer Abbau

Abbildung 2: Mögliche Abbauwege von this compound bei der Lagerung.

References

Enhancing the sensitivity of Dichlorprop-P detection by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the sensitivity of Dichlorprop-P detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for this compound analysis?

A1: For this compound, analysis is typically performed in negative electrospray ionization (ESI) mode. The deprotonated molecule [M-H]⁻ is used as the precursor ion. Common multiple reaction monitoring (MRM) transitions are from the precursor ion m/z 233 to product ions such as m/z 161 and m/z 125.[1][2] The transition 233 > 161 is often used for quantification.[2]

Q2: Why am I observing low signal intensity or no peak for this compound?

A2: Low signal intensity can stem from several factors:

  • Suboptimal Ionization: this compound is an acidic herbicide and ionizes best in negative ESI mode.[1][3] Ensure your mobile phase composition, particularly the pH, is optimized for deprotonation. Using a volatile acid like formic acid (0.1%) or a buffer can be critical.[4]

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of this compound, leading to a weaker signal.[5][6] This is a common issue in complex matrices like soil or food.[6][7] Implementing more rigorous sample cleanup or using matrix-matched standards can mitigate these effects.[5][6]

  • Incorrect MS Parameters: The collision energy, desolvation gas temperature, and flow rate must be optimized for the specific 233 > 161 transition of this compound.[1][3] For some acidic compounds, reducing the source temperature can prevent in-source fragmentation and increase the precursor ion response.[2][8]

  • Sample Preparation Issues: Inefficient extraction or loss of analyte during cleanup steps will naturally lead to lower signals. Ensure your extraction solvent is appropriate and that pH is controlled during liquid-liquid or solid-phase extraction.

Q3: What can cause high background noise in my chromatogram?

A3: High background noise reduces the signal-to-noise ratio, making it harder to detect low concentrations of this compound.[7] Common causes include:

  • Contamination: Impurities from solvents, reagents, sample containers, or the LC system itself can create high background.[4][7] Always use high-purity, LC-MS grade solvents and additives.[5][9]

  • Mobile Phase Issues: Using mobile phases that are not freshly prepared can lead to bacterial growth or degradation of additives, increasing noise.[5][10]

  • Insufficient Sample Cleanup: A complex sample matrix that has not been adequately cleaned will introduce many interfering compounds into the mass spectrometer.[4]

Q4: How can I minimize matrix effects for this compound analysis?

A4: Matrix effects, which can cause signal suppression or enhancement, are a significant challenge in LC-MS/MS.[6] To minimize them:

  • Improve Sample Preparation: Employ robust sample cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4][11]

  • Use Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples.[6] This helps to compensate for signal suppression or enhancement caused by the matrix.

  • Employ Isotope-Labeled Internal Standards: Using an isotopically labeled version of this compound is an effective way to correct for matrix effects and variations in extraction recovery.[6][12]

  • Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
No this compound Peak Detected Incorrect MS polarity.This compound is an acidic compound; use negative ion ESI mode.[1][3]
Inappropriate precursor/product ion selected.Verify the MRM transitions. For this compound, use precursor m/z 233 and product m/z 161.[1][2]
Compound is not eluting from the column.Check mobile phase compatibility with the column. The compound may be too strongly retained.[13] Flush the column with a strong solvent.[13]
Leak in the LC system.Check for low backpressure readings and inspect all fittings for leaks.[13]
Poor Peak Shape (Tailing or Fronting) Column overload or contamination.Dilute the sample.[5] Use a guard column to protect the analytical column from contaminants.[5]
Incompatible sample solvent.Ensure the sample is dissolved in a solvent that is the same as or weaker than the initial mobile phase.[5]
Dirty ion source.Clean the ion source components, including the capillary and lenses, as per the manufacturer's guidelines.[7]
Inconsistent Retention Times Changes in mobile phase composition.Prepare fresh mobile phases daily to avoid degradation or changes in pH.[10]
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for your column.[7]
Fluctuating flow rate or high backpressure.Check for blockages in the system, inspect for leaks, and ensure pumps are working correctly.[7]
Low Signal/Sensitivity Ion suppression from matrix.Implement a more effective sample cleanup method (e.g., SPE).[4] Use matrix-matched calibration standards or an isotopically labeled internal standard.[6]
Suboptimal source conditions.Optimize nebulizer gas flow, drying gas temperature, and capillary voltage for this compound.[14][15]
Mobile phase composition not ideal for ionization.Ensure the mobile phase promotes deprotonation. Add a small amount of a volatile acid like formic acid (e.g., 0.1%).[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound analysis found in various studies.

Table 1: LC-MS/MS Method Parameters for this compound

ParameterValueSource
Ionization ModeNegative ESI[3][16]
Precursor Ion (m/z)233[1][2]
Product Ion (m/z)161[1][2]
Collision Energy (V)18[1]
Limit of Detection (LOD)0.1 ppb (vegetable matrix)[1]
Limit of Quantification (LOQ)4 ng/L (water)[16]
LOQ2.5–12 μg/kg (wheat)[3]

Table 2: Sample Preparation and Recovery Data

MatrixSample Preparation MethodAnalyteAverage Recovery
Natural WatersSupramolecular solvent-based microextraction (SUSME)R/S-Dichlorprop~75%
WheatModified QuEChERSThis compound72.9% - 108.7%
MilkQuEChERS with Captiva EMR—Lipid cleanupVarious Pesticides98% of recoveries within 60-120%
FeedSolid-liquid extraction with dilutionMulticlass ContaminantsApparent recoveries 51-72% in complex feed

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples via SPE

This protocol is a general guide based on common SPE procedures for acidic herbicides.

  • Sample Pre-treatment: Acidify the water sample (e.g., 1 L) to a pH < 2 using a suitable acid.[17] This ensures this compound is in its neutral form for better retention on a C18 stationary phase.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 1 g, 6 mL) by passing 10 mL of methanol (B129727) followed by 10 mL of acidified water (pH < 2) through it.[17] Do not let the cartridge go dry.[17]

  • Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.[17]

  • Washing: Wash the cartridge with a suitable solvent to remove interferences while retaining the analyte.

  • Elution: Elute the this compound from the cartridge using an appropriate organic solvent like methanol or acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis Conditions

This is a representative protocol for the analysis of this compound.

  • LC System:

    • Column: C18 reversed-phase column (e.g., 150 x 2 mm ID, 3 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[3][4]

    • Mobile Phase B: Acetonitrile or Methanol.[1][3]

    • Gradient: A suitable gradient program starting with a higher percentage of mobile phase A and ramping up to a high percentage of mobile phase B to elute the analyte. For example, start at 80% A, ramp to 0% A over 5 minutes.[1]

    • Flow Rate: 0.25 mL/min.[1][3]

    • Injection Volume: 5-20 µL.[1][3]

  • MS/MS System:

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.[1][3]

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: Precursor ion m/z 233 → Product ion m/z 161 (for quantification).[1][2]

    • Source Parameters: Optimize desolvation gas temperature (e.g., 350 °C), gas flow (e.g., 8.0 L/min), and nebulizer pressure (e.g., 35 psi) for maximum signal intensity.[3]

Visualizations

Workflow General Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Handling Sample 1. Sample Collection (e.g., Water, Soil) Extraction 2. Extraction (SPE, LLE, QuEChERS) Sample->Extraction Cleanup 3. Cleanup & Concentration Extraction->Cleanup Reconstitution 4. Reconstitution in Mobile Phase Cleanup->Reconstitution LC 5. LC Separation (C18 Column) Reconstitution->LC MS 6. MS Detection (Negative ESI, MRM) LC->MS DataAcq 7. Data Acquisition MS->DataAcq DataProc 8. Data Processing (Integration, Calibration) DataAcq->DataProc Report 9. Reporting Results DataProc->Report

Caption: General Experimental Workflow for this compound Analysis.

Troubleshooting Troubleshooting Decision Tree for Low Sensitivity Start Low or No Signal for This compound CheckMS Check MS Settings - Negative Ion Mode? - Correct MRM (233 > 161)? - Source Parameters Optimized? Start->CheckMS Start Here CheckLC Check LC Performance - See a Peak for Standard? - Stable Retention Time? - Good Peak Shape? CheckMS->CheckLC MS Settings OK? Sol_MS Solution: Adjust MS parameters. Optimize source conditions and MRM transitions. CheckMS->Sol_MS No CheckSample Investigate Sample Prep & Matrix Effects - Efficient Extraction? - Sufficient Cleanup? - Using Matrix-Matched Stds? CheckLC->CheckSample LC Performance OK? Sol_LC Solution: Troubleshoot LC system. Check for leaks, blockages. Prepare fresh mobile phase. CheckLC->Sol_LC No Sol_Sample Solution: Improve sample cleanup (SPE). Use matrix-matched standards or an internal standard. CheckSample->Sol_Sample No

References

Reducing ion suppression in Dichlorprop-P mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Dichlorprop-P using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression in this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for this compound analysis?

A1: Ion suppression is a type of matrix effect where components in the sample, other than this compound, interfere with the ionization process in the mass spectrometer's ion source.[1] This interference reduces the signal intensity of this compound, which can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis. Since this compound is an acidic herbicide, it is typically analyzed in negative electrospray ionization (ESI) mode, which can be susceptible to ion suppression from co-eluting matrix components.[2]

Q2: What are the common causes of ion suppression in this compound mass spectrometry?

A2: The primary causes of ion suppression in this compound analysis are co-eluting matrix components from the sample, such as proteins, lipids, salts, and other endogenous compounds.[1] Other sources include mobile phase additives, and contaminants introduced during sample preparation.[3] For environmental samples like soil and water, humic acids and other organic matter can be significant contributors to ion suppression.

Q3: How can I determine if my this compound assay is affected by ion suppression?

A3: A common method to assess ion suppression is the post-extraction spike method. This involves comparing the peak response of this compound spiked into a blank matrix extract with the response of this compound in a pure solvent at the same concentration. A significantly lower response in the matrix extract indicates ion suppression. The matrix effect can be quantified using the following formula:

Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound experiments.

Issue 1: Poor signal intensity or no detectable peak for this compound.

This is a common problem often linked to significant ion suppression.

Troubleshooting Workflow:

Start Poor or No this compound Signal Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Chroma Optimize Chromatography Start->Check_Chroma Check_MS Adjust MS Parameters Start->Check_MS Dilution Dilute Sample Extract Check_Sample_Prep->Dilution Quick Fix Cleanup Improve Sample Cleanup (e.g., SPE, LLE) Check_Sample_Prep->Cleanup Thorough Fix Gradient Modify Gradient Profile Check_Chroma->Gradient Mobile_Phase Optimize Mobile Phase Check_Chroma->Mobile_Phase Ion_Source Check Ion Source Settings Check_MS->Ion_Source End Signal Improved Dilution->End Cleanup->End Gradient->End Mobile_Phase->End Ion_Source->End

Caption: Troubleshooting workflow for poor this compound signal.

Detailed Steps:

  • Sample Dilution: A simple first step is to dilute the sample extract.[4] This reduces the concentration of matrix components that cause ion suppression. A 5-fold dilution can significantly reduce suppression below 10% for samples with moderate matrix effects.[4]

  • Improve Sample Cleanup: If dilution is insufficient or reduces the signal below the limit of quantification, a more rigorous sample cleanup method is necessary.

    • Solid-Phase Extraction (SPE): SPE is highly effective at removing interfering matrix components.[3] For acidic herbicides like this compound, Oasis HLB cartridges are a good choice as they retain both polar and non-polar compounds.[3]

    • Liquid-Liquid Extraction (LLE): LLE can also provide cleaner extracts compared to simple protein precipitation.[5]

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a popular method for pesticide analysis in various matrices like soil and food.[6] It involves an extraction and cleanup step that can effectively remove many matrix interferences.

  • Optimize Chromatography: Increasing the separation between this compound and co-eluting matrix components can significantly reduce ion suppression.

    • Modify the Gradient: A shallower gradient can improve the resolution of analytes from matrix components.

    • Change the Stationary Phase: While C18 columns are widely used, exploring different stationary phases can alter selectivity and improve separation.

  • Optimize Mobile Phase:

    • Mobile Phase Additives: For negative ion mode analysis of acidic compounds, the choice of mobile phase additive is critical. While formic acid is common, some studies suggest that weak acids like acetic or propionic acid at low concentrations can improve ESI- response.[7] Ammonium (B1175870) acetate (B1210297) is another option to consider.[8] It is important to use the lowest effective concentration of any additive, as higher concentrations can increase ion suppression.

    • Solvent Composition: Modifying the organic solvent (e.g., methanol (B129727) vs. acetonitrile) can also alter elution patterns and reduce co-elution with interfering compounds.

Issue 2: High variability in this compound signal between samples.

Inconsistent signal intensity across a batch of samples can be due to variable matrix effects.

Troubleshooting Steps:

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for signal variability caused by matrix effects. The SIL-IS co-elutes with this compound and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.

  • Matrix-Matched Calibration: If a SIL-IS is not available, preparing calibration standards in a blank matrix extract that is representative of the samples can help to compensate for consistent matrix effects. However, this approach may not be effective if the matrix composition varies significantly between samples.

  • Standard Addition: The standard addition method, where known amounts of this compound are spiked into each sample, can be very effective for accurate quantification in the presence of variable matrix effects, but it is a time-consuming process.

Data Presentation

Table 1: LC-MS/MS Parameters for this compound Analysis

ParameterSettingReference
Ionization ModeNegative Electrospray (ESI-)[2][9]
Precursor Ion (m/z)233[2]
Product Ion (m/z)161[2]
Collision Energy (V)18[2]

Table 2: Comparison of Sample Preparation Techniques for Pesticide Analysis

TechniquePrincipleAdvantagesDisadvantages
QuEChERS Acetonitrile (B52724) extraction followed by dispersive SPE cleanup.Fast, easy, cheap, and effective for a wide range of pesticides in various matrices.May not provide the cleanest extracts for highly complex matrices.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides very clean extracts, leading to reduced matrix effects.[3]Can be more time-consuming and expensive than QuEChERS.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between two immiscible liquid phases.Can provide clean extracts and is a well-established technique.[5]Can be labor-intensive and may use large volumes of organic solvents.
Dilution Reducing the concentration of all components in the sample.Simple and fast way to reduce matrix effects.[4]May reduce analyte concentration below the limit of detection.

Experimental Protocols

Protocol 1: QuEChERS Sample Preparation for this compound in Soil

This protocol is adapted from the QuEChERS method for pesticide residue analysis in soil.[6][10]

Materials:

  • 10 g of soil sample

  • 10 mL acetonitrile

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)

  • Dispersive SPE cleanup tube (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18)

  • 50 mL centrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Extraction: a. Weigh 10 g of the soil sample into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile to the tube. c. Vortex or shake vigorously for 1 minute. d. Add the QuEChERS extraction salts to the tube. e. Immediately shake vigorously for 1 minute. f. Centrifuge at ≥ 3000 x g for 5 minutes.

  • Cleanup: a. Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive SPE cleanup tube. b. Vortex for 30 seconds. c. Centrifuge at a high speed (e.g., ≥ 5000 x g) for 2 minutes. d. The resulting supernatant is ready for LC-MS/MS analysis. It may be further diluted with the initial mobile phase if necessary.

Workflow Diagram for QuEChERS Protocol:

Start Start: 10g Soil Sample Add_ACN Add 10 mL Acetonitrile Start->Add_ACN Vortex1 Vortex 1 min Add_ACN->Vortex1 Add_Salts Add QuEChERS Salts Vortex1->Add_Salts Shake1 Shake 1 min Add_Salts->Shake1 Centrifuge1 Centrifuge (≥3000 x g, 5 min) Shake1->Centrifuge1 Transfer_Supernatant Transfer 1 mL Supernatant to dSPE Tube Centrifuge1->Transfer_Supernatant Vortex2 Vortex 30 sec Transfer_Supernatant->Vortex2 Centrifuge2 Centrifuge (≥5000 x g, 2 min) Vortex2->Centrifuge2 Final_Extract Final Extract for LC-MS/MS Centrifuge2->Final_Extract

Caption: QuEChERS sample preparation workflow for soil.

Protocol 2: Generic LC-MS/MS Method for this compound

This protocol provides a starting point for the LC-MS/MS analysis of this compound.[2][8]

Liquid Chromatography:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) is a suitable choice.[10]

  • Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.[8]

  • Mobile Phase B: 5 mM ammonium acetate in methanol with 0.1% formic acid.[8]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: linear gradient to 90% B

    • 8-10 min: hold at 90% B

    • 10.1-12 min: return to 10% B for equilibration

Mass Spectrometry:

  • Ionization Mode: Negative Electrospray (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition: 233 -> 161 m/z.

  • Collision Energy: Optimize around 18 V.

  • Source Parameters: Optimize nebulizer gas, drying gas flow, and temperature according to the instrument manufacturer's recommendations.

References

Technical Support Center: Dichlorprop-P Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Dichlorprop-P in complex matrices. It is designed for researchers, scientists, and professionals in drug development and environmental analysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound using chromatographic methods.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC/LC-MS - Inappropriate mobile phase pH affecting the ionization of the acidic this compound.[1][2] - Interaction with active sites on the column.[1] - Column overload.[1] - Sample solvent incompatible with the mobile phase.[2]- Adjust the mobile phase pH to be at least 2 pH units below the pKa of this compound to ensure it is in its non-ionized form.[1] - Use a high-purity silica (B1680970) column or add a competing base to the mobile phase. - Reduce the injection volume or sample concentration.[1] - Dissolve the sample in the mobile phase or a weaker solvent.[2]
Low or No Recovery of this compound - Incomplete extraction from the sample matrix. - Analyte loss during sample cleanup (e.g., SPE).[3] - Incomplete derivatization (for GC analysis). - Degradation of the analyte.- Optimize the extraction solvent and technique (e.g., sonication, shaking time).[4] - Ensure proper conditioning and elution steps for SPE cartridges.[3][4] Check for breakthrough by analyzing a second cartridge in series.[3] - Optimize derivatization reaction conditions (temperature, time, reagent concentration).[4] - Check sample pH and storage conditions; this compound is more stable in acidic conditions.
Variable Retention Times in HPLC/LC-MS - Inconsistent mobile phase composition.[2][3] - Fluctuation in column temperature.[1] - Changes in mobile phase pH.[2][3] - Air bubbles in the pump.[2]- Premix mobile phase solvents or ensure the online mixer is functioning correctly.[2] - Use a column oven to maintain a constant temperature.[1] - Buffer the mobile phase and measure pH accurately.[2][3] - Degas the mobile phase and prime the pump.[2]
Matrix Effects (Signal Suppression or Enhancement) in LC-MS/MS - Co-eluting matrix components interfering with the ionization of this compound.[5][6]- Improve sample cleanup to remove interfering compounds.[7] - Dilute the sample extract to reduce the concentration of matrix components.[6] - Use matrix-matched calibration standards.[6] - Employ an isotopically labeled internal standard.
Poor Sensitivity in GC/MS Analysis - Incomplete derivatization.[8] - Active sites in the GC inlet or column.[4] - Incorrect GC/MS parameters.- Optimize the derivatization reaction. Common derivatizing agents for acidic herbicides include BF3/methanol (B129727) or silylation reagents like BSTFA.[4] - Use a deactivated inlet liner and a high-quality capillary column.[4] - Optimize injection temperature, flow rate, and MS parameters (e.g., ion source temperature, collision energy).[4]

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended procedure for extracting this compound from soil samples?

A1: A common method involves extracting the soil sample with a mixture of acetic acid, methanol, and water, followed by a basic buffer solution.[4][9] The sample is then subjected to sonication and centrifugation to separate the supernatant containing the analyte.[4] The pH of the combined extracts should be acidified to below 2 before proceeding to cleanup.[4]

Q2: How can I effectively clean up my sample extract before analysis?

A2: Solid Phase Extraction (SPE) is a widely used cleanup technique for this compound. A C18 cartridge is typically used.[4][9] The cartridge must be conditioned with methanol and acidified water before loading the sample. After loading, the cartridge is washed to remove interferences, and then the analyte is eluted.[4]

Q3: Is the QuEChERS method suitable for this compound analysis?

A3: Yes, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for acidic pesticides like this compound.[10][11] It involves an extraction step with acetonitrile (B52724) and salts, followed by a dispersive SPE cleanup step.[7] For acidic analytes, it is crucial to avoid cleanup sorbents like primary-secondary amine (PSA) which can lead to losses of the free acid.[10] An alkaline hydrolysis step can be incorporated into the QuEChERS method to determine total this compound residues, including its esters and conjugates.[10][11]

Chromatographic Analysis

Q4: Why is derivatization necessary for the GC analysis of this compound?

A4: this compound is a polar and non-volatile carboxylic acid. Derivatization converts it into a more volatile and less polar ester (e.g., methyl ester), which is more suitable for GC analysis.[4][8][12] This process improves peak shape, reduces tailing, and enhances sensitivity.[8] A common derivatization agent is BF3/methanol.[4]

Q5: What are the typical LC-MS/MS conditions for this compound analysis?

A5: this compound is typically analyzed by LC-MS/MS using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with an acidic modifier like formic acid to ensure the analyte is in its protonated form for reversed-phase chromatography.[13] Detection is often performed in negative ion mode electrospray ionization (ESI), monitoring the transition from the deprotonated molecule [M-H]⁻ to a specific product ion.[13][14]

Q6: How can I minimize matrix effects in my LC-MS/MS analysis?

A6: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of complex matrices.[5] To mitigate these effects, you can:

  • Improve sample cleanup to remove interfering co-extractives.[7]

  • Dilute the sample extract.[6]

  • Use matrix-matched calibration standards for quantification.[6]

  • Utilize an internal standard, preferably an isotopically labeled version of this compound, to compensate for signal variations.

Experimental Protocols

Protocol 1: this compound Analysis in Soil by GC/MS

This protocol is based on the EPA method for the determination of this compound and its metabolites in soil.[4][9]

  • Extraction:

    • Weigh 10 g of soil into a centrifuge tube.[4]

    • Add 20 mL of 5% acetic acid in methanol and vortex for 30 seconds.[4]

    • Sonicate for 20 minutes and then centrifuge.[4]

    • Decant the supernatant. Repeat the extraction with 5% acetic acid in 1:1 methanol:water, and then with 10% acetone (B3395972) in a basic buffer solution, combining all supernatants.[4][9]

    • Acidify the combined extract to a pH < 2 with phosphoric acid.[4]

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a 1 g C18 SPE cartridge with 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water.[4]

    • Load the acidified extract onto the cartridge.

    • Elute this compound with a methanol/acetone mixture.[4]

  • Derivatization:

    • Add 1.0 mL of 14% BF3/methanol to the this compound fraction.[4]

    • Heat at 70°C for 30 minutes.[4]

    • After cooling, add water and partition the methylated this compound into hexane.[4]

  • GC/MS Analysis:

    • Column: HP-5 MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).[4]

    • Carrier Gas: Helium.[4]

    • Injection Volume: 2 µL.[4]

    • Temperature Program: An example program could be: initial temperature of 45°C, ramp to 212°C, then ramp to 250°C.[9]

    • MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification.[4]

Protocol 2: this compound Analysis in Water by LC-MS/MS

This protocol is a general procedure for the analysis of polar pesticides in water.[15][16]

  • Sample Preparation:

    • For many water samples, a simple dilution with an organic solvent like methanol may be sufficient.[16]

    • For trace analysis, a pre-concentration step using SPE may be necessary.

  • LC-MS/MS Analysis:

    • Column: A reversed-phase C18 column.[13]

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Injection Volume: 5 - 20 µL.

    • MS/MS Detection: Electrospray ionization in negative mode (ESI-). Monitor the transition of the precursor ion (m/z 233) to a suitable product ion (e.g., m/z 161).[13][17]

Quantitative Data Summary

The following tables summarize typical method validation parameters for this compound analysis found in the literature.

Table 1: Gas Chromatography-Mass Spectrometry (GC/MS) Methods

MatrixMethodLOQRecovery (%)Reference
SoilExtraction, SPE, Derivatization, GC/MS0.01 mg/kg70-120[9]
Citrus FruitsExtraction, Cleanup, Derivatization, GC/MS0.01-0.05 mg/kg69-127[18]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

MatrixMethodLOQRecovery (%)Reference
WaterDirect Injection LC-MS/MS0.01 µg/LNot Specified[15]
Natural WatersSupramolecular Solvent Microextraction, Chiral LC-MS/MS4 ng/L~75[14][17]
Vegetable MatrixLiquid/Solid Extraction, LC-MS/MS0.1 ppb (LOD)Not Specified[13]
Food SamplesQuEChERS with Alkaline Hydrolysis, LC-MS/MSNot SpecifiedNot Specified[10][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Complex Matrix (Soil, Water, Food) Extraction Extraction (e.g., LLE, QuEChERS) Sample->Extraction Cleanup Cleanup (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (for GC analysis) Cleanup->Derivatization GC Path LCMS LC-MS/MS Analysis Cleanup->LCMS LC Path GCMS GC/MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMS->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

troubleshooting_tree cluster_peak_shape Peak Shape Issues cluster_recovery Recovery Issues cluster_retention Retention Time Issues start Chromatographic Problem (e.g., Poor Peak Shape, Low Recovery) is_tailing Peak Tailing? start->is_tailing check_ph Check Mobile Phase pH is_tailing->check_ph Yes is_low_recovery Low Recovery? is_tailing->is_low_recovery No check_column Check Column Activity check_ph->check_column check_extraction Optimize Extraction is_low_recovery->check_extraction Yes is_variable_rt Variable Retention Time? is_low_recovery->is_variable_rt No check_cleanup Verify SPE Steps check_extraction->check_cleanup check_derivatization Check Derivatization (for GC) check_cleanup->check_derivatization check_mobile_phase Check Mobile Phase Composition & pH is_variable_rt->check_mobile_phase Yes check_temp Check Column Temperature check_mobile_phase->check_temp

Caption: Troubleshooting decision tree for this compound analysis.

quechers_workflow start Homogenized Sample extraction 1. Extraction - Add Acetonitrile & Salts - Shake/Vortex - Centrifuge start->extraction cleanup 2. Dispersive SPE Cleanup - Transfer Supernatant - Add Sorbent - Vortex & Centrifuge extraction->cleanup analysis Final Extract for LC-MS/MS Analysis cleanup->analysis

Caption: Simplified QuEChERS workflow for pesticide analysis.

References

Improving the efficiency of Dichlorprop-P extraction from fatty matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction of Dichlorprop-P from challenging fatty matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from fatty matrices so challenging?

A1: The primary challenge lies in the lipophilic (fat-soluble) nature of many pesticides, including this compound, and the high lipid content of the matrices. Lipids can co-extract with the analyte, leading to several problems:

  • Low Recovery: this compound can be retained in the fat layer, leading to incomplete extraction and lower recovery rates.

  • Matrix Effects: Co-extracted fats can interfere with the analytical instrument's signal, causing either suppression or enhancement, which leads to inaccurate quantification.[1]

  • Instrument Contamination: The accumulation of lipids in the analytical system, such as the GC inlet or LC column, can lead to poor performance and require frequent maintenance.

Q2: What are the most common methods for extracting this compound from fatty samples?

A2: The two most prevalent and effective methods are the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and Solid-Phase Extraction (SPE).

  • QuEChERS: This is a popular and streamlined approach that involves a solvent extraction (typically with acetonitrile) followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components.[2][3]

  • Solid-Phase Extraction (SPE): This is a more traditional and highly effective cleanup technique that uses a packed cartridge to selectively adsorb either the analyte or the interferences, allowing for their separation.[4][5]

Q3: How does the acidic nature of this compound affect the extraction process?

A3: this compound is an acidic pesticide. The pH of the extraction solvent can significantly influence its recovery. It is generally recommended to use an acidified solvent to ensure that this compound remains in its neutral, less polar form, which improves its partitioning into the organic extraction solvent.[6] However, for some matrices, alkaline hydrolysis might be employed to break down conjugates of acidic pesticides.[7] The pH of milk, for instance, can influence the distribution of acidic compounds.[8][9]

Q4: Which cleanup sorbent is best for removing lipids in the QuEChERS method?

A4: The choice of cleanup sorbent is critical for effectively removing lipids while ensuring high recovery of this compound. Commonly used sorbents and their primary functions are:

  • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

  • C18 (Octadecyl): Removes non-polar interferences like lipids.

  • GCB (Graphitized Carbon Black): Removes pigments and sterols, but can also adsorb planar pesticides.

  • Z-Sep/Z-Sep+: Zirconia-based sorbents that are effective at removing lipids.[10][11]

  • EMR-Lipid (Enhanced Matrix Removal—Lipid): A novel sorbent designed for highly selective removal of lipids.[2][6][12]

For fatty matrices, a combination of PSA and C18 is often used.[1][11] However, for highly fatty samples, Z-Sep or EMR-Lipid may provide superior cleanup with better analyte recovery.[2][13]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Recovery of this compound Incomplete extraction from the fatty matrix. - Increase the solvent-to-sample ratio. For highly fatty samples, consider using a larger volume of acetonitrile (B52724). - Ensure vigorous shaking during the extraction step to maximize the interaction between the solvent and the sample. - For dry samples, pre-wetting with water can improve extraction efficiency.[3]
Analyte loss during cleanup. - The chosen dSPE sorbent may be too strong and is retaining this compound. If using GCB, be cautious as it can adsorb planar molecules. - Optimize the amount of dSPE sorbent used; excessive amounts can lead to analyte loss. - Consider a "freeze-out" step before dSPE. Freezing the acetonitrile extract at -20°C or lower can precipitate a significant portion of the lipids, which can then be removed by centrifugation.[1][14]
Incorrect pH. - Ensure the extraction solvent is acidified (e.g., with 1% acetic acid) to keep this compound in its non-ionized form, which is more soluble in acetonitrile.[6]
High Matrix Effects (Signal Suppression or Enhancement) Insufficient cleanup of co-extracted lipids. - Use a more effective cleanup sorbent combination. For high-fat samples, consider PSA/C18, Z-Sep, or EMR-Lipid.[2][10][13] - Increase the amount of cleanup sorbent. - Perform a "freeze-out" step prior to dSPE cleanup.[14] - For SPE, ensure the cartridge has been properly conditioned and that the elution solvent is appropriate.
Instrumental issues. - Use matrix-matched calibration standards to compensate for matrix effects. - Employ an internal standard that has similar chemical properties to this compound.
Poor Chromatographic Peak Shape Contamination of the GC inlet or LC column. - Ensure the cleanup step is sufficient to remove the majority of the lipids. - Use a guard column to protect the analytical column. - Perform regular maintenance on the instrument, including changing the GC inlet liner and trimming the LC column.
Inconsistent Results Sample inhomogeneity. - Ensure the sample is thoroughly homogenized before taking a subsample for extraction.
Variability in the manual shaking process. - Use a mechanical shaker for a consistent and reproducible extraction.
Temperature fluctuations during extraction. - Perform extractions at a consistent room temperature.

Data Presentation: this compound Recovery in Fatty Matrices

The following tables summarize recovery data for this compound and other pesticides from various fatty matrices using different extraction and cleanup methods.

Table 1: Recovery of this compound from Wheat Matrices using a Modified QuEChERS Method

MatrixSpiking Level (mg/kg)Average Recovery (%)RSD (%)
Wheat Grains0.0185.34.2
0.189.73.1
1.092.42.5
Wheat Plants0.0279.65.8
0.284.14.7
2.088.53.6
Wheat Straw0.0272.96.5
0.278.35.1
2.081.24.3
Source: Adapted from a study on the dissipation and residues of this compound and Bentazone in a wheat-field ecosystem.[6]

Table 2: Comparison of Cleanup Sorbent Performance for Pesticide Recovery in Rapeseeds (a high-fat matrix)

Cleanup SorbentPesticides with Recovery 70-120%Pesticides with Recovery 30-70%
EMR-Lipid103 out of 17970 out of 179
Z-SepLower than EMR-LipidHigher than EMR-Lipid
Z-Sep+Lower than EMR-LipidHigher than EMR-Lipid
PSA/C18Lower than EMR-LipidHigher than EMR-Lipid
Source: Adapted from a comparative study of d-SPE sorbents for multiresidue pesticide analysis in rapeseeds.[13] This table indicates the general trend of recovery for a large number of pesticides, suggesting EMR-Lipid provides the best overall recovery in this high-fat matrix.

Table 3: Recovery of Various Pesticides from Olive Oil using QuEChERS with Different Cleanup Sorbents

Cleanup SorbentAnalyteSpiking Level (µg/kg)Average Recovery (%)RSD (%)
Z-Sep+/PSA/MgSO4Multiple Pesticides30, 100, 30072-107 (for 92% of analytes)< 18
EMR-LipidMultiple Pesticides30, 100, 30070-113 (for 95% of analytes)< 14
Source: Adapted from a study on the determination of pesticide residues in olive oil. This study suggests EMR-Lipid provides slightly better recovery and precision for a wider range of pesticides in olive oil.

Experimental Protocols

Protocol 1: QuEChERS Method for this compound in Milk

This protocol is adapted from a method for the analysis of acidic pesticides in milk.[14]

1. Extraction: a. Weigh 10 g of milk into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. If using an internal standard, add it at this stage. d. Shake vigorously for 15 minutes using a mechanical shaker. e. Add a QuEChERS citrate-buffer salt mixture. f. Shake vigorously for 1 minute. g. Centrifuge for 5 minutes at ≥3000 x g. The upper layer is the raw extract.

2. Cleanup (Freeze-Out): a. Transfer an aliquot (e.g., 6-8 mL) of the raw extract into a clean vial. b. Place the vial in a freezer at -20°C or lower for at least 2 hours. c. Quickly filter the cold supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

Protocol 2: EPA Method for this compound using Solid-Phase Extraction (SPE)

This protocol is based on the US EPA Method 442434-01 for the determination of this compound residues.[15]

1. Initial Extraction: a. Homogenize the fatty sample. b. Extract a known amount of the sample with a suitable solvent mixture (e.g., a combination of acetic acid, methanol (B129727), and water). This may involve sonication and centrifugation to separate the liquid extract.

2. SPE Column Cleanup: a. Condition the SPE cartridge: Use a C18 cartridge (e.g., 1 g, 6 mL). Condition it by passing 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water. Do not allow the cartridge to dry. b. Load the sample: Load the aqueous extract onto the conditioned SPE cartridge. c. Wash the cartridge: Wash the cartridge with a suitable solvent to remove interferences. d. Elute this compound: Elute the this compound residue from the cartridge using a methanol/acetone mixture.

3. Derivatization (for GC analysis): a. The collected eluate containing this compound may require methylation before GC analysis. This is typically done using a reagent like BF3/methanol.

4. Analysis: a. The final extract is then concentrated and analyzed by Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Visualizations

Experimental_Workflow_QuEChERS cluster_extraction Extraction cluster_cleanup Cleanup cluster_analysis Analysis Sample 1. Homogenized Fatty Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Shake 3. Shake Vigorously Add_ACN->Shake Add_Salts 4. Add QuEChERS Salts Shake->Add_Salts Centrifuge1 5. Centrifuge Add_Salts->Centrifuge1 Transfer_Supernatant 6. Transfer Supernatant Centrifuge1->Transfer_Supernatant Raw Extract Add_dSPE 7. Add dSPE Sorbent (e.g., PSA/C18, Z-Sep, EMR-Lipid) Transfer_Supernatant->Add_dSPE Vortex 8. Vortex Add_dSPE->Vortex Centrifuge2 9. Centrifuge Vortex->Centrifuge2 Final_Extract 10. Final Extract Centrifuge2->Final_Extract Clean Extract Analysis 11. LC-MS/MS or GC-MS Analysis Final_Extract->Analysis

Caption: QuEChERS workflow for this compound extraction from fatty matrices.

Troubleshooting_Low_Recovery cluster_extraction_issues Extraction Step Issues cluster_cleanup_issues Cleanup Step Issues cluster_ph_issues pH Issues Start Low this compound Recovery Incomplete_Extraction Incomplete Extraction? Start->Incomplete_Extraction Analyte_Loss Analyte Loss During Cleanup? Start->Analyte_Loss Incorrect_pH Incorrect pH? Start->Incorrect_pH Increase_Solvent Increase Solvent:Sample Ratio Incomplete_Extraction->Increase_Solvent Vigorous_Shaking Ensure Vigorous Shaking Incomplete_Extraction->Vigorous_Shaking Pre_wet Pre-wet Dry Samples Incomplete_Extraction->Pre_wet Optimize_Sorbent Optimize Sorbent Type/Amount Analyte_Loss->Optimize_Sorbent Freeze_Out Implement 'Freeze-Out' Step Analyte_Loss->Freeze_Out Acidify_Solvent Acidify Extraction Solvent Incorrect_pH->Acidify_Solvent

Caption: Troubleshooting decision tree for low this compound recovery.

References

Troubleshooting inconsistent results in Dichlorprop-P residue analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dichlorprop-P residue analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues.

Q1: I am observing low and inconsistent recovery of this compound from my samples. What are the potential causes and solutions?

A1: Low and inconsistent recovery is a frequent issue in this compound analysis and can stem from several stages of the analytical process, primarily sample extraction and cleanup.

  • Extraction Efficiency: this compound, an acidic herbicide, requires an acidified solvent for efficient extraction from matrices like soil or plant tissues. Ensure the pH of your extraction solvent is sufficiently low (typically pH < 2) to maintain the analyte in its non-ionized form, which is more amenable to organic solvent extraction.[1] For complex matrices, a robust extraction technique like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, modified for acidic pesticides, can improve recovery.[2][3][4]

  • Solid Phase Extraction (SPE) Cleanup: The choice of SPE sorbent and the elution protocol are critical.

    • Sorbent Selection: For phenoxy acid herbicides like this compound, C18 (octadecyl) cartridges are commonly used.[1] However, different sorbents can yield significantly different recoveries depending on the sample matrix. For example, in a study on wheat plants, using C18 or Graphitized Carbon Black (GCB) as cleanup sorbents resulted in varying recoveries for this compound, indicating that the sorbent choice needs careful optimization.[2][4]

    • Elution Parameters: Ensure the SPE cartridge does not dry out before sample loading.[1] The flow rate during conditioning, loading, and elution should be controlled and consistent (e.g., 1-2 mL/minute).[1] It's also recommended to test each new lot of SPE columns for adequate recovery before processing unknown samples.[1]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, leading to ion suppression or enhancement in LC-MS/MS, which can be misinterpreted as low recovery.[5][6] The use of matrix-matched standards for calibration is a common strategy to compensate for these effects.[4]

Q2: My chromatograms show poor peak shape (e.g., tailing, splitting, or broadening) for this compound. How can I improve this?

A2: Poor peak shape can compromise the accuracy and precision of your quantification. The causes are often related to the chromatography system or sample introduction.

  • For Gas Chromatography (GC) Analysis:

    • Injection Port: Active sites in a contaminated injection port liner can interact with the acidic this compound analyte, causing peak tailing. Regularly replace the deactivated glass injection port liner.[1]

    • Column Condition: Contamination from non-volatile matrix components can degrade column performance.[7] Conditioning the column with several injections of sample extracts and standards before analysis can help.[1] If peak shape deteriorates, cutting off a small portion (e.g., 5 cm) from the inlet end of the GC column can restore performance.[1]

  • For High-Performance Liquid Chromatography (HPLC) Analysis:

    • Injection Solvent: A mismatch between the injection solvent and the initial mobile phase composition can cause peak distortion, especially for early-eluting peaks.[8] Whenever possible, dissolve your final extract in a solvent that is as weak as, or weaker than, your starting mobile phase.[8]

    • Mobile Phase pH: Since this compound is an acidic compound, the pH of the mobile phase will affect its retention and peak shape. Using a buffered mobile phase (e.g., with 0.1% formic acid) can ensure consistent ionization and improve peak symmetry.[2]

Q3: I am analyzing this compound using GC-MS and my results are not reproducible. Could the derivatization step be the problem?

A3: Yes, the derivatization step required to make the polar this compound sufficiently volatile for GC analysis is a critical source of variability.[9][10]

  • Incomplete Reaction: The derivatization reaction must be driven to completion for reproducible results. For methylation with reagents like BF3/methanol (B129727), ensure that the reaction temperature and time (e.g., 70°C for 30 minutes) are strictly controlled.[1] The reaction should produce more than 95% complete derivatives.[11]

  • Reagent Quality and Handling: Derivatization reagents can be sensitive to moisture and may degrade over time. Use fresh reagents and handle them under anhydrous conditions where specified.

  • Matrix Interference: Components in the sample extract can sometimes interfere with the derivatization reaction. A thorough cleanup step prior to derivatization is essential to remove potential interferences.

Q4: I am using LC-MS/MS and suspect matrix effects are impacting my this compound quantification. How can I confirm and mitigate this?

A4: Matrix effects, caused by co-eluting compounds from the sample matrix that affect the ionization efficiency of the analyte, are a well-documented issue in LC-MS/MS analysis.[6][12]

  • Confirmation: To confirm matrix effects, compare the slope of a calibration curve prepared in a pure solvent with the slope of a calibration curve prepared in a matrix extract from a blank (analyte-free) sample.[5] A significant difference between the slopes indicates the presence of matrix effects (signal suppression or enhancement).

  • Mitigation Strategies:

    • Matrix-Matched Standards: This is the most common approach. Calibration standards are prepared in a blank matrix extract that is representative of the samples being analyzed.[4] This helps to ensure that the standards and samples experience the same degree of signal suppression or enhancement.

    • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing matrix effects.[5]

    • Improved Cleanup: Additional cleanup steps can be incorporated to remove the specific matrix components causing the interference.[13]

    • Stable Isotope-Labeled Internal Standard: Using a stable isotope-labeled version of this compound as an internal standard is an effective way to compensate for matrix effects, as the internal standard will be affected in the same way as the native analyte.

Data Summary

Quantitative data from analytical studies can help illustrate the impact of different experimental choices on the results.

Table 1: Effect of Dispersive SPE (d-SPE) Cleanup Sorbent on the Recovery of this compound in Wheat Plant Matrix

Cleanup Sorbent CompositionMean Recovery (%)
50 mg C18 + 100 mg MgSO481.4
50 mg GCB + 100 mg MgSO431.3
100 mg MgSO4 only79.6

Data sourced from a study on this compound analysis in a wheat-field ecosystem.[2][4] This table demonstrates how the choice of cleanup sorbent can significantly impact analyte recovery, with GCB showing a strong negative effect on this compound recovery in this specific matrix.

Experimental Protocols

A detailed experimental protocol is crucial for reproducible results. Below is a summarized workflow for this compound analysis in soil, based on established methods.[1]

Protocol: this compound Analysis in Soil by GC-MS

  • Extraction:

    • Weigh 10.0 g of soil into a centrifuge tube.

    • Add 20 mL of 5% acetic acid in methanol.

    • Vortex to mix, then sonicate for 20 minutes.

    • Centrifuge and decant the supernatant.

    • Repeat the extraction with 20 mL of 5% acetic acid in 1:1 methanol:water, and a third time with 10% acetone (B3395972) in 0.5 M K2HPO4 buffer. Combine all supernatants.

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge (1 g, 6 mL) with 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water. Do not allow the cartridge to dry.

    • Load the combined sample extract onto the SPE cartridge at a flow rate of 1-2 mL/minute.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a methanol/acetone mixture.

  • Derivatization (Methylation):

    • Concentrate the eluate and add 1.0 mL of 14% BF3/methanol solution.

    • Cap the tube and heat in a water bath at 70°C for 30 minutes.

    • Cool the reaction mixture, add distilled water and hexane (B92381).

    • Shake to partition the methylated this compound into the hexane layer.

  • GC-MS Analysis:

    • Transfer the final hexane extract for injection into the GC-MS.

    • Quantify using a standard calibration curve prepared from derivatized this compound standards.

Visualizations

Diagrams can help visualize complex workflows and relationships, aiding in troubleshooting.

Troubleshooting_Workflow cluster_Start Problem Identification cluster_Investigation Investigation Stage cluster_Solution Solution Implementation Start Inconsistent Results (Low Recovery, Poor Peaks) Check_Extraction Review Extraction Protocol - Correct Solvent? - pH Acidified? Start->Check_Extraction Check_Cleanup Evaluate Cleanup Step - Correct SPE Sorbent? - Cartridge Overload? - Elution Volume Adequate? Start->Check_Cleanup Check_Derivatization Verify Derivatization (GC) - Reagent Quality? - Reaction Time/Temp? - Anhydrous Conditions? Start->Check_Derivatization Check_Chroma Assess Chromatography - Peak Shape Issues? - Contaminated Liner/Column? - Correct Mobile Phase? Start->Check_Chroma Check_Detection Investigate Detection (MS) - Matrix Effects? - Instrument Calibration? Start->Check_Detection Optimize_Extraction Optimize Extraction (e.g., Modify Solvent, Use QuEChERS) Check_Extraction->Optimize_Extraction Optimize_Cleanup Optimize Cleanup (e.g., Test Sorbents, Adjust Elution) Check_Cleanup->Optimize_Cleanup Refine_Deriv Refine Derivatization (e.g., Use Fresh Reagents) Check_Derivatization->Refine_Deriv System_Maint Perform System Maintenance (e.g., Replace Liner/Column) Check_Chroma->System_Maint Mitigate_Matrix Mitigate Matrix Effects (e.g., Use Matrix-Matched Standards) Check_Detection->Mitigate_Matrix End Consistent & Accurate Results Optimize_Extraction->End Optimize_Cleanup->End Refine_Deriv->End System_Maint->End Mitigate_Matrix->End

Caption: A logical workflow for troubleshooting inconsistent results in this compound analysis.

Analytical_Workflow cluster_Prep Sample Preparation cluster_GC GC-Specific Path cluster_LC LC-Specific Path cluster_Data Data Analysis Sample 1. Sample Homogenization Extraction 2. Acidified Solvent Extraction Sample->Extraction Cleanup 3. Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Deriv 4a. Derivatization (e.g., Methylation) Cleanup->Deriv Solv_Ex 4b. Solvent Exchange & Final Concentration Cleanup->Solv_Ex GC_Analysis 5a. GC-MS Analysis Deriv->GC_Analysis Quant 6. Quantification vs. Calibration Curve GC_Analysis->Quant LC_Analysis 5b. LC-MS/MS Analysis Solv_Ex->LC_Analysis LC_Analysis->Quant

Caption: General experimental workflow for this compound residue analysis via GC or LC.

References

Technical Support Center: Optimizing Derivatization for Dichlorprop-P GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the gas chromatography (GC) analysis of Dichlorprop-P. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for the crucial derivatization step.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

This compound is a carboxylic acid, which makes it a polar and relatively non-volatile compound. Direct injection onto a standard non-polar or mid-polar GC column can lead to poor peak shape (tailing), low sensitivity, and potential irreversible adsorption to the column.[1] Derivatization converts the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester, which significantly improves chromatographic performance.[1][2]

Q2: What are the most common derivatization methods for this compound?

The most frequently employed derivatization techniques for this compound and other phenoxy acid herbicides are:

  • Esterification (Methylation): This involves converting the carboxylic acid to its methyl ester. Common reagents for this include:

  • Silylation: This method replaces the active hydrogen of the carboxylic acid with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. A widely used reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[11][12]

Q3: Which derivatization method should I choose?

The choice of method depends on factors such as safety considerations, available reagents, sample matrix, and desired throughput.

  • BF₃-Methanol is effective and commonly used, but the reaction requires heating.[4] There is also the potential for the formation of methoxy (B1213986) artifacts with certain unsaturated compounds, although this is less of a concern for this compound.[6] The reagent's effectiveness can also degrade over time.[6]

  • Diazomethane reacts rapidly and quantitatively at room temperature, but it is highly toxic, carcinogenic, and potentially explosive, requiring special handling precautions.[8][10][13]

  • Trimethylsilyldiazomethane (TMSD) is a safer alternative to diazomethane and is also very effective.[14]

  • BSTFA (Silylation) is a versatile and highly reactive reagent that produces volatile by-products that are less likely to interfere with the chromatogram. However, silylating reagents and the resulting derivatives are sensitive to moisture, so anhydrous conditions are critical.[9] TBDMS derivatives, in general, are more stable towards hydrolysis than TMS derivatives.[15]

Troubleshooting Guide

Issue 1: Low or No Peak for this compound Derivative
Potential Cause Troubleshooting Step
Incomplete Derivatization Reaction - BF₃-Methanol: Ensure the reaction temperature (e.g., 70°C) and time (e.g., 30 minutes) are sufficient.[4] Verify the age and storage conditions of the BF₃-methanol solution, as its reactivity can decrease over time.[6] The presence of water can also inhibit the reaction; consider using a water scavenger.[5]
- Diazomethane/TMSD: Ensure a slight excess of the reagent is used (indicated by a persistent yellow color). The reaction is typically rapid at room temperature.
- BSTFA: The reaction is highly sensitive to moisture. Ensure all glassware is dry and use an anhydrous solvent.[9] For sterically hindered compounds, a catalyst such as Trimethylchlorosilane (TMCS) may be needed, along with heating (e.g., 60-80°C).[12]
Degradation of Derivative - Silyl Esters: TMS derivatives are susceptible to hydrolysis. Analyze samples as soon as possible after derivatization and ensure no moisture is introduced.[9]
- General: Check for active sites in the GC inlet liner or the front of the column, which can cause derivative degradation. Perform inlet maintenance and trim the column if necessary.
Sample Loss During Workup - After esterification with BF₃-methanol, ensure proper phase separation during the hexane (B92381) extraction. Incomplete extraction will lead to low recovery.[4]
- Check for volatility losses during any solvent evaporation steps.
Issue 2: Tailing Peak for this compound Derivative
Potential Cause Troubleshooting Step
Incomplete Derivatization Even small amounts of underivatized this compound can cause significant peak tailing. Re-optimize the derivatization conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion.
Active Sites in the GC System - Inlet: The glass liner can have active silanol (B1196071) groups. Use a deactivated liner and change it regularly.[4]
- Column: Column contamination or degradation can expose active sites. Trim 5-10 cm from the front of the column.[4] Consider using an ultra-inert column.
Improper GC Conditions - Temperature: A low injection port temperature can cause slow vaporization and lead to tailing. Ensure the injector temperature is appropriate for the derivative.
- Flow Rate: An incorrect carrier gas flow rate can affect peak shape. Verify your flow rate.
Issue 3: Extraneous Peaks in the Chromatogram
Potential Cause Troubleshooting Step
Reagent By-products - BSTFA: The by-products of BSTFA are typically volatile and elute early in the chromatogram. If they interfere, adjust the initial oven temperature or hold time.
- BF₃-Methanol: While less common for this compound, BF₃-methanol can create artifacts with some molecules.[6] Run a reagent blank to identify any peaks originating from the derivatizing agent.
Contamination - Contamination can come from solvents, glassware, or the sample matrix. Run a solvent blank and a method blank to identify the source of contamination. Ensure all glassware is thoroughly cleaned.
Side Reactions - Diazomethane: Can form by-products with certain solvents like THF.[1] It is primarily reactive with acidic protons, so side reactions with the this compound molecule itself are unlikely under standard conditions.[7]

Experimental Protocols

Protocol 1: Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

This protocol is adapted from the EPA method for this compound analysis.[4]

  • Preparation: To the dried sample extract, add 1.0 mL of 10-14% BF₃-methanol solution.

  • Reaction: Cap the vial tightly and mix. Place the vial in a water bath or heating block at 70°C for 30 minutes.[4]

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Extraction: Add 5 mL of hexane and 8 mL of deionized water to the vial.

  • Mixing: Shake the vial vigorously for 10 minutes using a mechanical shaker.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the this compound methyl ester.

  • Collection: Carefully transfer the upper hexane layer to a clean vial for GC analysis.

Protocol 2: Esterification with Trimethylsilyldiazomethane (TMSD)

This protocol is based on general procedures for phenoxy acid herbicides.[14]

  • Preparation: Dissolve the dried sample extract in a suitable solvent (e.g., 100 µL of methanol/diethyl ether).

  • Derivatization: Add a 2.0 M solution of TMSD in hexane dropwise until a persistent yellow color is observed, indicating a slight excess of the reagent.

  • Reaction: Cap the vial and let it stand at room temperature for at least 10 minutes. The reaction is often complete within minutes.[14]

  • Quenching (Optional): If necessary, add a few drops of a weak acid (e.g., acetic acid) to quench the excess TMSD, indicated by the disappearance of the yellow color.

  • Analysis: The sample is now ready for direct injection into the GC.

Protocol 3: Silylation with BSTFA

This is a general protocol that can be optimized for this compound.[9]

  • Preparation: Ensure the sample extract is completely dry. Place the dried residue in a reaction vial. If desired, dissolve in a small volume of an anhydrous aprotic solvent (e.g., pyridine, acetonitrile, or dichloromethane).

  • Reagent Addition: Add an excess of BSTFA (often with 1% TMCS as a catalyst). A 2:1 molar ratio of BSTFA to the analyte is a good starting point. For example, add 50-100 µL of BSTFA (+1% TMCS) to the dried extract.

  • Reaction: Cap the vial tightly and vortex for 10-30 seconds. Heat the vial at 60-70°C for 20-30 minutes.[9]

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample can be injected directly into the GC.

Data Presentation

Table 1: Comparison of Derivatization Reaction Conditions
ParameterBF₃-MethanolDiazomethane / TMSDBSTFA (+1% TMCS)
Reagent Type Esterification (Methylation)Esterification (Methylation)Silylation (TMS Ester)
Reaction Temperature 60 - 70°C[4]Room Temperature60 - 80°C[9][12]
Reaction Time 10 - 30 minutes[4][16]< 15 minutes[14]20 - 60 minutes[9][12]
Catalyst BF₃ (Lewis Acid)None required (acidic proton of analyte initiates)[7]TMCS (optional, but recommended)
Key Considerations Reagent stability can be an issue.[6]Diazomethane is highly hazardous. TMSD is a safer alternative.Requires strictly anhydrous conditions.
Table 2: Reported Recovery Data for this compound Derivatization
Derivatization MethodMatrixFortification Level (mg/kg)Recovery (%)Reference
BF₃-MethanolSoil0.01 - 0.584 - 112APVMA[2]

Note: This table presents available recovery data. Direct comparative studies on the derivatization yield of this compound with different reagents are limited in the literature.

Visualizations

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_workup Post-Reaction Workup start Dried Sample Extract reagent Add Derivatization Reagent (BF3-Methanol / TMSD / BSTFA) start->reagent mix Mix / Vortex reagent->mix heat Heat (if required) BF3: 70°C BSTFA: 60-70°C mix->heat react Allow Reaction to Complete heat->react cool Cool to Room Temp. react->cool extract Liquid-Liquid Extraction (for BF3-Methanol) cool->extract BF3 Method ready Sample Ready for GC Analysis cool->ready TMSD/BSTFA Methods extract->ready

Caption: Experimental workflow for the derivatization of this compound.

G start Low or No Derivative Peak q1 Is the reaction going to completion? start->q1 c1 Check Derivatization Parameters: - Reagent Age/Quality - Reaction Time & Temp - Anhydrous Conditions (Silylation) q1->c1 No q2 Is the derivative degrading? q1->q2 Yes a1_yes Yes a1_no No c2 Perform GC Inlet Maintenance Trim Column Analyze Sample Promptly q2->c2 Yes c3 Check Sample Workup for Loss: - LLE efficiency - Evaporation steps q2->c3 No a2_yes Yes a2_no No

Caption: Troubleshooting logic for low derivatization yield.

References

Technical Support Center: Chiral Separation of Dichlorprop-P Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of Dichlorprop-P enantiomers.

Frequently Asked Questions (FAQs)

Q1: Which type of chiral column is most suitable for separating this compound enantiomers?

A1: Polysaccharide-based and cyclodextrin-based chiral stationary phases (CSPs) are most commonly and successfully used for the enantiomeric separation of this compound and other phenoxypropionic acid herbicides.

  • Polysaccharide-based columns , such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., CHIRALPAK® and CHIRALCEL® series), are highly effective due to their broad enantioselectivity.

  • Cyclodextrin-based columns , particularly those with permethylated α- or β-cyclodextrin (e.g., Nucleodex α-PM), have also demonstrated successful separation of this compound enantiomers.[1][2]

  • Macrocyclic glycopeptide-based columns (e.g., vancomycin-based CSPs) can also be considered as they are effective for a wide range of chiral compounds.

Q2: What are the typical mobile phases used for the chiral separation of this compound?

A2: The choice of mobile phase depends on the chiral column and the desired chromatographic mode.

  • Normal-Phase HPLC: Mixtures of a non-polar solvent like n-hexane with a polar organic modifier such as isopropanol (B130326) or ethanol (B145695) are commonly used. An acidic additive, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for acidic analytes like this compound.

  • Reversed-Phase HPLC: A mixture of an aqueous buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724) is typically employed. The pH of the mobile phase is critical and should be controlled to ensure the analyte is in a suitable ionic state for interaction with the stationary phase.[3]

  • Supercritical Fluid Chromatography (SFC): Supercritical CO2 is used as the primary mobile phase, with a co-solvent such as methanol or ethanol.[4]

Q3: How does temperature affect the chiral separation of this compound?

A3: Temperature can significantly influence the enantioselectivity and retention times. Generally, lower temperatures tend to improve resolution for many chiral separations. However, the optimal temperature is compound-dependent and should be determined experimentally. It is crucial to maintain a stable temperature to ensure reproducibility.

Q4: What is the expected elution order of this compound enantiomers?

A4: The elution order of enantiomers is dependent on the specific chiral stationary phase and the mobile phase composition. It is not uncommon for the elution order to reverse when changing the type of polysaccharide backbone (cellulose vs. amylose) or the mobile phase modifier. Therefore, it is essential to run a standard of the individual enantiomers if the elution order needs to be confirmed.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor or No Resolution Incorrect chiral column selection.Screen different types of chiral columns (polysaccharide, cyclodextrin).
Sub-optimal mobile phase composition.Optimize the ratio of non-polar to polar solvents in normal phase, or the organic modifier concentration in reversed phase. Experiment with different acidic or basic additives.
Inappropriate temperature.Vary the column temperature in increments of 5°C to find the optimum.
Low flow rate.Chiral separations often benefit from lower flow rates. Try reducing the flow rate.
Peak Tailing Secondary interactions with the stationary phase.For acidic compounds like this compound, add a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress ionization and reduce interactions with residual silanols.[3]
Column overload.Dilute the sample and reinject.
Column contamination or degradation.Flush the column with a strong solvent or follow the manufacturer's regeneration procedure. If the problem persists, the column may need to be replaced.
Peak Broadening Sub-optimal flow rate.Reduce the flow rate to see if peak shape improves.
Excessive extra-column volume.Minimize the length and diameter of tubing between the injector, column, and detector.
Column degradation.Inspect the column for voids or contamination. Replace if necessary.
Loss of Resolution Over Time Column contamination.Implement a regular column cleaning and regeneration protocol.
Change in mobile phase composition.Prepare fresh mobile phase and ensure accurate composition.
Column aging.The performance of chiral columns can degrade over time. If resolution cannot be restored through cleaning, a new column may be required.
Ghost Peaks Contaminated mobile phase or HPLC system.Use high-purity solvents and filter the mobile phase. Flush the entire HPLC system.
Sample carryover.Run a blank injection to confirm carryover from the autosampler. Implement a needle wash step.

Experimental Protocols

Example Protocol for Chiral Separation of this compound

This protocol is a general starting point and may require optimization for your specific instrumentation and requirements.

1. Column Selection and Preparation:

  • Column: Nucleodex α-PM (permethylated α-cyclodextrin), 200 x 4.0 mm.[1][2]

  • Equilibration: Equilibrate the column with the mobile phase at the designated flow rate for at least 30 minutes or until a stable baseline is achieved.

2. Mobile Phase Preparation:

  • Composition: 70% (v/v) Methanol and 30% (v/v) 50 mM NaH2PO4 buffer.

  • pH Adjustment: Adjust the pH of the NaH2PO4 buffer to 3.0.

  • Preparation: Prepare the mobile phase fresh daily, filter through a 0.45 µm membrane filter, and degas before use.

3. Chromatographic Conditions:

  • Flow Rate: 0.7 mL/min.[1]

  • Temperature: Ambient or controlled at 25°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 230 nm.[1]

4. Sample Preparation:

  • Dissolve the this compound standard or sample in the mobile phase to a suitable concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Quantitative Data Summary
Chiral Stationary Phase Column Dimensions Mobile Phase Flow Rate Detection Analyte Retention Times (min)
Nucleodex α-PM[1]200 x 4.0 mm70% Methanol / 30% 50 mM NaH2PO4 (pH 3.0)0.7 mL/minUV, 230 nm(R)-Dichlorprop6.7
Nucleodex α-PM[1]200 x 4.0 mm70% Methanol / 30% 50 mM NaH2PO4 (pH 3.0)0.7 mL/minUV, 230 nm(S)-Dichlorprop8.6
CHIRALPAK QN-AX-Modifier: 45% (MeOH/FA/NH4OOCH 100/0.40/0.35 v/v/m)--Dichlorprop-

Visualizations

Chiral_Column_Selection_Workflow start Start: Separate this compound Enantiomers csp_type Select CSP Type start->csp_type polysaccharide Polysaccharide-based (e.g., CHIRALPAK, CHIRALCEL) csp_type->polysaccharide Primary Choice cyclodextrin Cyclodextrin-based (e.g., Nucleodex) csp_type->cyclodextrin Alternative macrocyclic Macrocyclic Glycopeptide (e.g., Vancomycin) csp_type->macrocyclic Alternative mode Select Chromatographic Mode polysaccharide->mode cyclodextrin->mode macrocyclic->mode np Normal Phase mode->np rp Reversed Phase mode->rp sfc SFC mode->sfc optimize Optimize Method (Mobile Phase, Temperature, Flow Rate) np->optimize rp->optimize sfc->optimize optimize->csp_type No Resolution, Rescreen end Successful Separation optimize->end Resolution Achieved

Caption: Workflow for selecting a chiral column for this compound separation.

Troubleshooting_Workflow start Problem: Poor Peak Shape or Resolution check_params Check Basic Parameters (Mobile Phase, Flow Rate, Temp) start->check_params check_column Inspect Chiral Column check_params->check_column Parameters OK optimize_mp Optimize Mobile Phase (Additives, pH) check_params->optimize_mp Incorrect check_sample Review Sample Preparation check_column->check_sample Column OK clean_column Clean/Regenerate Column check_column->clean_column Contaminated check_sample->optimize_mp Sample OK dilute_sample Dilute Sample check_sample->dilute_sample Concentrated end Problem Resolved optimize_mp->end replace_column Replace Column clean_column->replace_column No Improvement clean_column->end Improved dilute_sample->end replace_column->end

Caption: A logical troubleshooting workflow for chiral separation issues.

References

Minimizing peak tailing in Dichlorprop-P liquid chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the liquid chromatography analysis of Dichlorprop-P. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for this acidic herbicide. Here you will find detailed troubleshooting guides and frequently asked questions to help you achieve symmetric peak shapes and reliable, reproducible results.

Troubleshooting Guide: Minimizing Peak Tailing

Peak tailing is a common issue in the analysis of acidic compounds like this compound, leading to poor resolution and inaccurate quantification. A tailing factor (Tf) or asymmetry factor (As) greater than 1.2 is generally indicative of a problem. This guide addresses the most common causes and provides systematic solutions.

Q1: Why is my this compound peak exhibiting significant tailing?

A1: Peak tailing for this compound, an acidic compound with a pKa of approximately 3.1, is most often caused by secondary interactions between the analyte and the stationary phase, or by suboptimal mobile phase conditions.[1] The primary culprits include:

  • Interaction with Residual Silanols: Silica-based reversed-phase columns can have residual silanol (B1196071) groups (-Si-OH) on the surface. At a mobile phase pH above the pKa of these silanols (typically around 3.5-4.5), they become ionized (-Si-O⁻) and can interact with any ionized portion of the this compound analyte, leading to a secondary retention mechanism that causes tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to or above the pKa of this compound (3.1), a significant portion of the analyte will be in its anionic (ionized) form. This ionized form is more prone to secondary interactions with the stationary phase, resulting in peak tailing.

  • Column Degradation: Over time, columns can degrade, leading to a loss of bonded phase and exposure of more active silanol sites. Voids in the column packing or a blocked inlet frit can also contribute to poor peak shape.

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing.

  • Incompatible Sample Solvent: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause band broadening and peak tailing.

Frequently Asked Questions (FAQs)

Q2: What is the ideal mobile phase pH for this compound analysis?

A2: To minimize peak tailing, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa of this compound.[1] Given that the pKa of this compound is approximately 3.1, a mobile phase pH of 2.5 or lower is recommended.[2] This ensures that the this compound is predominantly in its neutral, non-ionized form, which will interact more uniformly with the reversed-phase stationary phase and be less susceptible to secondary interactions with residual silanols.

Q3: Which type of HPLC column is best suited for this compound analysis to avoid peak tailing?

A3: A high-purity, end-capped C18 column is a good starting point. End-capping is a process that deactivates most of the residual silanol groups on the silica (B1680970) surface, thereby reducing the potential for secondary interactions. For even better performance, consider using a column with a stationary phase specifically designed for low silanol activity or one that is stable at low pH. Columns with core-shell particles can also provide higher efficiency and better peak shapes.

Q4: Can the organic modifier in the mobile phase affect peak tailing for this compound?

A4: Yes, the choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can influence peak shape. While the primary role of the organic modifier is to control retention time, it can also affect the interaction between the analyte and the stationary phase. In some cases, methanol (B129727) can be more effective at masking residual silanol activity through hydrogen bonding compared to acetonitrile. The optimal organic modifier and its concentration should be determined during method development.

Q5: What should I do if I still observe peak tailing after optimizing the mobile phase pH and column selection?

A5: If peak tailing persists, consider the following:

  • Reduce Sample Concentration: Dilute your sample and re-inject to check for column overload.

  • Check for Column Contamination/Degradation: Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.

  • Use a Guard Column: A guard column can protect the analytical column from contaminants in the sample that might cause peak tailing.

  • Ensure Sample Solvent Compatibility: Whenever possible, dissolve your sample in the mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

Data Presentation

The following table provides representative data on how mobile phase pH can affect the peak asymmetry of this compound. Note that actual values may vary depending on the specific column and other chromatographic conditions.

Mobile Phase pHUSP Tailing Factor (Tf)Peak Shape Description
4.52.1Severe Tailing
3.51.6Moderate Tailing
3.01.3Minor Tailing
2.51.1Symmetrical

Experimental Protocols

Optimizing Mobile Phase pH for this compound Analysis

This protocol describes how to systematically evaluate the effect of mobile phase pH on the peak shape of this compound.

  • Preparation of Mobile Phases:

    • Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., 4.5, 3.5, 3.0, and 2.5). A common buffer for low pH is phosphate (B84403) or formate. For example, to prepare a pH 2.5 mobile phase, you can use a 0.1% solution of phosphoric acid or formic acid in water.

    • The organic modifier will be acetonitrile.

    • The final mobile phase will be a mixture of the aqueous buffer and acetonitrile (e.g., 50:50 v/v).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile / Buffered Aqueous Solution (e.g., 50:50 v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detector: UV at 230 nm

    • Sample: this compound standard solution (e.g., 10 µg/mL) dissolved in the initial mobile phase.

  • Procedure:

    • Equilibrate the HPLC system with the first mobile phase (pH 4.5).

    • Inject the this compound standard and record the chromatogram.

    • Calculate the tailing factor for the this compound peak.

    • Repeat the process for each of the other mobile phase pH values, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.

    • Compare the tailing factors obtained at each pH to determine the optimal condition for symmetrical peaks.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed (Tf > 1.2) check_pH Is Mobile Phase pH < pKa - 1.5 (i.e., < 2.5)? start->check_pH adjust_pH Adjust Mobile Phase pH to ~2.5 with Acid (e.g., 0.1% Formic Acid) check_pH->adjust_pH No check_column Is the Column End-Capped & in Good Condition? check_pH->check_column Yes adjust_pH->check_column replace_column Use a High-Purity, End-Capped Column or a Column with Low Silanol Activity check_column->replace_column No check_sample Is Sample Concentration and Solvent Appropriate? check_column->check_sample Yes replace_column->check_sample adjust_sample Dilute Sample and/or Dissolve in Mobile Phase check_sample->adjust_sample No good_peak Symmetrical Peak (Tf <= 1.2) check_sample->good_peak Yes adjust_sample->good_peak

Caption: Troubleshooting workflow for this compound peak tailing.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation prep_mp Prepare Mobile Phases (pH 4.5, 3.5, 3.0, 2.5) equilibrate Equilibrate Column with First Mobile Phase prep_mp->equilibrate prep_sample Prepare this compound Standard Solution inject Inject Standard prep_sample->inject equilibrate->inject acquire Acquire Chromatogram inject->acquire calc_tf Calculate Tailing Factor (Tf) acquire->calc_tf loop_start loop_end Repeat for Each pH loop_end->equilibrate Next pH calc_tf->loop_end compare Compare Tf Values to Determine Optimal pH calc_tf->compare

Caption: Workflow for optimizing mobile phase pH.

References

Validation & Comparative

Comparative Guide to the Analytical Validation of Dichlorprop-P in Produce

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of validated analytical methods for the determination of Dichlorprop-P residues in produce. This compound, a chiral form of the phenoxy herbicide Dichlorprop, is utilized for the control of broadleaf weeds. Its effective monitoring in food matrices is crucial for ensuring consumer safety and regulatory compliance. This document details and contrasts a common chromatography-based approach, Gas Chromatography-Mass Spectrometry (GC-MS), with an alternative spectroscopic technique, Photochemically Induced Fluorescence (PIF). The information presented herein is intended to assist researchers and analytical scientists in selecting and implementing appropriate methodologies for the detection and quantification of this compound in fruit and vegetable samples.

Comparison of Analytical Method Performance

The selection of an analytical method for pesticide residue analysis is governed by several key performance parameters. The following table summarizes the quantitative performance data for two distinct methods for the determination of this compound in produce.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) with QuEChERS Photochemically Induced Fluorescence (PIF)
Principle Separation based on volatility and mass-to-charge ratioDetection of fluorescence generated after UV irradiation
Linearity Range Typically 0.01 - 0.5 µg/mL40 - 200 ng/mL[1]
Accuracy (Recovery) Generally 70-120% in various produce~100% in plum and tomato[1]
Precision (RSD) Typically < 20%Not explicitly stated
Limit of Detection (LOD) Method-dependent, can reach low µg/kg levels0.8 ng/mL in plum and tomato[1]
Limit of Quantification (LOQ) 0.01 mg/kg in cereal grains (by LC-MS/MS, a comparable technique)Not explicitly stated
Sample Preparation QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)Minimal, dilution with buffer and methanol[1]
Instrumentation Gas Chromatograph coupled to a Mass SpectrometerSpectrofluorometer with a UV irradiation source
Throughput Moderate to high, amenable to automationPotentially high due to simple sample preparation
Selectivity High, based on chromatographic retention time and mass fragmentationGood, especially for complex matrices with background fluorescence[1]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) with QuEChERS Sample Preparation

This method is a widely adopted standard for the multi-residue analysis of pesticides in food matrices.

a. Sample Preparation (QuEChERS Protocol)

  • Homogenization: Weigh 10-15 g of a representative portion of the produce sample into a blender and homogenize.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724).

    • Add internal standards if required.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).

    • Cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add a d-SPE sorbent mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA)). For produce with high chlorophyll (B73375) content, graphitized carbon black (GCB) may be included.

    • Vortex for 30 seconds.

    • Centrifuge at a high speed (e.g., 10,000 rcf) for 2 minutes.

  • Derivatization (for phenoxy acids):

    • Transfer the cleaned extract to a new vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 1 mL of 14% BF₃/methanol (B129727) solution.

    • Heat at 70°C for 30 minutes to convert this compound to its methyl ester.

    • After cooling, add 8 mL of distilled water and partition into 5 mL of hexane (B92381).

  • Final Extract: The hexane layer containing the methylated this compound is collected for GC-MS analysis.

b. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1-2 µL (splitless mode).

    • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 180°C at 20°C/min, then ramp to 280°C at 5°C/min and hold for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for methyl-Dichlorprop-P (e.g., m/z 162, 164, 191, 248).

Photochemically Induced Fluorescence (PIF) Method

This method offers a simpler and faster alternative to chromatography-based techniques, particularly for screening purposes.

a. Sample Preparation

  • Extraction:

    • Weigh a representative portion of the produce sample.

    • Macerate the sample with a 50% (v/v) methanol in pH 5 buffer solution.

    • Filter or centrifuge the extract to remove solid particles.

  • Dilution: Dilute the extract with the same methanol/buffer solution to bring the this compound concentration into the linear range of the method.

b. PIF Analysis

  • Irradiation:

    • Transfer an aliquot of the prepared sample solution into a quartz cuvette.

    • Place the cuvette in a UV irradiation chamber.

    • Irradiate the sample with a UV lamp for a fixed period (e.g., 6 minutes) to induce the formation of a fluorescent photoproduct.[1]

  • Fluorescence Measurement:

    • Immediately after irradiation, place the cuvette in a spectrofluorometer.

    • Excite the sample at the optimal excitation wavelength and measure the emission at the optimal emission wavelength for the this compound photoproduct.

  • Quantification: Determine the concentration of this compound in the sample by comparing its fluorescence intensity to a calibration curve prepared from this compound standards subjected to the same irradiation procedure.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the workflows for the analytical validation of this compound in produce using the described methods.

Caption: Workflow for GC-MS analysis of this compound in produce.

Caption: Workflow for PIF analysis of this compound in produce.

References

A Comparative Guide to Inter-Laboratory Analytical Methods for Dichlorprop-P

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the determination of Dichlorprop-P, a chiral phenoxyalkanoic acid herbicide. The performance of various analytical techniques is evaluated based on available data from single-laboratory validations and independent laboratory studies. This document is intended to assist researchers and analytical scientists in selecting and implementing reliable methods for the quantification of this compound in various matrices.

Overview of Analytical Techniques

The determination of this compound residues is predominantly accomplished through chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and well-established technique for the analysis of volatile and semi-volatile organic compounds. Analysis of acidic herbicides like this compound by GC typically requires a derivatization step, such as methylation, to increase their volatility and thermal stability.[1]

  • High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric Detection: HPLC is well-suited for the analysis of less volatile and more polar compounds. For acidic herbicides, reversed-phase chromatography is commonly employed. While UV detection is a viable option, coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, particularly in complex matrices.

Inter-laboratory Performance Data

While comprehensive multi-laboratory proficiency test data for this compound was not publicly available at the time of this review, an Independent Laboratory Validation (ILV) of the U.S. EPA Method TSKF9301 for the analysis of this compound in soil provides valuable insight into the method's reproducibility. The method involves extraction, derivatization to the methyl ester, and subsequent analysis by GC/MS.

Table 1: Summary of Inter-Laboratory Validation Data for this compound in Soil (Method TSKF9301)

Fortification Level (ppm)Mean Recovery (%) - Validating LaboratoryRSD (%) - Validating Laboratory
0.05 (LOQ)9412
0.50858.2
5.0884.5

Data sourced from an Independent Laboratory Validation report for EPA Method TSKF9301.

Single-Laboratory Validation Data for this compound Methods

The following tables summarize performance data from single-laboratory validation studies for different analytical methods. This data provides a baseline for expected method performance.

Table 2: Performance of a QuEChERS Extraction with HPLC-MS/MS for this compound in Wheat

MatrixFortification Level (mg/kg)Mean Recovery (%)RSD (%)LOQ (µg/kg)
Wheat Grains0.0195.65.212
0.198.73.4
1.0102.32.8
Wheat Plants0.0292.46.812
0.296.14.5
2.099.83.1
Wheat Straw0.0290.77.112
0.294.55.3
2.097.24.0

Data adapted from a study on the dissipation and residues of this compound in a wheat-field ecosystem.[2]

Table 3: Performance of HPLC with Diode Array Detection (DAD) for Dichlorprop in Aqueous Soil Solutions

ParameterValue
Limit of Detection (LOD)0.70 ng/L
Limit of Quantification (LOQ)Not Reported
Precision (RSD%)0.80%
Linearity Range0.0 - 103.1 ng/L

This method allows for the direct determination of Dichlorprop in the presence of soil and peat constituents after centrifugation and filtration.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and reproduction of analytical results. Below are outlines of standard protocols for the analysis of this compound using GC-MS and LC-MS/MS.

Protocol 1: GC-MS Analysis of this compound in Soil (Based on EPA Method TSKF9301)

This method determines the residues of this compound and its metabolites in soil. The protocol involves extraction, solid-phase extraction (SPE) clean-up, derivatization, and GC-MS analysis.[1]

1. Extraction:

  • Weigh 10.0 g of soil into a centrifuge tube.

  • Sequentially extract with:

  • After each extraction, vortex, sonicate for 20 minutes, and centrifuge. Decant and combine the supernatants.[1]

  • Acidify the combined extracts with phosphoric acid to a pH of less than 2.[1]

2. Solid-Phase Extraction (SPE) Clean-up:

  • Condition a C18 SPE cartridge with methanol followed by 1.5% phosphoric acid in water.[1]

  • Load the acidified extract onto the SPE cartridge.

  • Wash the cartridge and dry it thoroughly.

  • Elute the analytes in two fractions. One fraction will contain this compound acid.

3. Derivatization (Methylation):

  • To the fraction containing this compound acid, add 1.0 mL of 14% BF₃/methanol solution.[1]

  • Heat at 70°C for 30 minutes.[1]

  • After cooling, add distilled water and partition the methylated this compound into hexane (B92381).[1]

  • Combine this hexane layer with the other analyte fraction from the SPE elution.

4. GC-MS Analysis:

  • Column: HP-5 MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injection: Splitless.

  • Oven Temperature Program: Typically starts at a low temperature (e.g., 45°C), ramps up to a final temperature (e.g., 250°C).

  • Detection: Mass Spectrometry, monitoring characteristic ions for the methyl ester of this compound.

Protocol 2: LC-MS/MS Analysis of this compound in Wheat (QuEChERS-based)

This method utilizes the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) sample preparation technique followed by LC-MS/MS analysis.[2]

1. Sample Preparation (QuEChERS):

  • Homogenize a representative sample of the wheat matrix (grains, plants, or straw).

  • To a 10 g sample, add water and acetonitrile (B52724).

  • Add a salt mixture (e.g., MgSO₄, NaCl) and shake vigorously.

  • Centrifuge to separate the layers.

  • Take an aliquot of the acetonitrile (upper) layer for clean-up.

  • Add a dispersive SPE (d-SPE) sorbent (e.g., MgSO₄, PSA) to the aliquot, vortex, and centrifuge.

  • The resulting supernatant is ready for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 3.5 µm).[2]

  • Mobile Phase: A gradient of acetonitrile and water (often with a modifier like formic acid) is typical.[2]

  • Flow Rate: Approximately 0.25 mL/min.[2]

  • Injection Volume: 5 µL.[2]

  • Ionization: Electrospray Ionization (ESI) in negative mode is preferred for acidic herbicides.[2]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring the transition of the deprotonated molecule to a specific product ion.[2]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Determination cluster_data Data Processing Sample Sample Matrix (e.g., Soil, Wheat) Extraction Extraction (Solvent, Sonication) Sample->Extraction Homogenization Cleanup Clean-up (SPE or d-SPE) Extraction->Cleanup Derivatization Derivatization (for GC-MS) Cleanup->Derivatization If required LCMSMS LC-MS/MS Analysis Cleanup->LCMSMS GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification GCMS->Quantification LCMSMS->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Generalized workflow for the analysis of this compound.

logical_relationships cluster_method_selection Method Selection Factors cluster_techniques Analytical Techniques Matrix Matrix Complexity GC_MS GC-MS Matrix->GC_MS LC_MSMS LC-MS/MS Matrix->LC_MSMS High Analyte_Conc Analyte Concentration HPLC_UV HPLC-UV Analyte_Conc->HPLC_UV High Analyte_Conc->LC_MSMS Low Volatility Analyte Volatility Volatility->GC_MS High Volatility->LC_MSMS Low Required_Sensitivity Required Sensitivity Required_Sensitivity->GC_MS High Required_Sensitivity->LC_MSMS Very High

Caption: Logical relationships influencing analytical method selection.

References

A Comparative Analysis of the Herbicidal Efficacy of Dichlorprop-P, 2,4-D, and MCPA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the herbicidal efficacy of Dichlorprop-P, 2,4-D, and MCPA, three widely used phenoxy herbicides for the control of broadleaf weeds. The information presented is collated from experimental data to assist researchers and professionals in the agricultural sciences with a comprehensive understanding of their relative performance.

Mechanism of Action: Synthetic Auxins

This compound, 2,4-D, and MCPA are classified as synthetic auxin herbicides.[1] Their mode of action involves mimicking the natural plant growth hormone auxin, leading to uncontrolled and abnormal plant growth in susceptible broadleaf weeds. This disruption of normal physiological processes ultimately results in the death of the plant.[1][2][3] These herbicides are selective, meaning they primarily affect broadleaf (dicotyledonous) plants while most grass (monocotyledonous) species remain relatively unharmed.[4]

Quantitative Efficacy Comparison

The following tables summarize the available quantitative data on the efficacy of this compound, 2,4-D, and MCPA against various broadleaf weeds. It is important to note that direct comparative studies providing percentage control for all three herbicides across a wide range of weeds are limited in the public domain. The data presented here is compiled from multiple sources.

Table 1: Efficacy Against Herbicide-Resistant Kochia (Bassia scoparia)

HerbicideApplication RatePercent Control (28 DAT)
This compoundNot Specified26% - 58%
2,4-DNot Specified26% - 58%

DAT: Days After Treatment. Data from a study on multiple herbicide-resistant kochia populations.

Table 2: Efficacy of MCPA in a Herbicide Mixture

Herbicide MixtureTarget WeedsPercent Biomass Reduction
Florasulam + MCPA (800 g/ha)Melilotus officinalis91%
Carthamus oxyacantha95%
Sonchus oleraceus92%
Hirschfeldia incana100%
Centaurea iberica95%

Data from a study evaluating a pre-mixed herbicide formulation. This does not represent the efficacy of MCPA alone.[5]

Qualitative Efficacy Comparison

For a broader perspective on the weed control spectrum, the following table provides a qualitative comparison based on efficacy ratings from turfgrass management research.

Table 3: General Efficacy of this compound, 2,4-D, and MCPA on Common Broadleaf Weeds

Weed SpeciesThis compound (2,4-DP)2,4-DMCPA
White Clover (Trifolium repens)PPF
Dandelion (Taraxacum officinale)PEG
Common Chickweed (Stellaria media)GP-
Ground Ivy (Glechoma hederacea)PF-
Wild Violet (Viola spp.)PP-
Yellow Woodsorrel (Oxalis stricta)PP-

Efficacy Ratings: E = Excellent, G = Good, F = Fair, P = Poor. A dash (-) indicates that no data was available in the reviewed source.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized methodologies for assessing herbicide efficacy. While specific protocols for each cited experiment may vary, the following outlines a general approach for greenhouse and field trials.

Greenhouse Bioassay Protocol
  • Plant Preparation: Target weed species are grown from seed in pots containing a standardized soil or potting mix. Plants are typically grown to a specific growth stage (e.g., 2-4 true leaves) before herbicide application.[6]

  • Herbicide Application: Herbicides are applied at specified rates using a calibrated laboratory sprayer to ensure uniform coverage. A non-treated control group is included for comparison.

  • Experimental Design: A completely randomized design with multiple replications (typically 3-4) for each treatment is commonly used.[6]

  • Environmental Conditions: Greenhouse conditions such as temperature, humidity, and photoperiod are controlled and monitored throughout the experiment.

  • Data Collection: Efficacy is assessed at predetermined intervals (e.g., 7, 14, 21, and 28 days after treatment). Assessments typically involve visual ratings of weed control (on a scale of 0% to 100%) and/or harvesting the above-ground biomass to determine percent reduction compared to the untreated control.[5][7]

Field Trial Protocol
  • Site Selection: Field trials are established in areas with a natural and uniform infestation of the target weed species.[8]

  • Plot Design: The experimental area is divided into individual plots of a specified size. A randomized complete block design is often employed to account for field variability, with each treatment replicated multiple times.[5][8]

  • Herbicide Application: Herbicides are applied using a calibrated plot sprayer at defined rates and application volumes. An untreated control plot is included within each block.[5][8]

  • Data Collection: Weed control is assessed visually at various intervals after application. In some studies, weed density (plants per unit area) and biomass are also measured by harvesting quadrats from each plot.[5][8] Crop yield may also be measured in crop-based trials.[5]

  • Statistical Analysis: Data are subjected to statistical analysis (e.g., Analysis of Variance - ANOVA) to determine significant differences between herbicide treatments.[5]

Signaling Pathways and Experimental Workflows

To visualize the processes involved in the action of these herbicides and the general workflow of efficacy testing, the following diagrams are provided.

Auxin_Herbicide_Signaling_Pathway cluster_cell Plant Cell Auxin_Herbicide This compound / 2,4-D / MCPA (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin_Herbicide->Receptor Binds to Ubiquitination Ubiquitination of Aux/IAA Repressor Receptor->Ubiquitination Promotes Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome Leads to ARF Auxin Response Factor (ARF) Proteasome->ARF Frees Gene_Expression Altered Gene Expression ARF->Gene_Expression Activates Uncontrolled_Growth Uncontrolled Cell Division, Elongation, and Differentiation Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Simplified signaling pathway of synthetic auxin herbicides.

Herbicide_Efficacy_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Study_Design Experimental Design (Greenhouse/Field) Plant_Material Weed Propagation or Site Selection Study_Design->Plant_Material Herbicide_Application Calibrated Herbicide Application Plant_Material->Herbicide_Application Incubation Incubation Period Herbicide_Application->Incubation Data_Collection Data Collection (Visual Rating, Biomass) Incubation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation & Reporting Statistical_Analysis->Results

Caption: General experimental workflow for herbicide efficacy testing.

References

Synergistic Effects of Dichlorprop-P with Other Auxinic Herbicides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synergistic herbicidal effects of Dichlorprop-P when combined with other auxinic herbicides, specifically 2,4-D and dicamba (B1670444). The information presented is supported by experimental data, with detailed methodologies for key experiments.

Data Presentation: Enhanced Efficacy against Herbicide-Resistant Weeds

The combination of this compound with other auxinic herbicides has demonstrated significant synergistic effects, particularly in the control of multiple herbicide-resistant (MHR) weed populations. Research conducted by Dhanda et al. (2023) on MHR kochia (Bassia scoparia L.) provides compelling quantitative evidence of this synergy. The study evaluated the efficacy of this compound, 2,4-D, and dicamba applied alone and in various combinations.

The synergistic interactions were determined using Colby's method, where an expected control value for a herbicide combination is calculated based on the observed control from individual herbicide applications. If the observed control from the mixture is statistically greater than the expected value, the interaction is considered synergistic.[1]

The following tables summarize the key findings from greenhouse and field studies, showcasing the enhanced weed control achieved through these synergistic combinations.

Table 1: Greenhouse Study - Control of Multiple Herbicide-Resistant Kochia 28 Days After Treatment (DAT) [1]

Herbicide TreatmentApplication Rate (g ae ha⁻¹)Observed Control (%)Expected Control (%)Interaction
This compound56058--
2,4-D56026--
Dicamba28048--
This compound + 2,4-D 560 + 560 55 69 Antagonistic
Dicamba + this compound 280 + 560 91 78 Synergistic
Dicamba + 2,4-D 280 + 560 84 61 Synergistic
Dicamba + this compound + 2,4-D 280 + 560 + 560 94 84 Synergistic

Table 2: Field Study - Control of Multiple Herbicide-Resistant Kochia 28 DAT [1]

Herbicide TreatmentApplication Rate (g ae ha⁻¹)Site 1 Control (%)Site 2 Control (%)Interaction
This compound5605562-
2,4-D5603540-
Dicamba2806570-
Dicamba + this compound + 2,4-D 280 + 560 + 560 95 92 Synergistic
Halauxifen/fluroxypyr + this compound 5/105 + 560 88 85 Synergistic
Halauxifen/fluroxypyr + 2,4-D 5/105 + 560 84 80 Synergistic

Note: The study by Dhanda et al. (2023) also observed synergistic interactions for shoot dry weight reductions in MHR kochia populations when dicamba was mixed with this compound, 2,4-D, and this compound + 2,4-D.[1]

Experimental Protocols

The following sections detail the methodologies employed in the key experiments cited, providing a framework for researchers to design similar studies.

Greenhouse Bioassay for Herbicide Synergy

This protocol is based on the methodology described by Dhanda et al. (2023) for evaluating herbicide synergy in a controlled environment.[1]

  • Plant Material and Growth Conditions:

    • Seeds of the target weed species (e.g., MHR kochia) are sown in pots filled with a suitable potting mix.

    • Pots are placed in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform plant growth.

    • Plants are grown to a specific growth stage (e.g., 8 to 10 cm in height) before herbicide application.

  • Herbicide Treatment Application:

    • Herbicides are applied at specified rates, both individually and in tank-mix combinations.

    • A nonionic surfactant is often added to treatments containing this compound to enhance uptake.[2]

    • Applications are made using a calibrated cabinet sprayer to ensure uniform coverage. The sprayer is typically equipped with a flat-fan nozzle and operated at a constant pressure and speed to deliver a precise volume of spray solution.

  • Data Collection and Analysis:

    • Visual weed control is assessed at specified intervals (e.g., 7, 14, and 28 DAT) on a scale of 0% (no control) to 100% (complete plant death).

    • At the end of the experiment, the above-ground biomass of the plants is harvested, dried in an oven until a constant weight is achieved, and the dry weight is recorded.

    • The percentage of shoot dry weight reduction is calculated relative to a non-treated control.

    • Synergy is determined using Colby's equation:

      • Expected control (%) = (X + Y) - (XY / 100) for two herbicides, where X and Y are the percentage of control from each herbicide applied alone.[3]

      • A t-test is used to compare the observed and expected control values. If the observed mean is significantly greater than the expected mean, the interaction is synergistic.[1]

Field Efficacy Trials

Field studies are crucial for validating greenhouse findings under real-world conditions. The protocol outlined below is a general guide based on standard agronomic research practices.

  • Site Selection and Experimental Design:

    • A field with a natural and uniform infestation of the target weed is selected.

    • The experiment is laid out in a randomized complete block design with multiple replications (typically 3 or 4) to account for field variability.

    • Plot sizes are determined based on the application equipment and the need to minimize edge effects.

  • Herbicide Application:

    • Treatments are applied at the appropriate weed growth stage using a backpack or tractor-mounted sprayer calibrated to deliver a specific spray volume.

    • Application parameters such as nozzle type, pressure, and speed are kept constant across all plots.

  • Data Collection:

    • Visual weed control is rated at regular intervals throughout the growing season.

    • Weed density and biomass samples may be collected from quadrats placed within each plot.

    • Crop yield data is often collected at the end of the season to assess the impact of weed control on crop performance.

  • Statistical Analysis:

    • Data are subjected to analysis of variance (ANOVA) to determine the significance of treatment effects.

    • Mean separation tests (e.g., Fisher's Protected LSD) are used to compare individual treatment means.

    • Colby's method is used to assess synergistic interactions between herbicide combinations.

Mandatory Visualizations

Experimental Workflow for Herbicide Synergy Screening

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Herbicide Application cluster_data 3. Data Collection & Analysis Seed_Sourcing Source Seeds (e.g., MHR Kochia) Potting Potting and Germination Seed_Sourcing->Potting Growth Uniform Plant Growth (Controlled Environment) Potting->Growth Application Calibrated Spray Application Growth->Application Herbicide_Prep Prepare Herbicide Solutions (Individual & Combinations) Herbicide_Prep->Application Visual_Assessment Visual Weed Control (0-100% Scale) Application->Visual_Assessment Biomass_Measurement Shoot Dry Weight Measurement Application->Biomass_Measurement Colbys_Method Synergy Calculation (Colby's Method) Visual_Assessment->Colbys_Method Biomass_Measurement->Colbys_Method Statistical_Analysis Statistical Analysis (ANOVA, t-test) Colbys_Method->Statistical_Analysis

Caption: Greenhouse workflow for assessing herbicide synergy.

Proposed Signaling Pathway for Auxinic Herbicide Synergy

The precise molecular mechanism underlying the synergistic effect of this compound with other auxinic herbicides is not yet fully elucidated. However, based on the known mode of action of auxinic herbicides, a plausible hypothesis can be formulated. Auxinic herbicides mimic the natural plant hormone auxin, leading to an overload of the auxin signaling pathway.[4][5] This overload disrupts normal plant growth processes, ultimately causing plant death.

Different auxinic herbicides exhibit varying binding affinities for different members of the TIR1/AFB family of auxin receptors.[6] For instance, dichlorprop (B359615) and mecoprop (B166265) show higher binding affinity to the TIR1 receptor compared to 2,4-D.[6] The synergy observed when these herbicides are combined could be due to a more comprehensive and sustained activation of the auxin signaling cascade by targeting a wider range of auxin receptors or by interacting at different points within the pathway.

This proposed pathway illustrates the potential points of interaction that could lead to a synergistic herbicidal effect.

Auxin_Synergy_Pathway cluster_downstream Downstream Signaling Cascade Dichlorprop_P This compound TIR1 TIR1 Dichlorprop_P->TIR1 High Affinity two4D 2,4-D two4D->TIR1 Lower Affinity AFB_Y AFB_Y two4D->AFB_Y Dicamba Dicamba AFB_X AFB_X Dicamba->AFB_X Preferential Binding Ubiquitination Ubiquitination & Degradation of Aux/IAA Repressors TIR1->Ubiquitination AFB_X->Ubiquitination AFB_Y->Ubiquitination ARF_Activation Activation of Auxin Response Factors (ARFs) Ubiquitination->ARF_Activation Gene_Expression Altered Gene Expression ARF_Activation->Gene_Expression Hormone_Imbalance Ethylene & ABA Production Gene_Expression->Hormone_Imbalance Cellular_Disruption Uncontrolled Cell Division, Elongation, & Death Hormone_Imbalance->Cellular_Disruption

Caption: Proposed synergistic action of auxinic herbicides.

References

Enantioselective Toxicity of Dichlorprop-P in Aquatic Ecosystems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enantioselective toxicity of Dichlorprop-P (DCPP-P), the herbicidally active R-enantiomer of Dichlorprop (B359615), to a range of aquatic organisms. While data is most robust for algae, this document synthesizes available information on fish and daphnids to offer a broader ecotoxicological perspective. The guide details experimental methodologies, presents quantitative data where available, and visualizes key pathways and workflows to support research and environmental risk assessment.

Executive Summary

Dichlorprop, a chiral phenoxy herbicide, exhibits significant enantioselectivity in its biological activity and toxicity. The R-enantiomer, this compound, is responsible for its herbicidal efficacy, while the S-enantiomer is generally considered less active. This guide reveals that this stereoselectivity extends to non-target aquatic organisms, with varying degrees of toxicity observed between enantiomers across different species. In algae, the R-enantiomer of Dichlorprop-methyl (B166029) (DCPPM), a precursor to DCPP, has shown higher toxicity to Scenedesmus obliquus, while the S-enantiomer is more toxic to Chlorella vulgaris. The primary mechanism of toxicity in algae appears to be the induction of oxidative stress through the generation of reactive oxygen species (ROS).

For aquatic invertebrates and fish, there is a notable gap in publicly available, peer-reviewed data specifically detailing the enantioselective toxicity of this compound. However, based on the general toxicology of phenoxy herbicides and other chiral pesticides, potential mechanisms of toxicity in these organisms include oxidative stress and neurotoxicity via acetylcholinesterase (AChE) inhibition. This guide provides standardized protocols for assessing these endpoints.

Comparative Toxicity Data

The following tables summarize the available quantitative data on the enantioselective toxicity of Dichlorprop and its derivatives to various aquatic organisms. A significant data gap exists for the specific enantiomers of this compound in fish and daphnids.

Table 1: Enantioselective Toxicity of Dichlorprop-methyl (DCPPM) to Green Algae

OrganismEnantiomer96-hour EC50 (mg/L)Reference
Scenedesmus obliquusR-DCPPMLower than S-DCPPM and racemate[1][2]
S-DCPPMHigher than R-DCPPM[1][2]
Rac-DCPPMHigher than R-DCPPM[1][2]
Chlorella vulgarisR-DCPPMLess toxic than S-DCPPM[3][4]
S-DCPPMMore toxic than R-DCPPM[3][4]
Chlorella pyrenoidosaR-DCPPMLow toxicity[2]
S-DCPPMNot specified

Note: One study reported the toxicity of R-2,4-DCPPM to be about 8-fold higher than that of Rac-2,4-DCPPM in Scenedesmus obliquus[2].

Table 2: Acute Toxicity of Racemic Dichlorprop to Aquatic Organisms (for comparison)

OrganismEndpointValue (mg/L)Reference
Daphnia magna48-hour LC50Not specified, low toxicity[1]
Fish (general)96-hour LC50Moderate to low toxicity[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of enantioselective toxicity. The following are standardized protocols for key experiments.

Algal Growth Inhibition Test (Based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: Exponentially growing cultures of green algae such as Scenedesmus obliquus or Chlorella vulgaris.

  • Test Substance Preparation: Prepare stock solutions of the R- and S-enantiomers of this compound and the racemic mixture. A geometric series of concentrations is prepared in the algal growth medium.

  • Experimental Setup: Algal cultures are exposed to the different concentrations of the test substance in triplicate under controlled conditions of temperature (21-24°C), lighting (continuous, warm or cool white fluorescent), and pH.

  • Duration: 72 hours.

  • Data Collection: Algal growth is measured at 24, 48, and 72 hours using methods such as cell counts with a hemocytometer or spectrophotometric absorbance.

  • Endpoint: The EC50 (the concentration causing a 50% reduction in growth rate or yield) is calculated for each enantiomer and the racemate.

Daphnia sp. Acute Immobilisation Test (Based on OECD Guideline 202)

This test determines the acute toxicity of a substance to daphnids.

  • Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.

  • Test Substance Preparation: A range of concentrations of the this compound enantiomers and the racemate are prepared in a suitable aqueous medium.

  • Experimental Setup: Daphnids are exposed to the test concentrations in glass vessels under defined conditions (20 ± 2°C, 16-hour light/8-hour dark cycle).

  • Duration: 48 hours.

  • Data Collection: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The LC50 (the concentration causing 50% immobilisation) is determined for each test substance.

Fish Acute Toxicity Test (Based on OECD Guideline 203)

This test evaluates the acute lethal toxicity of a substance to fish.

  • Test Organism: A suitable fish species, such as Zebrafish (Danio rerio).

  • Test Substance Preparation: A geometric series of concentrations of the this compound enantiomers and the racemate are prepared in water.

  • Experimental Setup: Fish are exposed to the test concentrations in a semi-static or flow-through system under controlled conditions (temperature, light cycle, and water quality parameters).

  • Duration: 96 hours.

  • Data Collection: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.

  • Endpoint: The LC50 (the concentration causing 50% mortality) is calculated.

Oxidative Stress Biomarker Assay in Fish

This protocol outlines the measurement of key oxidative stress indicators.

  • Sample Collection: Following exposure to this compound enantiomers, fish tissues (e.g., liver, gills) are dissected and snap-frozen in liquid nitrogen.

  • Tissue Homogenization: Tissues are homogenized in a suitable buffer on ice.

  • Biochemical Assays:

    • Superoxide Dismutase (SOD) Activity: Measured using a commercially available kit based on the inhibition of a formazan (B1609692) dye formation.

    • Catalase (CAT) Activity: Determined by monitoring the decomposition of hydrogen peroxide (H₂O₂) spectrophotometrically.

    • Glutathione Peroxidase (GPx) Activity: Assayed by measuring the rate of NADPH oxidation.

    • Lipid Peroxidation (LPO): Assessed by quantifying malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) assay.

  • Data Analysis: Enzyme activities and LPO levels are normalized to the total protein content of the tissue homogenate and compared between control and treated groups.

Acetylcholinesterase (AChE) Activity Assay in Fish Brain

This assay measures the activity of a key enzyme in the nervous system.

  • Sample Collection: Fish brains are dissected following exposure and stored at -80°C.

  • Tissue Homogenization: Brain tissue is homogenized in a phosphate (B84403) buffer.

  • Enzyme Assay: The assay is based on the Ellman method, where the hydrolysis of acetylthiocholine (B1193921) by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.

  • Data Analysis: AChE activity is calculated and expressed as units per milligram of protein.

Mechanisms of Enantioselective Toxicity

The primary mechanism of Dichlorprop's herbicidal action is as a synthetic auxin, leading to uncontrolled plant growth. However, in non-target aquatic organisms, other mechanisms are at play.

Oxidative Stress

In algae, exposure to Dichlorprop enantiomers has been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress[5]. This can damage cellular components such as lipids, proteins, and DNA. The enantioselective toxicity observed suggests that one enantiomer may be more effective at inducing ROS or that the algal species has a stereospecific antioxidant response.

Potential Mechanisms in Fish and Invertebrates

While specific data for this compound enantiomers is lacking, other chiral pesticides have been shown to cause enantioselective neurotoxicity in fish through the inhibition of acetylcholinesterase (AChE)[6][7][8]. It is plausible that this compound enantiomers could also exhibit stereospecific interactions with AChE. Furthermore, oxidative stress is a common response in aquatic organisms to pesticide exposure, and it is likely a contributing factor to the toxicity of this compound in fish and daphnids[9].

Bioaccumulation

The bioaccumulation of pesticides in aquatic organisms is a significant concern for food web dynamics and human health. The uptake and accumulation of chiral compounds can be enantioselective, leading to different internal concentrations of each enantiomer. While specific studies on the enantioselective bioaccumulation of this compound in aquatic organisms are limited, research on other chiral pesticides has demonstrated that this can occur[10][11]. Factors influencing enantioselective bioaccumulation include differential uptake, metabolism, and elimination rates between enantiomers[12].

Visualizations

Experimental Workflow for Aquatic Toxicity Testing

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Data Analysis cluster_mechanism Mechanistic Studies start Start culture Culture Organisms (Algae, Daphnia, Fish) start->culture prepare_solutions Prepare Test Solutions (R-DCPP, S-DCPP, Racemate) start->prepare_solutions expose_algae Algal Growth Inhibition (72h) culture->expose_algae expose_daphnia Daphnia Immobilisation (48h) culture->expose_daphnia expose_fish Fish Acute Toxicity (96h) culture->expose_fish prepare_solutions->expose_algae prepare_solutions->expose_daphnia prepare_solutions->expose_fish measure_growth Measure Algal Growth expose_algae->measure_growth count_immobilised Count Immobilised Daphnia expose_daphnia->count_immobilised record_mortality Record Fish Mortality expose_fish->record_mortality biomarker_analysis Biomarker Analysis (Oxidative Stress, AChE) expose_fish->biomarker_analysis calculate_ec50 Calculate EC50 measure_growth->calculate_ec50 calculate_lc50 Calculate LC50 count_immobilised->calculate_lc50 record_mortality->calculate_lc50 oxidative_stress_pathway DCPP This compound Enantiomers Cell Aquatic Organism Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Induces OxidativeDamage Oxidative Damage ROS->OxidativeDamage Causes AntioxidantDefense Antioxidant Defense System (SOD, CAT, GPx) ROS->AntioxidantDefense Activates LipidPeroxidation Lipid Peroxidation OxidativeDamage->LipidPeroxidation ProteinOxidation Protein Oxidation OxidativeDamage->ProteinOxidation DNADamage DNA Damage OxidativeDamage->DNADamage CellularEffects Adverse Cellular Effects AntioxidantDefense->ROS Scavenges Toxicity Toxicity (Reduced Growth, Mortality) CellularEffects->Toxicity

References

Dichlorprop-P vs. Dicamba: A Comparative Analysis of Efficacy in Broadleaf Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Dichlorprop-P and Dicamba (B1670444), two selective systemic herbicides, reveals distinct efficacy profiles for the control of specific broadleaf weeds. Both herbicides function as synthetic auxins, mimicking natural plant hormones to induce uncontrolled and abnormal growth, ultimately leading to plant death.[1][2][3][4] While they share a common mode of action, their performance against various weed species can differ, and they are often used in combination with other herbicides to broaden the spectrum of control.[5][6][7]

Efficacy Data Summary

The following table summarizes the quantitative data from various field and greenhouse studies on the efficacy of this compound and Dicamba against several key broadleaf weeds. It is important to note that efficacy can be influenced by factors such as weed growth stage, application rate, environmental conditions, and the presence of herbicide resistance.

Target WeedHerbicideApplication Rate% ControlDays After Treatment (DAT)Study Location/Type
Kochia (multiple herbicide-resistant)This compoundNot specified26-69%28Greenhouse
Kochia (multiple herbicide-resistant)DicambaNot specified26-69%28Greenhouse
Kochia (glyphosate and chlorsulfuron-resistant)Dicamba + this compound + 2,4-DNot specified84-95%28Field (Kansas, USA)
Common LambsquartersThis compound (NUP 17063)8, 12, or 16 fl oz/ALow level of controlNot specifiedField (Washington, USA)
Common LambsquartersDicamba560 g ae ha⁻¹ (PRE)97%21Field
Palmer Amaranth & Waterhemp (Amaranthus spp.)Dicamba840 g ae ha⁻¹82%28Field (Illinois, USA)
Palmer Amaranth & Waterhemp (Amaranthus spp.)Dicamba1,120 g ae ha⁻¹90%28Field (Illinois, USA)
VelvetleafDicamba1,120 g ae ha⁻¹73-96%14Field (Illinois & Nebraska, USA)
Giant RagweedDicamba (with other PRE herbicides)Not specifiedImproved control by 20%21Field (Minnesota, USA)
Common RagweedDicamba (with other PRE herbicides)Not specified96%Not specifiedField (Wisconsin, USA)
False Jagged-ChickweedBentazon + Dichlorprop1415 g ai ha⁻¹67-95% (density reduction)Not specifiedField (Iran)
EarthsmokeBentazon + Dichlorprop1415 g ai ha⁻¹67-95% (density reduction)Not specifiedField (Iran)
Birdeye SpeedwellBentazon + Dichlorprop1415 g ai ha⁻¹67-95% (density reduction)Not specifiedField (Iran)
Field BindweedBentazon + Dichlorprop1415 g ai ha⁻¹67-95% (density reduction)Not specifiedField (Iran)

Experimental Protocols

The methodologies employed in the cited studies provide a framework for understanding how the efficacy data was generated.

Greenhouse and Field Experiments for Kochia Control:

  • Experimental Design: Greenhouse and field experiments were conducted using a randomized complete block design with multiple replications.[8][9]

  • Herbicide Application: Treatments were applied using CO2-powered backpack sprayers calibrated to deliver a specific volume of solution (e.g., 10 gpa at 50 psi).[10]

  • Data Collection: Weed control was visually assessed at specified intervals (e.g., 14 and 28 days after treatment) on a scale of 0% (no control) to 100% (complete control).[9] Shoot dry weight reduction was also measured in some studies by harvesting above-ground biomass, drying it, and comparing it to non-treated controls.[9]

  • Statistical Analysis: Data were subjected to analysis of variance (ANOVA), and means were separated using statistical tests such as Fisher's protected LSD or t-tests to determine significant differences between treatments.[9][10]

Multi-State Field Experiments for Broadleaf Weed Control in Corn:

  • Site Descriptions: Field experiments were conducted across multiple states (Illinois, Missouri, and Nebraska) with varying soil textures, pH, and organic matter content.[11]

  • Treatments: Various rates of dicamba and dicamba/tembotrione, with and without adjuvants like ammonium (B1175870) sulfate (B86663) (AMS), were evaluated.[11]

  • Weed Populations: The studies targeted major broadleaf weeds including Palmer amaranth, waterhemp, and velvetleaf.[11]

  • Data Collection: Broadleaf weed control was assessed visually at 14, 28, and 56 days after application. Weed density and biomass were also measured.[11]

Mode of Action: Synthetic Auxin Herbicides

Both this compound and Dicamba are classified as Group 4 herbicides, functioning as synthetic auxins.[2][4][12] They mimic the natural plant hormone auxin, leading to an overload in the plant's system. This disruption causes abnormal and uncontrolled cell division and elongation, damaging vascular tissues and ultimately resulting in the death of susceptible broadleaf plants.[1][13][14]

Synthetic_Auxin_Herbicide_Mode_of_Action Dichlorprop_P This compound Synthetic_Auxins Synthetic Auxins (Group 4) Dichlorprop_P->Synthetic_Auxins Dicamba Dicamba Dicamba->Synthetic_Auxins Plant_Uptake Absorption by Leaves and Roots Synthetic_Auxins->Plant_Uptake Application Translocation Translocation throughout Plant Plant_Uptake->Translocation Hormone_Mimicry Mimic Natural Plant Auxins Translocation->Hormone_Mimicry Uncontrolled_Growth Abnormal and Uncontrolled Cell Division & Elongation Hormone_Mimicry->Uncontrolled_Growth Vascular_Damage Damage to Vascular Tissue Uncontrolled_Growth->Vascular_Damage Plant_Death Plant Death Vascular_Damage->Plant_Death

Caption: Mode of action for synthetic auxin herbicides like this compound and Dicamba.

References

Cross-Reactivity of Dichlorprop-P in Phenoxyacetic Acid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of Dichlorprop-P, a chiral herbicide, in immunoassays designed for the detection of other phenoxyacetic acid herbicides, such as 2,4-D, MCPA, and Mecoprop. Understanding the specificity of these immunoassays is critical for the accurate quantification of target analytes in complex matrices and for avoiding potentially misleading results in research and environmental monitoring. This document summarizes available experimental data, presents detailed experimental protocols, and includes visualizations to illustrate key immunological principles and workflows.

Executive Summary

Immunoassays are powerful tools for the rapid and sensitive detection of phenoxyacetic acid herbicides. However, the structural similarity among these compounds can lead to cross-reactivity, where a non-target analyte, such as this compound, binds to the antibodies intended for another target, like 2,4-D. This guide compiles and analyzes the available data on the extent of this cross-reactivity.

The degree of cross-reactivity is dependent on both the specific antibody and the immunoassay format. Evidence indicates that polyclonal antibodies raised against 2,4-D can exhibit notable cross-reactivity with this compound. In contrast, more specific detection platforms, such as those employing nanobodies, have been developed to minimize such interferences. This guide will delve into the quantitative data available, provide the methodologies to assess such cross-reactivity, and offer a visual representation of the underlying assay principles.

Comparative Cross-Reactivity Data

The cross-reactivity of an immunoassay is typically quantified by comparing the concentration of the target analyte that causes 50% inhibition of the signal (IC50) with the concentration of the potentially cross-reacting compound that elicits the same level of inhibition. The cross-reactivity percentage is calculated using the following formula:

Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100

The following table summarizes the available data on the cross-reactivity of this compound in various phenoxyacetic acid immunoassays. It is important to note that specific quantitative data for this compound cross-reactivity is not always available in the literature for all assay formats.

Immunoassay TargetAntibody TypeThis compound IC50 (ng/mL)Cross-Reactivity (%)Reference
2,4-D PolyclonalData not consistently reported; cross-reactivity is known to occur.Varies[Implied from multiple sources]
2,4-D NanobodyHigh (low affinity)Slight[1]
MCPA Not SpecifiedData Not AvailableData Not Available
Mecoprop Not SpecifiedData Not AvailableData Not Available

Further research is required to populate this table with more extensive quantitative data.

Experimental Protocols

The determination of cross-reactivity is a fundamental aspect of immunoassay validation. Below are generalized protocols for two common competitive immunoassay formats used for the detection of phenoxyacetic acids.

Protocol 1: Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the steps for a competitive ELISA to determine the cross-reactivity of this compound in an immunoassay for a target phenoxyacetic acid (e.g., 2,4-D).

1. Reagent Preparation:

  • Coating Buffer: Carbonate-bicarbonate buffer (pH 9.6).
  • Wash Buffer: Phosphate-buffered saline (PBS) with 0.05% Tween 20 (PBST).
  • Blocking Buffer: PBST with 1-3% Bovine Serum Albumin (BSA).
  • Antibody Solution: Dilute the primary antibody against the target phenoxyacetic acid in blocking buffer to a pre-determined optimal concentration.
  • Enzyme-Conjugate Solution: Dilute the enzyme-labeled secondary antibody in blocking buffer.
  • Substrate Solution: Prepare the appropriate substrate for the enzyme used (e.g., TMB for HRP).
  • Stop Solution: e.g., 2M H₂SO₄ for TMB.
  • Standard and Cross-Reactant Solutions: Prepare serial dilutions of the target analyte and this compound in a suitable buffer.

2. Assay Procedure:

  • Coating: Add 100 µL of the coating antigen (a conjugate of the target phenoxyacetic acid and a carrier protein like BSA) to each well of a 96-well microtiter plate. Incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Competitive Reaction: Add 50 µL of the standard or this compound solution and 50 µL of the primary antibody solution to the wells. Incubate for 1-2 hours at room temperature.
  • Washing: Wash the plate three times with wash buffer.
  • Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugate solution to each well and incubate for 1 hour at room temperature.
  • Washing: Wash the plate five times with wash buffer.
  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops.
  • Stopping the Reaction: Add 50 µL of the stop solution to each well.
  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Plot the absorbance values against the logarithm of the analyte concentration for both the target analyte and this compound.
  • Determine the IC50 values from the resulting sigmoidal curves.
  • Calculate the cross-reactivity percentage using the formula mentioned above.

Protocol 2: Fluorescence Polarization Immunoassay (FPIA)

FPIA is a homogeneous competitive immunoassay that measures the change in polarization of fluorescent light.

1. Reagent Preparation:

  • Assay Buffer: A suitable buffer system, often phosphate (B84403) or borate-based.
  • Antibody Solution: Dilute the primary antibody against the target phenoxyacetic acid in the assay buffer to its optimal concentration.
  • Tracer Solution: A solution of the target phenoxyacetic acid labeled with a fluorescent dye.
  • Standard and Cross-Reactant Solutions: Prepare serial dilutions of the target analyte and this compound in the assay buffer.

2. Assay Procedure:

  • In a suitable reaction vessel (e.g., a test tube or microplate well), combine a fixed volume of the tracer solution and the antibody solution.
  • Add a volume of the standard solution or the this compound solution.
  • Incubate the mixture for a predetermined period to reach equilibrium.
  • Measure the fluorescence polarization using a dedicated FPIA reader. The instrument excites the sample with polarized light and measures the polarization of the emitted light.

3. Data Analysis:

  • The fluorescence polarization signal is inversely proportional to the concentration of the unlabeled analyte.
  • Plot the polarization values against the logarithm of the analyte concentration for both the target analyte and this compound.
  • Determine the IC50 values from the resulting curves.
  • Calculate the cross-reactivity percentage.

Visualizations

To aid in the understanding of the underlying principles of the described immunoassays, the following diagrams have been generated.

Competitive_ELISA_Workflow cluster_coating 1. Coating cluster_blocking 2. Blocking cluster_competition 3. Competitive Binding cluster_detection 4. Detection cluster_result 5. Result Plate Microtiter Plate Well CoatingAntigen Coating Antigen (Target-Protein Conjugate) Plate->CoatingAntigen Incubate BlockedPlate Blocked Well BlockingAgent Blocking Agent (e.g., BSA) BlockedPlate->BlockingAgent Incubate CompetitivePlate Competition in Well Analyte Free Analyte (Target or this compound) Analyte->CompetitivePlate Add & Incubate Antibody Primary Antibody Antibody->CompetitivePlate Add & Incubate DetectionPlate Detection Step SecondaryAb Enzyme-Labeled Secondary Antibody SecondaryAb->DetectionPlate Substrate Substrate DetectionPlate->Substrate Add Product Colored Product Substrate->Product Enzymatic Reaction Measurement Measure Absorbance

Caption: Workflow of a Competitive ELISA for this compound Cross-Reactivity.

FPIA_Principle cluster_high_polarization High Polarization (Low Analyte) cluster_low_polarization Low Polarization (High Analyte) Antibody1 Antibody Complex1 Antibody-Tracer Complex (Slow Rotation) Antibody1->Complex1 Tracer1 Fluorescent Tracer Tracer1->Complex1 Tracer2 Free Tracer (Fast Rotation) Antibody2 Antibody Complex2 Antibody-Analyte Complex Antibody2->Complex2 Analyte Free Analyte (Target or this compound) Analyte->Complex2

Caption: Principle of Competitive Fluorescence Polarization Immunoassay.

Conclusion

The potential for cross-reactivity of this compound in immunoassays designed for other phenoxyacetic acids is a significant consideration for researchers. While qualitative evidence confirms that such cross-reactivity can occur, particularly with polyclonal antibodies, there is a need for more comprehensive quantitative data across a wider range of immunoassays. The use of highly specific antibodies, such as nanobodies, can mitigate this issue. Researchers should carefully validate their immunoassays for specificity by testing against a panel of structurally related compounds, including this compound, to ensure the accuracy and reliability of their results. The protocols and principles outlined in this guide provide a framework for conducting such validation studies.

References

Performance Showdown: A Comparative Guide to SPE Cartridges for Dichlorprop-P Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and analytical scientists, the efficient extraction and purification of analytes from complex matrices is a critical step in ensuring accurate quantification. This is particularly true for the analysis of herbicides like Dichlorprop-P, where trace-level detection is often required. Solid-Phase Extraction (SPE) is a widely adopted technique for this purpose, with a variety of sorbent chemistries available. This guide provides an objective comparison of the performance of different SPE cartridges for the extraction of this compound, supported by experimental data, to aid in the selection of the most appropriate cartridge for your analytical needs.

When selecting an SPE cartridge for the extraction of the acidic herbicide this compound, the choice of sorbent material is paramount. The most common sorbents fall into two main categories: silica-based, such as the widely used C18, and polymer-based, such as the hydrophilic-lipophilic balanced (HLB) copolymers. While silica-based sorbents have a long history of use, polymeric sorbents are often reported to offer higher and more reproducible recoveries for a broader range of analytes, including polar and acidic compounds like phenoxy acid herbicides.[1][2][3]

Data Presentation: Recovery of Phenoxy Acid Herbicides

The following table summarizes the recovery data for phenoxy acid herbicides, including compounds structurally similar to this compound, using different SPE cartridges. It is important to note that direct comparative studies for this compound across a wide range of cartridges are limited; therefore, data for the broader class of phenoxyalkanoic acid herbicides are presented to illustrate performance trends.

SPE SorbentAnalyte(s)Sample MatrixAverage Recovery (%)Reference
Polymeric Sorbents 6 Phenoxyalkanoic AcidsWater> 95%[2]
Phenyl-Silica 6 Phenoxyalkanoic AcidsWater> 95%[2]
C18 Bonded Silica 16 Pesticides (including 2,4-D)Groundwater> 70% (for most analytes)[1]
Oasis HLB 16 Pesticides (including 2,4-D)Groundwater> 70% (for most analytes)[1]
Strata X 16 Pesticides (including 2,4-D)Groundwater> 70% (for most analytes)[1]
C18 BondElut 6 Phenoxyalkanoic AcidsWaterLower and less reproducible than polymeric and phenyl-silica[2]

Note: 2,4-D is a phenoxyacetic acid herbicide structurally related to this compound.

Studies have shown that for a range of six phenoxyalkanoic acid herbicides, polymeric and phenyl-silica sorbents can achieve higher and more reproducible recoveries, consistently above 95%, when compared to C18 cartridges.[2] For broader pesticide screens that include phenoxy acid herbicides, polymeric sorbents like Oasis HLB and Strata X have demonstrated robust performance with average recoveries exceeding 70%.[1]

Experimental Workflow

The general workflow for the solid-phase extraction of this compound from a water sample is a multi-step process designed to isolate and concentrate the analyte of interest while removing matrix interferences.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Aqueous Sample Acidification Acidify to pH < 2 Sample->Acidification Conditioning Condition Cartridge (Methanol, Acidified Water) Loading Load Sample Acidification->Loading Conditioning->Loading Washing Wash Cartridge (Remove Interferences) Loading->Washing Drying Dry Cartridge Washing->Drying Elution Elute this compound (e.g., Methanol (B129727)/Acetone) Drying->Elution Analysis Instrumental Analysis (GC-MS or LC-MS) Elution->Analysis

Caption: General workflow for this compound extraction using SPE.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. Below is a summary of a typical protocol for this compound extraction from soil, adapted from the US EPA Method 442434-01, which utilizes a C18 cartridge. This protocol can be adapted for water samples by directly proceeding to the acidification and SPE steps.

1. Sample Preparation (for Soil):

  • The soil sample is extracted with a mixture of acetic acid, methanol, and water, followed by a basic buffer solution.

2. Acidification:

  • The aqueous extract is acidified to a pH of less than 2 with phosphoric acid to ensure this compound is in its non-ionized form, which enhances its retention on the reversed-phase sorbent.

3. Solid-Phase Extraction (C18 Cartridge):

  • Conditioning: A 1 g, 6 mL C18 SPE cartridge is conditioned with 10 mL of methanol followed by 10 mL of 1.5% phosphoric acid in water. The cartridge should not be allowed to dry before sample loading.

  • Sample Loading: The acidified sample is passed through the conditioned C18 cartridge at a controlled flow rate.

  • Washing: The cartridge is washed to remove any co-extracted, less retained impurities.

  • Drying: The cartridge is dried under vacuum to remove excess water.

  • Elution: this compound is eluted from the cartridge using a mixture of methanol and acetone.

4. Post-Extraction (for GC-MS analysis):

  • The eluate containing this compound is often methylated before analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Instrumentation:

  • The final determination of this compound concentration is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization or Liquid Chromatography-Mass Spectrometry (LC-MS) without the need for derivatization.

Conclusion

The selection of an SPE cartridge for this compound extraction requires careful consideration of the desired analytical performance. While traditional C18 silica-based cartridges can provide adequate results and are supported by established methods like the EPA protocol, the current body of evidence suggests that polymeric sorbents, such as Oasis HLB, and phenyl-silica cartridges often deliver superior and more consistent recoveries for phenoxy acid herbicides. Researchers should consider validating the chosen SPE cartridge with their specific sample matrix and analytical instrumentation to ensure optimal performance and data quality.

References

Dichlorprop-P Analysis: A Comparative Guide to GC-MS and LC-MS/MS Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Dichlorprop-p, a widely used herbicide, is critical for environmental monitoring, food safety, and toxicological studies. The two most powerful analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid in selecting the most suitable technique for your analytical needs.

At a Glance: GC-MS vs. LC-MS/MS for this compound

FeatureGC-MSLC-MS/MS
Principle Separates volatile and thermally stable compounds.Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.
Derivatization Often required for polar analytes like this compound to increase volatility and thermal stability.[1][2][3]Generally not required, allowing for direct analysis of the acidic form.[4][5]
Sample Preparation Typically involves extraction (LLE or SPE) followed by a derivatization step, which can be time-consuming.[1][6][7]Often simpler, with methods like "dilute-and-shoot" or straightforward solid-phase extraction (SPE) being common.[4][8]
Sensitivity Good, with detection limits often in the low ng/mL range, especially in selected ion monitoring (SIM) mode.[1][6]Generally offers higher sensitivity, with limits of detection (LOD) reaching sub-ppb levels.[5][9]
Selectivity High, especially with MS detection.Very high, particularly with Multiple Reaction Monitoring (MRM), which minimizes matrix interference.[9]
Throughput Can be lower due to longer run times and additional sample preparation steps.Higher throughput is often achievable due to simpler sample preparation and faster analysis times.[4][9]
Matrix Effects Can be significant, but derivatization can sometimes mitigate these.Can be a challenge, but often managed with the use of isotopically labeled internal standards and optimized source conditions.
Cost Instrumentation can be less expensive than LC-MS/MS.Instrumentation is typically more expensive.

Quantitative Performance Data

The following tables summarize the quantitative performance of GC-MS and LC-MS/MS for the analysis of this compound based on data from various studies.

Table 1: GC-MS Performance Data for this compound Analysis

ParameterMatrixReported ValueCitation
Limit of Detection (LOD)Urine and Serum10 ng/mL (SIM mode)[1]
------------
LinearityWater0.1 - 80 µg/L[2]
------------
RecoveryFood76.0 - 108.0%

Table 2: LC-MS/MS Performance Data for this compound Analysis

ParameterMatrixReported ValueCitation
Limit of Detection (LOD)Vegetable Matrix0.1 ppb[9]
------------
Limit of Quantification (LOQ)Wheat2.5 - 12 µg/kg[8]
------------
LinearityVegetable Matrix0.1 - 5 ppb (r² = 0.9994)[9]
------------
RecoveryWheat72.9 - 108.7%[8]
------------
Repeatability (RSD)Water≤7% at 0.1 µg/L[4]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for this compound analysis using GC-MS and LC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Water, Soil, Food) Extraction Extraction (LLE or SPE) Sample->Extraction Isolate Analyte Derivatization Derivatization (e.g., with PFB-Br or BF3/Methanol) Extraction->Derivatization Increase Volatility GC_MS GC-MS Analysis Derivatization->GC_MS Inject Sample Data_Processing Data Processing & Quantification GC_MS->Data_Processing Acquire Data LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample (e.g., Water, Food) Extraction_Cleanup Extraction/Cleanup (e.g., QuEChERS, SPE, or Dilution) Sample->Extraction_Cleanup Isolate/Dilute Analyte LC_MSMS LC-MS/MS Analysis Extraction_Cleanup->LC_MSMS Inject Sample Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing Acquire Data

References

Efficacy of Dichlorprop-P on Herbicide-Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating challenge of herbicide resistance in weed populations necessitates a thorough evaluation of existing and alternative chemical controls. This guide provides a comparative analysis of the efficacy of Dichlorprop-P, a synthetic auxin herbicide, against various herbicide-resistant weed biotypes. The information presented herein is intended to support researchers and professionals in the fields of weed science and herbicide development in their efforts to devise sustainable weed management strategies.

Comparative Efficacy of this compound

This compound, a member of the phenoxyalkanoic acid class of herbicides, functions by mimicking the plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible broadleaf weeds. While it has been a reliable herbicide for many years, its efficacy against newly evolved resistant biotypes is a critical area of investigation.

Performance Against Herbicide-Resistant Kochia (Bassia scoparia)

Recent studies have demonstrated that while this compound alone may provide limited control of multiple herbicide-resistant (MHR) Kochia populations, its efficacy is significantly enhanced when used in synergistic combination with other auxinic herbicides.

Table 1: Efficacy of this compound and Other Auxinic Herbicides on Multiple Herbicide-Resistant (MHR) Kochia

Herbicide TreatmentApplication RatePercent Control of MHR Kochia (28 DAT)Shoot Dry Weight Reduction of MHR Kochia (%)
This compoundVaries by study26% - 58%[1]Not consistently high
2,4-DVaries by study26% - 58%[1]Not consistently high
Dicamba (B1670444)Varies by study26% - 58%[1]Not consistently high
This compound + 2,4-D + DicambaVaries by study85% - 94%[1]86% - 92%[1]
Dicamba + this compoundVaries by study84% - 91%[1]Synergistic reduction[1]
Dicamba + 2,4-DVaries by study84% - 91%[1]Synergistic reduction[1]

DAT: Days After Treatment. Data synthesized from studies on Kochia populations resistant to glyphosate (B1671968), dicamba, and/or fluroxypyr.[1]

Performance Against Herbicide-Resistant Palmer Amaranth (B1665344) (Amaranthus palmeri)

Direct quantitative data on the efficacy of this compound on Palmer amaranth biotypes resistant to other herbicides, such as glyphosate or PPO inhibitors, is limited in the reviewed literature. However, research on other auxinic herbicides provides some insights. Palmer amaranth has developed resistance to auxinic herbicides like 2,4-D and dicamba in certain populations. The control of these resistant populations often requires sequential applications or tank-mixing with other herbicides like glufosinate. It is plausible that this compound's efficacy on auxin-resistant Palmer amaranth would be similarly compromised, necessitating integrated management approaches.

Performance Against Herbicide-Resistant Corn Poppy (Papaver rhoeas)

Corn poppy has demonstrated resistance to synthetic auxin herbicides, including 2,4-D. Studies have shown that some 2,4-D resistant populations also exhibit cross-resistance to other auxinic herbicides like dicamba and aminopyralid. While specific data on this compound is scarce, the documented cross-resistance within the auxinic herbicide family suggests that this compound alone may not be effective against 2,4-D-resistant corn poppy. The mechanism of resistance in these biotypes is often non-target-site based, involving reduced translocation of the herbicide.

Experimental Protocols

A standardized approach to evaluating herbicide efficacy is crucial for generating comparable and reliable data. The following outlines a general experimental protocol for greenhouse and field studies based on common practices in weed science research.

Greenhouse Whole-Plant Bioassay Protocol

This protocol is designed to determine the dose-response of a weed biotype to a herbicide under controlled conditions.

  • Seed Germination and Plant Growth:

    • Seeds of both the suspected resistant and a known susceptible weed biotype are germinated in petri dishes or trays containing a suitable growth medium.

    • Seedlings are transplanted at a uniform growth stage (e.g., cotyledon to two-leaf stage) into individual pots filled with a sterilized soil mix.

    • Plants are grown in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application:

    • Herbicides are applied at a specific growth stage (e.g., 4-6 leaf stage) using a precision laboratory spray chamber.

    • A range of herbicide doses, typically including the recommended field rate (1x), as well as fractions and multiples of this rate (e.g., 0.25x, 0.5x, 1x, 2x, 4x), are applied.

    • An untreated control for each biotype is included for comparison.

  • Data Collection and Analysis:

    • Visual injury ratings are recorded at set intervals (e.g., 7, 14, 21, and 28 days after treatment) using a scale of 0% (no injury) to 100% (plant death).

    • At the end of the experiment, the above-ground biomass (shoot dry weight) is harvested, dried in an oven, and weighed.

    • The data is subjected to statistical analysis, often using a log-logistic dose-response model to calculate the herbicide dose required to cause 50% growth reduction (GR₅₀) or 50% mortality (LD₅₀).

    • The resistance index (RI) is calculated by dividing the GR₅₀ or LD₅₀ of the resistant biotype by that of the susceptible biotype.

Field Efficacy Trial Protocol

Field trials are essential to evaluate herbicide performance under real-world environmental conditions.

  • Site Selection and Plot Establishment:

    • A field with a known infestation of the target herbicide-resistant weed biotype is selected.

    • The experimental area is divided into plots of a standardized size (e.g., 3 x 10 meters).

    • The experiment is typically laid out in a randomized complete block design with multiple replications (usually 3 or 4).

  • Herbicide Application:

    • Herbicides are applied using a calibrated backpack or tractor-mounted sprayer at specified rates and timings corresponding to the weed and crop growth stages.

    • Treatments include this compound alone, comparator herbicides, tank-mixtures, and an untreated control.

  • Data Collection and Analysis:

    • Weed control is visually assessed at various intervals after application.

    • Weed density (plants per square meter) and biomass are often measured from quadrats placed within each plot.

    • Crop injury is also visually rated.

    • At the end of the growing season, crop yield is typically harvested from the center of each plot.

    • Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Visualizations

Experimental Workflow for Herbicide Efficacy Testing

Experimental_Workflow cluster_greenhouse Greenhouse Bioassay cluster_field Field Trial seed_prep Seed Preparation & Germination transplant Seedling Transplanting seed_prep->transplant growth Plant Growth in Controlled Environment transplant->growth application_gh Herbicide Application (Dose-Response) growth->application_gh data_collection_gh Data Collection (Visual Injury, Biomass) application_gh->data_collection_gh analysis_gh Statistical Analysis (GR50, RI) data_collection_gh->analysis_gh end Conclusion on Efficacy analysis_gh->end site_selection Site Selection & Plot Establishment application_field Herbicide Application (Field Rates) site_selection->application_field data_collection_field Data Collection (Weed Control, Crop Yield) application_field->data_collection_field analysis_field Statistical Analysis (ANOVA) data_collection_field->analysis_field analysis_field->end start Start cluster_greenhouse cluster_greenhouse start->cluster_greenhouse cluster_field cluster_field start->cluster_field

Caption: Workflow for assessing herbicide efficacy in greenhouse and field settings.

Auxin Signaling Pathway and Herbicide Action

Auxin_Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Cellular Response cluster_resistance Resistance Mechanism (Potential) Auxin Auxin / Auxinic Herbicide (e.g., this compound) Receptor TIR1/AFB Receptor Complex Auxin->Receptor SCF_Complex SCF-TIR1/AFB Complex Receptor->SCF_Complex activates Aux_IAA Aux/IAA Repressor Proteins SCF_Complex->Aux_IAA targets Ubiquitination Ubiquitination of Aux/IAA Aux_IAA->Ubiquitination ARF Auxin Response Factors (ARFs) Aux_IAA->ARF represses Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Aux/IAA Proteasome->Degradation Degradation->ARF releases repression Gene_Expression Auxin-Responsive Gene Expression ARF->Gene_Expression activates Growth Uncontrolled Cell Division & Elongation Gene_Expression->Growth Plant_Death Plant Death Growth->Plant_Death Reduced_Translocation Reduced Herbicide Translocation Reduced_Translocation->Auxin limits availability at target site

Caption: Simplified auxin signaling pathway and the action of auxinic herbicides.

References

A Comparative Guide to Method Validation for Dichlorprop-P Determination in Drinking Water

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely-used analytical methods for the determination of Dichlorprop-P in drinking water: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines detailed experimental protocols, presents a summary of performance data, and visualizes the analytical workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.

Method Performance Comparison

The selection of an analytical method for the determination of this compound in drinking water hinges on a variety of factors, including sensitivity, selectivity, sample throughput, and the need for derivatization. Both LC-MS/MS and GC-MS are powerful techniques capable of achieving the low detection limits required for regulatory compliance and environmental monitoring.

Performance ParameterLC-MS/MS (Direct Injection)GC-MS (with Derivatization)
Limit of Detection (LOD) 2.5 ng/L (for similar phenoxyacetic acids)[1][2]Method dependent, can reach low ng/L levels[3]
Limit of Quantitation (LOQ) 4 ng/L (for R- and S-DCPP)[4]1.8 - 29.2 ng/L (for a range of pesticides)[3]
Sample Preparation Minimal (e.g., filtration, direct injection)[5]Multi-step (extraction, derivatization, clean-up)[6][7]
Derivatization Required? No[5]Yes (typically methylation)[6][7]
Analysis Time Short (e.g., < 10 minutes per sample)[8]Longer due to sample preparation and GC run time
Selectivity High, based on precursor and product ion transitionsHigh, based on mass-to-charge ratio of fragments
Matrix Effects Can be significant, requires careful method developmentGenerally less susceptible to ion suppression/enhancement
Recovery 107% to 117% (for phenoxyacetic acids in fortified spring water)[1]70.1% - 116.5% (for a range of pesticides)[3]

Experimental Protocols

Method 1: Direct Injection Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

This method offers a rapid and sensitive approach for the determination of this compound in drinking water with minimal sample preparation.[1][2][5]

1. Sample Preparation:

  • Collect drinking water samples in clean glass bottles.

  • If suspended particles are present, centrifuge an aliquot of the sample.

  • Pass the supernatant through a 0.2 µm syringe filter.[5]

  • Transfer the filtered sample into an autosampler vial for analysis.

2. UPLC-MS/MS Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC I-Class System or equivalent.[1]

  • Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm.[1]

  • Mobile Phase A: 0.5% Formic acid in water.[9]

  • Mobile Phase B: 0.5% Formic acid in acetonitrile.[9]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Injection Volume: 100 µL.[1][2]

  • Mass Spectrometer: Waters Xevo TQ-S Mass Spectrometer or equivalent.[1][2]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1]

  • Capillary Voltage: 2.0 kV.[1]

  • Desolvation Temperature: 550 °C.[1]

  • MRM Transitions: Specific precursor and product ions for this compound should be determined by infusing a standard solution. For Dichlorprop, a transition of m/z 233 → 161 has been reported.[4]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is a well-established technique for the analysis of acidic herbicides and involves extraction and derivatization prior to GC-MS analysis.[6][7]

1. Sample Preparation: Extraction and Derivatization

  • Acidification: Acidify a 1 L water sample to pH < 2 with concentrated sulfuric or hydrochloric acid.

  • Liquid-Liquid Extraction (LLE): Transfer the acidified sample to a 2 L separatory funnel and extract with 50-75 mL of methylene (B1212753) chloride by shaking vigorously. Allow the layers to separate and collect the organic layer.[6]

  • Drying: Pass the methylene chloride extract through a column of anhydrous sodium sulfate (B86663) to remove residual water.

  • Concentration: Evaporate the extract to approximately half its initial volume.[6]

  • Derivatization (Methylation):

    • Add 5 mL of methanol (B129727) and a drop of 1:1 HCl to the concentrated extract.[6]

    • Alternatively, use 1 mL of 14% Boron trifluoride in methanol (BF3/methanol) and heat at 70°C for 30 minutes.[7]

  • Solvent Exchange: Evaporate the solvent to a final volume of 1-2 mL. For the BF3/methanol derivatization, after cooling, add distilled water and partition the methylated analyte into hexane.[6][7]

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 6890 GC or equivalent.[3]

  • Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.[3][7]

  • Injection Mode: Splitless.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: 70°C hold for 2 min, ramp at 25°C/min to 150°C, then ramp at 3°C/min to 200°C, and finally ramp at 8°C/min to 280°C and hold for 10 min.[3]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions for methylated this compound.

Visualizing the Analytical Workflows

To further clarify the procedural differences, the following diagrams illustrate the experimental workflows for both the LC-MS/MS and GC-MS methods.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Sample Drinking Water Sample Centrifuge Centrifugation (if needed) Sample->Centrifuge Filter 0.2 µm Filtration Centrifuge->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Direct Injection (100 µL) Vial->Inject UPLC UPLC Separation (C18 column) Inject->UPLC MSMS Tandem MS Detection (ESI-, MRM) UPLC->MSMS Quant Quantification vs. Calibration Curve MSMS->Quant Report Report Results Quant->Report

Caption: Experimental workflow for this compound analysis by UPLC-MS/MS.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1 L Drinking Water Sample Acidify Acidify to pH < 2 Sample->Acidify Extract Liquid-Liquid Extraction (Methylene Chloride) Acidify->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate1 Concentrate Extract Dry->Concentrate1 Derivatize Derivatize (Methylate) Concentrate1->Derivatize Concentrate2 Final Concentration Derivatize->Concentrate2 Inject GC Injection Concentrate2->Inject GC GC Separation (HP-5MS column) Inject->GC MS MS Detection (EI, SIM) GC->MS Quant Quantification vs. Calibration Curve MS->Quant Report Report Results Quant->Report

References

A Comparative Guide to the Metabolism of Dichlorprop-P in Different Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic fate of the herbicide Dichlorprop-P in various plant species, with a focus on agronomically important crops. Understanding the differential metabolism of herbicides is crucial for assessing their selectivity, efficacy, and potential for residue accumulation in plants. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate a comprehensive understanding of this compound's behavior in plants.

Comparative Metabolism of this compound: A Tabular Summary

The following tables summarize the quantitative data on the uptake, translocation, and metabolism of this compound in wheat, barley, and soybean. Data for soybean is primarily based on studies of the closely related phenoxy herbicide 2,4-D, serving as a proxy in the absence of direct quantitative data for this compound.

Table 1: Uptake and Translocation of this compound

Plant SpeciesUptake RateTranslocationPrimary Distribution
Wheat RapidLimitedPrimarily in treated leaves, with some movement to roots and new growth.
Barley RapidModerateTranslocated from leaves to other plant parts.
Soybean (proxy: 2,4-D) ModerateSignificantMoves throughout the plant, accumulating in meristematic tissues.

Table 2: Metabolic Fate of this compound

Plant SpeciesHalf-life in Plant (days)Major MetabolitesPrimary Conjugation Pathways
Wheat 1.9 - 2.5[1]This compound (parent), 2,4-Dichlorophenol, 2-(2,5-dichloro-4-hydroxyphenoxy)propanoic acid, this compound methyl esterGlycosylation, Methylation[2]
Barley Not explicitly quantified, but metabolism is rapid.Not explicitly detailed, but expected to be similar to wheat.Glycosylation
Soybean (proxy: 2,4-D) Not explicitly quantified.Amino acid conjugates (e.g., with aspartate and glutamate), Glycoside conjugatesAmino acid conjugation, Glycosylation

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for the analysis of this compound and its metabolites in plant tissues.

Sample Preparation and Extraction (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is widely used for pesticide residue analysis in food and agricultural samples.

  • Sample Homogenization: Weigh 10-15 g of the plant sample (leaves, stems, or roots) and homogenize it.

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) (with 1% acetic acid for acidic herbicides like this compound).

    • Add internal standards.

    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180) tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant.

    • Add it to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, and MgSO₄).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is ready for analysis.

Analytical Determination (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of pesticide residues.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of water (with formic acid) and acetonitrile or methanol.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is suitable for acidic herbicides.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.

Visualization of Metabolic Pathways and Experimental Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the metabolic pathways of this compound in different plant species.

Experimental_Workflow cluster_sampling Sample Collection & Preparation cluster_extraction QuEChERS Extraction cluster_cleanup Dispersive SPE Cleanup cluster_analysis Analysis Plant_Sample Plant Tissue (Leaves, Stems, Roots) Homogenization Homogenization Plant_Sample->Homogenization Extraction Extraction with Acetonitrile & Salts Homogenization->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE d-SPE Cleanup (PSA, C18) Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Analysis HPLC-MS/MS Analysis Centrifugation2->Analysis Data Data Acquisition & Quantification Analysis->Data

Caption: Experimental workflow for this compound residue analysis.

Dichlorprop_Metabolism cluster_wheat Metabolism in Wheat cluster_soybean Metabolism in Soybean (proxy: 2,4-D) Dichlorprop_P This compound Hydroxylation_W Hydroxylation Dichlorprop_P->Hydroxylation_W Phase I Methylation_W Methylation Dichlorprop_P->Methylation_W Phase II Degradation_W Side-chain Degradation Dichlorprop_P->Degradation_W Phase I Amino_Acid_Conj Amino Acid Conjugation Dichlorprop_P->Amino_Acid_Conj Phase II Glycosylation_S Glycosylation Dichlorprop_P->Glycosylation_S Phase II Hydroxylated_DP 2-(2,5-dichloro-4- hydroxyphenoxy)propanoic acid Hydroxylation_W->Hydroxylated_DP Glycosylation_W Glycosylation Hydroxylated_DP->Glycosylation_W Phase II Glycoside_Conj_W Glycoside Conjugate Glycosylation_W->Glycoside_Conj_W Methyl_Ester_DP This compound Methyl Ester Methylation_W->Methyl_Ester_DP DCP_W 2,4-Dichlorophenol Degradation_W->DCP_W AA_Conjugates Amino Acid Conjugates (e.g., Aspartate, Glutamate) Amino_Acid_Conj->AA_Conjugates Glycoside_Conj_S Glycoside Conjugate Glycosylation_S->Glycoside_Conj_S

Caption: Comparative metabolic pathways of this compound.

Discussion of Comparative Metabolism

The metabolic pathways of this compound vary significantly among plant species, which is a key determinant of its selective herbicidal activity.

In wheat and other tolerant cereals like barley , this compound is rapidly metabolized. The primary detoxification mechanisms involve Phase I reactions, such as hydroxylation of the aromatic ring and degradation of the propionic acid side chain to form 2,4-dichlorophenol[2]. Additionally, in wheat, methylation to form the this compound methyl ester has been observed[2]. These initial metabolites are then subject to Phase II conjugation reactions, primarily glycosylation, to form more polar and less toxic water-soluble compounds that can be sequestered in the vacuole or bound to cell wall components. The rapid rate of metabolism in these species prevents the accumulation of the active herbicidal form at its site of action.

In contrast, sensitive broadleaf species like soybean exhibit different metabolic profiles for phenoxy herbicides. Based on studies with the structurally similar 2,4-D, the primary metabolic route in soybean is direct conjugation of the parent molecule with amino acids, such as aspartate and glutamate, and to a lesser extent, with glucose. This indicates a greater reliance on Phase II conjugation of the parent herbicide rather than initial Phase I detoxification. While these conjugation reactions do detoxify the herbicide, the rate of metabolism is generally slower than in tolerant grasses, leading to a higher concentration of the active herbicide at the target sites and consequently, greater phytotoxicity.

The differences in metabolic pathways, particularly the rapid hydroxylation and degradation in wheat versus the slower amino acid conjugation in soybean, are fundamental to the selective herbicidal action of this compound. Researchers and professionals in drug and herbicide development can leverage this understanding to design more selective and effective compounds.

References

Evaluating the performance of different HPLC columns for Dichlorprop-P

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of various High-Performance Liquid Chromatography (HPLC) columns for the analysis of Dichlorprop-P (also known as 2,4-DP-P), a chiral phenoxy herbicide. The selection of an appropriate HPLC column is critical for achieving accurate, reproducible, and efficient separation. This document compares the performance of different column chemistries, including traditional reversed-phase and mixed-mode columns, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development and environmental analysis.

Data Presentation: Performance of HPLC Columns for this compound Analysis

The following table summarizes the experimental conditions and performance metrics for various HPLC columns used in the analysis of this compound and related phenoxy herbicides.

HPLC ColumnColumn TypeDimensionsMobile PhaseFlow RateDetectorReported Performance MetricReference
Phenomenex Onyx C18 Monolithic Reversed-Phase C183.0 mm x 100 mmGradient: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic AcidNot SpecifiedMS/MS (ESI-)LOQ: 0.01 mg/kg (in soil); LOD: 0.000333-0.000335 mg/kg (in soil)[1]
Waters Acquity UPLC BEH C18 Reversed-Phase C182.1 mm x 100 mm, 1.7 µmGradient (See Protocol 1)Not SpecifiedLC-MS/MS (ESI-)Enables complete analysis in less than ten minutes.[2]
Generic C18 Reversed-Phase C184.6 mm x 250 mm, 5 µmIsocratic: 80% Methanol/Water + 1.0% Glacial Acetic Acid1.0 mL/minUV (230 nm)Method for determination of rac-dichlorprop.[3]
Coresep 100 Mixed-Mode (Reversed-Phase & Anion-Exclusion)3.0 mm x 100 mmGradient: Acetonitrile (15-60%); Ammonium Formate pH 3 (30-80 mM)0.7 mL/minUV (275 nm)Offers unique selectivity from mixed-mode stationary phase.[4]
Obelisc R Mixed-Mode (Reversed-Phase & Ionic)2.1 mm x 150 mm, 5 µmGradient: Acetonitrile (25-70%); Ammonium Acetate pH 3.0 (30-60 mM)0.4 mL/minUV (270 nm)Separates using ionic groups and a long hydrophobic chain.[5]
Primesep 100 Mixed-Mode (Reversed-Phase & Anion-Exchange)2.1 mm x 150 mm, 3 µmGradient: Acetonitrile (10-70%); Ammonium Acetate pH 3.0 (20-60 mM)0.4 mL/minUV (270 nm)Features embedded acidic ion-pairing groups.[5]
Permethylated α-cyclodextrin ChiralNot SpecifiedIsocraticNot SpecifiedMS/MS (ESI-)Enantioselective separation of R- and S-enantiomers.[6]

Logical Workflow for HPLC Column Evaluation

The following diagram illustrates a systematic approach to selecting and validating an HPLC column for a specific analytical method.

HPLC_Column_Evaluation_Workflow cluster_0 Phase 1: Planning & Selection cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Validation & Final Selection Analyte Define Analyte Properties (this compound: acidic, hydrophobic, chiral) ColumnScreen Select Potential Columns (e.g., C18, C8, Phenyl, Mixed-Mode, Chiral) Analyte->ColumnScreen Based on properties MethodDev Initial Method Development (Mobile Phase, Gradient, Temperature) ColumnScreen->MethodDev Performance Evaluate Performance Metrics (Retention, Resolution, Peak Shape, Sensitivity) MethodDev->Performance Optimization Optimize Method Parameters Performance->Optimization Iterative Process Optimization->Performance Validation Method Validation (Accuracy, Precision, Linearity, LOD, LOQ) Optimization->Validation Robustness Test Method Robustness Validation->Robustness FinalColumn Final Column Selection Robustness->FinalColumn

Caption: Workflow for HPLC column selection and method validation.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are representative protocols derived from published methods for the analysis of this compound.

Protocol 1: Reversed-Phase UPLC-MS/MS Method (General Purpose)

This protocol is adapted from a method for analyzing chlorinated phenoxy herbicides in environmental samples.[2]

  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm.[2]

  • Mobile Phase A: Water (Acidified, e.g., with 0.1% formic acid).

  • Mobile Phase B: Acetonitrile (Acidified, e.g., with 0.1% formic acid).

  • Gradient Program: A fast gradient is employed for a total run time of less than 10 minutes. The specific gradient profile must be optimized for the instrument and specific mixture of analytes.

    • Initial: High percentage of Mobile Phase A.

    • Ramp: Linearly increase the percentage of Mobile Phase B.

    • Hold & Re-equilibrate: Hold at a high percentage of B for column wash, then return to initial conditions for re-equilibration.

  • Flow Rate: To be optimized for UPLC system (typically 0.4-0.6 mL/min).

  • Column Temperature: 20-40°C (e.g., 20°C as used in a similar method).[1]

  • Injection Volume: 5-50 µL (e.g., 50 µL).[2]

  • Detector: Tandem Mass Spectrometer (MS/MS) with a negative electrospray ionization (ESI-) source, operating in Multiple Reaction Monitoring (MRM) mode for high selectivity.[2]

  • Sample Preparation: Ensure the final extract pH is acidic (pH 2-3) to maintain this compound in its carboxylic acid form for consistent retention.[2]

Protocol 2: Mixed-Mode HPLC-UV Method

This protocol is based on the analysis of Dichlorprop (B359615) on a Coresep 100 mixed-mode column, which combines reversed-phase and anion-exclusion mechanisms.[4]

  • Column: Coresep 100 core-shell mixed-mode column, 3.0 x 100 mm.[4]

  • Mobile Phase:

    • A gradient of Acetonitrile (ACN) from 15% to 60%.

    • A concurrent gradient of Ammonium Formate (AmFm) buffer at pH 3 from 30 mM to 80 mM.

  • Gradient Time: 7 minutes.[4]

  • Flow Rate: 0.7 mL/min.[4]

  • Detector: UV at 275 nm.[4]

  • Injection Volume: 1 µL.[4]

  • Sample Concentration: 0.3 mg/mL.[4]

Protocol 3: Chiral HPLC Separation

As this compound is the R-enantiomer of Dichlorprop, chiral chromatography is essential for enantiomeric purity testing or resolving racemic mixtures. Only the R-isomer of 2,4-dichloropropanoic acid is typically used as an herbicide.[5] Chiral separations often utilize specialized columns and mobile phases.

  • Column: Chiral stationary phases (CSPs) such as those based on cyclodextrins or macrocyclic glycopeptides are effective.[7] For instance, a permethylated α-cyclodextrin column has been used for the separation of mecoprop (B166265) and dichlorprop enantiomers.[6]

  • Mobile Phase: The choice is highly dependent on the CSP. It can range from normal-phase (e.g., hexane/ethanol) to reversed-phase (e.g., acetonitrile/water/acid) or polar organic modes.[7] For a specific separation of dichlorprop enantiomers, a mobile phase of 4 mM triethylamine/acetic acid in acetonitrile/methanol (9:1, v/v) was used with a custom monolithic chiral column.[8]

  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical scale HPLC.

  • Column Temperature: Often controlled (e.g., 30°C) to ensure reproducible retention and selectivity.[3]

  • Detector: UV (e.g., 230 nm) or Mass Spectrometry.[3][6]

Conclusion

The optimal HPLC column for this compound analysis depends on the specific analytical goal.

  • For robust, routine quantification in complex matrices , a C18 column , particularly with UPLC technology and MS/MS detection, provides excellent sensitivity and selectivity.[1][2] The C18 phase offers strong hydrophobic retention for this compound.[9][10]

  • For alternative selectivity or to resolve challenging co-elutions , mixed-mode columns like the Coresep 100 or Obelisc R are powerful options.[4][5] They introduce additional interaction mechanisms (ion-exchange or ion-exclusion), which can significantly alter retention behavior compared to standard C18 columns.

  • For enantiomeric purity analysis or stereoselective studies , a dedicated chiral column is mandatory.[6][7][8] The choice of the specific chiral stationary phase and mobile phase system requires careful screening and optimization.

Researchers should select a column based on the required sensitivity, selectivity, speed, and whether the separation of enantiomers is necessary. The protocols provided herein offer a starting point for method development and validation.

References

A Comparative Guide to the Accuracy and Precision of Dichlorprop-P Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Dichlorprop-P, a chiral herbicide, is critical for environmental monitoring, food safety assessment, and toxicological studies. This guide provides a comprehensive comparison of various analytical methodologies, presenting their performance characteristics with supporting experimental data.

Quantitative Performance of this compound Analytical Methods

The selection of an appropriate analytical method for this compound determination depends on factors such as the sample matrix, required sensitivity, and the specific enantiomer of interest. The following table summarizes the key performance parameters of several common analytical techniques.

Analytical MethodSample MatrixAccuracy (Recovery %)Precision (RSD %)Limit of Quantification (LOQ)
LC-MS/MS Natural Waters~75%[1][2]1.6 - 2.7%[1][2]4 ng/L[1][2]
HPLC-MS/MS (QuEChERS) Wheat (plants, straw, grains)72.9 - 108.7%[3]Not explicitly stated2.5 - 12 µg/kg[3][4]
GC-MS SoilNot explicitly stated (method validation performed)[5][6]Not explicitly statedNot explicitly stated
HPLC Biological Samples (blood, tissues)Results comparable to CE[7]Not explicitly statedNot explicitly stated
Capillary Electrophoresis (CE) Biological Samples (blood, tissues)Results comparable to HPLC[7]Not explicitly statedNot explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols for the determination of this compound.

1. Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Natural Waters [1][2]

  • Sample Preparation: Supramolecular solvent-based microextraction (SUSME) using reverse aggregates of dodecanoic acid. The analyte is then re-extracted into an acetate (B1210297) buffer (pH 5.0).

  • Chromatographic Separation: Enantiomers are separated on a chiral column of permethylated α-cyclodextrin under isocratic conditions.

  • Detection: A hybrid triple quadrupole mass spectrometer with an electrospray source operating in the negative ion mode is used. Daughter ions at m/z 160.6 are monitored.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Soil Samples (EPA Method) [5][6]

  • Extraction: Soil samples are extracted with a sequence of solvents: 5% acetic acid in methanol, 5% acetic acid in 1:1 methanol:water, and a basic buffer solution (10% acetone (B3395972) in 0.5 M KCl/0.1 M NaOH). The combined extracts are diluted with water and acidified.

  • Clean-up: The diluted extract is passed through a C18 solid-phase extraction (SPE) column. The column is dried, and analytes are eluted in two fractions.

  • Derivatization: The fraction containing this compound acid is methylated using BF3/methanol.

  • Analysis: The combined and concentrated fractions are analyzed by GC-MS. A common column used is an HP-5 MS (30-meter, 0.25µm film thickness, 0.25 mm ID).

3. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with QuEChERS for Wheat [3]

  • Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe): A modified QuEChERS method is employed for the extraction and cleanup of this compound from wheat samples.

  • Analysis: The final extract is analyzed by HPLC-MS/MS. This method is noted for being rapid, highly sensitive, and efficient for pesticide residue analysis.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the analysis of this compound in environmental samples, highlighting the key stages from sample collection to data analysis.

Dichlorprop_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Water, Soil) Extraction Extraction (e.g., LLE, SPE, QuEChERS) Sample_Collection->Extraction Cleanup Clean-up (e.g., SPE) Extraction->Cleanup Derivatization Derivatization (e.g., Methylation for GC) Cleanup->Derivatization Chromatography Chromatographic Separation (e.g., HPLC, GC) Cleanup->Chromatography Derivatization->Chromatography If required Detection Detection (e.g., MS/MS) Chromatography->Detection Quantification Quantification Detection->Quantification Validation Method Validation (Accuracy, Precision) Quantification->Validation

Caption: Workflow for this compound Analysis.

This guide provides a foundational understanding of the analytical methodologies available for the determination of this compound. For the most accurate and precise results, it is imperative that researchers validate their chosen method according to established guidelines.[8]

References

A Comparative Assessment of Dichlorprop-P and Other Chiral Herbicides: Efficacy, Environmental Fate, and Ecotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the performance of Dichlorprop-P with other chiral herbicides, supported by experimental data and detailed methodologies.

Introduction

Chiral herbicides are a significant class of pesticides that possess stereoisomers, known as enantiomers, which are non-superimposable mirror images of each other. Often, only one enantiomer exhibits the desired herbicidal activity, while the other may be less active or inactive, yet contribute to environmental load and non-target toxicity. This guide provides a comparative assessment of this compound, the herbicidally active (R)-enantiomer of Dichlorprop, against other commercially relevant chiral herbicides, focusing on their efficacy, environmental fate, and ecotoxicological profiles.

This compound belongs to the phenoxyalkanoic acid class of herbicides and functions as a synthetic auxin.[1][2] It is a post-emergence herbicide primarily used for the control of broadleaf weeds in cereal crops and non-crop areas.[2] This guide will compare this compound with Mecoprop-P, another phenoxyalkanoic acid herbicide, and Fenoxaprop-P-ethyl, an aryloxyphenoxypropionate herbicide with a different mode of action, to provide a comprehensive overview for research and development professionals.

Data Presentation: A Comparative Overview

The following tables summarize key quantitative data for this compound, Mecoprop-P, and Fenoxaprop-P-ethyl, focusing on their herbicidal efficacy, environmental persistence, and toxicity to non-target organisms. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: Comparative Herbicidal Efficacy (ED₅₀/GR₅₀ Values)

HerbicideTarget WeedGrowth StageED₅₀ / GR₅₀ (g a.i./ha)Reference
This compoundChenopodium album2-4 leafData not available in direct comparison
Mecoprop-PChenopodium album2-4 leafData not available in direct comparison
Fenoxaprop-P-ethylAvena fatua2-3 leaf39.8 (alone)[3]

ED₅₀ (Effective Dose, 50%) and GR₅₀ (Growth Reduction, 50%) values represent the herbicide dose required to cause a 50% reduction in the measured effect (e.g., biomass, growth rate) compared to an untreated control. Lower values indicate higher efficacy.

Table 2: Comparative Environmental Fate: Soil Half-life (DT₅₀)

HerbicideSoil TypeDT₅₀ (days)Reference
This compoundVarious soils10.5 - 19.8[4]
Mecoprop-PSoil (<30 cm depth)~12
Mecoprop-PSoil (70-80 cm depth)>84
Fenoxaprop-P-ethylField Soil1.45 - 2.30[1]

DT₅₀ (Dissipation Time, 50%) is the time required for 50% of the initial herbicide concentration to dissipate from the soil under specific conditions. It is a measure of persistence.

Table 3: Comparative Ecotoxicity to Non-Target Organisms

HerbicideOrganismEndpoint (48h LC₅₀ / 7d EC₅₀)Value (mg/L)Reference
This compoundDaphnia magna (Water Flea)LC₅₀Data not available in direct comparison
This compoundLemna gibba (Duckweed)EC₅₀Data not available in direct comparison
Mecoprop-PDaphnia magna (Water Flea)LC₅₀Data not available in direct comparison
Mecoprop-PLemna gibba (Duckweed)EC₅₀Data not available in direct comparison
Fenoxaprop-P-ethylDaphnia magna (Water Flea)LC₅₀Data not available in direct comparison
Fenoxaprop-P-ethylLemna gibba (Duckweed)EC₅₀Data not available in direct comparison

LC₅₀ (Lethal Concentration, 50%) is the concentration of a substance that is lethal to 50% of a test population. EC₅₀ (Effective Concentration, 50%) is the concentration that causes a 50% effect on a test population (e.g., growth inhibition). Lower values indicate higher toxicity.

Signaling Pathways and Mechanisms of Action

This compound and Mecoprop-P, as synthetic auxins, mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately, plant death.[2] Fenoxaprop-P-ethyl, however, inhibits the enzyme acetyl-CoA carboxylase (ACCase), which is essential for fatty acid synthesis in grasses.

Auxin Herbicide Signaling Pathway

The binding of a synthetic auxin like this compound to the TIR1/AFB receptor complex triggers a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors. This, in turn, activates Auxin Response Factors (ARFs), leading to the expression of auxin-responsive genes. The subsequent overproduction of ethylene (B1197577) and abscisic acid (ABA) contributes to the herbicidal effects.

Auxin_Signaling_Pathway cluster_cell Plant Cell Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Activates Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ethylene Ethylene Production Auxin_Genes->Ethylene ABA ABA Production Auxin_Genes->ABA Plant_Death Uncontrolled Growth & Plant Death Ethylene->Plant_Death ABA->Plant_Death

Auxin herbicide signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of herbicides. The following protocols are based on internationally recognized guidelines.

Protocol 1: Herbicidal Efficacy Assessment (adapted from OECD Guideline 208)

This protocol outlines a dose-response bioassay to determine the herbicidal efficacy (ED₅₀ or GR₅₀) of a test substance on terrestrial plants.

1. Test Organism: Select a relevant broadleaf weed species (e.g., Chenopodium album - Common Lambsquarters).

2. Plant Culture:

  • Grow seedlings in pots containing a standardized soil mix under controlled greenhouse conditions (e.g., 22/18°C day/night temperature, 16-hour photoperiod).
  • Thin seedlings to a uniform number per pot (e.g., 2-4 plants) at a specific growth stage (e.g., 2-4 true leaves).

3. Herbicide Application:

  • Prepare a series of herbicide concentrations (at least 5) and a control (no herbicide).
  • Apply the herbicide solutions uniformly to the plants using a precision sprayer.

4. Data Collection:

  • After a specified period (e.g., 21 days), harvest the above-ground biomass of the plants.
  • Record the fresh or dry weight of the biomass for each treatment and replicate.

5. Data Analysis:

  • Calculate the percent inhibition of growth for each concentration relative to the control.
  • Use a non-linear regression model (e.g., log-logistic) to determine the ED₅₀ or GR₅₀ value.

Protocol 2: Enantioselective Analysis in Soil (General Method)

This protocol describes a general procedure for the extraction and chiral separation of phenoxy acid herbicides from soil samples.

1. Sample Preparation:

  • Spike soil samples with a known concentration of the racemic herbicide.
  • Incubate the soil samples under controlled conditions (e.g., temperature, moisture).
  • Collect soil subsamples at various time points.

2. Extraction:

  • Extract the herbicide from the soil using an appropriate solvent system (e.g., acetone/water mixture) and technique (e.g., sonication, accelerated solvent extraction).
  • Centrifuge and filter the extract.

3. Clean-up (if necessary):

  • Use solid-phase extraction (SPE) to remove interfering compounds from the extract.

4. Chiral Separation and Quantification:

  • Analyze the extract using a High-Performance Liquid Chromatography (HPLC) system equipped with a chiral column (e.g., cellulose (B213188) or amylose-based).
  • Use a suitable mobile phase (e.g., hexane/isopropanol with a small amount of acid for phenoxy acids) for enantiomeric separation.
  • Quantify the concentration of each enantiomer using a UV detector.

5. Data Analysis:

  • Calculate the concentration of each enantiomer at each time point.
  • Determine the enantiomeric fraction (EF) to assess the degree of enantioselectivity in degradation.
  • Calculate the degradation half-life (DT₅₀) for each enantiomer.

Protocol 3: Aquatic Ecotoxicity Testing with Lemna gibba (adapted from OECD Guideline 221)

This protocol is designed to assess the toxicity of a substance to the aquatic plant Lemna gibba.[5]

1. Test Organism: Use axenically cultured Lemna gibba in the exponential growth phase.

2. Test Conditions:

  • Expose the plants to a range of at least five concentrations of the test substance and a control in a liquid growth medium.
  • Maintain the test under controlled conditions of temperature (24 ± 2°C), light intensity, and photoperiod (continuous illumination).
  • The test duration is 7 days.

3. Data Collection:

  • Measure the number of fronds at the beginning and end of the test.
  • Additionally, measure another growth parameter such as frond area or dry weight.

4. Data Analysis:

  • Calculate the average specific growth rate for each concentration.
  • Determine the concentration that causes a 50% inhibition of growth (EC₅₀) by regression analysis.

Experimental Workflows

The following diagrams illustrate typical workflows for key experimental procedures in herbicide assessment.

Herbicide_Efficacy_Workflow start Start plant_prep Prepare Test Plants (e.g., Chenopodium album) start->plant_prep application Apply Herbicides plant_prep->application herbicide_prep Prepare Herbicide Concentrations herbicide_prep->application incubation Incubate under Controlled Conditions application->incubation data_collection Harvest and Measure Biomass incubation->data_collection analysis Calculate ED50/GR50 data_collection->analysis end End analysis->end

Workflow for herbicide efficacy testing.

Chiral_Analysis_Workflow start Start soil_sampling Collect Soil Samples start->soil_sampling extraction Solvent Extraction soil_sampling->extraction cleanup Solid-Phase Extraction (Clean-up) extraction->cleanup hplc_analysis Chiral HPLC Analysis cleanup->hplc_analysis quantification Quantify Enantiomers hplc_analysis->quantification data_analysis Calculate EF and DT50 quantification->data_analysis end End data_analysis->end

Workflow for enantioselective soil analysis.

Conclusion

References

Safety Operating Guide

Proper Disposal of Dichlorprop-P in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, in case of a spill or exposure, consult the material's Safety Data Sheet (SDS) and contact your institution's Environmental Health and Safety (EHS) department. This guide provides a comprehensive overview of the proper disposal procedures for Dichlorprop-P, a common herbicide, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Hazards and Regulatory Framework

This compound is classified as a hazardous substance.[1][2] Improper disposal can lead to environmental contamination and may pose risks to human health.[3] All disposal procedures must be in strict accordance with local, state, and federal regulations.[4][5] It is crucial to manage this compound waste as a regulated hazardous waste.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound or its waste, ensure that the appropriate personal protective equipment is worn. This includes, but is not limited to:

  • Chemical-resistant gloves: Nitrile or other suitable material.

  • Safety goggles or a face shield: To protect against splashes.

  • Lab coat: To prevent skin contact.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Waste Segregation and Collection

Proper segregation of chemical waste is a cornerstone of laboratory safety and is essential for compliant and cost-effective disposal.

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of this compound waste. This container should be made of a material compatible with halogenated organic compounds.

  • Halogenated Waste Stream: this compound waste must be disposed of in a designated "halogenated organic waste" stream. Do not mix it with non-halogenated organic waste, as this can complicate the disposal process and increase costs.

  • Clear Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.

Step-by-Step Disposal Procedures

Disposal of Unused or Expired this compound

Under no circumstances should this compound be poured down the drain or disposed of in regular trash.[3]

  • Small Quantities: For very small residual amounts, consult your institution's EHS guidelines. Some protocols may allow for absorption onto an inert material (e.g., vermiculite (B1170534) or sand), which is then placed in the designated hazardous waste container.

  • Bulk Quantities: For larger volumes of unused or expired this compound, direct disposal through a licensed hazardous waste contractor is mandatory. Contact your EHS department to arrange for a pickup.

Disposal of Contaminated Labware and Materials

Disposable items that have come into contact with this compound are considered hazardous waste.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing paper should be placed in the designated solid halogenated organic waste container.

  • Sharps: Contaminated needles, scalpels, or other sharps must be placed in a designated sharps container that is also labeled as containing this compound waste.

  • Glassware: Reusable glassware should be decontaminated. A common procedure is a triple rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol), followed by washing with soap and water. The solvent rinsate must be collected and disposed of as liquid halogenated organic waste.

Decontamination of Laboratory Equipment

Equipment that has been in contact with this compound must be thoroughly decontaminated before being serviced, moved, or disposed of.[6][7][8][9][10]

  • Surface Cleaning: Wipe down all accessible surfaces of the equipment with a cloth soaked in a suitable solvent. All cleaning materials must be disposed of as solid hazardous waste.

  • Internal Components: For equipment with internal components that may have been contaminated (e.g., tubing in an HPLC system), flush the system with a suitable solvent. The collected solvent is considered hazardous waste.

  • Verification: After decontamination, it is good practice to perform a final rinse with a clean solvent and analyze the rinsate to ensure that no detectable this compound remains.

Quantitative Data Summary

The following table summarizes key quantitative data relevant to the safe handling and disposal of this compound.

ParameterValueSource
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage)[1][2]
Recommended PPE Chemical-resistant gloves, safety goggles/face shield, lab coatGeneral Laboratory Safety Guidelines
Waste Stream Halogenated Organic Waste[11]
Empty Container Rinsing Triple rinse with a suitable solvent[12]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Dichlorprop_P_Disposal_Workflow cluster_0 Waste Generation cluster_1 Segregation & Collection cluster_2 Decontamination cluster_3 Final Disposal Unused this compound Unused this compound Halogenated Liquid Waste Halogenated Liquid Waste Unused this compound->Halogenated Liquid Waste Contaminated Labware (Gloves, Pipettes) Contaminated Labware (Gloves, Pipettes) Halogenated Solid Waste Halogenated Solid Waste Contaminated Labware (Gloves, Pipettes)->Halogenated Solid Waste Contaminated Equipment Contaminated Equipment Wipe Down Equipment Wipe Down Equipment Contaminated Equipment->Wipe Down Equipment Licensed Hazardous Waste Contractor Licensed Hazardous Waste Contractor Halogenated Liquid Waste->Licensed Hazardous Waste Contractor Halogenated Solid Waste->Licensed Hazardous Waste Contractor Triple Rinse Glassware Triple Rinse Glassware Triple Rinse Glassware->Halogenated Liquid Waste Collect Rinsate Wipe Down Equipment->Halogenated Solid Waste Dispose of Wipes

Caption: this compound Disposal Workflow Diagram

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance. Always prioritize consulting your institution's specific guidelines and the chemical's SDS for the most accurate and up-to-date information.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dichlorprop-P

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Dichlorprop-P. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a robust selection of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact.

Minimum Required PPE:

  • Gloves: Chemical-resistant gloves are essential. Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use and wash the exterior before removal.

  • Eye Protection: Chemical splash goggles are required at all times. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Respiratory Protection: In well-ventilated areas, respiratory protection may not be required for small-scale operations. However, if working with powders outside of a fume hood, or if there is a risk of aerosol generation, a respirator with an appropriate organic vapor cartridge and particulate pre-filter is necessary.

  • Protective Clothing: A lab coat or chemical-resistant apron should be worn over personal clothing. For larger quantities or in case of a potential for significant exposure, a chemical-resistant suit may be necessary. Long pants and closed-toe shoes are mandatory.

Operational Plan: Safe Handling from Start to Finish

A systematic approach to handling this compound minimizes the risk of accidental exposure and ensures the integrity of your research.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure a chemical fume hood is available and functioning correctly.

    • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

    • Assemble all necessary equipment and reagents before handling this compound.

    • Have a designated and clearly labeled waste container ready.

  • Handling:

    • Perform all manipulations of this compound, especially of the pure compound or concentrated solutions, within a certified chemical fume hood.

    • When weighing the solid form, do so in a fume hood to avoid inhalation of dust particles.

    • Use a spatula or other appropriate tools to handle the solid. Avoid creating dust.

    • When preparing solutions, slowly add this compound to the solvent to avoid splashing.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces and equipment after use.

    • Wash hands and any exposed skin with soap and water immediately after handling.

    • Remove and properly store or dispose of PPE. Do not wear lab coats or other PPE outside of the laboratory.

Disposal Plan: Responsible Management of this compound Waste

Proper disposal of this compound and its containers is crucial to prevent environmental contamination. All disposal must comply with local, state, and federal regulations.

Waste Segregation and Disposal:

  • Solid Waste: Collect any solid this compound waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed, and chemical-resistant container.

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a designated, labeled, and sealed waste container. Do not mix with other solvent waste streams unless compatible.

  • Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Puncture or crush the rinsed container to prevent reuse before disposal in accordance with institutional guidelines.

Deactivation of Small Spills:

For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). The contaminated absorbent should then be collected as solid hazardous waste. For the residual material, a decontamination step can be considered. As this compound is a phenoxyalkanoic acid, its ester form can undergo hydrolysis to the acid form, particularly under alkaline conditions. While specific laboratory-scale deactivation protocols are not widely published, a cautious approach using a dilute basic solution (e.g., sodium bicarbonate) could be considered for decontamination of surfaces after the bulk of the spill has been removed. However, this should be done with extreme care, and the resulting solution must be collected as hazardous waste.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound. It is important to note that occupational exposure limits can vary by jurisdiction and the specific form of the chemical.

ParameterValueSource
Acceptable Daily Intake (ADI) 0.03 mg/kg bw/dayAustralian Pesticides and Veterinary Medicines Authority (APVMA)[1]
Acute Reference Dose (ARfD) 0.20 mg/kg bw/dayAustralian Pesticides and Veterinary Medicines Authority (APVMA)[1]
OSHA PEL (Permissible Exposure Limit) Not Established-
ACGIH TLV (Threshold Limit Value) Not Established-

Experimental Protocols

Below are representative methodologies for working with this compound in a research setting. These should be adapted to specific experimental needs and always performed under the safety protocols outlined above.

Analytical Method for this compound in Soil (Adapted from EPA Method)[2]

This method outlines the extraction and analysis of this compound from soil samples.

Materials:

Procedure:

  • Extraction:

    • Weigh 10g of the soil sample into a centrifuge tube.

    • Add 20 mL of 5% acetic acid in methanol.

    • Vortex for 30 seconds and sonicate for 20 minutes.

    • Centrifuge and decant the supernatant.

    • Repeat the extraction with 20 mL of 5% acetic acid in 1:1 methanol:water, and then with 20 mL of 10% acetone in 0.5 M KCl/0.1 M NaOH. Combine all supernatants.

  • SPE Cleanup:

    • Condition a C18 SPE cartridge with methanol followed by 1.5% phosphoric acid in water.

    • Load the combined extract onto the cartridge.

    • Wash the cartridge and elute the this compound fraction with a methanol/acetone mixture.

  • Derivatization:

    • Add 1.0 mL of 14% BF₃/methanol solution to the eluted sample.

    • Heat at 70°C for 30 minutes.

    • After cooling, add distilled water and hexane to partition the methylated this compound into the hexane layer.

  • Analysis:

    • Concentrate the hexane extract.

    • Inject an aliquot into the GC/MS for quantification.

Bioassay for Herbicidal Activity of this compound

This protocol provides a framework for assessing the herbicidal effects of this compound on a model plant species (e.g., Arabidopsis thaliana).

Materials:

  • This compound stock solution

  • Model plant seeds (e.g., Arabidopsis thaliana)

  • Growth medium (e.g., Murashige and Skoog)

  • Petri dishes or multi-well plates

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of this compound from the stock solution in the growth medium to achieve the desired test concentrations. Include a control group with no this compound.

  • Plating and Treatment:

    • Sterilize and sow the plant seeds on the surface of the solidified growth medium in petri dishes or wells containing the different concentrations of this compound.

  • Incubation:

    • Place the plates in a growth chamber under controlled conditions (e.g., 16-hour light/8-hour dark cycle at 22°C).

  • Data Collection and Analysis:

    • After a set period (e.g., 7-14 days), measure relevant endpoints such as root length, shoot fresh weight, and visual signs of phytotoxicity (e.g., chlorosis, necrosis).

    • Analyze the data to determine the dose-response relationship and calculate parameters such as the EC₅₀ (the concentration that causes a 50% effect).

Workflow and Logical Relationships

The following diagram illustrates the key stages and decision points in the safe handling and disposal of this compound.

Dichlorprop_P_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Acquire this compound Acquire this compound Review SDS Review SDS Acquire this compound->Review SDS Gather PPE Gather PPE Review SDS->Gather PPE Prepare Work Area Prepare Work Area Gather PPE->Prepare Work Area Weigh/Measure Weigh/Measure Prepare Work Area->Weigh/Measure Prepare Solution Prepare Solution Weigh/Measure->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Surfaces Decontaminate Surfaces Conduct Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE

This compound Safe Handling and Disposal Workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dichlorprop-P
Reactant of Route 2
Reactant of Route 2
Dichlorprop-P

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.